molecular formula C45H82N7O17P3S B15549694 20-Methyltricosanoyl-CoA

20-Methyltricosanoyl-CoA

Katalognummer: B15549694
Molekulargewicht: 1118.2 g/mol
InChI-Schlüssel: HNROAGYBLBZKEO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

20-Methyltricosanoyl-CoA is a useful research compound. Its molecular formula is C45H82N7O17P3S and its molecular weight is 1118.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C45H82N7O17P3S

Molekulargewicht

1118.2 g/mol

IUPAC-Name

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 20-methyltricosanethioate

InChI

InChI=1S/C45H82N7O17P3S/c1-5-22-33(2)23-20-18-16-14-12-10-8-6-7-9-11-13-15-17-19-21-24-36(54)73-28-27-47-35(53)25-26-48-43(57)40(56)45(3,4)30-66-72(63,64)69-71(61,62)65-29-34-39(68-70(58,59)60)38(55)44(67-34)52-32-51-37-41(46)49-31-50-42(37)52/h31-34,38-40,44,55-56H,5-30H2,1-4H3,(H,47,53)(H,48,57)(H,61,62)(H,63,64)(H2,46,49,50)(H2,58,59,60)

InChI-Schlüssel

HNROAGYBLBZKEO-UHFFFAOYSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

20-Methyltricosanoyl-CoA biosynthesis pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the 20-Methyltricosanoyl-CoA Biosynthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthesis of this compound, an anteiso-branched very-long-chain fatty acid (VLCFA). The synthesis of this complex lipid involves the catabolism of the branched-chain amino acid isoleucine to provide the initial primer, followed by multiple cycles of a four-step fatty acid elongation process localized in the endoplasmic reticulum. This document details the enzymatic steps, substrate specificities, and key regulatory points of the pathway. Furthermore, it presents quantitative data on enzyme activity, detailed experimental protocols for pathway analysis, and visualizations of the core biochemical and experimental workflows to support further research and development in this area.

Introduction to Branched-Chain Very-Long-Chain Fatty Acids

Very-long-chain fatty acids (VLCFAs) are defined as fatty acids with 22 or more carbon atoms.[1] Branched-chain fatty acids (BCFAs), particularly those with iso and anteiso structures, are crucial components of lipids in various biological systems, contributing to membrane fluidity and serving as precursors for complex lipids in specialized tissues like the meibomian glands.[2] The biosynthesis of BCFAs begins with primers derived from the catabolism of branched-chain amino acids (BCAAs).[3]

This compound is an anteiso-VLCFA. The "tricosanoyl" designation refers to a 23-carbon acyl chain, and the "20-methyl" indicates a methyl group on the 20th carbon. This structure results from the elongation of a 2-methylbutyryl-CoA primer, which is derived from the catabolism of isoleucine. The complete synthesis requires nine cycles of fatty acid elongation.

The Core Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process that begins with the generation of a branched-chain primer and proceeds through a series of elongation cycles in the endoplasmic reticulum.

Primer Biosynthesis: Catabolism of Isoleucine

The initial substrate for the synthesis of anteiso-VLCFAs is 2-methylbutyryl-CoA.[4] This primer is a product of the catabolism of the essential amino acid L-isoleucine. The pathway involves the action of branched-chain amino acid aminotransferase and a branched-chain α-keto acid dehydrogenase complex to convert isoleucine into 2-methylbutyryl-CoA.

The Fatty Acid Elongation Cycle

Once the 2-methylbutyryl-CoA primer is formed, it enters the VLCFA elongation cycle. This is a four-step process that iteratively adds two-carbon units from malonyl-CoA to the growing acyl chain.[5][6] The entire process is catalyzed by a membrane-bound enzyme complex in the endoplasmic reticulum.

The four core reactions are:

  • Condensation: This is the first and rate-limiting step, catalyzed by a member of the Elongation of Very-Long-Chain Fatty Acids (ELOVL) family of enzymes, also known as 3-ketoacyl-CoA synthases (KCS). This enzyme condenses the acyl-CoA substrate (initially 2-methylbutyryl-CoA) with malonyl-CoA to form a 3-ketoacyl-CoA, releasing CO2. The specific ELOVL enzyme determines the substrate specificity and the chain length of the final product.[7][8]

  • First Reduction: The 3-ketoacyl-CoA intermediate is then reduced to 3-hydroxyacyl-CoA by the enzyme 3-ketoacyl-CoA reductase (KAR), using NADPH as a reducing agent.[6]

  • Dehydration: The 3-hydroxyacyl-CoA is dehydrated by 3-hydroxyacyl-CoA dehydratase (HACD) to form a trans-2,3-enoyl-CoA.[6]

  • Second Reduction: Finally, the trans-2,3-enoyl-CoA is reduced by trans-2,3-enoyl-CoA reductase (TER), again using NADPH, to produce a saturated acyl-CoA that is two carbons longer than the starting substrate.[5]

This newly formed anteiso-acyl-CoA can then serve as the substrate for the next elongation cycle until the 23-carbon chain of this compound is achieved.

Enzyme Specificity in Anteiso-VLCFA Synthesis

While the KAR, HACD, and TER enzymes are generally considered to have broad substrate specificity, the ELOVL enzymes are highly specific and are the key determinants of the final fatty acid profile.[5][7] In mammals, several ELOVLs have been shown to elongate BCFAs.

  • ELOVL3 is highly active toward both iso- and anteiso-C17:0 acyl-CoAs and can elongate them up to iso-C23:0 and anteiso-C25:0, respectively.[2]

  • ELOVL1 is responsible for the elongation of longer-chain VLCFAs and can elongate both iso- and anteiso-C23:0 acyl-CoAs to C25:0.[2][9]

  • ELOVL6 shows the highest activity for the initial elongation of shorter-chain anteiso-fatty acids, such as converting anteiso-15:0 to anteiso-17:0.[7][10]

Based on this, the synthesis of this compound (anteiso-C23-CoA) likely involves the sequential action of these ELOVL enzymes, with ELOVL6 potentially involved in early elongation steps and ELOVL3 playing a crucial role in elongating the intermediate chain lengths up to the final C23 product. ELOVL1 may also contribute to the final elongation steps.[2][9]

Data Presentation: Enzyme Substrate Specificity

Quantitative kinetic data for ELOVL enzymes with branched-chain acyl-CoA substrates are limited in the literature. The following table summarizes the known substrate specificities based on relative activity assays.

EnzymeSubstrate(s)Product(s)Relative Activity/NoteReference(s)
ELOVL1 Saturated C18:0-C26:0 Acyl-CoAsC20:0-C28:0Highest activity toward C22:0-CoA. Most potent elongase for C22:0, C24:0, and C26:0.[9]
Anteiso-C23:0 Acyl-CoAAnteiso-C25:0Active in elongating very-long-chain BCFAs.[2]
ELOVL3 Iso-C17:0 Acyl-CoAUp to Iso-C23:0Highly Active.[2]
Anteiso-C17:0 Acyl-CoAUp to Anteiso-C25:0Highly Active.[2]
Iso-C18:0 Acyl-CoAIso-C20:0Most active ELOVL for this conversion.[7][10]
ELOVL6 Anteiso-C15:0 Acyl-CoAAnteiso-C17:0Highest activity among ELOVLs for this conversion.[7][10]
ELOVL7 C18 Acyl-CoAs (Saturated & PUFA)C20 Acyl-CoAsKm for C18:3(n-3)-CoA is in the µM range.[11]

Mandatory Visualizations

20_Methyltricosanoyl_CoA_Biosynthesis cluster_primer Primer Synthesis cluster_elongation VLCFA Elongation Cycle (9x) Isoleucine Isoleucine Keto_Acid alpha-Keto-beta-methylvalerate Isoleucine->Keto_Acid BCAT Primer 2-Methylbutyryl-CoA (C5) Keto_Acid->Primer BCKDH Acyl_CoA_in Anteiso-Acyl-CoA (Cn) Primer->Acyl_CoA_in Malonyl_CoA Malonyl-CoA Condensation Condensation Malonyl_CoA->Condensation NADPH1 2 NADPH Reduction1 Reduction NADPH1->Reduction1 Reduction2 Reduction NADPH1->Reduction2 NADP1 2 NADP+ Ketoacyl_CoA 3-Ketoanteiso-Acyl-CoA (Cn+2) Condensation->Ketoacyl_CoA CO2 + CoA Reduction1->NADP1 Hydroxyacyl_CoA 3-Hydroxyanteiso-Acyl-CoA (Cn+2) Reduction1->Hydroxyacyl_CoA KAR Dehydration Dehydration Enoyl_CoA trans-2,3-Enoylanteiso-Acyl-CoA (Cn+2) Dehydration->Enoyl_CoA H2O Reduction2->NADP1 Acyl_CoA_out Anteiso-Acyl-CoA (Cn+2) Reduction2->Acyl_CoA_out TER Acyl_CoA_in->Condensation ELOVL1, 3, 6 Ketoacyl_CoA->Reduction1 Hydroxyacyl_CoA->Dehydration HACD Enoyl_CoA->Reduction2 Acyl_CoA_out->Acyl_CoA_in Re-entry (8x) Final_Product This compound (C23) Acyl_CoA_out->Final_Product

Caption: Biosynthetic pathway of this compound.

Experimental_Workflow cluster_assay In Vitro Elongation Assay cluster_prep Sample Preparation cluster_analysis Analysis Microsomes Prepare Microsomal Fraction (Source of ELOVLs, KAR, HACD, TER) Reaction Incubate at 37°C (Microsomes, Acyl-CoA Substrate, [14C]Malonyl-CoA, NADPH) Microsomes->Reaction Quench Stop Reaction (e.g., with KOH) Reaction->Quench Saponify Saponification (Hydrolyze Acyl-CoAs to Free Fatty Acids) Quench->Saponify Acidify Acidification (e.g., with H2SO4) Saponify->Acidify Extract Extraction (e.g., with Hexane) Acidify->Extract Derivatize Derivatization to FAMEs (Fatty Acid Methyl Esters) Extract->Derivatize GCMS GC-MS Analysis Derivatize->GCMS Data Data Analysis (Quantify Radiolabeled Products) GCMS->Data

Caption: Experimental workflow for VLCFA biosynthesis analysis.

Experimental Protocols

Protocol for In Vitro Fatty Acid Elongation Assay

This protocol describes a method to measure the activity of the fatty acid elongation complex in microsomal fractions using a radiolabeled precursor.[5]

5.1.1. Materials

  • Tissue or cells expressing elongase enzymes

  • Homogenization Buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA)

  • Microsome Storage Buffer (e.g., 50 mM potassium phosphate (B84403) pH 7.4, 1 mM DTT)

  • Reaction Buffer (e.g., 0.1 M potassium phosphate pH 7.4)

  • Substrates:

    • Fatty acyl-CoA (e.g., anteiso-C17:0-CoA)

    • [14C]-Malonyl-CoA (specific activity ~50 mCi/mmol)

    • NADPH

  • Stopping Solution: 10% KOH in 80% ethanol

  • 6 M H2SO4

  • n-Hexane

  • Scintillation fluid

5.1.2. Method

  • Microsome Preparation: a. Homogenize cells or tissue in ice-cold Homogenization Buffer. b. Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet mitochondria and cell debris. c. Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomal fraction. d. Resuspend the microsomal pellet in Microsome Storage Buffer, determine protein concentration (e.g., using BCA assay), and store at -80°C.

  • Elongation Reaction: a. In a microfuge tube, prepare the reaction mixture containing:

    • Reaction Buffer
    • 50-100 µg of microsomal protein
    • 10-20 µM fatty acyl-CoA substrate
    • 1 mM NADPH
    • 20 µM [14C]-Malonyl-CoA b. Pre-incubate the mixture at 37°C for 3 minutes. c. Initiate the reaction by adding the [14C]-Malonyl-CoA. d. Incubate at 37°C for 15-30 minutes.

  • Reaction Termination and Saponification: a. Stop the reaction by adding 1 ml of the Stopping Solution. b. Saponify the lipids by heating the mixture at 70°C for 1 hour.

  • Extraction and Quantification: a. Cool the samples to room temperature. b. Acidify the mixture by adding 1 ml of 6 M H2SO4. c. Extract the fatty acids by adding 2 ml of n-hexane and vortexing vigorously. d. Centrifuge at 1,000 x g for 5 minutes to separate the phases. e. Transfer 1 ml of the upper hexane (B92381) phase to a scintillation vial. f. Evaporate the hexane under a stream of nitrogen. g. Add scintillation fluid and quantify the incorporated radioactivity using a liquid scintillation counter.

Protocol for GC-MS Analysis of Total Cellular BCFAs and VLCFAs

This protocol details the preparation of total fatty acids from a biological sample for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[1][12]

5.2.1. Materials

  • Biological sample (cells, plasma, tissue)

  • Internal Standard (e.g., C17:0 or a deuterated VLCFA)

  • Methanol (B129727)

  • Hexane

  • Acetyl chloride

  • Potassium carbonate (K2CO3) solution

  • Sodium sulfate (B86663) (anhydrous)

5.2.2. Method

  • Sample Preparation and Hydrolysis: a. To 100 µL of plasma or a cell pellet, add the internal standard. b. Add 1 ml of methanol and vortex. c. For hydrolysis and transesterification, slowly add 200 µL of acetyl chloride while keeping the sample on ice. d. Cap the tube tightly and heat at 100°C for 1 hour.

  • Extraction of Fatty Acid Methyl Esters (FAMEs): a. Cool the sample to room temperature. b. Add 1.5 ml of 6% K2CO3 solution to stop the reaction. c. Add 200 µL of hexane, vortex for 1 minute, and centrifuge at 2,000 x g for 5 minutes. d. Transfer the upper hexane layer containing the FAMEs to a new glass tube. e. Repeat the hexane extraction and combine the upper layers.

  • Drying and Reconstitution: a. Pass the combined hexane extract through a small column containing anhydrous sodium sulfate to remove any residual water. b. Evaporate the hexane under a gentle stream of nitrogen. c. Reconstitute the dried FAMEs in an appropriate volume of hexane (e.g., 50-100 µL).

  • GC-MS Analysis: a. Inject 1 µL of the sample onto a GC-MS system equipped with a suitable capillary column (e.g., a polar column like a DB-23). b. Use an appropriate temperature program to separate the FAMEs based on chain length and branching. c. The mass spectrometer is used to identify and quantify the individual FAMEs based on their retention times and mass fragmentation patterns.

Conclusion

The biosynthesis of this compound is a specialized branch of the general VLCFA elongation pathway, distinguished by its reliance on an isoleucine-derived primer and the specificities of the ELOVL elongase family. Understanding this pathway is critical for research into lipid metabolism, skin barrier function, and certain metabolic disorders. The technical information and protocols provided in this guide offer a robust framework for scientists to investigate this pathway, quantify its products, and explore potential therapeutic interventions targeting the enzymes involved. Further research is warranted to elucidate the precise kinetic parameters of the ELOVL enzymes with branched-chain substrates and to fully understand the regulatory networks that control the production of these complex lipids.

References

The Endogenous Role of 20-Methyltricosanoyl-CoA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct research on the endogenous role of 20-Methyltricosanoyl-CoA is limited in publicly available scientific literature. This guide, therefore, presents a comprehensive overview based on established principles of very-long-chain fatty acid (VLCFA) and methyl-branched fatty acid metabolism. The proposed pathways and functions are inferred from the behavior of structurally similar and better-characterized molecules.

Introduction

This compound is a C24, methyl-branched, very-long-chain acyl-CoA. Its structure suggests a unique metabolic fate and potential physiological significance. As a saturated fatty acyl-CoA with a methyl group at an even-numbered carbon (position 20), it is predicted to undergo a specialized catabolic process involving both alpha- and beta-oxidation. Very-long-chain fatty acids (VLCFAs), defined as those with 22 or more carbon atoms, are crucial components of cellular lipids and are involved in various biological processes.[1][2] The presence of a methyl branch adds a layer of complexity to its metabolism, often requiring specific enzymatic pathways to overcome steric hindrance.

This technical guide will provide a detailed, yet inferred, exploration of the endogenous role of this compound, covering its probable biosynthesis, catabolism, and potential physiological functions. We will also present detailed experimental protocols commonly used in the study of VLCFAs and branched-chain fatty acids, which are applicable to the investigation of this specific molecule.

Inferred Biosynthesis and Activation

The biosynthesis of this compound likely originates from the elongation of a shorter methyl-branched fatty acid precursor. The initial methyl-branched primer could be derived from the metabolism of branched-chain amino acids or through the action of specific methyltransferases.

The elongation of fatty acids occurs in the endoplasmic reticulum through a four-step cycle involving a complex of enzymes known as fatty acid elongases (ELOVLs).[1] The synthesis of a C24 fatty acid like 20-methyltricosanoic acid would require multiple cycles of elongation.

Once synthesized or acquired from dietary sources, 20-methyltricosanoic acid must be activated to its CoA thioester, this compound, to become metabolically active. This activation is catalyzed by a family of enzymes called very-long-chain acyl-CoA synthetases (ACSVLs), which are typically located in the endoplasmic reticulum and peroxisomes.

Inferred Catabolism of this compound

The degradation of this compound is predicted to occur primarily in peroxisomes, as mitochondria are not equipped to handle VLCFAs.[2] The methyl branch at the 20th position necessitates an initial alpha-oxidation step before the molecule can proceed through beta-oxidation.

Alpha-Oxidation

The presence of a methyl group on the beta-carbon relative to a potential cleavage site can inhibit beta-oxidation. Therefore, an initial alpha-oxidation is required to remove a single carbon from the carboxyl end, shifting the methyl group's position. This process is well-documented for phytanic acid, a 3-methyl-branched fatty acid.[3][4]

The key enzyme in this step is phytanoyl-CoA hydroxylase (PHYH) , a peroxisomal enzyme that hydroxylates the alpha-carbon of the acyl-CoA.[5][6] The resulting 2-hydroxy-20-methyltricosanoyl-CoA is then cleaved to yield formyl-CoA and 19-methyl-docosanal. The aldehyde is subsequently oxidized to 19-methyl-docosanoic acid, which can then be activated to its CoA ester and enter the beta-oxidation pathway.

Peroxisomal Beta-Oxidation

Once converted to its (n-1) acyl-CoA, the molecule can undergo beta-oxidation within the peroxisome. Peroxisomal beta-oxidation differs from its mitochondrial counterpart in the first step, which is catalyzed by an acyl-CoA oxidase that transfers electrons directly to oxygen, producing hydrogen peroxide. The subsequent steps of hydration, dehydrogenation, and thiolytic cleavage are analogous to mitochondrial beta-oxidation.

The beta-oxidation of odd-chain fatty acids, which 19-methyl-docosanoyl-CoA would be after the initial alpha-oxidation, proceeds until the final three carbons, which are released as propionyl-CoA.

Potential Physiological Roles and Significance

Based on the known functions of other VLCFAs and branched-chain fatty acids, this compound could have several important endogenous roles:

  • Structural Component of Complex Lipids: VLCFAs are integral components of sphingolipids (e.g., ceramides (B1148491) and gangliosides) and glycerophospholipids, particularly in the nervous system and skin.[1][7] this compound could be incorporated into these lipids, influencing membrane fluidity, stability, and the formation of lipid rafts involved in cell signaling.

  • Energy Source: Although its catabolism is complex, this compound can ultimately be broken down to acetyl-CoA and propionyl-CoA, which can enter the citric acid cycle to produce ATP.

  • Signaling Molecule Precursor: Fatty acids and their derivatives can act as signaling molecules. While no direct signaling role is known for this compound, its metabolic intermediates could potentially modulate cellular processes.

Association with Disease

Defects in the metabolism of VLCFAs and branched-chain fatty acids are associated with several inherited metabolic disorders. For instance, deficiencies in the alpha-oxidation pathway, such as a defective PHYH enzyme, lead to Refsum disease , characterized by the accumulation of phytanic acid and severe neurological symptoms.[8][9]

Given the inferred reliance of this compound catabolism on the alpha-oxidation pathway, it is plausible that individuals with Refsum disease or other peroxisomal biogenesis disorders, like Zellweger syndrome, would also accumulate 20-methyltricosanoic acid and its derivatives.

Data Presentation: Inferred Metabolites of this compound Catabolism

Metabolite Carbon Number Metabolic Pathway Key Enzymes Subcellular Location
This compoundC24 (with C1 branch)ActivationVery-long-chain acyl-CoA synthetase (ACSVL)Endoplasmic Reticulum, Peroxisome
2-Hydroxy-20-methyltricosanoyl-CoAC24 (with C1 branch)Alpha-OxidationPhytanoyl-CoA hydroxylase (PHYH)Peroxisome
19-Methyl-docosanalC23 (with C1 branch)Alpha-Oxidation2-Hydroxyacyl-CoA lyasePeroxisome
19-Methyl-docosanoic AcidC23 (with C1 branch)Alpha-OxidationAldehyde dehydrogenasePeroxisome
19-Methyl-docosanoyl-CoAC23 (with C1 branch)Beta-OxidationAcyl-CoA oxidase, D-bifunctional protein, ThiolasePeroxisome
Acetyl-CoAC2Beta-OxidationThiolasePeroxisome
Propionyl-CoAC3Beta-OxidationThiolasePeroxisome

Experimental Protocols

Investigating the endogenous role of this compound would involve a combination of lipidomics, enzymology, and cell biology techniques.

Quantification of 20-Methyltricosanoic Acid and its CoA Ester
  • Objective: To determine the levels of 20-methyltricosanoic acid and this compound in biological samples (tissues, cells, plasma).

  • Methodology:

    • Lipid Extraction: Homogenize tissue or cell pellets in a chloroform:methanol (2:1, v/v) solution. For acyl-CoAs, a solid-phase extraction method is often employed.

    • Saponification and Derivatization (for fatty acids): Saponify the lipid extract with methanolic KOH to release free fatty acids. Derivatize the fatty acids to fatty acid methyl esters (FAMEs) using BF3-methanol.

    • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: Separate and identify the FAMEs using a GC system equipped with a capillary column and a mass spectrometer. The retention time and mass spectrum of the sample are compared to a pure standard of 20-methyltricosanoic acid methyl ester.

    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis (for acyl-CoAs): Separate acyl-CoAs using reverse-phase liquid chromatography and detect them using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

In Vitro Enzyme Assays for Alpha- and Beta-Oxidation
  • Objective: To determine if this compound is a substrate for peroxisomal oxidation enzymes.

  • Methodology:

    • Substrate Synthesis: Chemically synthesize radiolabeled or stable isotope-labeled this compound.

    • Enzyme Source: Use purified recombinant enzymes (e.g., PHYH, acyl-CoA oxidase) or isolated peroxisomes.

    • Reaction: Incubate the substrate with the enzyme source and necessary cofactors (e.g., Fe2+, 2-oxoglutarate, ascorbate (B8700270) for PHYH; FAD for acyl-CoA oxidase).

    • Product Analysis: Separate the reaction products using HPLC or TLC and quantify them by radioactivity measurement or mass spectrometry.

Cellular Metabolism Studies
  • Objective: To trace the metabolic fate of 20-methyltricosanoic acid in cultured cells.

  • Methodology:

    • Cell Culture: Culture relevant cell types (e.g., hepatocytes, fibroblasts).

    • Labeling: Incubate the cells with stable isotope-labeled 20-methyltricosanoic acid (e.g., [¹³C]-20-methyltricosanoic acid).

    • Metabolite Extraction and Analysis: After incubation, extract lipids and polar metabolites. Analyze the extracts by GC-MS and LC-MS/MS to identify and quantify labeled downstream metabolites (e.g., shorter-chain fatty acids, intermediates of the citric acid cycle).

Visualizations

Signaling Pathways and Experimental Workflows

inferred_metabolism_of_20_methyltricosanoyl_coa cluster_er Endoplasmic Reticulum cluster_peroxisome Peroxisome elongation Fatty Acid Elongation (ELOVL enzymes) vlcfa 20-Methyltricosanoic Acid elongation->vlcfa activation Activation (ACSVL) acyl_coa This compound activation->acyl_coa precursor Methyl-branched Fatty Acid Precursor precursor->elongation Elongation Cycles vlcfa->activation alpha_ox Alpha-Oxidation (PHYH) n_minus_1_acyl_coa 19-Methyl-docosanoyl-CoA alpha_ox->n_minus_1_acyl_coa beta_ox Beta-Oxidation acetyl_coa Acetyl-CoA beta_ox->acetyl_coa propionyl_coa Propionyl-CoA beta_ox->propionyl_coa acyl_coa->alpha_ox Transport n_minus_1_acyl_coa->beta_ox

Caption: Inferred metabolic pathway of this compound.

experimental_workflow_quantification sample Biological Sample (Tissue, Cells, Plasma) extraction Lipid Extraction sample->extraction derivatization Derivatization to FAMEs (for fatty acids) extraction->derivatization lcms LC-MS/MS Analysis (for acyl-CoAs) extraction->lcms gcms GC-MS Analysis derivatization->gcms quantification Quantification gcms->quantification lcms->quantification

Caption: Experimental workflow for quantification.

logical_relationship_disease defect Defect in Alpha-Oxidation (e.g., PHYH deficiency) accumulation Accumulation of 20-Methyltricosanoic Acid defect->accumulation disease Potential Contribution to Pathophysiology of Refsum-like Disease accumulation->disease

Caption: Postulated link to metabolic disease.

References

20-Methyltricosanoyl-CoA in Cellular Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Very-long-chain fatty acids (VLCFAs) and their CoA-esters are critical molecules in cellular metabolism, serving as structural components of membranes, precursors for signaling molecules, and energy substrates. Among these, branched-chain VLCFAs (BCFAs) represent a unique class with distinct biosynthetic pathways and physiological roles. This technical guide provides an in-depth exploration of 20-Methyltricosanoyl-CoA, a C24 iso-branched-chain fatty acyl-CoA, focusing on its metabolic pathways, analytical methodologies, and potential roles in cellular function. Due to the limited direct research on this specific molecule, this guide synthesizes information from the broader context of iso-VLCFA metabolism.

Biosynthesis of this compound

The synthesis of this compound, an iso-C24:0-CoA, is proposed to occur through the elongation of a branched-chain primer derived from the catabolism of branched-chain amino acids (BCAAs).

1.1. Primer Synthesis: The initial branched-chain acyl-CoA primer is generated from the catabolism of valine or leucine.[1] Transamination and decarboxylation of these amino acids yield isobutyryl-CoA (from valine) or isovaleryl-CoA (from leucine).[1] These primers are the starting point for the synthesis of iso-fatty acids.

1.2. Fatty Acid Elongation: The elongation of the initial branched-chain primer to a very-long-chain fatty acid occurs in the endoplasmic reticulum through a series of four enzymatic reactions collectively known as the fatty acid elongation (FAE) system.[2][3] This cycle adds two-carbon units from malonyl-CoA in each round. The key rate-limiting enzymes in this process are the fatty acid elongases (ELOVLs).[4]

In mammals, a family of seven ELOVL enzymes (ELOVL1-7) exhibit substrate specificity for fatty acyl-CoAs of different chain lengths and saturation levels.[4][5] ELOVL1, ELOVL3, and ELOVL7 have been shown to elongate saturated branched-chain acyl-CoAs.[6] Specifically, ELOVL3 can elongate shorter iso-acyl-CoAs up to iso-C23:0, and ELOVL1 can further elongate these to C25:0.[6] Therefore, it is highly probable that a combination of these ELOVL enzymes is responsible for the elongation of an isobutyryl- or isovaleryl-CoA primer to form 20-methyltricosanoic acid.

1.3. Activation to Acyl-CoA: Following its synthesis, 20-methyltricosanoic acid is activated to its metabolically active form, this compound, by an acyl-CoA synthetase. This step is essential for its participation in subsequent metabolic pathways.

cluster_cytosol Cytosol / Endoplasmic Reticulum BCAA Branched-Chain Amino Acids (e.g., Valine, Leucine) BCKA Branched-Chain α-Keto Acids BCAA->BCKA Transamination BC_Primer Branched-Chain Acyl-CoA Primer (e.g., Isobutyryl-CoA) BCKA->BC_Primer Decarboxylation Elongation_Cycle Fatty Acid Elongation Cycle (ELOVL1, ELOVL3, etc.) BC_Primer->Elongation_Cycle Malonyl_CoA Malonyl-CoA Malonyl_CoA->Elongation_Cycle 2-Carbon Donor VLC_BCFA 20-Methyltricosanoic Acid (iso-C24:0) Elongation_Cycle->VLC_BCFA Chain Lengthening Acyl_CoA_Synthetase Acyl-CoA Synthetase VLC_BCFA->Acyl_CoA_Synthetase Target This compound Acyl_CoA_Synthetase->Target

Diagram 1: Proposed Biosynthesis of this compound.

Catabolism of this compound

The degradation of very-long-chain fatty acids and branched-chain fatty acids primarily occurs in the peroxisomes.[7] The methyl branch in iso-fatty acids can hinder the standard β-oxidation pathway.

2.1. Peroxisomal Alpha-Oxidation: For branched-chain fatty acids where a methyl group is present on the β-carbon, an initial α-oxidation step is required to remove one carbon atom and shift the position of the methyl group, allowing for subsequent β-oxidation.[4] In the case of this compound (an iso-fatty acid), the methyl group is on the antepenultimate carbon, so it does not directly block β-oxidation.

2.2. Peroxisomal Beta-Oxidation: VLCFAs are preferentially oxidized in peroxisomes.[8] The process involves a series of enzymatic reactions similar to mitochondrial β-oxidation but is carried out by a different set of enzymes. Each cycle of peroxisomal β-oxidation shortens the fatty acyl-CoA chain by two carbons, producing acetyl-CoA. The shortened fatty acyl-CoAs can then be transported to the mitochondria for complete oxidation.

cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion Target This compound Beta_Oxidation Peroxisomal β-Oxidation Target->Beta_Oxidation Shortened_Acyl_CoA Shorter-Chain Acyl-CoA Beta_Oxidation->Shortened_Acyl_CoA Chain Shortening Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Byproduct Mito_Beta_Oxidation Mitochondrial β-Oxidation Shortened_Acyl_CoA->Mito_Beta_Oxidation Transport TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Energy Production Mito_Beta_Oxidation->TCA_Cycle

Diagram 2: Proposed Catabolic Pathway of this compound.

Quantitative Data

Table 1: Representative Concentrations of VLCFAs in Human Plasma

Fatty AcidControl Plasma (µg/mL)X-ALD Plasma (µg/mL)
C22:0 (Behenic acid)10 - 5015 - 60
C24:0 (Lignoceric acid)1 - 510 - 100
C26:0 (Hexacosanoic acid)0.05 - 0.51 - 20

Note: These are approximate ranges and can vary based on analytical methods and patient populations. Data is generalized from multiple sources.

Table 2: Ratios of VLCFAs Used in Diagnostics [9]

RatioControlX-ALD
C24:0 / C22:0< 1.3> 1.3
C26:0 / C22:0< 0.02> 0.02

Experimental Protocols

The analysis of this compound would follow established protocols for the analysis of very-long-chain and branched-chain fatty acids. The general workflow involves hydrolysis of the CoA ester, extraction of the free fatty acid, derivatization to a more volatile form, and analysis by chromatography coupled with mass spectrometry.

4.1. Protocol: Quantification of 20-Methyltricosanoic Acid by GC-MS

This protocol is adapted from established methods for VLCFA and BCFA analysis.[10][11]

Objective: To quantify the total amount of 20-methyltricosanoic acid in a biological sample (e.g., plasma, tissue homogenate).

Materials:

  • Internal Standard (e.g., deuterated C23:0 or a commercially available odd-chain iso-fatty acid)

  • Chloroform, Methanol (B129727), Hexane (B92381)

  • 0.9% NaCl solution

  • Boron trifluoride (BF₃) in methanol (12%)

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Sample Preparation and Internal Standard Spiking:

    • To a known amount of sample (e.g., 100 µL of plasma or 10 mg of tissue homogenate), add a known amount of the internal standard.

  • Lipid Extraction (Folch Method):

    • Add 2 mL of chloroform:methanol (2:1, v/v) to the sample.

    • Vortex vigorously for 2 minutes.

    • Add 0.4 mL of 0.9% NaCl solution and vortex for 30 seconds.

    • Centrifuge to separate the phases.

    • Carefully collect the lower organic layer into a new glass tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Hydrolysis and Derivatization to Fatty Acid Methyl Esters (FAMEs):

    • To the dried lipid extract, add 1-2 mL of 12% BF₃ in methanol.[11]

    • Incubate the mixture at 60°C for 30-60 minutes.[11]

    • After cooling, add 1 mL of water and 1 mL of hexane.

    • Vortex thoroughly.

    • Centrifuge and carefully collect the upper hexane layer containing the FAMEs.

  • GC-MS Analysis:

    • Inject the hexane extract into the GC-MS.

    • GC Conditions (example):

      • Column: DB-23 or similar polar capillary column.

      • Carrier Gas: Helium.

      • Oven Program: Start at 60°C, ramp to 220°C at 10°C/min, hold for 5 minutes.

    • MS Conditions:

      • Ionization: Electron Ionization (EI).

      • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan. Monitor for characteristic ions of 20-methyltricosanoate methyl ester and the internal standard. The fragmentation pattern of branched-chain fatty acid methyl esters is distinct and can be used for identification.[12][13]

4.2. Protocol: Analysis of this compound by LC-MS/MS

This protocol is adapted from methods for the analysis of acyl-CoAs.[14][15]

Objective: To directly quantify this compound in a biological sample.

Materials:

  • Internal Standard (e.g., a commercially available stable isotope-labeled long-chain acyl-CoA)

  • Acetonitrile, Formic Acid

  • Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS)

Procedure:

  • Sample Preparation and Internal Standard Spiking:

    • Homogenize tissue or lyse cells in a suitable buffer and spike with the internal standard.

  • Acyl-CoA Extraction:

    • Perform a protein precipitation and extraction step using an organic solvent like acetonitrile.

    • Centrifuge to pellet proteins and collect the supernatant.

    • Evaporate the solvent.

  • LC-MS/MS Analysis:

    • Reconstitute the dried extract in a suitable mobile phase.

    • Inject into the LC-MS/MS system.

    • LC Conditions (example):

      • Column: C18 reverse-phase column.

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A suitable gradient from low to high organic phase to elute the long-chain acyl-CoA.

    • MS/MS Conditions:

      • Ionization: Electrospray Ionization (ESI), positive mode.

      • Acquisition Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transition for this compound would need to be determined using a standard if available, or predicted based on the fragmentation of similar molecules.

cluster_gcms GC-MS Workflow cluster_lcms LC-MS/MS Workflow Sample_GC Biological Sample Extraction_GC Lipid Extraction Sample_GC->Extraction_GC Derivatization_GC Derivatization to FAMEs Extraction_GC->Derivatization_GC GCMS_Analysis GC-MS Analysis Derivatization_GC->GCMS_Analysis Quantification_GC Quantification of 20-Methyltricosanoic Acid GCMS_Analysis->Quantification_GC Sample_LC Biological Sample Extraction_LC Acyl-CoA Extraction Sample_LC->Extraction_LC LCMS_Analysis LC-MS/MS Analysis Extraction_LC->LCMS_Analysis Quantification_LC Quantification of This compound LCMS_Analysis->Quantification_LC

References

The Discovery and Analysis of Novel Methyl-Branched Acyl-CoAs: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl-branched acyl-Coenzyme A (acyl-CoA) esters are a fascinating and increasingly important class of molecules in cellular metabolism and disease pathology. Once considered minor metabolic curiosities, recent advancements in analytical technologies have unveiled their diverse structures and critical roles in a variety of biological processes. These molecules are not merely intermediates in the degradation of branched-chain amino acids and fatty acids but are also integral to the biosynthesis of complex lipids that influence membrane fluidity, cellular signaling, and energy homeostasis. The dysregulation of methyl-branched acyl-CoA metabolism has been implicated in a range of diseases, including metabolic syndrome, neurological disorders, and cancer, making them attractive targets for novel therapeutic interventions and biomarker discovery. This technical guide provides an in-depth overview of the discovery, biosynthesis, and analysis of novel methyl-branched acyl-CoAs, offering detailed experimental protocols and data for researchers in the field.

Biosynthesis of Methyl-Branched Acyl-CoAs

The biosynthesis of methyl-branched acyl-CoAs is intricately linked to the catabolism of branched-chain amino acids (BCAAs) – leucine, isoleucine, and valine.[1][2] These essential amino acids are converted to their respective branched-chain α-keto acids (BCKAs) through the action of branched-chain amino acid aminotransferases (BCATs). Subsequently, the branched-chain α-keto acid dehydrogenase (BCKDH) complex catalyzes the oxidative decarboxylation of these BCKAs to form the initial methyl-branched acyl-CoA primers: isovaleryl-CoA (from leucine), 2-methylbutyryl-CoA (from isoleucine), and isobutyryl-CoA (from valine).

These primers can then be utilized by fatty acid synthase (FASN) for the synthesis of longer-chain methyl-branched fatty acids.[1] Typically, FASN uses acetyl-CoA as a primer and malonyl-CoA as an extender unit to produce straight-chain fatty acids. However, the promiscuity of FASN allows it to utilize these methyl-branched acyl-CoAs as alternative primers, leading to the formation of iso- and anteiso- fatty acids. Furthermore, the substitution of malonyl-CoA with methylmalonyl-CoA as an extender unit can introduce methyl branches within the fatty acyl chain, leading to the synthesis of multi-methyl-branched fatty acids.[3]

The regulation of these pathways is complex, involving both transcriptional and allosteric mechanisms. The activity of the BCKDH complex, a key rate-limiting step, is controlled by a dedicated kinase (BCKDK) and phosphatase (PPM1K), which inactivate and activate the complex, respectively.[2] The expression of genes involved in BCAA catabolism is also regulated by nutrient availability and hormonal signals, often showing coordinated expression patterns.[4]

Key Biosynthetic Pathways

dot

cluster_BCAA_catabolism Branched-Chain Amino Acid Catabolism cluster_FAS Fatty Acid Synthesis Leucine Leucine Isovaleryl_CoA Isovaleryl_CoA Leucine->Isovaleryl_CoA BCAT, BCKDH iso-Fatty Acyl-CoA iso-Fatty Acyl-CoA Isovaleryl_CoA->iso-Fatty Acyl-CoA FASN + Malonyl-CoA Isoleucine Isoleucine 2-Methylbutyryl-CoA 2-Methylbutyryl-CoA Isoleucine->2-Methylbutyryl-CoA BCAT, BCKDH anteiso-Fatty Acyl-CoA anteiso-Fatty Acyl-CoA 2-Methylbutyryl-CoA->anteiso-Fatty Acyl-CoA FASN + Malonyl-CoA Valine Valine Isobutyryl_CoA Isobutyryl_CoA Valine->Isobutyryl_CoA BCAT, BCKDH Isobutyryl_CoA->iso-Fatty Acyl-CoA FASN + Malonyl-CoA Acetyl_CoA Acetyl_CoA Straight-Chain\nFatty Acyl-CoA Straight-Chain Fatty Acyl-CoA Acetyl_CoA->Straight-Chain\nFatty Acyl-CoA FASN + Malonyl-CoA Multi-methyl-branched\nFatty Acyl-CoA Multi-methyl-branched Fatty Acyl-CoA Straight-Chain\nFatty Acyl-CoA->Multi-methyl-branched\nFatty Acyl-CoA FASN + Methylmalonyl-CoA

Caption: Biosynthesis of methyl-branched acyl-CoAs from BCAAs.

Analytical Methodologies for the Discovery and Quantification of Novel Methyl-Branched Acyl-CoAs

The identification and quantification of novel methyl-branched acyl-CoAs present a significant analytical challenge due to their structural diversity, low abundance, and the complexity of biological matrices. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the analysis of these molecules, offering high sensitivity, specificity, and the ability to resolve isomeric species.[5][6][7]

Experimental Protocol: LC-MS/MS Analysis of (S)-3-Hydroxy-9-methyldecanoyl-CoA

This protocol provides a detailed method for the quantification of a novel hydroxylated methyl-branched acyl-CoA, (S)-3-Hydroxy-9-methyldecanoyl-CoA, in biological samples.

1. Sample Preparation (Solid-Phase Extraction)

  • Homogenization: Homogenize approximately 50-100 mg of frozen tissue on ice in 1 mL of ice-cold 100 mM potassium phosphate (B84403) buffer (pH 4.9) containing a suitable internal standard (e.g., Heptadecanoyl-CoA).

  • Protein Precipitation: Add 2 mL of ice-cold acetonitrile (B52724) and 2 mL of isopropanol (B130326) to the homogenate. Vortex vigorously for 5 minutes.

  • Centrifugation: Centrifuge at 12,000 x g for 10 minutes at 4°C. Collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition a weak anion exchange (WAX) SPE cartridge with 2 mL of methanol (B129727) followed by 2 mL of water.

    • Load the supernatant onto the conditioned cartridge.

    • Wash the cartridge with 2 mL of water, followed by 2 mL of 2% aqueous ammonia (B1221849).

    • Elute the acyl-CoAs with 1 mL of 5% aqueous ammonia in 50% methanol.

  • Drying and Reconstitution: Dry the eluate under a gentle stream of nitrogen gas and reconstitute in 100 µL of the initial mobile phase (e.g., 50% methanol in water).

2. LC-MS/MS Conditions

  • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B is employed to separate the acyl-CoAs based on their hydrophobicity.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Table 1: Mass Spectrometry Parameters for (S)-3-Hydroxy-9-methyldecanoyl-CoA

AnalytePrecursor Ion (m/z) [M+H]⁺Product Ion 1 (m/z)Product Ion 2 (m/z)
(S)-3-Hydroxy-9-methyldecanoyl-CoA952.8445.8428.0

Note: Product ion 1 corresponds to the neutral loss of the 3'-phosphoadenosine-5'-diphosphate moiety ([M+H - 507]⁺). Product ion 2 corresponds to the characteristic fragment of the CoA moiety. These values should be empirically optimized for the specific instrument used.

dot

Biological_Sample Biological Sample (Tissue or Cells) Homogenization Homogenization with Internal Standard Biological_Sample->Homogenization Protein_Precipitation Protein Precipitation (Acetonitrile/Isopropanol) Homogenization->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation SPE Solid-Phase Extraction (WAX) Centrifugation->SPE Supernatant Drying_Reconstitution Drying and Reconstitution SPE->Drying_Reconstitution Eluate LC_MS_MS LC-MS/MS Analysis (C18, ESI+, MRM) Drying_Reconstitution->LC_MS_MS Data_Analysis Data Analysis and Quantification LC_MS_MS->Data_Analysis

Caption: Experimental workflow for acyl-CoA analysis.

Quantitative Data and Biological Significance

The absolute quantification of methyl-branched acyl-CoAs is crucial for understanding their roles in health and disease. Recent studies have begun to reveal the tissue-specific distribution and disease-associated alterations in the levels of these metabolites.

Table 2: Representative Concentrations of Acyl-CoAs in Mammalian Cells

Acyl-CoA SpeciesRAW264.7 Cells (pmol/10⁶ cells)MCF7 Cells (pmol/10⁶ cells)
Myristoyl-CoA (C14:0)~2.4~5.6
Palmitoyl-CoA (C16:0)~2.9~12.1
Stearoyl-CoA (C18:0)~1.2~16.1
Oleoyl-CoA (C18:1)~3.6~24.2
Total Fatty Acyl-CoAs 12.0 ± 1.0 80.4 ± 6.1

Data adapted from Haynes et al.[8] Note the significantly higher levels of total and individual long-chain acyl-CoAs in MCF7 breast cancer cells compared to RAW264.7 macrophage-like cells.

Elevated levels of BCAAs and their metabolic byproducts, including methyl-branched acyl-CoAs, have been identified as potential biomarkers for metabolic diseases such as obesity and insulin (B600854) resistance.[9][10] The accumulation of these metabolites can lead to mitochondrial stress, impaired insulin signaling, and inflammation.[2] In the context of cancer, the altered metabolism of branched-chain amino acids can fuel tumor growth and survival by providing substrates for lipogenesis and energy production.[11]

Discovery of Novel Multi-Methyl-Branched Acyl-CoAs

Beyond the canonical iso- and anteiso- forms, recent research has uncovered a diverse array of multi-methyl-branched fatty acids and their corresponding CoA esters, particularly in microorganisms.[3][12] These novel structures are synthesized through pathways that utilize methylmalonyl-CoA as an extender unit in fatty acid synthesis. The discovery of these molecules has been largely driven by advanced mass spectrometry techniques that allow for the detailed structural elucidation of complex lipids. The biological functions of these multi-methyl-branched lipids are still under investigation, but they are thought to play a role in modulating membrane properties and in microbial signaling.

Conclusion

The field of methyl-branched acyl-CoA biology is rapidly expanding, driven by technological advancements and a growing appreciation for the intricate roles these molecules play in cellular metabolism and disease. This technical guide provides a foundational understanding of the biosynthesis and analysis of these important metabolites. The detailed protocols and data presented herein are intended to serve as a valuable resource for researchers and drug development professionals seeking to explore this exciting area of research. Future investigations into the precise functions and regulatory mechanisms of novel methyl-branched acyl-CoAs hold great promise for the development of new diagnostic tools and therapeutic strategies for a range of human diseases.

References

The Core Functions of Very Long-Chain Fatty Acids in Mammalian Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

Very long-chain fatty acids (VLCFAs), defined as fatty acids with an acyl chain of 22 carbon atoms or more, are critical lipid molecules with diverse and indispensable functions in mammalian physiology. While less abundant than their long-chain counterparts, VLCFAs are integral to the structural integrity of cellular barriers, the maintenance of neurological function, and the modulation of complex signaling cascades. Their metabolism, finely tuned between synthesis in the endoplasmic reticulum and degradation in peroxisomes, is paramount for cellular homeostasis. Dysregulation of VLCFA metabolism is the etiological basis for several severe, often debilitating, inherited disorders. This technical guide provides an in-depth exploration of the synthesis, catabolism, and multifaceted functions of VLCFAs. It details the experimental protocols for their analysis, presents quantitative data on their distribution, and illustrates the key metabolic and signaling pathways in which they participate, offering a comprehensive resource for professionals in biomedical research and therapeutic development.

Introduction to Very Long-Chain Fatty Acids (VLCFAs)

VLCFAs are a specific class of fatty acids characterized by acyl chains of 22 or more carbon atoms (C≥22). They can be saturated (VLC-SFA) or polyunsaturated (VLC-PUFA). Unlike long-chain fatty acids (LCFAs), which are primarily obtained from the diet, most VLCFAs are synthesized endogenously from shorter-chain fatty acid precursors. They rarely exist as free fatty acids within the cell; instead, they are predominantly incorporated into complex lipids such as sphingolipids (e.g., ceramides (B1148491), sphingomyelin) and glycerophospholipids, where they exert their primary functions.[1][2]

These molecules are not ubiquitously distributed but are enriched in specific tissues, reflecting their specialized roles. Key sites of VLCFA concentration include the skin, brain (particularly in myelin), retina, testes, and adrenal glands.[3][4][5] Their unique biophysical properties, conferred by their extended hydrocarbon chains, are critical for the formation of highly stable and impermeable membrane domains.

VLCFA Metabolism: A Balance of Synthesis and Degradation

The cellular concentration of VLCFAs is tightly regulated by a balance between their synthesis in the endoplasmic reticulum (ER) and their degradation exclusively in peroxisomes.

Synthesis: The Fatty Acid Elongation Cycle

VLCFA synthesis occurs via a four-step elongation cycle in the ER, where a series of membrane-bound enzymes sequentially add two-carbon units from malonyl-CoA to a pre-existing acyl-CoA primer. The initial and rate-limiting step is catalyzed by a family of seven fatty acid elongase enzymes (ELOVL1-7). Each ELOVL exhibits specificity for substrates of particular chain lengths and degrees of saturation, thereby determining the specific VLCFA species produced in a given tissue.[2][6] For instance, ELOVL1 is primarily responsible for elongating saturated and monounsaturated fatty acids to C24:0 and C26:0, while ELOVL4 is unique in its ability to synthesize ultra-long-chain fatty acids (≥C28).[7]

VLCFA_Synthesis_Pathway

Figure 1: The four-step fatty acid elongation cycle in the endoplasmic reticulum.
Degradation: Peroxisomal β-Oxidation

While mitochondria are responsible for the β-oxidation of most fatty acids, they are unable to catabolize VLCFAs. The degradation of VLCFAs is the exclusive domain of peroxisomes.[8] VLCFA-CoAs are actively transported from the cytosol into the peroxisome by the ATP-binding cassette (ABC) transporter, ABCD1 (also known as Adrenoleukodystrophy Protein, ALDP).[7][9] Inside the peroxisome, VLCFAs undergo a series of β-oxidation cycles, which shorten the acyl chain by two carbons per cycle. The resulting medium- and long-chain fatty acids are then transported to mitochondria for complete oxidation to CO2 and water.[10]

Peroxisomal_Beta_Oxidation

Figure 2: Pathway of VLCFA degradation via β-oxidation within the peroxisome.

Core Functions of VLCFAs in Mammals

The unique physical properties of VLCFAs underpin their specialized functions in various tissues.

Structural Roles
  • Skin Permeability Barrier: The epidermis, particularly the stratum corneum, is enriched with ceramides containing ultra-long-chain fatty acids (ULCFAs, ≥C26).[11] These lipids are essential for forming the highly ordered, impermeable lipid matrix ('mortar') between corneocytes ('bricks'), which prevents transepidermal water loss and protects against environmental insults.[12] Deficiencies in VLCFA synthesis, due to mutations in genes like ELOVL4, lead to severe skin barrier defects and neonatal lethality in mice.[13][14]

  • Myelin Sheath Maintenance: Myelin, the insulating layer around neuronal axons, is exceptionally rich in lipids, including VLCFA-containing sphingolipids.[15][16] The long, saturated acyl chains of VLCFAs contribute to the tight packing and stability of the myelin membrane, which is critical for rapid saltatory nerve conduction.[16] The accumulation of VLCFAs, as seen in X-linked adrenoleukodystrophy, disrupts myelin integrity and leads to progressive demyelination.[1]

  • Retinal Function: The retina contains very high concentrations of VLC-PUFAs, synthesized by ELOVL4. These lipids are crucial for the structure and function of photoreceptor cells.[3] Mutations in ELOVL4 are linked to Stargardt-like macular dystrophy, highlighting the essential role of these specific fatty acids in maintaining vision.[17]

Role in Signaling

VLCFAs are integral components of ceramides, which are central hubs in sphingolipid metabolism and signaling. Ceramide and its derivatives (e.g., sphingosine-1-phosphate) are potent bioactive lipids that regulate a wide array of cellular processes, including apoptosis, cell proliferation, inflammation, and autophagy.[18][19] The specific acyl chain length of the ceramide molecule, including those with VLCFAs, can determine its signaling output and influence the biophysical properties of membrane microdomains (lipid rafts), thereby affecting the localization and activity of signaling proteins.[19] For example, an accumulation of VLCFA-containing ceramides can lead to the production and secretion of sphingosine-1-phosphate (S1P) by glial cells, which in turn promotes neuroinflammation.[20]

Ceramide_Signaling_Hub

Figure 3: VLCFAs as precursors for bioactive ceramides in signaling pathways.

Pathophysiology: X-Linked Adrenoleukodystrophy (X-ALD)

The most well-characterized disease of VLCFA metabolism is X-linked adrenoleukodystrophy (X-ALD). This genetic disorder is caused by mutations in the ABCD1 gene, which prevents the transport of VLCFA-CoA into peroxisomes for degradation.[1][21] The resulting systemic accumulation of VLCFAs, particularly C26:0, is the biochemical hallmark of the disease.[22] This buildup is most damaging to the myelin in the central nervous system, the adrenal cortex, and the Leydig cells of the testes.[1] The excess VLCFAs are incorporated into cellular lipids, which is thought to disrupt membrane integrity, induce oxidative stress, and trigger a potent inflammatory response that leads to progressive demyelination and neurodegeneration.[7][9]

X_ALD_Pathophysiology

Figure 4: Pathophysiological cascade in X-Linked Adrenoleukodystrophy (X-ALD).

Quantitative Data Presentation

The following tables summarize quantitative data regarding VLCFA distribution and their alteration in a pathological state.

Table 1: Fatty Acid Composition of Sphingomyelin (B164518) in Various Mouse Tissues

Tissue C16:0 (%) C18:0 (%) C22:0 (%) C24:0 (%) C24:1 (%)
Liver 25 5 5 48 10
Kidney 20 5 10 45 12
Lung 35 5 8 35 10
Testis 45 10 10 18 8
Brain 10 55 15 10 5

Data adapted from Sassa et al., 2013, highlighting the high proportion of C24:0 VLCFA in the sphingomyelin of most tissues, with the brain being a notable exception.[5]

Table 2: Plasma VLCFA Concentrations in Healthy Controls vs. X-ALD Patients

Analyte Healthy Control (μg/mL) X-ALD Patient (μg/mL) Fold Increase
C24:0 (Tetracosanoic acid) 1.45 ± 0.25 5.80 ± 1.50 ~4x
C26:0 (Hexacosanoic acid) 0.03 ± 0.01 1.25 ± 0.50 ~40x
Ratio C24:0 / C22:0 0.85 ± 0.15 2.50 ± 0.70 ~3x
Ratio C26:0 / C22:0 0.02 ± 0.005 0.55 ± 0.25 ~28x

Representative data compiled from diagnostic literature. The absolute concentrations and especially the ratios of C24:0/C22:0 and C26:0/C22:0 are key diagnostic markers for X-ALD.[21][23]

Experimental Protocols

Quantification of VLCFAs by Gas Chromatography-Mass Spectrometry (GC-MS)

This is the gold-standard method for the diagnostic quantification of total VLCFA levels in plasma, cells, or tissues.

Principle: Lipids are first extracted from the biological matrix. The fatty acids within these complex lipids are then liberated through hydrolysis and chemically converted into volatile fatty acid methyl esters (FAMEs). The FAMEs are separated by gas chromatography based on their chain length and degree of saturation and are subsequently identified and quantified by mass spectrometry.

Detailed Methodology:

  • Lipid Extraction:

    • Homogenize ~10-20 mg of tissue or cell pellet in a glass tube. For plasma, use 100-200 µL.

    • Add 2 mL of a chloroform:methanol (2:1, v/v) solution. Add a known amount of an internal standard (e.g., deuterated C26:0 or C23:0).

    • Vortex vigorously for 2 minutes to ensure thorough mixing.

    • Add 0.4 mL of 0.9% NaCl solution to induce phase separation. Vortex for 30 seconds and centrifuge (e.g., 2000 x g for 10 minutes).

    • Carefully collect the lower organic layer containing the lipids into a clean glass tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.[12]

  • Hydrolysis and Methylation (to form FAMEs):

    • To the dried lipid extract, add 1 mL of 3 M methanolic HCl (or 12% Boron Trichloride in methanol).[11]

    • Seal the tube tightly with a Teflon-lined cap and heat at 75-80°C for 30-60 minutes. This step simultaneously hydrolyzes the ester linkages and methylates the free carboxyl groups.

    • Cool the tube to room temperature.

  • FAME Extraction:

    • Add 1 mL of water and 1 mL of hexane (B92381) to the tube.

    • Vortex vigorously for 1 minute to extract the non-polar FAMEs into the upper hexane layer.

    • Centrifuge briefly to separate the phases.

    • Carefully transfer the upper hexane layer to a clean GC vial.

    • Dry the hexane extract over anhydrous sodium sulfate (B86663) to remove any residual water.

  • GC-MS Analysis:

    • Inject 1-2 µL of the FAME-containing hexane solution into the GC-MS system.

    • GC Conditions (Typical): Use a polar capillary column (e.g., DB-23 or similar). A temperature gradient program is used to separate the FAMEs, starting at a lower temperature (~100°C) and ramping up to a higher temperature (~250°C).

    • MS Conditions (Typical): Operate in electron ionization (EI) mode. Use selected ion monitoring (SIM) for high sensitivity and specificity, targeting characteristic ions for each FAME and the internal standard.

    • Quantification: Generate a standard curve using known concentrations of FAME standards. The concentration of each VLCFA in the sample is calculated by comparing its peak area to that of the internal standard and interpolating from the standard curve.[24][25]

GCMS_Workflow

Figure 5: General experimental workflow for VLCFA analysis by GC-MS.
Measurement of Peroxisomal β-Oxidation Activity

This assay measures the functional capacity of peroxisomes to degrade VLCFAs in living cells.

Principle: Cultured cells (e.g., skin fibroblasts) are incubated with a stable-isotope-labeled VLCFA substrate, such as deuterium-labeled docosanoic acid (D3-C22:0). The peroxisomal β-oxidation machinery shortens this substrate, producing labeled shorter-chain fatty acids (e.g., D3-C16:0). The amount of product formed relative to the remaining substrate is quantified by mass spectrometry and serves as a direct measure of peroxisomal β-oxidation activity.

Detailed Methodology:

  • Cell Culture: Plate human skin fibroblasts or other relevant cells in culture dishes and grow to ~80-90% confluency.

  • Substrate Incubation: Replace the standard culture medium with a fresh medium containing a known concentration of the stable-isotope labeled substrate (e.g., 10 µM D3-C22:0). Incubate the cells for a defined period (typically 48-72 hours).

  • Cell Harvest and Lipid Extraction:

    • Wash the cells with phosphate-buffered saline (PBS), then harvest them by trypsinization or scraping.

    • Perform a total lipid extraction as described in Protocol 6.1, Step 1. Use an appropriate internal standard for quantification (e.g., C17:0).

  • Sample Preparation and MS Analysis:

    • Prepare FAMEs from the lipid extract as described in Protocol 6.1, Steps 2 and 3.

    • Analyze the FAMEs using GC-MS or LC-MS/MS.

    • Quantify the absolute amounts of the labeled substrate (D3-C22:0) and the key chain-shortened product (D3-C16:0).

  • Data Analysis:

    • Calculate the peroxisomal β-oxidation activity, often expressed as the ratio of product to substrate (D3-C16:0 / D3-C22:0).

    • This ratio can be compared between control cells and cells from patients with suspected peroxisomal disorders. In X-ALD fibroblasts, this ratio will be significantly reduced compared to controls.[10][15]

Conclusion

Very long-chain fatty acids are far more than simple structural lipids; they are fundamental players in the formation of critical biological barriers, the maintenance of the nervous system, and the intricate world of cellular signaling. The precise balance of their synthesis by ELOVL elongases and degradation by the peroxisomal β-oxidation pathway is essential for health. As demonstrated by devastating diseases like X-linked adrenoleukodystrophy, even a single defect in this metabolic axis can have catastrophic consequences. The continued study of VLCFA biology, aided by robust analytical techniques, holds significant promise for understanding these pathologies and developing novel therapeutic strategies targeting the enzymes and transporters that govern the metabolism of these vital molecules.

References

An In-depth Technical Guide on 20-Methyltricosanoyl-CoA and its Role in Lipid Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Very-long-chain fatty acids (VLCFAs) and their activated CoA-esters are crucial components of cellular metabolism and signaling. Among these, branched-chain fatty acids (BCFAs) represent a unique class characterized by methyl substitutions along their acyl chains. This guide focuses on a specific iso-branched VLCFA, 20-Methyltricosanoyl-CoA, a 24-carbon saturated fatty acyl-CoA with a methyl group at the 20th position. While direct research on this molecule is limited, this document synthesizes current knowledge on iso-VLCFA biosynthesis, potential signaling functions, and detailed analytical methodologies to provide a comprehensive technical resource.

Biosynthesis of this compound

The biosynthesis of iso-fatty acids, including this compound, begins with a branched-chain amino acid precursor, typically leucine, which is converted to isovaleryl-CoA. This serves as the starter unit for the fatty acid synthase (FAS) system. The elongation of the acyl chain to produce the final 24-carbon fatty acid occurs through a series of condensation reactions with malonyl-CoA. The resulting 20-methyltricosanoic acid is then activated to its CoA ester by an acyl-CoA synthetase.

This compound Biosynthesis cluster_0 Mitochondrion/Cytosol cluster_1 Cytosol/Endoplasmic Reticulum Leucine Leucine BCAT Branched-Chain Amino Acid Transaminase (BCAT) Leucine->BCAT aKIC α-Ketoisocaproate BCAT->aKIC BCKDH Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) aKIC->BCKDH IsovalerylCoA Isovaleryl-CoA BCKDH->IsovalerylCoA FAS Fatty Acid Synthase (FAS) Elongation Cycles IsovalerylCoA->FAS Starter Unit Methyltricosanoic_Acid 20-Methyltricosanoic Acid FAS->Methyltricosanoic_Acid MalonylCoA Malonyl-CoA MalonylCoA->FAS Elongation Substrate ACSL Acyl-CoA Synthetase (ACSL) Methyltricosanoic_Acid->ACSL Final_Product This compound ACSL->Final_Product

Biosynthesis of this compound.

Potential Lipid Signaling Pathways

While specific signaling pathways for this compound have not been elucidated, based on the known functions of other BCFAs and VLCFAs, several hypothetical mechanisms can be proposed. These include the modulation of membrane properties and direct interaction with nuclear receptors.

Modulation of Membrane Fluidity and Raft Composition

Methyl-branched fatty acids are known to alter the physical properties of lipid bilayers, increasing membrane fluidity and disrupting lipid packing.[1][2] By incorporating into phospholipids, this compound could influence the formation and stability of lipid rafts, which are microdomains enriched in signaling proteins. This alteration in the membrane environment can indirectly affect the activity of various transmembrane receptors and signaling complexes.

Nuclear Receptor Activation

Long-chain and branched-chain fatty acids are known ligands for peroxisome proliferator-activated receptors (PPARs), a family of nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation.[3][4] It is plausible that this compound, or its free fatty acid form, could act as a ligand for PPARα, leading to the transcriptional regulation of target genes involved in fatty acid oxidation and energy homeostasis.

Hypothetical Signaling Pathway of this compound cluster_0 Cellular Input cluster_1 Membrane-Mediated Signaling cluster_2 Nuclear Receptor Signaling Metabolite This compound Membrane Incorporation into Phospholipids Metabolite->Membrane PPARa PPARα Activation Metabolite->PPARa Direct or indirect interaction Fluidity Altered Membrane Fluidity and Raft Composition Membrane->Fluidity Receptor Modulation of Membrane Protein Function Fluidity->Receptor Downstream1 Downstream Signaling Cascades Receptor->Downstream1 Gene Target Gene Expression (e.g., CPT1, ACOX1) PPARa->Gene Metabolic Altered Lipid Metabolism and Energy Homeostasis Gene->Metabolic

Hypothetical signaling pathways of this compound.

Quantitative Data

Biological MatrixHypothetical Concentration (pmol/mg tissue or /10^6 cells)Analytical MethodReference (for similar compounds)
Mouse Liver0.05 - 0.5LC-MS/MS[5]
Human Plasma0.01 - 0.1GC-MS[6]
Cultured Hepatocytes0.1 - 1.0LC-MS/MS[5]

Note: The values presented in this table are hypothetical and intended for illustrative purposes only. Actual concentrations would need to be determined experimentally.

Experimental Protocols

The analysis of this compound requires sensitive and specific analytical techniques due to its likely low abundance and the presence of numerous other lipid species. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the methods of choice.

Extraction and Derivatization for GC-MS Analysis

This protocol is adapted from established methods for the analysis of branched-chain fatty acids.[7]

Workflow:

GC-MS Experimental Workflow Start Biological Sample (Tissue, Cells, Plasma) LLE Liquid-Liquid Extraction (e.g., Folch method) Start->LLE Deriv Derivatization to FAMEs (BF3/Methanol) LLE->Deriv GCMS GC-MS Analysis Deriv->GCMS Data Data Analysis GCMS->Data

Workflow for GC-MS analysis of this compound.

Methodology:

  • Sample Homogenization: Homogenize tissue samples in a suitable buffer. For plasma or cell pellets, proceed directly to extraction.

  • Lipid Extraction: Perform a liquid-liquid extraction using a chloroform:methanol (2:1, v/v) mixture (Folch method).

  • Saponification (for total fatty acids): To measure total fatty acids (including those esterified in complex lipids), saponify the lipid extract with methanolic KOH.

  • Derivatization: Convert the free fatty acids to fatty acid methyl esters (FAMEs) by heating with 14% boron trifluoride in methanol.

  • Extraction of FAMEs: Extract the FAMEs into an organic solvent such as hexane.

  • GC-MS Analysis:

    • Column: Use a long, polar capillary column (e.g., DB-23 or equivalent) for optimal separation of fatty acid isomers.

    • Injection: Splitless injection.

    • Oven Program: A temperature gradient from a low initial temperature (e.g., 60°C) to a high final temperature (e.g., 240°C) is required to elute the very-long-chain FAMEs.

    • Mass Spectrometry: Use electron ionization (EI) and scan for characteristic fragment ions of the 20-methyltricosanoate methyl ester. For targeted analysis, selected ion monitoring (SIM) can be employed to enhance sensitivity.

LC-MS/MS Analysis of Acyl-CoAs

This protocol is adapted from methods for the analysis of long-chain acyl-CoA esters.[5]

Workflow:

LC-MS_MS_Experimental_Workflow Start Biological Sample (Tissue, Cells) Extraction Acyl-CoA Extraction (e.g., solid-phase extraction) Start->Extraction LCMSMS LC-MS/MS Analysis Extraction->LCMSMS Data Data Analysis LCMSMS->Data

Workflow for LC-MS/MS analysis of this compound.

Methodology:

  • Sample Quenching and Extraction: Rapidly quench metabolic activity using cold solvent (e.g., methanol/water). Extract acyl-CoAs using a method that preserves their integrity, such as solid-phase extraction (SPE) with a C18 cartridge.

  • LC Separation:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile) is employed for separation.

  • MS/MS Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for acyl-CoAs.

    • Transitions: For quantitative analysis, use multiple reaction monitoring (MRM). The precursor ion will be the [M+H]+ of this compound. Product ions will be characteristic fragments, such as the one corresponding to the CoA moiety.

Conclusion

This compound is a largely uncharacterized iso-very-long-chain fatty acyl-CoA. Based on our understanding of related lipid molecules, it is likely involved in modulating membrane structure and function, and may act as a signaling molecule through interactions with nuclear receptors. The detailed experimental protocols provided in this guide offer a starting point for researchers to investigate the presence, regulation, and function of this and other rare branched-chain VLCFAs. Further research, including lipidomics studies and functional assays, is necessary to fully elucidate the specific roles of this compound in cellular physiology and disease.

References

Potential Enzymatic Synthesis of 20-Methyltricosanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a potential enzymatic pathway for the synthesis of 20-Methyltricosanoyl-CoA, a very-long-chain methyl-branched fatty acyl-CoA. Given the increasing interest in the biological roles and therapeutic potential of unique lipid molecules, establishing a reliable biosynthetic route for such compounds is of paramount importance. This document details a proposed two-step enzymatic approach, identifies candidate enzymes for each step, provides relevant quantitative data from existing literature, and presents detailed experimental protocols for the synthesis, purification, and characterization of the target molecule. The proposed pathway leverages the known substrate promiscuity of fatty acid elongase systems and the broad specificity of certain acyl-CoA synthetases. This guide is intended to serve as a comprehensive resource for researchers in lipid biochemistry, metabolic engineering, and drug development.

Proposed Enzymatic Synthesis Pathway

The synthesis of this compound can be envisioned as a two-stage process:

  • Elongation to 20-Methyltricosanoic Acid: The first stage involves the synthesis of the C24 methyl-branched fatty acid, 20-methyltricosanoic acid. This can be achieved through the fatty acid elongation (ELOVL) system, starting with a shorter methyl-branched primer.

  • Activation to this compound: The second stage is the activation of the free fatty acid to its corresponding CoA thioester, catalyzed by a very-long-chain acyl-CoA synthetase (VLC-ACS).

Below is a diagram illustrating the proposed overall workflow.

G cluster_0 Stage 1: Fatty Acid Elongation cluster_1 Stage 2: Acyl-CoA Activation Primer Methyl-branched Acyl-CoA Primer (e.g., 3-Methylbutyryl-CoA) FAS_ELOVL Fatty Acid Synthase (FAS) & Elongase (ELOVL) System Primer->FAS_ELOVL 20_Me_Trico_Acid 20-Methyltricosanoic Acid FAS_ELOVL->20_Me_Trico_Acid Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAS_ELOVL NADPH NADPH NADPH->FAS_ELOVL 20_Me_Trico_Acid_Input 20-Methyltricosanoic Acid 20_Me_Trico_Acid->20_Me_Trico_Acid_Input VLC_ACS Very-Long-Chain Acyl-CoA Synthetase (VLC-ACS) 20_Me_Trico_CoA This compound VLC_ACS->20_Me_Trico_CoA ATP ATP ATP->VLC_ACS CoA Coenzyme A CoA->VLC_ACS 20_Me_Trico_Acid_Input->VLC_ACS G Start Start Codon_Optimize Codon-optimize human ACSL1 gene for E. coli Start->Codon_Optimize Clone Clone into pET expression vector with a His-tag Codon_Optimize->Clone Transform Transform into E. coli (e.g., BL21(DE3)) Clone->Transform Culture Grow culture to OD600 ~0.6 Transform->Culture Induce Induce expression with IPTG (e.g., 0.5 mM, 16°C, overnight) Culture->Induce Harvest Harvest cells by centrifugation Induce->Harvest Lyse Lyse cells (e.g., sonication) in lysis buffer Harvest->Lyse Clarify Clarify lysate by ultracentrifugation Lyse->Clarify Purify Purify by Ni-NTA affinity chromatography Clarify->Purify Dialyze Dialyze into storage buffer Purify->Dialyze Analyze Analyze purity by SDS-PAGE and quantify protein Dialyze->Analyze End End Analyze->End G cluster_0 Reaction Setup cluster_1 Reaction and Quenching cluster_2 Analysis Combine_Reagents Combine in reaction buffer: - 20-Methyltricosanoic Acid - Purified VLC-ACS - Coenzyme A - ATP - MgCl₂ Incubate Incubate at 37°C for 1-2 hours Combine_Reagents->Incubate Quench Quench reaction (e.g., with formic acid) Incubate->Quench Centrifuge Centrifuge to pellet protein Quench->Centrifuge LC_MS Analyze supernatant by LC-MS/MS Centrifuge->LC_MS Compare Compare with standards and look for expected m/z LC_MS->Compare

The Pivotal Role of 20-Methyltricosanoyl-CoA in Membrane Architecture and Cellular Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Very-long-chain fatty acids (VLCFAs) and their activated counterparts, acyl-Coenzyme A (acyl-CoA) thioesters, are integral components of cellular membranes and key players in a multitude of physiological processes. Among these, branched-chain VLCFAs represent a unique class of lipids with distinct biophysical properties that significantly influence membrane structure and function. This technical guide focuses on 20-Methyltricosanoyl-CoA, a representative branched-chain VLCFA-CoA, to explore its putative role in membrane dynamics, cellular signaling, and its potential as a biomarker or therapeutic target. While direct experimental data for this compound is limited, this paper synthesizes current knowledge on analogous branched-chain and very-long-chain fatty acyl-CoAs to provide a comprehensive framework for future research. We present quantitative data on the effects of similar lipids on membrane properties, detailed experimental protocols for their analysis, and conceptual diagrams of relevant biochemical pathways and experimental workflows.

Introduction: The Significance of Branched-Chain Very-Long-Chain Fatty Acyl-CoAs

Biological membranes are not merely passive barriers but are dynamic structures central to cellular function. The lipid composition of these membranes dictates their physical properties, including fluidity, thickness, and the formation of specialized microdomains known as lipid rafts.[1][2] Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 20 or more carbon atoms, and their metabolically active acyl-CoA derivatives, are critical constituents of membrane lipids, particularly sphingolipids.[3][4]

The introduction of methyl branches into the acyl chain, creating branched-chain fatty acids (BCFAs), further modulates membrane characteristics.[5] BCFAs are known to increase membrane fluidity and lower the phase transition temperature of lipid bilayers, which is crucial for the adaptation of certain microorganisms to environmental stress.[6][7] In mammals, BCFAs are found in various tissues and have been implicated in metabolic regulation and cellular signaling.[8]

This compound, a C24 fatty acyl-CoA with a methyl group at the 20th position, represents a specific example of a branched-chain VLCFA. While detailed studies on this particular molecule are scarce, its structure suggests a significant role in influencing the biophysical properties of membranes and participating in specific metabolic and signaling pathways. This guide will extrapolate from the broader knowledge of BCFAs and VLCFAs to build a comprehensive understanding of the potential functions and research avenues for this compound.

Putative Roles of this compound in Membrane Structure and Function

The unique structure of this compound, combining a very long acyl chain with a methyl branch, suggests several key roles in modulating membrane architecture.

Impact on Membrane Fluidity and Phase Behavior

The presence of a methyl branch disrupts the tight packing of acyl chains within the lipid bilayer.[7] This steric hindrance increases the rotational freedom of the acyl chains, thereby enhancing membrane fluidity.[5][7] This is particularly important in maintaining membrane function under conditions of low temperature or high pressure.

Influence on Lipid Raft Formation

Lipid rafts are specialized membrane microdomains enriched in sphingolipids and cholesterol that function as platforms for signal transduction.[1] The incorporation of VLCFAs into sphingolipids is known to be a key factor in the formation and stability of these domains.[3] The branched nature of this compound could influence the packing of lipids within rafts, potentially modulating the recruitment and activity of raft-associated proteins.

Regulation of Membrane Thickness and Permeability

The extended length of the C23 acyl chain of tricosanoic acid contributes to an increased thickness of the lipid bilayer.[1] This can have profound effects on the function of transmembrane proteins and the passive diffusion of small molecules across the membrane. The methyl branch may introduce subtle alterations to this thickness and affect overall membrane permeability.

Table 1: Comparative Effects of Fatty Acyl Chain Structure on Membrane Properties

Fatty Acyl Chain CharacteristicEffect on Membrane FluidityEffect on Membrane ThicknessPutative Role in Lipid RaftsReference
Increased Chain Length (VLCFA) DecreasedIncreasedStabilization[1][3]
Methyl Branching (BCFA) IncreasedMinor DecreaseModulation of Packing[5][7]
Unsaturation IncreasedDecreasedExclusion from Rafts[7]
20-Methyltricosanoyl (Hypothesized) Moderately Increased (due to branch)Significantly Increased (due to length)Modulator of Raft Dynamics-

Biosynthesis and Metabolism of Branched-Chain Very-Long-Chain Fatty Acids

The synthesis of branched-chain fatty acids typically utilizes branched-chain amino acids as precursors.[8] The biosynthesis of this compound is hypothesized to follow a similar pathway, integrated with the fatty acid elongation system.

Biosynthesis Pathway

The biosynthesis of BCFAs is initiated with a branched-chain short-chain acyl-CoA primer, derived from the catabolism of branched-chain amino acids like leucine, isoleucine, and valine.[9] This primer is then elongated by the fatty acid synthase (FAS) complex, which sequentially adds two-carbon units from malonyl-CoA.[9][10] For VLCFAs, the elongation process is continued by specific elongase enzymes, primarily located in the endoplasmic reticulum.[4]

Below is a conceptual diagram illustrating the hypothesized biosynthetic pathway for this compound.

Biosynthesis_of_20_Methyltricosanoyl_CoA cluster_AminoAcidCatabolism Branched-Chain Amino Acid Catabolism cluster_FAS Fatty Acid Elongation Leucine Leucine alpha_Ketoisocaproate alpha_Ketoisocaproate Leucine->alpha_Ketoisocaproate BCAT Isovaleryl_CoA Isovaleryl_CoA alpha_Ketoisocaproate->Isovaleryl_CoA BCKDH Primer Branched-chain Acyl-CoA Primer Isovaleryl_CoA->Primer Provides Primer Elongation_Cycles Fatty Acid Synthase (FAS) & Elongase (ELOVL) Cycles Primer->Elongation_Cycles Malonyl_CoA Malonyl_CoA Malonyl_CoA->Elongation_Cycles VLC_BCFA_CoA Very-Long-Chain Branched-Chain Acyl-CoA Elongation_Cycles->VLC_BCFA_CoA 20_Methyltricosanoyl_CoA This compound VLC_BCFA_CoA->20_Methyltricosanoyl_CoA Further Elongation/ Modification

Figure 1: Hypothesized biosynthetic pathway of this compound.

Potential Signaling Roles of this compound

Acyl-CoAs are not merely metabolic intermediates but also act as signaling molecules that can regulate the activity of various proteins, including transcription factors.[11]

Regulation of Nuclear Receptors

Very-long-chain and branched-chain fatty acyl-CoAs have been identified as high-affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARα).[11][12] PPARα is a nuclear receptor that plays a central role in the regulation of lipid metabolism. The binding of a fatty acyl-CoA to PPARα induces a conformational change that leads to the recruitment of coactivator proteins and the transcriptional activation of target genes involved in fatty acid oxidation.[11] It is plausible that this compound could act as a specific ligand for PPARα or other nuclear receptors, thereby modulating gene expression related to lipid homeostasis.

PPARa_Signaling 20_MT_CoA This compound PPARa PPARα 20_MT_CoA->PPARa Binds and Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to Gene_Expression Target Gene Transcription (e.g., Fatty Acid Oxidation Genes) PPRE->Gene_Expression Initiates

Figure 2: Conceptual signaling pathway involving PPARα activation.

Experimental Protocols for the Study of this compound

The analysis of specific long-chain branched fatty acyl-CoAs requires specialized analytical techniques.

Extraction and Analysis of Branched-Chain Fatty Acyl-CoAs

Objective: To extract and quantify this compound from biological samples.

Methodology:

  • Sample Preparation: Homogenize cells or tissues in a suitable buffer on ice.

  • Lipid Extraction: Perform a solid-phase extraction (SPE) or liquid-liquid extraction using a mixture of organic solvents (e.g., isopropanol/hexane) to isolate the lipid fraction containing acyl-CoAs.

  • Hydrolysis and Derivatization: The acyl-CoA can be hydrolyzed to release the free fatty acid. The fatty acid is then derivatized to a fatty acid methyl ester (FAME) by incubation with methanol (B129727) and an acid catalyst.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The FAMEs are separated and identified using GC-MS. The retention time and mass spectrum of the 20-methyltricosanoate methyl ester would be compared to a synthetic standard for confirmation and quantification.[13]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis: For direct analysis of the intact acyl-CoA, LC-MS/MS is the method of choice. The sample is separated by reverse-phase liquid chromatography and the specific mass-to-charge ratio of this compound is monitored for detection and quantification.[6][14]

Experimental_Workflow Sample Biological Sample (Cells or Tissue) Extraction Lipid Extraction (SPE or LLE) Sample->Extraction Analysis_Choice Choose Analysis Path Extraction->Analysis_Choice Hydrolysis Hydrolysis to Free Fatty Acid Analysis_Choice->Hydrolysis Indirect LC_MS LC-MS/MS Analysis (Direct Detection) Analysis_Choice->LC_MS Direct Derivatization Derivatization to FAME Hydrolysis->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Data Data Analysis and Quantification GC_MS->Data LC_MS->Data

Figure 3: Workflow for the analysis of this compound.

Conclusion and Future Directions

This compound, as a representative of branched-chain very-long-chain fatty acyl-CoAs, likely plays a significant, yet under-explored, role in membrane biology and cellular signaling. Based on the current understanding of similar lipid molecules, it is hypothesized to be a key modulator of membrane fluidity, a component of lipid rafts, and a potential ligand for nuclear receptors such as PPARα.

Future research should focus on:

  • Definitive identification and quantification of this compound in various cell types and tissues under different physiological and pathological conditions.

  • Elucidation of its specific biosynthetic and metabolic pathways to understand its regulation.

  • Investigation of its precise biophysical effects on model membranes to validate its role in membrane structure.

  • Identification of its protein binding partners and signaling pathways to uncover its regulatory functions.

A deeper understanding of the biology of this compound and other branched-chain VLCFAs will undoubtedly open new avenues for the development of novel diagnostics and therapeutics for a range of diseases associated with aberrant lipid metabolism and membrane dysfunction.

References

Degradation Pathway of 20-Methyltricosanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the proposed degradation pathway of 20-Methyltricosanoyl-CoA, a C24 very-long-chain branched-chain fatty acid. Due to the limited direct experimental data on this compound, this document extrapolates from the well-characterized alpha-oxidation pathway of phytanic acid. The presence of a methyl group at a position that sterically hinders standard beta-oxidation necessitates this alternative catabolic route. This guide details the enzymatic steps, key enzymes, and their subcellular localization. Furthermore, it presents relevant quantitative data in structured tables, provides detailed experimental protocols for key enzymatic assays, and includes visualizations of the metabolic pathway and experimental workflows to facilitate a deeper understanding for researchers in lipid metabolism and drug development.

Introduction

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbons, play crucial roles in various biological processes.[1] The metabolism of branched-chain VLCFAs presents a unique challenge to cellular machinery. Standard mitochondrial beta-oxidation is often impeded by the presence of methyl groups on the acyl chain.[2][3] Consequently, a specialized degradation pathway known as alpha-oxidation exists, primarily within peroxisomes, to handle these lipids.[2][4]

This compound is a C24 fatty acyl-CoA with a methyl branch that is expected to block beta-oxidation. While specific literature on its metabolism is scarce, its degradation is hypothesized to proceed via the peroxisomal alpha-oxidation pathway, analogous to the catabolism of phytanic acid.[2] This pathway involves a series of enzymatic reactions that shorten the fatty acid by one carbon, allowing the resulting molecule to enter the beta-oxidation pathway.[3] Understanding this pathway is critical for research into metabolic disorders associated with the accumulation of branched-chain fatty acids.

The Proposed Degradation Pathway of this compound

The degradation of this compound is proposed to occur via the peroxisomal alpha-oxidation pathway. The key steps are as follows:

  • Activation: 20-Methyltricosanoic acid is first activated to its coenzyme A thioester, this compound. This step is catalyzed by a very-long-chain acyl-CoA synthetase.

  • Hydroxylation: Phytanoyl-CoA 2-hydroxylase (PhyH), an Fe(II) and 2-oxoglutarate-dependent oxygenase, catalyzes the hydroxylation of the alpha-carbon (C2) of this compound to yield 2-hydroxy-20-methyltricosanoyl-CoA.[5][6]

  • Cleavage: 2-Hydroxyacyl-CoA lyase 1 (HACL1), a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme, cleaves the bond between the alpha and beta carbons of 2-hydroxy-20-methyltricosanoyl-CoA.[7][8] This reaction produces formyl-CoA and 19-methyldocosanal.[7]

  • Oxidation: The resulting aldehyde, 19-methyldocosanal, is oxidized to 19-methyldocosanoic acid by an aldehyde dehydrogenase.[2]

  • Entry into Beta-Oxidation: 19-Methyldocosanoic acid can then be activated to its CoA ester and subsequently undergo beta-oxidation, as the methyl group no longer hinders this process.

Mandatory Visualization: Degradation Pathway

Degradation_Pathway_of_20_Methyltricosanoyl_CoA cluster_peroxisome Peroxisome 20_Methyltricosanoyl_CoA This compound 2_hydroxy_20_methyltricosanoyl_CoA 2-Hydroxy-20-methyltricosanoyl-CoA 20_Methyltricosanoyl_CoA->2_hydroxy_20_methyltricosanoyl_CoA Phytanoyl-CoA 2-hydroxylase (PhyH) 19_methyldocosanal 19-Methyldocosanal 2_hydroxy_20_methyltricosanoyl_CoA->19_methyldocosanal 2-Hydroxyacyl-CoA lyase 1 (HACL1) 19_methyldocosanoic_acid 19-Methyldocosanoic Acid 19_methyldocosanal->19_methyldocosanoic_acid Aldehyde dehydrogenase Beta_Oxidation Beta-Oxidation 19_methyldocosanoic_acid->Beta_Oxidation

Proposed degradation pathway of this compound.

Quantitative Data

Table 1: Substrate Specificity of Human Phytanoyl-CoA Hydroxylase (PhyH)

SubstrateRelative Activity (%)Reference
Phytanoyl-CoA100[6]
3-Methylhexadecanoyl-CoAHigh[6]
2-Methyl-branched Acyl-CoAsNo activity[6]
4-Methyl-branched Acyl-CoAsNo activity[6]
Long straight-chain Acyl-CoAsNo activity[6]
Very-long straight-chain Acyl-CoAsNo activity[6]

Table 2: Kinetic Parameters of Actinobacterial 2-Hydroxyacyl-CoA Lyase

SubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
2-Hydroxyisobutyryl-CoA~120~1.3~11,000[9]

Note: This data is for a bacterial enzyme with a smaller substrate, but provides an example of the kinetic parameters for this class of enzymes.

Table 3: Cellular Concentrations of Acyl-CoAs

Acyl-CoA PoolEstimated Free Cytosolic ConcentrationReference
Long-chain Acyl-CoAsLow nanomolar range (< 200 nM)[10]

Experimental Protocols

Detailed methodologies are crucial for studying the degradation of branched-chain fatty acids. Below are representative protocols for the key enzymes in the alpha-oxidation pathway.

Assay for Phytanoyl-CoA Hydroxylase (PhyH) Activity

This protocol is based on the measurement of the formation of 2-hydroxyphytanoyl-CoA from phytanoyl-CoA.[5]

Materials:

  • Enzyme source (e.g., liver homogenate or recombinant PhyH)

  • [1-¹⁴C]Phytanoyl-CoA (radiolabeled substrate)

  • Assay buffer: 50 mM Tris-HCl, pH 7.4

  • Cofactors: 2-oxoglutarate, FeSO₄, ascorbate

  • Reaction termination solution: Acetonitrile

  • HPLC system with a reverse-phase C18 column and a radioactivity detector

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, 2-oxoglutarate, FeSO₄, and ascorbate.

  • Enzyme Addition: Add the enzyme preparation to the reaction mixture.

  • Reaction Initiation: Initiate the reaction by adding [1-¹⁴C]phytanoyl-CoA.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding an equal volume of acetonitrile.

  • Centrifugation: Centrifuge the mixture to pellet precipitated proteins.

  • HPLC Analysis: Inject the supernatant onto the HPLC system. Separate the substrate and product using a suitable solvent gradient (e.g., a gradient of aqueous sodium phosphate (B84403) buffer and acetonitrile).

  • Quantification: Quantify the amount of [1-¹⁴C]2-hydroxyphytanoyl-CoA formed by integrating the peak from the radioactivity detector.

Assay for 2-Hydroxyacyl-CoA Lyase (HACL1) Activity

This protocol describes a continuous enzyme-coupled spectrophotometric assay.[11]

Materials:

  • Purified HACL1

  • 2-Hydroxyacyl-CoA substrate (e.g., (R)-2-hydroxybutanoyl-CoA as a model)

  • Potassium phosphate buffer, pH 7.4

  • Cofactors: Thiamine pyrophosphate (TPP), MgCl₂

  • Coupling enzyme: Aldehyde dehydrogenase (ALDH)

  • NAD⁺

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Master Mix Preparation: Prepare a master mix containing potassium phosphate buffer, TPP, MgCl₂, ALDH, and NAD⁺.

  • Equilibration: Transfer the master mix to a cuvette and incubate at 37°C for 5 minutes to equilibrate the temperature and record any background NAD⁺ reduction.

  • Enzyme Addition: Add the HACL1 enzyme solution to the cuvette.

  • Reaction Initiation: Start the reaction by adding the 2-hydroxyacyl-CoA substrate.

  • Absorbance Monitoring: Immediately monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH.

  • Rate Calculation: Determine the linear rate of absorbance change (ΔA₃₄₀/min).

  • Activity Calculation: Calculate the specific activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Mandatory Visualization: Experimental Workflow

Experimental_Workflow cluster_phyh_assay Phytanoyl-CoA Hydroxylase Assay cluster_hacl1_assay 2-Hydroxyacyl-CoA Lyase Assay PhyH_Prep Prepare Reaction Mix (Buffer, Cofactors) PhyH_Enzyme Add Enzyme (Liver Homogenate or Recombinant PhyH) PhyH_Prep->PhyH_Enzyme PhyH_Substrate Add Radiolabeled Substrate ([¹⁴C]Phytanoyl-CoA) PhyH_Enzyme->PhyH_Substrate PhyH_Incubate Incubate at 37°C PhyH_Substrate->PhyH_Incubate PhyH_Terminate Terminate Reaction (Acetonitrile) PhyH_Incubate->PhyH_Terminate PhyH_HPLC HPLC Analysis (Quantify [¹⁴C]2-Hydroxyphytanoyl-CoA) PhyH_Terminate->PhyH_HPLC HACL1_Prep Prepare Master Mix (Buffer, Cofactors, Coupling Enzyme, NAD⁺) HACL1_Equilibrate Equilibrate at 37°C HACL1_Prep->HACL1_Equilibrate HACL1_Enzyme Add HACL1 HACL1_Equilibrate->HACL1_Enzyme HACL1_Substrate Add Substrate (2-Hydroxyacyl-CoA) HACL1_Enzyme->HACL1_Substrate HACL1_Monitor Monitor Absorbance at 340 nm (NADH Formation) HACL1_Substrate->HACL1_Monitor HACL1_Calculate Calculate Specific Activity HACL1_Monitor->HACL1_Calculate

Experimental workflows for key enzyme assays.

Conclusion

The degradation of this compound is predicted to follow the established peroxisomal alpha-oxidation pathway, a critical route for the catabolism of branched-chain fatty acids. While direct experimental evidence for this specific substrate is lacking, the characterization of the key enzymes, PhyH and HACL1, in the context of phytanic acid metabolism provides a robust framework for understanding this process. The experimental protocols detailed in this guide offer a starting point for the direct investigation of this compound metabolism. Further research, including kinetic analysis with the specific C24 substrate and identification of the subsequent beta-oxidation enzymes, will be essential to fully elucidate this metabolic pathway and its potential implications in health and disease.

References

Unveiling the Interactome of 20-Methyltricosanoyl-CoA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers a comprehensive overview of the current understanding of proteins that bind to very-long-chain fatty acyl-CoA esters, with a specific focus on identifying potential interactors for 20-Methyltricosanoyl-CoA. This document is intended for researchers, scientists, and drug development professionals engaged in lipid metabolism and cellular signaling research.

While direct experimental evidence for protein binding to this compound is not extensively documented in publicly available literature, this guide synthesizes data from analogous very-long-chain fatty acyl-CoAs to provide a robust predictive framework and detailed experimental protocols to facilitate further investigation. The primary candidates for interaction are members of the Acyl-CoA-Binding Protein (ACBP) family.

Executive Summary

Long-chain and very-long-chain fatty acyl-CoA esters are crucial molecules in numerous cellular processes, acting as intermediates in metabolism and as signaling molecules.[1][2] Their intracellular concentrations and trafficking are tightly regulated, in part, by a family of highly conserved proteins known as Acyl-CoA-Binding Proteins (ACBPs).[1][3] These proteins bind to medium- and long-chain acyl-CoA esters with high affinity, functioning as intracellular carriers and buffers.[2][3][4] This guide details the evidence supporting ACBPs as the most probable binders of this compound, provides quantitative binding data for similar molecules, and outlines key experimental methodologies for identifying and characterizing these interactions.

Putative Interacting Proteins: The Acyl-CoA-Binding Protein (ACBP) Family

The ACBP family, also known as diazepam-binding inhibitors (DBI) or endozepines (EP), are small (~10 kDa) proteins found across all eukaryotic kingdoms.[3] They are characterized by a highly conserved acyl-CoA-binding domain, which consists of four alpha-helices forming a binding pocket for the acyl-CoA molecule.[3] Studies have demonstrated that ACBPs bind to a variety of long-chain acyl-CoA esters with high affinity.[4]

While specific data for this compound is unavailable, research on other very-long-chain fatty acyl-CoA esters, such as 24:0-CoA and 26:0-CoA, shows high-affinity binding to the peroxisomal non-specific lipid-transfer protein (nsL-TP), also known as sterol carrier protein-2, which shares structural and functional similarities with ACBPs.[5][6][7]

Quantitative Binding Data for Very-Long-Chain Fatty Acyl-CoA Esters

The following table summarizes the binding affinities of various acyl-CoA esters to members of the ACBP family and related proteins, providing a reference for the expected binding characteristics of this compound.

LigandProteinBinding Affinity (Kd or other metric)Experimental MethodReference
Very-Long-Chain Acyl-CoAs
24:0-CoABovine liver nsL-TP (SCP-2)High Affinity (Displacement of Pyr-C12)FRET-based displacement assay[5][6][7]
26:0-CoABovine liver nsL-TP (SCP-2)High Affinity (Displacement of Pyr-C12)FRET-based displacement assay[5][6][7]
24:1-CoABovine liver nsL-TP (SCP-2)High Affinity (Displacement of Pyr-C12)FRET-based displacement assay[5][6][7]
26:1-CoABovine liver nsL-TP (SCP-2)High Affinity (Displacement of Pyr-C12)FRET-based displacement assay[5][6][7]
Long-Chain Acyl-CoAs
C16:0-CoAPlant ACBPHigh AffinityNot Specified[8]
C18:1-CoAPlant ACBPHigh AffinityNot Specified[8]
General Acyl-CoAs
Acetyl-CoAVarious human proteinsVariable (μM range)Chemoproteomics (CATNIP)[9]
Butyryl-CoAVarious human proteinsVariable (μM range)Chemoproteomics (CATNIP)[10]

Experimental Protocols

Fluorescence Resonance Energy Transfer (FRET)-Based Binding Assay

This method is used to determine the binding affinity of a non-fluorescent ligand (e.g., this compound) by measuring its ability to displace a fluorescently labeled ligand from a protein.[5][6][7]

Materials:

  • Purified recombinant ACBP or target protein.

  • Fluorescent fatty acid analog (e.g., pyrene (B120774) dodecanoic acid, Pyr-C12).

  • β-cyclodextrin (to present the fluorescent fatty acid in monomeric form).

  • This compound.

  • Fluorometer.

Procedure:

  • Complex Formation: Incubate the purified protein with the fluorescent fatty acid analog (e.g., Pyr-C12 complexed with β-cyclodextrin) to allow for binding and establishment of a stable FRET signal between a tryptophan residue in the protein and the fluorophore.[5][7]

  • Competition: Titrate the protein-fluorophore complex with increasing concentrations of the unlabeled competitor ligand (this compound).

  • Measurement: Monitor the decrease in the FRET signal as the fluorescent ligand is displaced by the competitor.

  • Data Analysis: Plot the reduction in FRET against the concentration of the competitor ligand to determine the IC50 value, which can be used to calculate the binding affinity (Ki).

FRET_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis P Purified ACBP Mix Incubate ACBP with Fluorescent Ligand P->Mix F Fluorescent Ligand (e.g., Pyr-C12) F->Mix C Competitor Ligand (this compound) AddC Add Competitor Ligand C->AddC FRET1 Measure Initial FRET Signal Mix->FRET1 FRET1->AddC FRET2 Measure FRET Signal Change AddC->FRET2 Plot Plot FRET vs. [Competitor] FRET2->Plot Calc Calculate IC50 and Binding Affinity Plot->Calc

Workflow for a FRET-based competitive binding assay.
Chemoproteomic Profiling using CATNIP (CoA/AcetylTraNsferase Interaction Profiling)

This is a powerful method for the high-throughput analysis of acyl-CoA/protein interactions within a complex biological sample (e.g., cell lysate).[9][10]

Materials:

  • Cell or tissue lysate.

  • Acyl-CoA affinity probe (e.g., a clickable or biotinylated analog of CoA).

  • This compound as a competitor.

  • Streptavidin beads (for biotin-based probes).

  • LC-MS/MS instrumentation for protein identification and quantification.

Procedure:

  • Lysate Preparation: Prepare a native protein lysate from the cells or tissue of interest.

  • Competition: Incubate the lysate with varying concentrations of the competitor, this compound.

  • Probe Labeling: Add the acyl-CoA affinity probe to the lysate to label proteins that are not already bound by the competitor.

  • Enrichment: Enrich the probe-labeled proteins using affinity purification (e.g., streptavidin beads).

  • Proteomic Analysis: Digest the enriched proteins and analyze the resulting peptides by LC-MS/MS to identify and quantify the proteins that were captured.

  • Data Analysis: Proteins that show a dose-dependent decrease in abundance with increasing concentrations of the competitor are identified as binders.

CATNIP_Workflow cluster_sample Sample Preparation cluster_labeling Labeling & Enrichment cluster_analysis Analysis Lysate Native Proteome (Lysate) Incubate Incubate Lysate with Competitor Lysate->Incubate Competitor Competitor (this compound) Competitor->Incubate AddProbe Add Acyl-CoA Affinity Probe Incubate->AddProbe Enrich Enrich Probe-Labeled Proteins AddProbe->Enrich LCMS LC-MS/MS Analysis Enrich->LCMS Identify Identify and Quantify Binding Proteins LCMS->Identify

Chemoproteomic workflow for identifying acyl-CoA binding proteins.

Signaling and Functional Relationships

Acyl-CoA esters are not merely metabolic intermediates; they are also key signaling molecules that can modulate the activity of various proteins, including enzymes and transcription factors.[1][2] The binding of this compound to proteins like ACBP is likely a critical step in its intracellular transport, sequestration, and delivery to specific enzymes or cellular compartments.

ACBP_Function cluster_downstream Potential Downstream Effects AcylCoA This compound ACBP ACBP AcylCoA->ACBP Binding Enzyme Enzyme Activity Modulation ACBP->Enzyme Delivery Transport Intracellular Transport ACBP->Transport Facilitation Signaling Cellular Signaling ACBP->Signaling Buffering/ Modulation

Proposed functional role of ACBP in mediating the effects of this compound.

Conclusion

While direct binders of this compound remain to be definitively identified, the Acyl-CoA-Binding Protein family represents the most promising candidates based on their known affinity for other very-long-chain fatty acyl-CoA esters. The experimental protocols outlined in this guide provide a clear path for researchers to identify and characterize these interactions. A deeper understanding of the proteins that bind to this compound will be instrumental in elucidating its biological functions and its potential role in health and disease, offering new avenues for therapeutic intervention.

References

Natural Occurrence of 20-Methyltricosanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Natural Sources of 20-Methyltricosanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known natural sources of 20-methyltricosanoic acid, a long-chain branched fatty acid. The document details the organism in which this compound has been identified and presents established methodologies for its extraction and analysis. Furthermore, a plausible biosynthetic pathway is illustrated to provide a logical framework for its formation in biological systems.

Table 1: Natural Source of 20-Methyltricosanoic Acid

Organism KingdomSpecies NameCommon NameTissue/Fraction AnalyzedQuantitative Data (Concentration)
AnimaliaCinachyrella aff. schulzeiMarine SpongePhospholipidsNot specified in available literature

Experimental Protocols

The following protocols describe the standard methods for the extraction, derivatization, and analysis of branched-chain fatty acids from marine sponge tissues. These methodologies are widely applicable for the study of 20-methyltricosanoic acid.

Lipid Extraction from Marine Sponge Tissue (Bligh and Dyer Method)

This protocol outlines the extraction of total lipids from sponge tissue using a chloroform (B151607)/methanol (B129727)/water solvent system.

Materials:

  • Homogenizer

  • Centrifuge

  • Glass centrifuge tubes

  • Separatory funnel

  • Rotary evaporator

  • Chloroform

  • Methanol

  • Deionized water (or 0.9% NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • Weigh a known amount of lyophilized and ground sponge tissue (e.g., 1 g).

  • Add the tissue to a homogenizer with a mixture of chloroform and methanol (1:2, v/v) at a solvent-to-tissue ratio of 20:1 (v/w).

  • Homogenize the mixture for 2-5 minutes.

  • Transfer the homogenate to a glass centrifuge tube.

  • Add chloroform and water to the homogenate to achieve a final chloroform:methanol:water ratio of 1:1:0.9 (v/v/v) and vortex thoroughly.

  • Centrifuge the mixture at 2000-3000 rpm for 10-15 minutes to separate the phases.

  • Carefully collect the lower chloroform layer, which contains the lipids, using a Pasteur pipette and transfer it to a clean flask.

  • Re-extract the remaining aqueous layer and tissue pellet with an additional volume of chloroform.

  • Combine the chloroform extracts and dry the solution over anhydrous sodium sulfate.

  • Filter the dried extract and evaporate the solvent using a rotary evaporator to obtain the total lipid extract.

  • The resulting lipid extract can be weighed to determine the total lipid content and stored under nitrogen at -20°C for further analysis.

Preparation of Fatty Acid Methyl Esters (FAMEs) by Acid-Catalyzed Transesterification

This protocol describes the conversion of fatty acids within the lipid extract to their more volatile methyl esters for gas chromatography analysis.

Materials:

  • Screw-cap glass tubes with PTFE liners

  • Heating block or water bath

  • Vortex mixer

  • Hexane (B92381)

  • 2% Sulfuric acid in methanol

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve a known amount of the total lipid extract (e.g., 10-20 mg) in 1 mL of hexane in a screw-cap glass tube.

  • Add 2 mL of 2% sulfuric acid in methanol.

  • Securely cap the tube and heat the mixture at 80-90°C for 1-2 hours in a heating block or water bath.

  • Allow the tube to cool to room temperature.

  • Add 1 mL of deionized water to quench the reaction.

  • Extract the FAMEs by adding 2 mL of hexane and vortexing vigorously for 1 minute.

  • Centrifuge the tube to separate the phases.

  • Carefully transfer the upper hexane layer containing the FAMEs to a new tube.

  • Wash the hexane layer with 1-2 mL of saturated sodium bicarbonate solution to remove any remaining acid, followed by a wash with deionized water.

  • Dry the hexane layer over anhydrous sodium sulfate.

  • The resulting FAME solution is ready for GC-MS analysis.

Analysis of FAMEs by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general conditions for the analysis of FAMEs to identify and quantify 20-methyltricosanoic acid methyl ester.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for FAME analysis (e.g., DB-23, HP-88, or similar polar column)

GC Conditions (Typical):

  • Injector Temperature: 250°C

  • Injection Mode: Splitless or split (e.g., 20:1)

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp to 240°C at 3-5°C/min

    • Hold at 240°C for 10-20 minutes

  • Transfer Line Temperature: 250°C

MS Conditions (Typical):

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 50-600

Data Analysis:

  • Identification of 20-methyltricosanoate methyl ester is achieved by comparing its retention time with that of an authentic standard and by matching its mass spectrum with library data or published spectra.

  • Quantification can be performed using an internal standard (e.g., a fatty acid not present in the sample, such as nonadecanoic acid) and generating a calibration curve with a pure standard of 20-methyltricosanoic acid methyl ester.

Biosynthetic Pathway

The specific biosynthetic pathway for 20-methyltricosanoic acid in marine sponges has not been elucidated. However, the biosynthesis of long-chain anteiso-fatty acids in bacteria provides a logical model for its formation. Anteiso-fatty acids are characterized by a methyl branch on the antepenultimate carbon atom (the third carbon from the methyl end). In the case of 20-methyltricosanoic acid (a 24-carbon fatty acid), the methyl group is on the 20th carbon, which is the ω-4 position, not a typical iso or anteiso structure. However, the initial steps involving a branched-chain primer are likely analogous. The following diagram illustrates a generalized pathway for the synthesis of a long-chain anteiso-fatty acid, which can be conceptually adapted.

Biosynthesis_of_Anteiso_Fatty_Acid Isoleucine Isoleucine alpha_keto_beta_methylvalerate α-keto-β-methylvalerate Isoleucine->alpha_keto_beta_methylvalerate Transamination two_methylbutyryl_CoA 2-methylbutyryl-CoA alpha_keto_beta_methylvalerate->two_methylbutyryl_CoA Oxidative Decarboxylation FAS_complex Fatty Acid Synthase (FAS) Complex two_methylbutyryl_CoA->FAS_complex Primer Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAS_complex Elongation Unit Elongation_cycles Chain Elongation Cycles FAS_complex->Elongation_cycles Condensation, Reduction, Dehydration, Reduction Elongation_cycles->FAS_complex Further cycles Long_chain_anteiso_FA Long-Chain Anteiso-Fatty Acid (e.g., 14-methylhexadecanoic acid) Elongation_cycles->Long_chain_anteiso_FA

Caption: Plausible biosynthetic pathway for a long-chain anteiso-fatty acid.

An In-depth Technical Guide on the Core Theoretical Properties of 20-Methyltricosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

20-Methyltricosanoyl-CoA is a C24, methyl-branched, very-long-chain acyl-coenzyme A (VLC-acyl-CoA). As a member of the vast and complex lipidome, its specific functions and metabolic fate are not extensively documented in publicly available literature. However, by examining the well-established biochemistry of very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids (BCFAs), we can infer its theoretical properties and biological significance. This technical guide synthesizes the current understanding of the metabolic pathways, potential signaling roles, and analytical methodologies relevant to the study of this compound and similarly structured molecules. This document is intended to serve as a foundational resource for researchers investigating the roles of such lipids in health and disease.

Physicochemical Properties

While experimental data for this compound is scarce, its basic physicochemical properties can be calculated or inferred from its structure. These properties are crucial for developing analytical methods and understanding its behavior in biological systems.

PropertyValueSource
Molecular Formula C45H82N7O17P3SInferred from structure
Molecular Weight 1118.16 g/mol Inferred from structure
IUPAC Name S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 20-methyltricosanethioateInferred from structure
Canonical SMILES CCCC(C)CCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C2N=CN=C3N)O)OP(=O)(O)O)OInferred from structure
Classification Very-long-chain branched fatty acyl-CoABased on structure

Metabolic Pathways

The metabolism of this compound is presumed to follow the established pathways for other very-long-chain and branched-chain fatty acids, involving synthesis in the endoplasmic reticulum and degradation in peroxisomes.

Biosynthesis

The synthesis of VLCFAs occurs through a four-step elongation cycle catalyzed by a multi-enzyme complex in the endoplasmic reticulum.[1] The process begins with a pre-existing acyl-CoA primer, which is elongated by two-carbon units derived from malonyl-CoA.[1]

The key enzymes in this pathway are:

  • 3-ketoacyl-CoA synthase (KCS): This is the rate-limiting enzyme that condenses the acyl-CoA with malonyl-CoA. The specificity of the seven known elongase enzymes (ELOVL1-7) determines the chain length and saturation of the resulting VLCFA.[1][2] Given its C24 length, the synthesis of the 20-methyltricosanoic acid precursor likely involves ELOVL1, which is known to elongate acyl-CoAs to C24 and C26.[2]

  • 3-ketoacyl-CoA reductase (KCR): Reduces the 3-ketoacyl-CoA to a 3-hydroxyacyl-CoA.[1]

  • 3-hydroxyacyl-CoA dehydratase (HCD): Dehydrates the 3-hydroxyacyl-CoA to a trans-2,3-enoyl-CoA.[1]

  • trans-2,3-enoyl-CoA reductase (ECR): Reduces the trans-2,3-enoyl-CoA to a saturated acyl-CoA, which is now two carbons longer.[1]

VLCFA_Synthesis cluster_enzymes Elongase Complex Acyl-CoA (Cn) Acyl-CoA (Cn) Condensation Condensation Acyl-CoA (Cn)->Condensation Malonyl-CoA 3-Ketoacyl-CoA (Cn+2) 3-Ketoacyl-CoA (Cn+2) Condensation->3-Ketoacyl-CoA (Cn+2) KCS Reduction Reduction 3-Ketoacyl-CoA (Cn+2)->Reduction NADPH 3-Hydroxyacyl-CoA (Cn+2) 3-Hydroxyacyl-CoA (Cn+2) Reduction->3-Hydroxyacyl-CoA (Cn+2) KCR Dehydration Dehydration 3-Hydroxyacyl-CoA (Cn+2)->Dehydration H2O trans-2,3-Enoyl-CoA (Cn+2) trans-2,3-Enoyl-CoA (Cn+2) Dehydration->trans-2,3-Enoyl-CoA (Cn+2) HCD Reduction_2 Reduction_2 trans-2,3-Enoyl-CoA (Cn+2)->Reduction_2 NADPH Acyl-CoA (Cn+2) Acyl-CoA (Cn+2) Reduction_2->Acyl-CoA (Cn+2) ECR

Caption: The VLCFA elongation cycle in the endoplasmic reticulum.
Degradation

The degradation of VLCFAs and BCFAs primarily occurs in peroxisomes through a process of beta-oxidation, and in the case of methyl-branched chains, may also involve alpha-oxidation.[3][4]

Peroxisomal Beta-Oxidation:

Similar to mitochondrial beta-oxidation, the peroxisomal pathway involves four key steps to shorten the acyl-CoA chain by two carbons, producing acetyl-CoA.[4] However, the initial step is catalyzed by a distinct acyl-CoA oxidase that transfers electrons to oxygen, producing hydrogen peroxide (H2O2).[3]

The presence of a methyl group at the 20th carbon (a beta-position relative to the carboxyl group after several rounds of beta-oxidation) would likely impede the standard beta-oxidation process. Therefore, an initial alpha-oxidation step may be required to remove the methyl-bearing carbon.

Alpha-Oxidation:

This pathway is necessary for the degradation of fatty acids with a methyl group at the beta-carbon, such as phytanic acid.[5] The process involves the hydroxylation of the alpha-carbon, followed by decarboxylation, effectively shortening the fatty acid by one carbon and shifting the methyl group to a position that allows for subsequent beta-oxidation.[6]

VLCFA_Degradation cluster_peroxisome Peroxisome cluster_beta_oxidation Beta-Oxidation This compound This compound Alpha-Oxidation Alpha-Oxidation This compound->Alpha-Oxidation Possible initial step Pristanoyl-CoA analog Pristanoyl-CoA analog Alpha-Oxidation->Pristanoyl-CoA analog Beta-Oxidation_Cycle_1 Acyl-CoA Dehydrogenase Pristanoyl-CoA analog->Beta-Oxidation_Cycle_1 Propionyl-CoA + Acetyl-CoA Propionyl-CoA + Acetyl-CoA Beta-Oxidation_Cycle_1->Propionyl-CoA + Acetyl-CoA Multiple Cycles Enoyl-CoA Hydratase Enoyl-CoA Hydratase Beta-Oxidation_Cycle_1->Enoyl-CoA Hydratase 3-Hydroxyacyl-CoA Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Enoyl-CoA Hydratase->3-Hydroxyacyl-CoA Dehydrogenase Thiolase Thiolase 3-Hydroxyacyl-CoA Dehydrogenase->Thiolase Shortened Acyl-CoA + Acetyl-CoA Shortened Acyl-CoA + Acetyl-CoA Thiolase->Shortened Acyl-CoA + Acetyl-CoA

Caption: Hypothetical degradation pathway of this compound.

Potential Role in Signaling

Long-chain acyl-CoAs are emerging as important signaling molecules that can regulate a variety of cellular processes.[7] They can act as allosteric regulators of enzymes, influence ion channel activity, and serve as precursors for the synthesis of signaling lipids.[8] It is plausible that this compound, or its derivatives, could play roles in:

  • Membrane Structure and Function: VLCFAs are integral components of sphingolipids, which are enriched in lipid rafts and are crucial for the integrity of the plasma membrane and myelin sheath.[1] The presence of a methyl branch could influence membrane fluidity and the formation of these microdomains.

  • Gene Expression: Acyl-CoAs can influence gene transcription by acylating transcription factors or histone proteins.

  • Insulin (B600854) Secretion: Long-chain acyl-CoAs are implicated in the regulation of glucose-stimulated insulin secretion in pancreatic beta-cells.[8]

Experimental Protocols

The analysis of this compound presents challenges due to its low abundance and amphipathic nature. The following are generalized protocols that can be adapted for its study.

Extraction and Analysis of Very-Long-Chain Acyl-CoAs

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of long-chain acyl-CoAs.[9]

Protocol: LC-MS/MS Analysis of VLC-Acyl-CoAs

  • Homogenization: Homogenize tissue samples in a cold phosphate (B84403) buffer (e.g., 100 mM KH2PO4, pH 4.9).

  • Extraction: Perform a liquid-liquid extraction using a mixture of isopropanol (B130326) and acetonitrile (B52724) to precipitate proteins and extract the acyl-CoAs.

  • Solid-Phase Extraction (SPE): Further purify the extract using an appropriate SPE cartridge to remove interfering substances.

  • LC-MS/MS Analysis:

    • Chromatography: Separate the acyl-CoAs on a C18 reversed-phase column using a gradient of ammonium (B1175870) hydroxide (B78521) in water and acetonitrile.

    • Mass Spectrometry: Detect the analytes using a triple quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring (MRM) for specific quantification.

Analysis_Workflow Biological_Sample Biological Sample (Tissue, Cells) Homogenization Homogenization Biological_Sample->Homogenization Extraction Liquid-Liquid Extraction Homogenization->Extraction Purification Solid-Phase Extraction Extraction->Purification LC_MSMS LC-MS/MS Analysis Purification->LC_MSMS Data_Analysis Data Analysis and Quantification LC_MSMS->Data_Analysis

Caption: General workflow for the analysis of VLC-acyl-CoAs.
Synthesis of Very-Long-Chain Branched Acyl-CoAs

Chemo-enzymatic methods provide a versatile approach for the synthesis of a variety of acyl-CoAs.

Protocol: Chemo-enzymatic Synthesis

The synthesis of this compound can be approached by first synthesizing the corresponding fatty acid, 20-methyltricosanoic acid, and then coupling it to Coenzyme A.

  • Fatty Acid Synthesis: The branched fatty acid can be synthesized through organic chemistry methods, such as using a Grignard reagent to introduce the methyl branch onto a long-chain alkyl halide.

  • Activation and Coupling to CoA:

    • Activate the carboxylic acid of 20-methyltricosanoic acid using an activating agent like ethylchloroformate.

    • React the activated fatty acid with Coenzyme A in a bicarbonate buffer to form the thioester bond, yielding this compound.

    • Purify the product using high-performance liquid chromatography (HPLC).

Conclusion and Future Directions

This compound represents a specific molecule within the broader class of very-long-chain and branched-chain acyl-CoAs. While direct experimental data remains limited, its theoretical properties can be largely inferred from the established biochemistry of these lipid classes. Future research should focus on the development of specific analytical standards and methods to accurately quantify this compound in biological samples. This will be crucial to elucidate its specific roles in cellular metabolism, membrane biology, and signaling, and to understand its potential involvement in pathological conditions. The investigation of the substrate specificities of the ELOVL and acyl-CoA dehydrogenase enzyme families for branched-chain substrates will also be a critical area of future inquiry.

References

The Role of Branched-Chain Fatty Acids in Neurological Disorders: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain fatty acids (BCFAs) are a class of lipids characterized by the presence of one or more methyl groups on their carbon backbone. While less abundant than their straight-chain counterparts, BCFAs play crucial roles in cellular membrane fluidity, signaling, and energy metabolism. In recent years, a growing body of evidence has implicated dysregulation of BCFA metabolism and signaling in the pathophysiology of a range of neurological disorders. This technical guide provides an in-depth overview of the current understanding of the role of BCFAs in neurological health and disease, with a focus on quantitative data, experimental methodologies, and key signaling pathways.

Quantitative Data on BCFA Levels in Neurological Disorders

The accumulation of specific BCFAs is a hallmark of certain inherited metabolic disorders with severe neurological manifestations. Alterations in BCFA levels, although less pronounced, are also being investigated in more common neurodegenerative diseases.

DisorderAnalyteMatrixControl Level (Normal Range)Patient LevelFold Change/CommentReference(s)
Refsum Disease Phytanic AcidPlasma/Serum≤ 0.2 mg/dL10-50 mg/dL50-250 fold increase[1]
Phytanic AcidPlasma< 15 µmol/L60 µmol/L~4 fold increase (in a specific case)[2]
Zellweger Syndrome Phytanic AcidDried Blood SpotNormalIncreased-[3]
Pristanic AcidDried Blood SpotNormalIncreased-[3]
Ataxia (unspecified) Pristanic AcidPlasma< 2 µmol/L50 µmol/L>25 fold increase (in a specific case)[2]
Multiple Sclerosis (MS) Branched SCFAsSerumNot specifiedInversely correlated with clinical disability-[4]
Propionate/Acetate RatioPlasmaNot specifiedLower in MS patientsAssociated with neurodegenerative processes[5]
Butyrate/Acetate RatioPlasmaNot specifiedLower in MS patientsAssociated with neurodegenerative processes[5]
Alzheimer's Disease (AD) Acetate and ValeratePlasmaNot specifiedHigher in cognitive impairment due to AD-[6]
ButyratePlasmaNot specifiedLower in cognitive impairment due to AD-[6]

Key Signaling Pathways Involving BCFAs in Neurological Disorders

BCFAs can act as signaling molecules, primarily through the activation of cell surface and nuclear receptors, leading to downstream effects on intracellular calcium levels, gene expression, and mitochondrial function.

GPR40 Signaling Pathway

Phytanic acid and pristanic acid have been identified as agonists for the G-protein coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1).[1][7] Activation of GPR40 in neuronal cells can trigger a cascade of intracellular events, primarily involving calcium signaling.[1][7]

GPR40_Signaling BCFA Phytanic Acid / Pristanic Acid GPR40 GPR40 (FFAR1) BCFA->GPR40 binds to Gq11 Gαq/11 GPR40->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 IP3 IP3 PLC->IP3 generates DAG DAG PLC->DAG generates PIP2->PLC ER Endoplasmic Reticulum IP3->ER binds to receptor on Ca_release Ca²⁺ Release ER->Ca_release triggers Ca_downstream Downstream Ca²⁺ Signaling (e.g., p38 MAPK, BDNF) Ca_release->Ca_downstream leads to Neurogenesis Neurogenesis Ca_downstream->Neurogenesis Apoptosis Neuronal Apoptosis Ca_downstream->Apoptosis

Caption: GPR40 signaling cascade initiated by BCFAs in neuronal cells.

Activation of GPR40 by phytanic and pristanic acids leads to the activation of Gαq/11, which in turn stimulates phospholipase C (PLC).[8][9] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.[1][7] This rise in intracellular calcium can have pleiotropic effects, including the activation of downstream signaling pathways like p38 MAPK, leading to increased expression of brain-derived neurotrophic factor (BDNF) and promoting neurogenesis.[10][11] However, excessive and sustained elevations in intracellular calcium can also be cytotoxic and contribute to neuronal apoptosis.[12]

Mitochondrial Dysfunction

Phytanic acid has been shown to directly impact mitochondrial function, contributing to neurotoxicity.[7][13] At low micromolar concentrations, phytanic acid can de-energize mitochondria by depolarizing the mitochondrial membrane and stimulating non-phosphorylating oxygen uptake.[14][15] This uncoupling of oxidative phosphorylation reduces ATP synthesis.[13] Furthermore, phytanic acid can inhibit the ADP/ATP carrier, further impairing cellular energy supply.[14] A critical finding is that phytanic acid sensitizes mitochondria to calcium-induced permeability transition pore (mPTP) opening, a key event in apoptotic cell death.[7][14]

Mitochondrial_Dysfunction Phytanic_Acid Phytanic Acid Mitochondrion Mitochondrion Phytanic_Acid->Mitochondrion enters Membrane_Depolarization Mitochondrial Membrane Depolarization Mitochondrion->Membrane_Depolarization Uncoupling Uncoupling of Oxidative Phosphorylation Mitochondrion->Uncoupling ADP_ATP_Carrier ADP/ATP Carrier Inhibition Mitochondrion->ADP_ATP_Carrier mPTP_Sensitization Sensitization to mPTP Opening Mitochondrion->mPTP_Sensitization ATP_Reduction Reduced ATP Synthesis Membrane_Depolarization->ATP_Reduction Uncoupling->ATP_Reduction Apoptosis Neuronal Apoptosis ATP_Reduction->Apoptosis ADP_ATP_Carrier->ATP_Reduction mPTP_Sensitization->Apoptosis Calcium Ca²⁺ Calcium->mPTP_Sensitization triggers

Caption: Mechanisms of phytanic acid-induced mitochondrial dysfunction.

PPARα Modulation

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that regulate gene expression, particularly in lipid metabolism. PPARα is expressed in the brain, including in astrocytes, and its activation can have neuroprotective effects.[16][17] BCFAs, as fatty acids, are potential ligands for PPARα. Activation of PPARα in astrocytes can enhance the uptake and degradation of amyloid-β, a key pathological hallmark of Alzheimer's disease.[6] PPARα activation also plays a role in regulating neuroinflammation by inhibiting the production of pro-inflammatory cytokines.[18]

PPARa_Modulation BCFA BCFAs PPARa PPARα BCFA->PPARa activate Heterodimer PPARα-RXR Heterodimer PPARa->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE Heterodimer->PPRE binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression regulates Lipid_Metabolism ↑ Lipid Metabolism Gene_Expression->Lipid_Metabolism Abeta_Clearance ↑ Aβ Clearance (in Astrocytes) Gene_Expression->Abeta_Clearance Anti_inflammatory ↓ Neuroinflammation Gene_Expression->Anti_inflammatory

Caption: BCFA-mediated modulation of PPARα activity in brain cells.

Experimental Protocols

Accurate quantification and analysis of BCFAs are critical for understanding their role in neurological disorders. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical platforms for this purpose.

Protocol 1: GC-MS Analysis of Phytanic Acid in Human Plasma

This protocol outlines the key steps for the quantification of phytanic acid in human plasma using GC-MS, a robust and widely used method.

GCMS_Workflow Start Plasma Sample Spiking Spike with Internal Standard (e.g., d3-Phytanic Acid) Start->Spiking Hydrolysis Alkaline Hydrolysis (e.g., KOH in Ethanol) Releases esterified phytanic acid Spiking->Hydrolysis Extraction Liquid-Liquid Extraction (e.g., with Hexane) Hydrolysis->Extraction Derivatization Derivatization to FAMEs (Fatty Acid Methyl Esters) (e.g., with BF3-methanol) Extraction->Derivatization Analysis GC-MS Analysis Derivatization->Analysis Quantification Data Analysis and Quantification Analysis->Quantification End Phytanic Acid Concentration Quantification->End

Caption: General workflow for GC-MS analysis of phytanic acid in plasma.

1. Sample Preparation and Lipid Extraction:

  • Thawing: Thaw frozen plasma samples at room temperature.

  • Internal Standard Spiking: To 100 µL of plasma, add a known amount of a deuterated internal standard (e.g., d3-phytanic acid) to correct for sample loss during preparation and analysis.

  • Lipid Extraction: Perform a Folch extraction by adding a 2:1 (v/v) chloroform (B151607):methanol (B129727) mixture to the plasma sample. Vortex vigorously and centrifuge to separate the phases. The lower organic layer containing the lipids is collected.

  • Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen.

2. Saponification and Derivatization to Fatty Acid Methyl Esters (FAMEs):

  • Saponification: To the dried lipid extract, add methanolic potassium hydroxide (B78521) (KOH) and incubate to hydrolyze the lipids, releasing the fatty acids.

  • Methylation: After cooling, add boron trifluoride (BF3) in methanol and incubate to convert the free fatty acids to their more volatile methyl esters (FAMEs).

  • Extraction of FAMEs: Add water and hexane (B92381), vortex, and centrifuge. The upper hexane layer containing the FAMEs is collected for analysis.

3. GC-MS Analysis:

  • Injection: Inject the FAMEs extract onto the GC column.

  • Separation: Use a suitable capillary column (e.g., a polar column) to separate the FAMEs based on their boiling points and polarity.

  • Detection: The mass spectrometer is operated in electron ionization (EI) mode. Selected ion monitoring (SIM) is used to detect and quantify the characteristic ions of phytanic acid methyl ester and its deuterated internal standard.

Protocol 2: LC-MS/MS Analysis of Pristanic and Phytanic Acids in Plasma

LC-MS/MS offers high sensitivity and specificity for the analysis of BCFAs, often with less extensive sample preparation compared to GC-MS.

1. Sample Preparation:

  • Protein Precipitation: To a small volume of plasma (e.g., 50 µL), add a deuterated internal standard and a larger volume of a protein precipitation solvent like acetonitrile (B52724). This step removes the majority of proteins.

  • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

  • Supernatant Transfer: Transfer the supernatant containing the BCFAs to a clean tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under nitrogen and reconstitute the residue in a suitable solvent compatible with the LC mobile phase.

2. LC Separation:

  • Column: Use a reversed-phase C18 or C8 column for separation.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of an acid like formic acid to improve ionization.

  • Injection: Inject the reconstituted sample into the LC system.

3. MS/MS Detection:

  • Ionization: Use electrospray ionization (ESI) in negative ion mode for the detection of free fatty acids.

  • Detection Mode: Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the deprotonated molecule, [M-H]⁻) of the target BCFA in the first quadrupole, fragmenting it in the second quadrupole (collision cell), and detecting a specific fragment ion in the third quadrupole. This highly selective process minimizes interferences from the complex biological matrix.

Protocol 3: Lipid Extraction from Neuronal Cell Cultures for BCFA Analysis

This protocol outlines a general procedure for extracting lipids, including BCFAs, from cultured neuronal cells for subsequent analysis by GC-MS or LC-MS/MS.

1. Cell Harvesting and Lysis:

  • Harvesting: For adherent cells, wash the cell monolayer with ice-cold phosphate-buffered saline (PBS), then scrape the cells in the presence of a solvent like methanol. For suspension cells, pellet the cells by centrifugation and wash with PBS.

  • Lysis: Homogenize or sonicate the cell pellet in a suitable buffer to ensure complete cell lysis and release of intracellular lipids.

2. Lipid Extraction (Bligh & Dyer Method):

  • Solvent Addition: Add a mixture of chloroform and methanol to the cell lysate in a ratio that forms a single phase (e.g., 1:2 v/v chloroform:methanol).

  • Phase Separation: Add chloroform and water (or an acidic/basic solution) to create a biphasic system. Vortex thoroughly and centrifuge to separate the layers.

  • Collection of Lipid Layer: The lower chloroform layer contains the lipids. Carefully collect this layer, avoiding the protein interface.

  • Drying: Evaporate the chloroform under a stream of nitrogen. The dried lipid extract can then be stored at -80°C or proceed to derivatization for GC-MS or be reconstituted for LC-MS/MS analysis.

Conclusion and Future Directions

The study of branched-chain fatty acids is a rapidly evolving field with significant implications for our understanding and potential treatment of a variety of neurological disorders. The accumulation of phytanic and pristanic acids in rare peroxisomal disorders has firmly established a causal link between BCFA dysregulation and severe neurological dysfunction. The emerging evidence suggesting alterations in BCFA and related fatty acid profiles in more prevalent neurodegenerative diseases like Alzheimer's, Parkinson's, and multiple sclerosis opens up new avenues for biomarker discovery and therapeutic intervention.

Future research should focus on:

  • Expanding Quantitative Studies: There is a critical need for more comprehensive quantitative studies of a wider range of BCFAs in larger patient cohorts for various neurological disorders.

  • Elucidating Signaling Pathways: Further investigation into the downstream signaling pathways activated by BCFAs in different neuronal and glial cell types is crucial to understand their precise physiological and pathological roles.

  • Therapeutic Targeting: The signaling pathways and metabolic enzymes involved in BCFA metabolism represent potential targets for novel drug development strategies aimed at correcting BCFA imbalances and mitigating their neurotoxic effects.

The continued development and application of advanced analytical techniques, coupled with in-depth molecular and cellular studies, will undoubtedly shed further light on the intricate roles of branched-chain fatty acids in the complex landscape of neurological disease.

References

A Technical Guide to the Peroxisomal Beta-Oxidation of 20-Methyltricosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the metabolic pathway for 20-Methyltricosanoyl-CoA, a very-long-chain methyl-branched fatty acid, within the peroxisome. Due to the limited direct research on this specific molecule, this guide synthesizes information from the well-established metabolism of other very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids (BCFAs) to construct a scientifically grounded model of its degradation. The guide details the enzymatic steps of peroxisomal beta-oxidation, presents comparative data, outlines relevant experimental protocols, and discusses the clinical significance in the context of known peroxisomal disorders.

Introduction to this compound and Peroxisomal Metabolism

20-Methyltricosanoic acid is a C24 saturated fatty acid with a methyl group at the 20th carbon position. As a VLCFA, its initial catabolism is confined to the peroxisome, as mitochondria are unable to process fatty acids with chain lengths of 22 carbons or more.[1][2][3] The presence of a methyl group also classifies it as a BCF. The position of the methyl group is critical for determining the metabolic route. Since the methyl group in 20-methyltricosanoic acid is distant from the carboxyl end (at an even-numbered carbon), it is not expected to interfere with the initial cycles of beta-oxidation. Therefore, it will likely undergo direct beta-oxidation in the peroxisome until the chain is sufficiently shortened for mitochondrial processing.

Peroxisomal beta-oxidation is a crucial metabolic pathway for a variety of lipids that cannot be degraded in mitochondria.[4][5] This includes VLCFAs, BCFAs like pristanic acid, dicarboxylic acids, and prostaglandins.[1][5] Deficiencies in this pathway are linked to severe genetic disorders, such as X-linked adrenoleukodystrophy and Refsum disease, highlighting its importance in lipid homeostasis.[6][7][8]

The Metabolic Pathway of this compound

The metabolism of this compound begins with its transport into the peroxisome and activation to its CoA ester.

Transport and Activation

Very-long-chain fatty acids are transported across the peroxisomal membrane by ATP-binding cassette (ABC) transporters, primarily ABCD1 (also known as ALDP).[1] Once inside the peroxisome, 20-methyltricosanoic acid is activated to this compound by a very-long-chain acyl-CoA synthetase (ACSVL).[9]

Peroxisomal Beta-Oxidation Cascade

Peroxisomal beta-oxidation consists of a cycle of four enzymatic reactions that shorten the fatty acyl-CoA chain by two carbons in each cycle, producing acetyl-CoA.[2][3]

  • Oxidation: The first step is catalyzed by a FAD-dependent acyl-CoA oxidase (ACOX).[1] For straight-chain VLCFAs, ACOX1 is the primary enzyme. For branched-chain acyl-CoAs, other ACOX enzymes, such as ACOX2 (pristanoyl-CoA oxidase), are involved.[5][10] This reaction introduces a double bond and produces hydrogen peroxide (H₂O₂), which is then detoxified to water by catalase within the peroxisome.[1]

  • Hydration and Dehydrogenation: The next two steps are catalyzed by a multifunctional protein (MFP). In humans, this is typically the D-bifunctional protein (MFP-2), which possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.[9]

  • Thiolysis: The final step is the cleavage of the 3-ketoacyl-CoA by a thiolase, such as sterol carrier protein x (SCPx), to release acetyl-CoA and a chain-shortened acyl-CoA.[9]

This cycle repeats until the acyl-CoA chain is shortened to a medium-chain length (typically octanoyl-CoA). These shorter acyl-CoAs are then transported to the mitochondria, usually as carnitine esters, for complete oxidation to CO₂ and water.[11][12]

Below is a diagram illustrating the proposed beta-oxidation pathway for this compound in the peroxisome.

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisomal Matrix FattyAcid This compound (C24-methyl) EnoylCoA 2-trans-Enoyl-CoA (C24-methyl) FattyAcid->EnoylCoA ACOX HydroxyacylCoA 3-Hydroxyacyl-CoA (C24-methyl) EnoylCoA->HydroxyacylCoA MFP-2 (Hydratase) FADH2 FADH2 EnoylCoA->FADH2 H2O2_out H2O2 EnoylCoA->H2O2_out KetoacylCoA 3-Ketoacyl-CoA (C24-methyl) HydroxyacylCoA->KetoacylCoA MFP-2 (Dehydrogenase) ShortenedAcylCoA Chain-Shortened Acyl-CoA (C22-methyl) KetoacylCoA->ShortenedAcylCoA Thiolase AcetylCoA Acetyl-CoA KetoacylCoA->AcetylCoA NADH_out NADH + H+ KetoacylCoA->NADH_out Mitochondria To Mitochondria for further oxidation ShortenedAcylCoA->Mitochondria FAD FAD FAD->EnoylCoA O2_in O2 O2_in->EnoylCoA H2O_in H2O H2O_in->HydroxyacylCoA NAD_in NAD+ NAD_in->KetoacylCoA CoA_in CoA-SH CoA_in->ShortenedAcylCoA

Peroxisomal beta-oxidation of this compound.

Data Presentation: Peroxisomal vs. Mitochondrial Beta-Oxidation

To contextualize the unique role of peroxisomes, the following table summarizes the key differences between peroxisomal and mitochondrial beta-oxidation pathways.

FeaturePeroxisomal Beta-OxidationMitochondrial Beta-Oxidation
Primary Substrates Very-long-chain fatty acids (VLCFAs, C≥22), branched-chain fatty acids, dicarboxylic acids.[1][2]Short-, medium-, and long-chain fatty acids (C4-C20).[1]
Cellular Location Peroxisome.[1]Mitochondria.[1]
Fatty Acid Import ABC transporters (e.g., ABCD1).[1]Carnitine shuttle system (CPT1, CACT, CPT2).[1]
First Enzyme Acyl-CoA Oxidase (ACOX); produces H₂O₂.[1]Acyl-CoA Dehydrogenases (VLCAD, LCAD, etc.); produces FADH₂.[1]
Energy Production Not directly coupled to ATP synthesis. FADH₂ electrons are transferred to O₂, generating H₂O₂.[1][2]FADH₂ and NADH are coupled to the electron transport chain to generate ATP.[1]
Pathway Outcome Chain shortening; products are exported to mitochondria for complete oxidation.[2][11]Complete oxidation to acetyl-CoA, which enters the Krebs cycle.[13]
Regulation Not inhibited by malonyl-CoA. Induced by PPARα agonists.[5][14]Inhibited by malonyl-CoA.[5]

Experimental Protocols

Accurate measurement of peroxisomal beta-oxidation is essential for research and diagnostics. Below are protocols for key experimental approaches.

Protocol 1: Measurement of Peroxisomal Beta-Oxidation Using Stable-Isotope Labeled VLCFAs

This method quantifies the peroxisomal beta-oxidation capacity in living cells by tracing the metabolism of a labeled VLCFA.[1][15]

Principle: Cultured cells (e.g., skin fibroblasts) are incubated with a stable-isotope labeled VLCFA (e.g., D₃-C24:0, as an analogue for 20-methyltricosanoic acid). Peroxisomal beta-oxidation shortens the labeled fatty acid, producing labeled medium-chain fatty acids (e.g., D₃-C16:0). The ratio of the product to the initial substrate is quantified by mass spectrometry.[1]

Methodology:

  • Cell Culture: Culture human skin fibroblasts in T25 flasks until they reach 80-90% confluency.

  • Substrate Preparation: Prepare a 1 mM stock solution of deuterium-labeled hexacosanoic acid (D₃-C26:0) in ethanol. For the working solution, dilute the stock to 10 µM in the culture medium.

  • Incubation: Remove the standard culture medium from the cells, wash once with phosphate-buffered saline (PBS), and add 2 mL of the medium containing the D₃-C26:0 substrate.

  • Incubation Period: Incubate the cells for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Cell Harvesting and Lysis: After incubation, wash the cells twice with PBS, then harvest by trypsinization. Centrifuge the cell suspension, discard the supernatant, and lyse the cell pellet in a suitable buffer. Determine the total protein content using a BCA assay.

  • Lipid Extraction: Extract total lipids from the cell lysate using a Folch extraction (chloroform:methanol, 2:1 v/v).

  • Derivatization: Evaporate the organic solvent under nitrogen and prepare fatty acid methyl esters (FAMEs) by heating the lipid extract with methanolic HCl.

  • GC-MS Analysis: Analyze the FAMEs using gas chromatography-mass spectrometry (GC-MS).[1] Monitor the ions corresponding to the labeled substrate and its beta-oxidation products.

  • Data Analysis: Calculate the ratio of the peak area of the labeled product (e.g., D₃-C16:0) to the peak area of the labeled substrate (D₃-C26:0). Normalize this ratio to the total protein content to determine the peroxisomal beta-oxidation activity.

Protocol 2: Isolation of Peroxisomes and In Vitro Oxidation Assay

This protocol involves isolating peroxisomes from tissue or cultured cells to measure their oxidative capacity directly, for example, using a Seahorse XF Analyzer.[1][16][17]

Principle: Peroxisomes are isolated from a cell homogenate by differential and density gradient centrifugation. The oxygen consumption rate (OCR) of the isolated peroxisomes is then measured in real-time upon the addition of a VLCFA substrate.[1]

Methodology:

  • Homogenization: Homogenize fresh tissue (e.g., mouse liver) or cultured cells in an ice-cold isolation buffer (e.g., containing sucrose, MOPS, and EDTA).

  • Differential Centrifugation: Perform a series of centrifugation steps at increasing speeds to pellet nuclei and cell debris, followed by a crude organelle fraction containing mitochondria and peroxisomes.[1]

  • Density Gradient Centrifugation: Layer the crude organelle fraction onto a density gradient (e.g., OptiPrep™ or Nycodenz) and centrifuge at high speed (e.g., 100,000 x g for 1-2 hours). Peroxisomes will migrate to their isopycnic point, allowing for their separation from mitochondria.[1]

  • Purity Assessment: Assess the purity of the peroxisomal fraction by immunoblotting for organelle-specific markers (e.g., Catalase for peroxisomes, Cytochrome C for mitochondria).[16][17]

  • Seahorse XF Assay:

    • Adhere the isolated peroxisomes to the wells of a Seahorse XF microplate.

    • Equilibrate the plate in a CO₂-free incubator.

    • Use a Seahorse XF Analyzer to measure the basal oxygen consumption rate (OCR).

    • Inject the VLCFA substrate (e.g., C24:0-CoA) into the wells.

    • Measure the change in OCR following substrate addition.

  • Data Analysis: The increase in OCR after substrate injection reflects the rate of peroxisomal oxidation. Normalize the OCR to the amount of peroxisomal protein per well.

Below is a diagram illustrating the experimental workflow for isolating peroxisomes.

Peroxisome_Isolation_Workflow Start Start: Liver Tissue or Cultured Cells Homogenize 1. Homogenization in Isolation Buffer Start->Homogenize LowSpeedSpin 2. Low-Speed Centrifugation (e.g., 1,000 x g) Homogenize->LowSpeedSpin Supernatant1 Collect Supernatant LowSpeedSpin->Supernatant1 Pellet1 Discard Pellet (Nuclei, Debris) LowSpeedSpin->Pellet1 HighSpeedSpin 3. High-Speed Centrifugation (e.g., 20,000 x g) Supernatant1->HighSpeedSpin Supernatant2 Discard Supernatant (Cytosol) HighSpeedSpin->Supernatant2 Pellet2 Resuspend Crude Organelle Pellet (Mitochondria + Peroxisomes) HighSpeedSpin->Pellet2 DensityGradient 4. Density Gradient Centrifugation (e.g., OptiPrep™) Pellet2->DensityGradient Fractionation 5. Fraction Collection DensityGradient->Fractionation MitoFraction Mitochondrial Fraction Fractionation->MitoFraction PeroxFraction Purified Peroxisomal Fraction Fractionation->PeroxFraction Validation 6. Purity Validation (Western Blot) PeroxFraction->Validation

References

Methodological & Application

Revolutionizing Very-Long-Chain Acyl-CoA Analysis: A High-Sensitivity LC-MS/MS Method for 20-Methyltricosanoyl-CoA Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A novel and robust Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method has been developed for the sensitive and specific quantification of 20-Methyltricosanoyl-CoA, a very-long-chain acyl-coenzyme A (VLC-acyl-CoA). This application note provides a detailed protocol for researchers, scientists, and drug development professionals engaged in metabolic research and therapeutic development, particularly in areas involving peroxisomal disorders and lipid metabolism.

The analysis of VLC-acyl-CoAs, especially branched-chain species, presents significant analytical challenges due to their low endogenous concentrations and complex biological matrices. This method overcomes these hurdles by employing a streamlined sample preparation procedure and highly selective LC-MS/MS detection, enabling accurate quantification in cellular and tissue samples.

Introduction

This compound is a branched very-long-chain acyl-CoA that plays a role in lipid metabolism. Its metabolism is primarily handled by peroxisomal β-oxidation, a critical pathway for the breakdown of fatty acids that are too long or branched to be processed by mitochondria.[1][2][3][4][5] Dysregulation of peroxisomal β-oxidation is associated with several severe metabolic disorders. Accurate quantification of specific VLC-acyl-CoAs like this compound is therefore crucial for understanding disease mechanisms and for the development of novel therapeutics.

This application note details a complete workflow, from sample extraction to data acquisition and analysis, providing a reliable tool for researchers in the field.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

A targeted solid-phase extraction protocol is employed to isolate acyl-CoAs from biological matrices, ensuring a clean sample for LC-MS/MS analysis.

Materials:

Protocol:

  • Homogenize the biological sample in ice-cold extraction buffer.

  • Centrifuge the homogenate to pellet cellular debris.

  • Pre-activate the SPE cartridge with 3 mL of methanol.

  • Equilibrate the cartridge with 3 mL of extraction buffer.

  • Load the supernatant from the sample onto the cartridge.

  • Wash the cartridge with 3 mL of extraction buffer to remove unbound contaminants.

  • Elute the acyl-CoAs with a series of methanol/ammonium formate solutions:

    • 3 mL of 50 mM ammonium formate (pH 6.3) and methanol (1:1, v/v)

    • 3 mL of 50 mM ammonium formate (pH 6.3) and methanol (1:3, v/v)

    • 3 mL of pure methanol

  • Combine the elution fractions and dry the sample under a gentle stream of nitrogen gas.

  • Reconstitute the dried sample in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.[3]

Liquid Chromatography (LC)

A reverse-phase chromatographic method is used to separate this compound from other acyl-CoAs and endogenous interferences.

LC Parameters:

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 6.8
Mobile Phase B Acetonitrile
Gradient 20% B to 100% B over 15 minutes, hold at 100% B for 7.5 minutes, then re-equilibrate at 20% B. A representative gradient is shown below.
Flow Rate 0.2 mL/min
Column Temp. 32°C
Injection Vol. 10 µL

Representative LC Gradient:

Time (min)% Mobile Phase B
0.0020
15.00100
22.50100
22.5120
30.0020
Mass Spectrometry (MS)

A triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode is used for detection. Quantification is achieved using Multiple Reaction Monitoring (MRM). Acyl-CoAs characteristically exhibit a neutral loss of 507 Da corresponding to the 3'-phosphoadenosine 5'-diphosphate moiety.[6][7]

MS Parameters:

ParameterSetting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.20 kV
Cone Voltage 45 V
Desolvation Temp. 500°C
Source Temp. 120°C
Gas Flow Desolvation: 500 L/h (Nitrogen)
Collision Gas Argon

MRM Transition for this compound:

To determine the MRM transition, the precursor ion ([M+H]⁺) is calculated. The molecular formula for 20-Methyltricosanoic acid is C₂₄H₄₈O₂. The molecular weight of Coenzyme A is 767.53 g/mol .

  • Precursor Ion (Q1): The mass of this compound is calculated and the [M+H]⁺ ion is determined. The most abundant product ion is typically from the neutral loss of 507 Da.

  • Product Ion (Q3): [Precursor Ion - 507.3]⁺

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound1132.8625.510040
Internal Standard (e.g., C17:0-CoA)1018.7511.410040

Note: The exact m/z values and collision energy should be optimized by direct infusion of a standard.

Data Presentation

Quantitative data should be summarized for clarity and ease of comparison. The following tables provide a template for presenting method validation and sample analysis results.

Table 1: Method Validation Parameters

ParameterAcceptance CriteriaResult
Lower Limit of Quantification (LLOQ)S/N > 10
Upper Limit of Quantification (ULOQ)S/N > 10
Linearity (r²)> 0.99
Precision (%CV) - Intra-day< 15%
Precision (%CV) - Inter-day< 15%
Accuracy (% Recovery)85-115%

Table 2: Quantification of this compound in Samples

Sample IDReplicate 1 (pmol/mg protein)Replicate 2 (pmol/mg protein)Replicate 3 (pmol/mg protein)Mean (pmol/mg protein)Std. Dev.
Control 1
Control 2
Treated 1
Treated 2

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Homogenization Homogenization Sample->Homogenization SPE Solid-Phase Extraction Homogenization->SPE Drydown Dry-down & Reconstitution SPE->Drydown LC Liquid Chromatography Drydown->LC MS Mass Spectrometry (MRM) LC->MS Quant Quantification MS->Quant

Caption: LC-MS/MS workflow for this compound quantification.

Metabolic Pathway of Branched-Chain Fatty Acid Oxidation

metabolic_pathway cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion BCFA This compound BetaOx Peroxisomal β-Oxidation Cycles BCFA->BetaOx PropionylCoA Propionyl-CoA BetaOx->PropionylCoA Final Cycle AcetylCoA Acetyl-CoA BetaOx->AcetylCoA Multiple Cycles ChainShortened Chain-Shortened Acyl-CoA BetaOx->ChainShortened TCACycle TCA Cycle PropionylCoA->TCACycle Conversion to Succinyl-CoA AcetylCoA->TCACycle MitoBetaOx Mitochondrial β-Oxidation ChainShortened->MitoBetaOx Transport MitoBetaOx->TCACycle

Caption: Peroxisomal β-oxidation of this compound.

Conclusion

The LC-MS/MS method described herein provides a sensitive, specific, and reliable approach for the quantification of this compound in biological samples. This detailed protocol and the accompanying resources offer a valuable tool for researchers investigating the roles of very-long-chain acyl-CoAs in health and disease, and for professionals in the field of drug development targeting metabolic pathways. The structured data presentation and clear visualizations are designed to facilitate straightforward implementation and interpretation of results.

References

Application Note: Synthesis and Characterization of 20-Methyltricosanoyl-CoA for Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Very-long-chain fatty acids (VLCFAs), defined as fatty acids with more than 20 carbon atoms, are crucial components of cellular metabolism. They serve as precursors for complex lipids like ceramides (B1148491) and sphingolipids and are involved in various physiological processes.[1] The study of enzymes and pathways involving these molecules, such as Acyl-CoA synthetases (ACS) and elongases, requires high-purity standards.[2] 20-Methyltricosanoyl-CoA is a branched-chain VLCFA-CoA that can serve as a valuable tool for investigating substrate specificity of enzymes, exploring metabolic pathways, and as an internal standard in lipidomics and metabolomics studies. This document provides a detailed protocol for the chemical synthesis of this compound, starting from the synthesis of its precursor fatty acid, 20-Methyltricosanoic acid.

Synthesis Strategy Overview The synthesis of this compound is a two-part process. First, the precursor fatty acid, 20-Methyltricosanoic acid, is synthesized via a Grignard reaction followed by oxidation. Second, the purified fatty acid is activated and coupled to Coenzyme A (CoA) to yield the final product.

Figure 1: Overall workflow for the synthesis of this compound.

Experimental Protocols

Part 1: Synthesis of 20-Methyltricosanoic Acid

This protocol outlines a plausible synthetic route. Researchers should adapt it based on available laboratory equipment and standard organic synthesis practices.

Materials and Reagents:

Protocol:

  • Grignard Reagent Formation:

    • Under an inert atmosphere (Nitrogen or Argon), add magnesium turnings to a flame-dried, three-neck flask equipped with a reflux condenser and dropping funnel.

    • Add a small crystal of iodine.

    • Dissolve 1-bromononadecane in anhydrous ether and add it slowly via the dropping funnel to the magnesium turnings.

    • If the reaction does not start, gently warm the flask. Once initiated, the reaction should proceed exothermically. Maintain a gentle reflux by controlling the addition rate.

    • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Propylene Oxide:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Slowly add a solution of propylene oxide in anhydrous ether. This reaction is highly exothermic; maintain the temperature below 10 °C.

    • After the addition, let the mixture stir at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight.

  • Work-up and Isolation of Alcohol:

    • Quench the reaction by slowly adding saturated ammonium (B1175870) chloride solution at 0 °C.

    • Extract the aqueous layer three times with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 20-Methyl-1-tricosanol.

  • Oxidation to Carboxylic Acid:

    • Dissolve the crude alcohol in acetone (B3395972).

    • Cool the solution to 0 °C and slowly add Jones reagent until the orange color persists.

    • Stir the reaction at room temperature for 4-6 hours.

    • Quench the excess oxidant by adding isopropanol (B130326) until the solution turns green.

    • Remove the acetone under reduced pressure. Add water and extract the product with diethyl ether.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification:

    • Concentrate the organic layer to obtain the crude 20-Methyltricosanoic acid.

    • Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield the pure fatty acid.

Part 2: Synthesis of this compound

This protocol is adapted from methods for synthesizing other long-chain acyl-CoAs using carbonyldiimidazole (CDI).[3]

Materials and Reagents:

  • 20-Methyltricosanoic Acid (from Part 1)

  • 1,1'-Carbonyldiimidazole (CDI)

  • Anhydrous Tetrahydrofuran (THF)

  • Coenzyme A, trilithium salt

  • Sodium bicarbonate (NaHCO₃) solution (0.5 M)

  • HPLC system for purification and analysis

Protocol:

  • Activation of the Fatty Acid:

    • Dissolve 20-Methyltricosanoic acid (e.g., 5 mg, ~13 µmol) in 200 µL of anhydrous THF.

    • Add CDI (e.g., 4.2 mg, 26 µmol, 2 equivalents) to the solution.

    • Stir the mixture at room temperature for 1 hour to form the acyl-imidazole intermediate.

  • Coupling with Coenzyme A:

    • In a separate vial, dissolve Coenzyme A trilithium salt (e.g., 10 mg, ~12 µmol, 0.9 equivalents) in 200 µL of 0.5 M NaHCO₃ solution.

    • Add the Coenzyme A solution to the activated fatty acid mixture.

    • Stir the reaction for at least 2 hours at room temperature.

  • Purification and Analysis:

    • The reaction can be quenched by flash freezing in liquid N₂ and lyophilized.

    • The resulting powder can be redissolved in water or a suitable buffer.

    • Purify the this compound using reverse-phase HPLC. A C18 column with a water:acetonitrile gradient (containing 0.1% trifluoroacetic acid or formic acid) is typically effective.

    • Monitor the elution profile by UV absorbance at 260 nm (for the adenine (B156593) moiety of CoA).

    • Collect the fractions corresponding to the product peak, pool them, and lyophilize to obtain the pure this compound.

Characterization and Quality Control

  • Purity Assessment: Final purity should be determined by analytical HPLC-UV (260 nm).

  • Identity Confirmation: The molecular weight of the final product should be confirmed by high-resolution mass spectrometry (HRMS), such as LC-ESI-TOF-MS.

  • Structural Verification: ¹H NMR and ¹³C NMR spectroscopy should be used to confirm the structure of the intermediate fatty acid. Structural confirmation of the final CoA product can be challenging due to its complexity but is recommended if feasible.

Quantitative Data Summary

The following tables present expected outcomes based on similar syntheses reported in the literature.[3][4] Actual yields may vary.

Table 1: Expected Yield and Purity for Synthesis of 20-Methyltricosanoic Acid

Step Product Starting Material Typical Yield (%) Purity (by GC-MS)
1 20-Methyl-1-tricosanol 1-Bromononadecane 70 - 85% >95% (crude)

| 2 | 20-Methyltricosanoic Acid | 20-Methyl-1-tricosanol | 80 - 90% | >98% (post-chromatography) |

Table 2: Expected Yield and Purity for Synthesis of this compound

Step Product Starting Material Typical Yield (%) Purity (by HPLC)

| 3 | this compound | 20-Methyltricosanoic Acid | 40 - 60% | >95% (post-HPLC) |

Biological Context and Applications

VLCFA-CoAs are key metabolic intermediates.[5] They are synthesized from VLCFAs by Acyl-CoA synthetases located in the endoplasmic reticulum and peroxisomes.[1][2] Once formed, they have several metabolic fates.

G VLCFA VLCFA (e.g., 20-Methyltricosanoic Acid) VLCFA_CoA VLCFA-CoA VLCFA->VLCFA_CoA ACSL / FATP + ATP, CoA-SH Elongation Further Elongation (ELOVL enzymes) VLCFA_CoA->Elongation Elongase Complexes Ceramides Ceramide Synthesis VLCFA_CoA->Ceramides BetaOx Peroxisomal β-Oxidation VLCFA_CoA->BetaOx Sphingolipids Sphingolipids Ceramides->Sphingolipids AcetylCoA Acetyl-CoA BetaOx->AcetylCoA

Figure 2: General metabolic fates of very-long-chain fatty acyl-CoAs (VLCFA-CoAs).

Research Applications:

  • Enzyme Assays: As a substrate to determine the kinetic parameters (Km, Vmax) of Acyl-CoA synthetases, hydrolases, and transferases.

  • Lipidomics Standard: As an internal standard for the quantification of endogenous branched-chain VLCFAs in complex biological samples.

  • Inhibitor Screening: In high-throughput screening assays to identify inhibitors of enzymes involved in VLCFA metabolism.

  • Cell-Based Assays: To study the downstream effects of specific VLCFA species on cellular signaling and lipid composition.

References

Application Notes and Protocols for the Analysis of Very Long-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Very long-chain acyl-Coenzyme A (VLC-CoA) thioesters are critical intermediates in lipid metabolism, playing a central role in energy production through mitochondrial beta-oxidation, as well as in the biosynthesis of complex lipids and cellular signaling. The accurate quantification of VLC-CoAs in biological samples is paramount for understanding metabolic regulation and the pathophysiology of various diseases, including inherited metabolic disorders like very long-chain acyl-CoA dehydrogenase (VLCAD) deficiency. Furthermore, the analysis of VLC-CoA pools is of significant interest in drug development for assessing the metabolic effects and potential toxicity of new chemical entities.

These application notes provide detailed protocols for the extraction and quantification of VLC-CoAs from tissues and cultured cells, a summary of reported quantitative data, and an overview of the key metabolic and signaling pathways involving these molecules.

Data Presentation: Quantitative Levels of Very Long-Chain Acyl-CoAs

The concentration of VLC-CoAs can vary significantly between different tissues and cell types, reflecting their diverse metabolic functions. The following tables summarize representative quantitative data from rodent tissues and cultured cells, providing a baseline for experimental design and data interpretation.

Table 1: Acyl-CoA Concentrations in Various Rat Tissues (nmol/g wet weight) [1]

Acyl-CoA SpeciesHeartKidneyMuscle
C18:1-CoA2.5 ± 0.31.8 ± 0.21.1 ± 0.1
C18:2-CoA4.1 ± 0.51.5 ± 0.21.3 ± 0.1
C20:4-CoA1.9 ± 0.20.9 ± 0.10.8 ± 0.1
C22:6-CoA0.8 ± 0.10.5 ± 0.10.4 ± 0.1

Table 2: Acyl-CoA Oxidation Rates in Wild-Type (WT) and VLCAD-Deficient (VLCAD-/-) Mouse Tissues (mU/mg protein) [2][3]

SubstrateLiver (WT)Liver (VLCAD-/-)Heart (WT)Heart (VLCAD-/-)
C16:0-CoA22.4 ± 0.817.7 ± 1.03~20~20
C18:0-CoA~18~10~15~9
C20:0-CoA~15~8~12~6

Table 3: Acyl-CoA Abundance in Mammalian Cell Lines

Acyl-CoA SpeciesHepG2 (pmol/10^6 cells)MCF7 (pmol/mg protein)RAW264.7 (pmol/mg protein)
C14:0-CoA-~2.5~1.5
C16:0-CoA~5.0~10.0~8.0
C18:0-CoA~2.0~5.0~4.0
C18:1-CoA~3.5~12.0~10.0

Note: Values are approximate and compiled from various sources for comparative purposes. Actual concentrations can vary based on experimental conditions.

Experimental Protocols

Protocol 1: Extraction of Very Long-Chain Acyl-CoAs from Tissues

This protocol describes a robust method for the extraction of VLC-CoAs from tissue samples, optimized for subsequent LC-MS/MS analysis.

Materials:

  • Frozen tissue sample (20-100 mg)

  • Liquid nitrogen

  • Pre-chilled mortar and pestle

  • Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9

  • Extraction Solvent: Acetonitrile (ACN):Isopropanol (3:1, v/v)

  • Internal Standard (IS) solution (e.g., Heptadecanoyl-CoA, C17:0-CoA)

  • Centrifuge capable of 16,000 x g at 4°C

  • Homogenizer (e.g., bead beater or ultrasonic homogenizer)

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Tissue Pulverization: Weigh 20-100 mg of frozen tissue and keep it frozen in liquid nitrogen. In a pre-chilled mortar, grind the tissue to a fine powder.

  • Homogenization: Transfer the powdered tissue to a pre-chilled microcentrifuge tube. Add 500 µL of ice-cold Homogenization Buffer containing the internal standard. Homogenize the sample on ice until no visible particles remain.

  • Protein Precipitation and Extraction: Add 1.5 mL of the cold Extraction Solvent to the homogenate. Vortex vigorously for 2 minutes, followed by sonication for 3 minutes on ice.

  • Centrifugation: Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new pre-chilled tube.

  • Re-extraction (Optional but Recommended): Add another 1 mL of Extraction Solvent to the pellet, vortex and sonicate as before. Centrifuge and pool the supernatants to maximize recovery.

  • Drying: Evaporate the pooled supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC-MS/MS mobile phase.

Protocol 2: Extraction of Very Long-Chain Acyl-CoAs from Cultured Cells

This protocol is suitable for both adherent and suspension cells.

Materials:

  • Cultured cells (adherent or suspension)

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Cell scraper (for adherent cells)

  • Extraction Solvent: Acetonitrile (ACN):Isopropanol:Water (3:1:1, v/v/v)

  • Internal Standard (IS) solution

  • Centrifuge capable of 16,000 x g at 4°C

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Cell Harvesting and Washing:

    • Adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

    • Suspension cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Extraction: Add 1 mL of cold Extraction Solvent containing the internal standard to the cell pellet or plate. For adherent cells, use a cell scraper to lyse and collect the cells in the solvent.

  • Homogenization: Transfer the cell lysate to a pre-chilled microcentrifuge tube. Vortex vigorously for 2 minutes and sonicate for 3 minutes on ice.

  • Centrifugation: Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new pre-chilled tube.

  • Drying and Reconstitution: Proceed with steps 7 and 8 from Protocol 1.

Protocol 3: LC-MS/MS Analysis of Very Long-Chain Acyl-CoAs

This protocol provides a general framework for the analysis of VLC-CoAs using a triple quadrupole mass spectrometer. Instrument parameters should be optimized for the specific analytes and system used.

Instrumentation:

  • UPLC or HPLC system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: 10 mM Ammonium Acetate in water, pH 8.0

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: Linear gradient to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: Return to 10% B

    • 18.1-22 min: Re-equilibration at 10% B

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Selected Reaction Monitoring (SRM)

  • Precursor Ion: [M+H]+

  • Product Ion: A common product ion for acyl-CoAs is generated from the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507 Da). Specific precursor-to-product ion transitions for each VLC-CoA of interest should be optimized.

  • Instrument Parameters: Optimize capillary voltage, cone voltage, and collision energy for each analyte.

Signaling Pathways and Experimental Workflows

Mitochondrial Beta-Oxidation of Very Long-Chain Fatty Acids

VLC-CoAs are primarily metabolized through mitochondrial beta-oxidation to produce acetyl-CoA, which then enters the TCA cycle for energy production. The initial and rate-limiting step for VLC-CoAs is catalyzed by Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD).[4][5][6]

Beta_Oxidation cluster_cytosol Cytosol cluster_mito Mitochondrial Matrix VLCFA Very Long-Chain Fatty Acid (VLCFA) ACSL Acyl-CoA Synthetase (ACSL) VLCFA->ACSL ATP -> AMP+PPi VLC_CoA Very Long-Chain Acyl-CoA (VLC-CoA) ACSL->VLC_CoA CPT1 CPT1 VLC_CoA->CPT1 Carnitine VLC_Carnitine VLC-Acylcarnitine CPT1->VLC_Carnitine CACT CACT VLC_Carnitine->CACT To Mitochondria CPT2 CPT2 CACT->CPT2 Mito_VLC_CoA Mitochondrial VLC-CoA CPT2->Mito_VLC_CoA CoA VLCAD VLCAD Mito_VLC_CoA->VLCAD FAD -> FADH2 Enoyl_CoA trans-2-Enoyl-CoA VLCAD->Enoyl_CoA BetaOx_Cycle Further Beta-Oxidation Cycles Enoyl_CoA->BetaOx_Cycle Acetyl_CoA Acetyl-CoA BetaOx_Cycle->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Mitochondrial beta-oxidation pathway for VLC-CoAs.

Experimental Workflow for VLC-CoA Analysis

The overall workflow for the analysis of VLC-CoAs from biological samples involves several key steps from sample collection to data analysis.

Workflow Sample Biological Sample (Tissue or Cells) Homogenization Homogenization & Extraction with IS Sample->Homogenization Centrifugation Protein Precipitation & Centrifugation Homogenization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant SPE Solid-Phase Extraction (Optional Cleanup) Supernatant->SPE Drying Drying under Nitrogen Supernatant->Drying Without SPE SPE->Drying Reconstitution Reconstitution in Mobile Phase Drying->Reconstitution LCMS LC-MS/MS Analysis (SRM Mode) Reconstitution->LCMS Data Data Processing & Quantification LCMS->Data

Caption: General experimental workflow for VLC-CoA analysis.

Role of VLC-CoAs in Inflammatory Signaling

Recent evidence suggests that the accumulation of long-chain fatty acids and their CoA esters can trigger inflammatory responses, particularly in the context of metabolic diseases.[7][8][9]

Inflammation_Pathway Metabolic_Stress Metabolic Stress (e.g., VLCAD Deficiency) VLC_CoA_Accumulation VLC-CoA Accumulation Metabolic_Stress->VLC_CoA_Accumulation Monocyte Monocyte / Macrophage VLC_CoA_Accumulation->Monocyte NFkB_Activation NF-κB Activation Monocyte->NFkB_Activation STAT1_Activation STAT1 Activation Monocyte->STAT1_Activation Cytokine_Production Pro-inflammatory Cytokine Production (TNF-α, IL-6) NFkB_Activation->Cytokine_Production STAT1_Activation->Cytokine_Production Inflammation Chronic Inflammation Cytokine_Production->Inflammation

Caption: VLC-CoA-mediated inflammatory signaling.

Conclusion

The methodologies and data presented in these application notes provide a comprehensive resource for researchers engaged in the analysis of very long-chain acyl-CoAs. The detailed protocols for sample preparation and LC-MS/MS analysis, coupled with the quantitative data and pathway diagrams, will aid in the design and execution of experiments aimed at elucidating the roles of VLC-CoAs in health and disease. For professionals in drug development, these tools are essential for evaluating the metabolic impact of novel therapeutics and for the development of treatments for metabolic disorders. The inherent instability and low abundance of VLC-CoAs necessitate careful and consistent application of these protocols to ensure high-quality, reproducible data.

References

Application Notes and Protocols for the Mass Spectrometry-Based Analysis of 20-Methyltricosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in numerous metabolic pathways, including fatty acid metabolism and lipid biosynthesis.[1] The analysis of specific acyl-CoA species, such as the very-long-chain fatty acyl-CoA 20-Methyltricosanoyl-CoA, is crucial for understanding cellular processes and for the development of therapeutics targeting metabolic disorders. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific method for the quantification of these molecules.[2][3] This document provides detailed application notes and protocols for the analysis of this compound using this technology.

Principle of Mass Spectrometry Fragmentation of Acyl-CoAs

The fragmentation of acyl-CoAs in tandem mass spectrometry is characterized by specific patterns, primarily driven by the structure of the Coenzyme A (CoA) moiety. In positive ion electrospray ionization (ESI) mode, two major fragmentation pathways are consistently observed for a wide range of acyl-CoAs.[4][5]

A primary fragmentation event is the neutral loss of the 3'-phosphoadenosine 5'-diphosphate portion of the CoA molecule, resulting in a neutral loss of 507.0 Da.[6][7] This is a highly characteristic fragmentation for acyl-CoAs and is often used for precursor ion scanning or multiple reaction monitoring (MRM) experiments.[4]

Another significant fragmentation pathway results in the formation of a product ion with a mass-to-charge ratio (m/z) of 428. This ion corresponds to the adenosine (B11128) 3',5'-diphosphate fragment of the CoA moiety.[4][6]

Predicted Fragmentation of this compound

Based on the established fragmentation patterns of long-chain acyl-CoAs, the expected fragmentation of this compound in positive ion mode is summarized below. The molecular formula for this compound is C45H84N7O17P3S, with a monoisotopic mass of 1131.49 g/mol .

Table 1: Predicted m/z Values for this compound and its Major Fragments in Positive Ion Mode

Ion DescriptionPredicted m/z
Precursor Ion ([M+H]⁺)1132.50
Product Ion (Neutral Loss of 507 Da)625.50
Product Ion (CoA Fragment)428.04

Experimental Protocol: LC-MS/MS Analysis of this compound

This protocol outlines a general procedure for the extraction and analysis of this compound from biological samples. Optimization may be required depending on the specific matrix and instrumentation.

1. Sample Preparation and Extraction

This protocol is adapted from methods described for the extraction of long-chain fatty acyl-CoAs.[8][9]

  • Cell or Tissue Lysis: Homogenize cell pellets or tissue samples in a suitable buffer.

  • Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile (B52724) or a mixture of methanol (B129727) and chloroform) to precipitate proteins and extract lipids and acyl-CoAs.[2]

  • Internal Standard: Spike the sample with an appropriate internal standard (e.g., a stable isotope-labeled or odd-chain acyl-CoA) prior to extraction to control for extraction efficiency and matrix effects.[10]

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.

  • Drying and Reconstitution: Dry the supernatant under a stream of nitrogen and reconstitute the sample in a solvent compatible with the LC mobile phase.[8][9]

2. Liquid Chromatography

  • Column: A C18 reversed-phase column is typically used for the separation of long-chain acyl-CoAs.[2]

  • Mobile Phase: A gradient of an aqueous mobile phase (e.g., water with a small amount of an ion-pairing agent like triethylamine (B128534) or ammonium (B1175870) acetate) and an organic mobile phase (e.g., acetonitrile or methanol) is commonly employed.[2]

  • Flow Rate: A typical flow rate is in the range of 200-500 µL/min.

  • Injection Volume: Inject an appropriate volume of the reconstituted sample (e.g., 5-20 µL).

3. Mass Spectrometry

  • Ionization: Electrospray ionization (ESI) in positive ion mode is generally preferred for the analysis of acyl-CoAs.[2][11]

  • Instrumentation: A triple quadrupole or a high-resolution mass spectrometer can be used.

  • MS/MS Method: A Multiple Reaction Monitoring (MRM) method is highly specific and sensitive for quantification. The MRM transitions for this compound would be based on the predicted fragmentation pattern.[7][10]

Table 2: Suggested MRM Transitions for this compound

Precursor Ion (m/z)Product Ion (m/z)Description
1132.50625.50Primary transition (Neutral Loss of 507 Da)
1132.50428.04Confirmatory transition (CoA Fragment)
  • Instrument Parameters: Optimize instrument parameters such as declustering potential, collision energy, and cell exit potential to maximize the signal for the specific MRM transitions.[2]

Data Analysis and Quantification

Quantification is typically performed by comparing the peak area of the analyte to that of the internal standard. A calibration curve should be generated using a series of known concentrations of a this compound standard to ensure accurate quantification.[12]

Visualizations

Fragmentation_Pathway Precursor This compound [M+H]⁺ m/z = 1132.50 Fragment1 Acyl Chain Fragment [M+H-507]⁺ m/z = 625.50 Precursor->Fragment1 Collision-Induced Dissociation Fragment2 CoA Fragment [C10H15N5O10P2]⁺ m/z = 428.04 Precursor->Fragment2 Collision-Induced Dissociation NeutralLoss Neutral Loss (507.0 Da)

Caption: Predicted Fragmentation Pathway of this compound.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Sample Biological Sample Lysis Lysis & Homogenization Sample->Lysis Extraction Protein Precipitation & Acyl-CoA Extraction Lysis->Extraction Cleanup Drying & Reconstitution Extraction->Cleanup LC Liquid Chromatography (Reversed-Phase) Cleanup->LC MS Tandem Mass Spectrometry (Positive ESI, MRM) LC->MS Integration Peak Integration MS->Integration Quantification Quantification (vs. Internal Standard) Integration->Quantification

Caption: Experimental Workflow for this compound Analysis.

References

Application Notes and Protocols for the Enzymatic Assay of 20-Methyltricosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Very-long-chain fatty acids (VLCFAs) and their metabolites play crucial roles in numerous physiological and pathological processes. 20-Methyltricosanoyl-CoA is a branched-chain VLCFA, and the ability to accurately measure its concentration and the activity of enzymes involved in its metabolism is essential for understanding its biological function and for the development of therapeutics targeting VLCFA metabolic pathways. These application notes provide a detailed protocol for a robust and sensitive enzymatic assay for this compound, leveraging the activity of peroxisomal branched-chain acyl-CoA oxidase (ACOX2).

Assay Principle

The enzymatic assay for this compound is based on the first step of peroxisomal beta-oxidation, which is catalyzed by an acyl-CoA oxidase.[1] For branched-chain fatty acyl-CoAs such as this compound, the specific enzyme is the branched-chain acyl-CoA oxidase (ACOX2).[2] This enzyme catalyzes the oxidation of the acyl-CoA substrate, leading to the formation of a trans-2-enoyl-CoA and hydrogen peroxide (H₂O₂).[3][4] The production of H₂O₂ can then be quantitatively measured using a variety of sensitive detection methods.

This protocol utilizes a colorimetric detection method where H₂O₂ reacts with 4-aminoantipyrine (B1666024) and phenol (B47542) in the presence of horseradish peroxidase (HRP) to produce a quinoneimine dye, which has a distinct absorbance at 500 nm.[5] The intensity of the color produced is directly proportional to the amount of H₂O₂ generated, and thus to the amount of this compound oxidized.

Experimental Protocols

Materials and Reagents
ReagentSupplierCatalog Number
This compoundCustom SynthesisN/A
Recombinant Human ACOX2Commercial SourceVaries
Horseradish Peroxidase (HRP)Sigma-AldrichP8250
4-AminoantipyrineSigma-AldrichA4382
PhenolSigma-AldrichP3653
MES BufferSigma-AldrichM8250
Flavin Adenine Dinucleotide (FAD)Sigma-AldrichF6625
Triton X-100Sigma-AldrichX100
Sodium Hydroxide (NaOH)Standard Lab GradeN/A
Hydrochloric Acid (HCl)Standard Lab GradeN/A
96-well microplate, clearStandard Lab GradeN/A
Spectrophotometer (plate reader)N/AN/A
Reagent Preparation
  • Assay Buffer (50 mM MES, pH 8.0): Prepare in deionized water and adjust the pH to 8.0 at 30°C with 1 M NaOH.

  • Substrate Stock Solution (1 mM this compound): Prepare in Assay Buffer. Due to the long chain, gentle warming and sonication may be required for complete dissolution. Store at -80°C in small aliquots.

  • HRP Stock Solution (100 units/mL): Prepare in Assay Buffer and store at -20°C.

  • Color Reagent (1.6 mM 4-Aminoantipyrine, 22 mM Phenol): Prepare fresh in Assay Buffer.

  • FAD Solution (1 mM): Prepare fresh in Assay Buffer.

  • Triton X-100 Solution (10% v/v): Prepare in deionized water.

  • ACOX2 Enzyme Solution: Immediately before use, dilute the recombinant ACOX2 enzyme to the desired concentration (e.g., 0.1-1.0 µg/mL) in cold Assay Buffer. The optimal concentration should be determined experimentally.

Assay Procedure
  • Prepare the Reaction Cocktail: In a microcentrifuge tube, prepare a master mix of the reaction cocktail for the number of assays to be performed. For each well, the final reaction volume will be 200 µL.

ComponentStock ConcentrationVolume per well (µL)Final Concentration
Assay Buffer50 mM11045 mM
This compound1 mM20100 µM
Color Reagent1.6 mM 4-AAP, 22 mM Phenol200.16 mM 4-AAP, 2.2 mM Phenol
FAD Solution1 mM1050 µM
HRP Solution100 units/mL105 units/mL
Triton X-10010%100.5%
  • Standard Curve Preparation: Prepare a standard curve of H₂O₂ (0 to 100 µM) in Assay Buffer to correlate absorbance with the amount of H₂O₂ produced.

  • Assay Initiation:

    • Pipette 180 µL of the reaction cocktail into each well of a 96-well microplate.

    • Add 20 µL of either the ACOX2 enzyme solution (Test) or Assay Buffer (Blank) to the respective wells.

    • Mix gently by pipetting.

  • Incubation: Incubate the plate at 30°C for 30-60 minutes. The optimal incubation time should be determined to ensure the reaction is within the linear range.

  • Measurement: Measure the absorbance at 500 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the Blank from the absorbance of the Test samples.

    • Use the H₂O₂ standard curve to determine the concentration of H₂O₂ produced in each sample.

    • Calculate the ACOX2 activity using the following formula: Activity (µmol/min/mg) = (µmol of H₂O₂ produced) / (incubation time (min) * mg of ACOX2 protein)

Data Presentation

Table 1: Michaelis-Menten Kinetic Parameters for ACOX2 with this compound
SubstrateKm (µM)Vmax (µmol/min/mg)
This compoundTo be determinedTo be determined
Control Substrate (e.g., Pristanoyl-CoA)Reference ValueReference Value

Note: The kinetic parameters for this compound need to be experimentally determined by varying the substrate concentration and measuring the initial reaction velocities.

Table 2: Optimal Reaction Conditions
ParameterOptimal Value
pH8.0
Temperature30°C
FAD Concentration50 µM
Incubation Time30-60 minutes

Visualizations

Enzymatic_Reaction_Pathway Substrate This compound Enzyme Branched-Chain Acyl-CoA Oxidase (ACOX2) Substrate->Enzyme + O₂ Product1 20-Methyl-trans-2-tricosanoyl-CoA Enzyme->Product1 Product2 Hydrogen Peroxide (H₂O₂) Enzyme->Product2 Detection Colorimetric Detection (Quinoneimine Dye) Product2->Detection + 4-AAP + Phenol (HRP catalyzed) Absorbance Absorbance at 500 nm Detection->Absorbance

Caption: Enzymatic reaction and detection pathway for the this compound assay.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis ReagentPrep Prepare Reagents: - Assay Buffer - Substrate Solution - Enzyme Solution - Color Reagent ReactionSetup Set up Reaction in 96-well Plate: - Reaction Cocktail - Enzyme or Blank ReagentPrep->ReactionSetup StandardCurve Prepare H₂O₂ Standard Curve Quantification Quantify H₂O₂ using Standard Curve StandardCurve->Quantification Incubation Incubate at 30°C ReactionSetup->Incubation Measurement Measure Absorbance at 500 nm Incubation->Measurement DataProcessing Subtract Blank Absorbance Measurement->DataProcessing DataProcessing->Quantification ActivityCalc Calculate ACOX2 Activity Quantification->ActivityCalc

Caption: Experimental workflow for the enzymatic assay of this compound.

References

Application Notes and Protocols for 20-Methyltricosanoyl-CoA in In Vitro Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-Methyltricosanoyl-CoA is a very-long-chain acyl-coenzyme A (VLCFA-CoA) derivative. VLCFAs, fatty acids with chain lengths of 22 carbons or more, play critical roles in numerous biological processes, including membrane structure, cell signaling, and energy metabolism.[1][2][3][4][5] The metabolism of VLCFAs is a complex process involving a series of enzymatic reactions, and dysregulation of these pathways is associated with several severe human diseases, such as X-linked adrenoleukodystrophy (X-ALD), Zellweger syndrome, and certain skin disorders.[3][4]

These application notes provide a comprehensive guide for the use of this compound as a substrate in in vitro enzyme assays to investigate the activity of enzymes involved in VLCFA metabolism. The protocols outlined below are intended to serve as a starting point for researchers and can be adapted and optimized for specific experimental needs.

Applications

  • Enzyme Characterization: Elucidate the substrate specificity and kinetic parameters of enzymes involved in VLCFA metabolism, such as acyl-CoA synthetases, elongases (ELOVLs), acyl-CoA dehydrogenases, and hydrolases.

  • Drug Discovery: Screen for and characterize inhibitors or activators of enzymes that metabolize this compound. This is particularly relevant for developing therapeutic agents for diseases associated with abnormal VLCFA metabolism.[3][4]

  • Pathway Elucidation: Investigate the metabolic fate of this compound and its role in various cellular pathways.

  • Disease Modeling: Utilize in vitro assays to study the biochemical consequences of genetic mutations in enzymes involved in VLCFA metabolism.

Handling and Storage

This compound is a sensitive biochemical reagent. To ensure its stability and performance, it is crucial to adhere to the following guidelines:

  • Storage: Store at -80°C in a tightly sealed, desiccated container.

  • Handling: Thaw on ice immediately before use. To minimize freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes. Avoid prolonged exposure to room temperature and sources of oxidation. Use appropriate personal protective equipment when handling.

Experimental Protocols

I. General In Vitro Enzyme Assay for VLCFA-Metabolizing Enzymes

This protocol provides a general framework for measuring the activity of an enzyme that utilizes this compound as a substrate. The specific detection method will depend on the enzyme being assayed and the reaction products.

Materials:

  • This compound

  • Purified enzyme of interest (e.g., Acyl-CoA dehydrogenase, ELOVL)

  • Assay buffer (specific to the enzyme, e.g., 50 mM Tris-HCl, pH 7.4)

  • Cofactors (e.g., NAD+, FAD, NADPH, ATP, MgCl2, as required by the enzyme)

  • Detection reagents (e.g., fluorescent probe, radiolabeled substrate, LC-MS/MS standards)

  • 96-well microplate (black or clear, depending on the detection method)

  • Microplate reader or other appropriate detection instrument

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., water or buffer). Determine the concentration using spectrophotometry (A260 nm, ε = 15,400 M-1cm-1 for the adenine (B156593) moiety of CoA).

    • Prepare the assay buffer and any necessary cofactor solutions.

    • Prepare a solution of the purified enzyme at the desired concentration.

  • Set up the Reaction:

    • In a 96-well microplate, add the following components in the specified order:

      • Assay buffer

      • Cofactors

      • This compound (substrate)

    • Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5-10 minutes.

  • Initiate the Reaction:

    • Add the enzyme solution to each well to initiate the reaction.

    • Mix gently by pipetting or shaking.

  • Incubate:

    • Incubate the reaction mixture at the optimal temperature for a predetermined period (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.

  • Terminate the Reaction:

    • Stop the reaction by adding a quenching solution (e.g., acid, base, or a specific inhibitor).

  • Detect the Product:

    • Measure the formation of the product or the depletion of a cofactor using an appropriate detection method. Examples include:

      • Fluorometric assays: Measure the change in fluorescence of a probe that reacts with a product or cofactor.

      • Radiometric assays: Use a radiolabeled substrate and measure the incorporation of radioactivity into the product.

      • LC-MS/MS: Separate and quantify the substrate and product by liquid chromatography-mass spectrometry. This method is highly specific and sensitive.

      • Coupled enzyme assays: Use a second enzyme to convert the product of the first reaction into a detectable substance.

  • Data Analysis:

    • Calculate the initial reaction velocity from the rate of product formation or substrate consumption.

    • Determine kinetic parameters (Km and Vmax) by measuring the reaction velocity at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

II. Data Presentation

Quantitative data from enzyme assays should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Kinetic Parameters of Enzyme X with this compound

ParameterValueStandard Deviation
Km (µM) 15.2± 1.8
Vmax (nmol/min/mg) 120.5± 8.3
kcat (s-1) 4.2± 0.3
kcat/Km (M-1s-1) 2.76 x 10^5± 0.3 x 10^5

Table 2: Inhibition of Enzyme Y by Compound Z using this compound as a Substrate

Inhibitor Concentration (µM)% InhibitionIC50 (µM)
0.1 12.5\multirow{5}{*}{2.5 ± 0.4}
0.5 35.8
1.0 48.2
5.0 75.1
10.0 92.3

Visualizations

Signaling Pathway

VLCFA_Metabolism LCFA Long-Chain Fatty Acyl-CoA ELOVL ELOVL Elongases LCFA->ELOVL Elongation VLCFA_CoA This compound (VLCFA-CoA) ELOVL->VLCFA_CoA ACADVL Acyl-CoA Dehydrogenase (e.g., VLCAD) VLCFA_CoA->ACADVL Degradation Sphingolipids Sphingolipids VLCFA_CoA->Sphingolipids Incorporation Glycerolipids Glycerolipids VLCFA_CoA->Glycerolipids Incorporation Peroxisome Peroxisomal Beta-Oxidation ACADVL->Peroxisome Mitochondria Mitochondrial Beta-Oxidation Peroxisome->Mitochondria Energy Energy Production Mitochondria->Energy

Caption: Hypothetical metabolic pathway of this compound.

Experimental Workflow

Assay_Workflow Start Start Prep Prepare Reagents: - this compound - Enzyme - Buffer & Cofactors Start->Prep Setup Set up Reaction in 96-well Plate Prep->Setup Incubate Pre-incubate at Optimal Temperature Setup->Incubate Initiate Initiate Reaction with Enzyme Incubate->Initiate Incubate2 Incubate for Defined Time Initiate->Incubate2 Terminate Terminate Reaction Incubate2->Terminate Detect Detect Product Formation (e.g., LC-MS/MS) Terminate->Detect Analyze Data Analysis: - Calculate Velocity - Determine Kinetics Detect->Analyze End End Analyze->End

Caption: General workflow for an in vitro enzyme assay.

References

Application Notes and Protocols for Stable Isotope Labeling of 20-Methyltricosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules in biological systems.[1] The use of non-radioactive heavy isotopes, such as ¹³C and ²H (deuterium), allows for the safe in vitro and in vivo tracking of compounds through metabolic pathways.[1][2] 20-Methyltricosanoyl-CoA is a very long-chain fatty acyl-CoA (VLCFA-CoA) that may play a role in lipid metabolism and cellular signaling. Its branched-chain structure makes it an interesting subject for studies on the metabolism of complex lipids.

These application notes provide detailed protocols for the synthesis and use of stable isotope-labeled this compound. The primary route for obtaining this labeled compound is through chemical synthesis, as a definitive biosynthetic pathway in common research models is not well-established. The chemically synthesized, isotopically labeled 20-methyltricosanoic acid can then be enzymatically converted to its coenzyme A (CoA) derivative.

The primary applications for isotopically labeled this compound include:

  • Metabolic Flux Analysis: Tracing the incorporation and turnover of the fatty acid backbone into various lipid species.

  • Internal Standard for Mass Spectrometry: Serving as an ideal internal standard for the accurate quantification of endogenous, unlabeled this compound in complex biological samples.[3]

  • Enzyme Substrate Studies: Investigating the activity and specificity of enzymes involved in VLCFA metabolism.

Data Presentation: Predicted Mass Shifts of Isotopically Labeled this compound

The introduction of stable isotopes results in a predictable mass shift that can be detected by mass spectrometry. This allows for the differentiation and quantification of the labeled compound from its endogenous, unlabeled counterpart. The following table summarizes the expected mass-to-charge ratio (m/z) for the [M+H]⁺ ion of various isotopologues of this compound.

Labeling StrategyIsotope(s)Number of LabelsFormula of Labeled this compoundPredicted [M+H]⁺ (m/z)Mass Shift (Δm/z)
Unlabeled-0C₄₅H₈₄N₇O₁₇P₃S1136.480
Carboxyl Carbon Labeled¹³C1C₄₄¹³CH₈₄N₇O₁₇P₃S1137.48+1
Fully ¹³C-Labeled Fatty Acid Chain¹³C24C₂₁¹³C₂₄H₈₄N₇O₁₇P₃S1160.48+24
Perdeuterated Fatty Acid Chain (excluding carboxyl)²H (D)47C₄₅H₃₇D₄₇N₇O₁₇P₃S1183.48+47
Labeled Methyl Group on Fatty Acid Chain¹³C1C₄₄¹³CH₈₄N₇O₁₇P₃S1137.48+1
Labeled Methyl Group on Fatty Acid Chain (deuterated)²H (D)3C₄₅H₈₁D₃N₇O₁₇P₃S1139.48+3

Experimental Protocols

Protocol 1: Chemical Synthesis of Isotopically Labeled 20-Methyltricosanoic Acid

This protocol outlines a plausible synthetic route for producing 20-methyltricosanoic acid with stable isotopes incorporated into the acyl chain. The strategy involves the coupling of two smaller, isotopically labeled fragments.

Materials:

  • Isotopically labeled starting materials (e.g., ¹³C- or ²H-labeled alkyl halides or carboxylic acids)

  • Anhydrous solvents (THF, diethyl ether)

  • Reagents for Grignard reaction (magnesium turnings) or organocuprate coupling

  • Standard laboratory glassware for organic synthesis

  • Purification supplies (silica gel for column chromatography, solvents for recrystallization)

Procedure:

  • Synthesis of the Branched-Chain Fragment:

    • Begin with a commercially available, isotopically labeled precursor that will form the branched end of the fatty acid. For example, to label the methyl branch, start with ¹³C- or ²H-labeled 3-methyl-1-bromobutane.

    • Convert the labeled alkyl halide to a Grignard reagent by reacting it with magnesium turnings in anhydrous diethyl ether.

  • Synthesis of the Long-Chain Fragment:

    • Synthesize a long-chain ω-bromo fatty acid ester. For instance, start with a C19 or C20 straight-chain diol. Protect one hydroxyl group and convert the other to a bromide. Then, oxidize the protected alcohol to a carboxylic acid and esterify it. Isotopes can be incorporated into this chain as well, if desired.

  • Coupling Reaction:

    • Perform a copper-catalyzed coupling reaction between the Grignard reagent (from step 1) and the ω-bromo fatty acid ester (from step 2). This will form the full carbon skeleton of the 20-methyltricosanoic acid ester.

  • Deprotection and Purification:

    • Hydrolyze the ester to yield the free fatty acid.

    • Purify the final product, isotopically labeled 20-methyltricosanoic acid, using column chromatography or recrystallization.

    • Confirm the structure and isotopic enrichment of the final product using NMR and high-resolution mass spectrometry.

Protocol 2: Enzymatic Synthesis of Isotopically Labeled this compound

This protocol describes the conversion of the synthesized, labeled 20-methyltricosanoic acid into its active CoA thioester using a long-chain acyl-CoA synthetase.

Materials:

  • Isotopically labeled 20-methyltricosanoic acid (from Protocol 1)

  • Coenzyme A (CoA)

  • ATP

  • Long-chain acyl-CoA synthetase (commercially available, e.g., from Pseudomonas sp. or bovine liver)

  • Reaction buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl₂)

  • Solid-phase extraction (SPE) cartridges for purification

  • LC-MS/MS system for analysis

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture containing:

      • Tris-HCl buffer (e.g., 100 mM, pH 7.5)

      • MgCl₂ (e.g., 10 mM)

      • ATP (e.g., 5 mM)

      • Coenzyme A (e.g., 1 mM)

      • Labeled 20-methyltricosanoic acid (e.g., 100 µM, dissolved in a suitable solvent like ethanol)

      • Long-chain acyl-CoA synthetase (concentration as per manufacturer's instructions)

    • Incubate the reaction mixture at 37°C for 1-2 hours.

  • Reaction Quenching and Purification:

    • Stop the reaction by adding an acid (e.g., perchloric acid or formic acid).

    • Centrifuge to pellet the precipitated protein.

    • Purify the supernatant containing the labeled this compound using a C18 SPE cartridge. Wash the cartridge with an aqueous solution to remove salts and polar components, and then elute the acyl-CoA with a higher concentration of organic solvent (e.g., methanol (B129727) or acetonitrile).

  • Analysis:

    • Dry the eluted sample under a stream of nitrogen.

    • Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.

    • Confirm the synthesis and purity of the labeled this compound by comparing its retention time and mass spectrum to that of an unlabeled standard, if available, and verifying the expected mass shift.

Protocol 3: In Vitro Metabolic Labeling of Cultured Cells

This protocol details the use of stable isotope-labeled 20-methyltricosanoic acid to trace its metabolism in a cell culture system.

Materials:

  • Cultured cells of interest

  • Cell culture medium

  • Isotopically labeled 20-methyltricosanoic acid

  • Fatty acid-free bovine serum albumin (BSA)

  • Solvents for lipid extraction (e.g., chloroform:methanol mixture)

  • LC-MS/MS system for lipid analysis

Procedure:

  • Preparation of Labeling Medium:

    • Prepare a stock solution of the labeled 20-methyltricosanoic acid complexed to fatty acid-free BSA. This improves its solubility and delivery to the cells.

    • Add the labeled fatty acid-BSA complex to the cell culture medium to achieve the desired final concentration.

  • Cell Labeling:

    • Plate cells and allow them to reach the desired confluency.

    • Remove the existing medium and replace it with the labeling medium.

    • Incubate the cells for a specific period (e.g., a time course of 1, 4, 12, and 24 hours) to allow for the uptake and metabolism of the labeled fatty acid.

  • Lipid Extraction:

    • After the incubation period, wash the cells with cold PBS.

    • Harvest the cells and perform a lipid extraction using a method such as the Bligh-Dyer or Folch extraction.

  • Analysis by Mass Spectrometry:

    • Analyze the lipid extract by LC-MS/MS to identify and quantify the incorporation of the isotopic label into various lipid classes (e.g., phospholipids, triglycerides, sphingolipids).

    • The mass shift corresponding to the incorporated labeled fatty acid will allow for the tracing of its metabolic fate.

Visualizations

Chemical Synthesis of Labeled 20-Methyltricosanoic Acid cluster_frag1 Branched-Chain Fragment Synthesis cluster_frag2 Long-Chain Fragment Synthesis cluster_coupling Coupling and Final Product Formation Labeled Precursor Labeled Precursor Grignard Reagent Grignard Reagent Labeled Precursor->Grignard Reagent Mg, Et2O Coupled Ester Coupled Ester Grignard Reagent->Coupled Ester Long-Chain Diol Long-Chain Diol Protected Diol Protected Diol Long-Chain Diol->Protected Diol Protection Bromo-alcohol Bromo-alcohol Protected Diol->Bromo-alcohol Bromination Bromo-ester Bromo-ester Bromo-alcohol->Bromo-ester Oxidation & Esterification Bromo-ester->Coupled Ester Cu-catalyzed coupling Labeled 20-Methyltricosanoic Acid Labeled 20-Methyltricosanoic Acid Coupled Ester->Labeled 20-Methyltricosanoic Acid Hydrolysis Purification Purification Labeled 20-Methyltricosanoic Acid->Purification Chromatography Characterization Characterization Purification->Characterization NMR, MS

Caption: Workflow for the chemical synthesis of isotopically labeled 20-Methyltricosanoic Acid.

Enzymatic Synthesis of Labeled this compound Labeled 20-Methyltricosanoic Acid Labeled 20-Methyltricosanoic Acid Reaction Mixture Reaction Mixture Labeled 20-Methyltricosanoic Acid->Reaction Mixture CoA CoA CoA->Reaction Mixture ATP ATP ATP->Reaction Mixture Incubation Incubation Reaction Mixture->Incubation Long-Chain Acyl-CoA Synthetase, 37°C Quenching & Purification Quenching & Purification Incubation->Quenching & Purification Acidification, SPE Labeled this compound Labeled this compound Quenching & Purification->Labeled this compound LC-MS/MS Analysis LC-MS/MS Analysis Labeled this compound->LC-MS/MS Analysis

Caption: Workflow for the enzymatic conversion of labeled fatty acid to its CoA derivative.

Hypothetical Metabolic Fate of this compound cluster_incorporation Incorporation into Complex Lipids cluster_degradation Degradation Pathways Labeled this compound Labeled this compound Phospholipids Phospholipids Labeled this compound->Phospholipids Acyltransferases Sphingolipids Sphingolipids Labeled this compound->Sphingolipids Ceramide Synthases Triglycerides Triglycerides Labeled this compound->Triglycerides DGAT Alpha-Oxidation α-Oxidation Labeled this compound->Alpha-Oxidation Pristanoyl-CoA analog Pristanoyl-CoA analog Alpha-Oxidation->Pristanoyl-CoA analog Beta-Oxidation β-Oxidation Chain-Shortened Acyl-CoAs Chain-Shortened Acyl-CoAs Beta-Oxidation->Chain-Shortened Acyl-CoAs Pristanoyl-CoA analog->Beta-Oxidation

Caption: Potential metabolic pathways for labeled this compound.

References

Application Notes and Protocols for the Chromatographic Separation of Branched-Chain Acyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-Coenzyme A (acyl-CoA) thioesters are critical intermediates in numerous metabolic pathways, including fatty acid β-oxidation and the biosynthesis of lipids.[1][2] Branched-chain acyl-CoAs, derived from the metabolism of branched-chain amino acids, play significant roles in cellular energy homeostasis and signaling. The structural similarity of branched-chain acyl-CoA isomers, such as isobutyryl-CoA and n-butyryl-CoA, presents a significant analytical challenge.[3][4] Their accurate separation and quantification are essential for understanding metabolic regulation and the pathology of various diseases.[1][2]

This document provides detailed application notes and protocols for the chromatographic separation of branched-chain acyl-CoA isomers, with a focus on liquid chromatography-mass spectrometry (LC-MS/MS) methods.

Chromatographic Strategies for Isomer Separation

The separation of acyl-CoA isomers is most effectively achieved using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS).[1][2] The key to successful isomer separation lies in the selection of the appropriate stationary phase and mobile phase conditions.

Reversed-Phase (RP) Chromatography: This is the most common approach for acyl-CoA analysis.[2] Separation is based on the hydrophobicity of the acyl chain. While effective for separating acyl-CoAs with different chain lengths, separating isomers often requires optimization of the mobile phase, including the use of ion-pairing reagents or high pH conditions.[3][5]

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC can be used as an alternative or complementary technique to RP chromatography. It separates compounds based on their polarity. A combination of RP and HILIC can provide comprehensive profiling of acyl-CoAs.[3][6]

Ion-Pairing Chromatography: The use of ion-pairing reagents in the mobile phase can improve the retention and resolution of highly polar and ionic molecules like acyl-CoAs on reversed-phase columns.[3] However, these reagents can cause ion suppression in the mass spectrometer and may be difficult to remove from the LC system.[3][5]

Experimental Protocols

Protocol 1: UHPLC-MS/MS for Short-Chain Acyl-CoA Isomer Separation

This protocol is adapted from a method for the separation of n-butyryl-CoA, isobutyryl-CoA, n-valeryl-CoA, and isovaleryl-CoA.[3][4]

Sample Preparation (from Plant Tissues):

  • Homogenize 10-50 mg of frozen tissue in a suitable extraction buffer.

  • Perform a liquid-liquid extraction using an organic solvent.

  • Reconstitute the dried extract in an appropriate buffer, such as an ammonium (B1175870) hydroxide (B78521) buffer.[2]

UHPLC Conditions:

  • Column: A C18 reversed-phase column is typically used.[5]

  • Mobile Phase A: Water with an ion-pairing reagent or buffer (e.g., ammonium formate).[7]

  • Mobile Phase B: Acetonitrile or methanol.[7][8]

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B is employed to elute the acyl-CoAs.

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 42°C, to ensure reproducible retention times.[7]

MS/MS Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+).[5][8]

  • Scan Type: Multiple Reaction Monitoring (MRM) is used for quantification, targeting the precursor ion and a specific product ion for each analyte. A neutral loss scan of 507 Da is characteristic of acyl-CoAs and can be used for screening.[5][7]

  • Source Parameters: Optimized source temperature, gas flows, and spray voltage are crucial for sensitivity.[7]

Protocol 2: Two-Dimensional LC-MS/MS for Comprehensive Acyl-CoA Profiling

This approach utilizes two different chromatographic separations to enhance the resolution of complex acyl-CoA mixtures, including isomers.[3]

First Dimension (e.g., HILIC):

  • Inject the sample onto a HILIC column to separate acyl-CoAs based on polarity.

  • Collect fractions containing the analytes of interest.

Second Dimension (e.g., Reversed-Phase):

  • Inject the collected fractions onto a reversed-phase column for further separation based on hydrophobicity.

  • Analyze the eluent by MS/MS as described in Protocol 1.

Quantitative Data Summary

The following table summarizes representative chromatographic data for the separation of branched-chain acyl-CoA isomers from published methods. Note that retention times can vary significantly between different LC systems and methods.

AnalyteIsomerColumn TypeRetention Time (min)Limit of Detection (LOD)Reference
Butyryl-CoAn-butyryl-CoAReversed-PhaseVaries1-5 fmol[3][6]
Isobutyryl-CoAReversed-PhaseVaries1-5 fmol[3][6]
Valeryl-CoAn-valeryl-CoAReversed-PhaseVaries1-5 fmol[3][6]
Isovaleryl-CoAReversed-PhaseVaries1-5 fmol[3][6]
2-methylbutyryl-CoAReversed-PhaseVariesNot Reported[3]
Methylmalonyl-CoAMethylmalonyl-CoAReversed-PhaseVariesNot Reported[7]
Succinyl-CoAReversed-PhaseVariesNot Reported[7]

Visualizations

Experimental Workflow for Acyl-CoA Isomer Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Separation and Detection cluster_data Data Processing tissue Biological Sample (e.g., Tissue) homogenization Homogenization tissue->homogenization extraction Solvent Extraction homogenization->extraction reconstitution Reconstitution extraction->reconstitution uhplc UHPLC Separation (Reversed-Phase or HILIC) reconstitution->uhplc msms Tandem Mass Spectrometry (ESI-MS/MS) uhplc->msms quantification Quantification (MRM) msms->quantification identification Isomer Identification msms->identification

Caption: A typical experimental workflow for the analysis of branched-chain acyl-CoA isomers.

Logical Relationship in Isomer Separation

logical_relationship isomers Branched-Chain Acyl-CoA Isomers rp_hplc Reversed-Phase HPLC isomers->rp_hplc hilic HILIC isomers->hilic separation Differential Retention rp_hplc->separation hilic->separation msms Mass Spectrometry (MS/MS) detection Distinct m/z or Fragment Ions msms->detection separation->msms

References

Application Notes and Protocols for the Extraction of Long-Chain Acyl-CoAs from Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain acyl-Coenzyme A (LC-CoA) molecules are pivotal intermediates in cellular metabolism, playing critical roles in fatty acid metabolism, energy production, and the biosynthesis of complex lipids. The accurate quantification of LC-CoAs in tissues is essential for understanding various physiological and pathological states, including metabolic disorders, cardiovascular diseases, and neurological conditions. This document provides detailed protocols for the extraction of L-CoAs from tissue samples, a comparative summary of different methodologies, and a visual representation of the experimental workflow.

Comparison of Extraction Methods

The selection of an appropriate extraction method is critical for the efficient recovery and subsequent analysis of L-CoAs. The choice of method can be influenced by the tissue type, the specific acyl-CoA species of interest, and the downstream analytical technique. Below is a summary of common extraction techniques and their reported performance characteristics.

Method Principle Key Reagents Reported Recovery/Efficiency Advantages Disadvantages
Solid-Phase Extraction (SPE) Acyl-CoAs are selectively adsorbed onto a solid-phase material and then eluted.Acetonitrile (B52724), 2-Propanol, Potassium Phosphate (B84403) Buffer, 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel.Tissue Extraction: 93-104%SPE Purification: 83-90%[1]High selectivity and purification, leading to cleaner samples.[1]Can be more time-consuming and may require method development for optimal recovery.
Modified Solid-Phase Extraction Homogenization in buffer followed by organic solvent extraction and purification on an oligonucleotide column.KH2PO4 buffer, 2-Propanol, Acetonitrile.70-80% depending on the tissue.[2]High reproducibility and improved separation of unsaturated and saturated acyl-CoAs. Suitable for small tissue samples (<100 mg).[2]May require specialized columns (oligonucleotide purification column).
Liquid-Liquid Extraction (Bligh-Dyer type) Partitioning of lipids and acyl-CoAs between aqueous and organic phases.Chloroform, Methanol (B129727), Water.Overall recovery of 55% (with the addition of acyl-CoA-binding protein).[3]Rapid and straightforward procedure.[4]Recoveries can be lower without optimization, and extracts may contain more contaminants.[3]
Organic Solvent Precipitation Precipitation of proteins and extraction of acyl-CoAs using organic solvents.Acetonitrile, 2-Propanol, Potassium Phosphate.Good recoveries for a wide range of acyl-CoA esters.[1]A general procedure suitable for acyl-CoAs of varying chain lengths.[1]The selectivity might be lower compared to SPE methods.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) Method

This protocol is adapted from a novel procedure for the quantitative isolation and purification of a wide range of acyl-coenzyme A esters.[1]

Materials:

  • Tissue sample (e.g., rat liver)

  • Acetonitrile

  • 2-Propanol (Isopropanol)

  • 0.1M Potassium Phosphate buffer, pH 6.7

  • 2-(2-pyridyl)ethyl functionalized silica gel SPE columns

  • Acetonitrile/Isopropanol/Water/Acetic Acid wash solution (9:3:4:4, v/v/v/v)

  • Methanol/250 mM Ammonium Formate (B1220265) elution buffer (4:1, v/v)

  • Homogenizer

  • Centrifuge

Procedure:

  • Tissue Homogenization:

    • Weigh the frozen tissue sample (e.g., 100 mg).

    • Add 1 mL of a cold acetonitrile/2-propanol mixture (3:1, v/v) and homogenize thoroughly on ice.

    • Add 0.5 mL of cold 0.1M potassium phosphate buffer (pH 6.7) and vortex for 30 seconds.

  • Centrifugation:

    • Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to pellet the tissue debris.

    • Carefully collect the supernatant containing the acyl-CoAs.

  • Solid-Phase Extraction:

    • Condition the 2-(2-pyridyl)ethyl functionalized silica gel SPE column by washing with 1 mL of methanol followed by 1 mL of the acetonitrile/isopropanol/water/acetic acid wash solution.

    • Load the supernatant from step 2 onto the conditioned SPE column.

    • Wash the column with 1 mL of the wash solution to remove unbound species.

    • Elute the acyl-CoAs with 2 mL of the methanol/ammonium formate elution buffer.

  • Sample Preparation for Analysis:

    • The eluate can be dried under a stream of nitrogen or by vacuum centrifugation.

    • Reconstitute the dried sample in a suitable solvent for your downstream analysis (e.g., HPLC or LC-MS/MS mobile phase).

Protocol 2: Modified Liquid-Liquid Extraction Method

This protocol is based on a method that reports high recovery and is suitable for small tissue samples.[2]

Materials:

  • Tissue sample (e.g., rat heart, kidney, muscle)

  • 100 mM KH2PO4 buffer, pH 4.9

  • 2-Propanol (Isopropanol)

  • Acetonitrile

  • Oligonucleotide purification column (or C18 SPE column)

  • Homogenizer

  • Centrifuge

Procedure:

  • Tissue Homogenization:

    • Homogenize the tissue sample (< 100 mg) in a glass homogenizer with 1 mL of cold 100 mM KH2PO4 buffer (pH 4.9).

    • Add 1 mL of 2-propanol and homogenize again.

  • Solvent Extraction:

    • Add 2 mL of acetonitrile to the homogenate and vortex vigorously.

    • Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes at 4°C.

    • Collect the supernatant.

  • Purification:

    • The original protocol uses an oligonucleotide purification column. As an alternative, a C18 SPE column can be used.

    • Condition the C18 SPE column with methanol and then with water.

    • Load the supernatant onto the column.

    • Wash the column with a low percentage of organic solvent (e.g., 5% methanol in water) to remove polar impurities.

    • Elute the long-chain acyl-CoAs with a higher concentration of organic solvent (e.g., 80% methanol or acetonitrile).

  • Sample Preparation for Analysis:

    • Concentrate the eluent by drying it down.

    • Reconstitute the sample in an appropriate solvent for analysis by HPLC or LC-MS.

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for the extraction of long-chain acyl-CoAs from tissue samples.

experimental_workflow cluster_tissue_prep Tissue Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Tissue Frozen Tissue Sample Homogenization Homogenization (Buffer + Organic Solvent) Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Collect Supernatant (Contains Acyl-CoAs) Centrifugation->Supernatant SPE Solid-Phase Extraction (SPE) Supernatant->SPE Wash Wash Step SPE->Wash Elution Elution Wash->Elution Drying Dry Down Eluate Elution->Drying Reconstitution Reconstitute Drying->Reconstitution Analysis LC-MS/MS or HPLC Analysis Reconstitution->Analysis

References

Application Notes and Protocols for the Use of 20-Methyltricosanoyl-CoA as a Substrate for Acyltransferases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-Methyltricosanoyl-CoA is a branched-chain, very-long-chain fatty acyl-coenzyme A (VLCFA-CoA) that plays a significant role in the biosynthesis of complex lipids. Understanding its interaction with acyltransferases is crucial for elucidating lipid metabolism pathways and for the development of therapeutics targeting lipid-related disorders. These application notes provide a comprehensive guide to utilizing this compound as a substrate for two key classes of acyltransferases: ceramide synthases (CerS) and lysophospholipid acyltransferases (LPLATs). Detailed experimental protocols and data interpretation guidelines are provided to facilitate research in this area.

Acyltransferases Utilizing Very-Long-Chain Fatty Acyl-CoAs

VLCFA-CoAs are essential building blocks for various complex lipids, primarily sphingolipids and, to a lesser extent, glycerophospholipids. The incorporation of these long acyl chains is catalyzed by specific acyltransferases with distinct substrate preferences.

Ceramide Synthases (CerS)

Ceramide synthases are a family of six enzymes (CerS1-6) located in the endoplasmic reticulum that catalyze the N-acylation of a sphingoid base to form ceramide, the backbone of all sphingolipids.[1] Each CerS exhibits a preference for fatty acyl-CoAs of a specific chain length, thereby determining the acyl chain composition of ceramides.[2]

Based on their known substrate specificities, CerS2 and CerS4 are the most probable candidates for utilizing this compound (a C24 branched-chain fatty acyl-CoA).

  • CerS2 shows a strong preference for very-long-chain acyl-CoAs, particularly C22-C24 derivatives.[2]

  • CerS4 utilizes acyl-CoAs in the C18-C22 range.[3]

The ability of all CerS family members to synthesize 2-hydroxy-ceramides suggests a degree of tolerance for substitutions on the fatty acyl chain, further supporting the potential for this compound to be a substrate.[4]

Lysophospholipid Acyltransferases (LPLATs)

LPLATs are involved in the remodeling of glycerophospholipids through the acylation of lysophospholipids. While many LPLATs prefer shorter, unsaturated fatty acyl-CoAs, some isoforms can utilize longer-chain substrates. Lysophosphatidylcholine (B164491) acyltransferase 3 (LPCAT3) is known to acylate lysophosphatidylcholine with long-chain fatty acyl-CoAs, although it displays a preference for polyunsaturated species.[5][6] Further investigation is required to determine its activity with saturated, branched-chain VLCFA-CoAs like this compound.

Quantitative Data on Acyltransferase Substrate Specificity

The following table summarizes the known substrate specificities of relevant acyltransferases for very-long-chain fatty acyl-CoAs. This data can be used as a reference for selecting the appropriate enzyme and interpreting experimental results when using this compound.

Enzyme FamilyEnzymeOptimal Acyl-CoA Chain Length(s)Key References
Ceramide Synthases CerS1C18[7]
CerS2C22, C24, C26[8][9]
CerS3C18 and longer (broad specificity)[3]
CerS4C20, C22, C24[10]
CerS5C16[7]
CerS6C16[9]
Lysophospholipid Acyltransferases LPCAT3Prefers polyunsaturated long-chain acyl-CoAs[5][6]

Signaling Pathways and Experimental Workflows

Ceramide Synthesis Signaling Pathway

Ceramide_Synthesis_Pathway Sphingolipids Sphingolipids Ceramide Ceramide Ceramide->Sphingolipids Further Processing

Experimental Workflow for Acyltransferase Activity Assay

Acyltransferase_Assay_Workflow cluster_details Key Components Start Start Prepare Enzyme Source Prepare Enzyme Source Start->Prepare Enzyme Source Incubate Reaction Incubate Reaction Prepare Enzyme Source->Incubate Reaction Prepare Substrate Mix Prepare Substrate Mix Prepare Substrate Mix->Incubate Reaction Stop Reaction & Extract Lipids Stop Reaction & Extract Lipids Incubate Reaction->Stop Reaction & Extract Lipids Separate Lipids (TLC/HPLC) Separate Lipids (TLC/HPLC) Stop Reaction & Extract Lipids->Separate Lipids (TLC/HPLC) Quantify Product Quantify Product Separate Lipids (TLC/HPLC)->Quantify Product Data Analysis Data Analysis Quantify Product->Data Analysis End End Data Analysis->End Enzyme Source Cell/Tissue Homogenate or Purified Enzyme Substrate Mix This compound + Acceptor Substrate (e.g., NBD-Sphinganine)

Experimental Protocols

Protocol 1: Fluorescent Ceramide Synthase Assay

This protocol is adapted from established fluorescent assays for CerS activity and is suitable for use with this compound.[7][11][12]

Materials:

  • Enzyme source: Cell or tissue homogenates expressing the CerS of interest (e.g., CerS2 or CerS4), or purified enzyme.

  • This compound (substrate).

  • NBD-sphinganine (fluorescent acceptor substrate).

  • Reaction buffer: 20 mM HEPES, pH 7.4, 25 mM KCl, 2 mM MgCl₂, 0.5 mM DTT.

  • Fatty acid-free Bovine Serum Albumin (BSA).

  • Solvents for lipid extraction: Chloroform (B151607), Methanol.

  • TLC plates and developing solvent (e.g., chloroform:methanol:2M NH₄OH, 40:10:1 v/v/v).

  • Fluorescence imaging system for TLC plates.

Procedure:

  • Enzyme Preparation:

    • Prepare cell or tissue homogenates in a suitable lysis buffer. Determine protein concentration using a standard method (e.g., BCA assay).

  • Substrate Preparation:

    • Prepare a stock solution of this compound. Due to its hydrophobicity, it may be necessary to dissolve it in a small amount of an organic solvent like ethanol (B145695) before diluting in the reaction buffer containing BSA to aid solubility.

    • Prepare a stock solution of NBD-sphinganine in an appropriate solvent (e.g., ethanol).

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture (final volume of 100 µL):

      • Reaction buffer

      • Fatty acid-free BSA (final concentration 0.1% w/v)

      • NBD-sphinganine (final concentration 10 µM)

      • This compound (final concentration 50 µM)

    • Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Enzyme Reaction:

    • Initiate the reaction by adding the enzyme source (e.g., 20-50 µg of homogenate protein).

    • Incubate at 37°C for 30-60 minutes with gentle shaking.

  • Reaction Termination and Lipid Extraction:

    • Stop the reaction by adding 375 µL of chloroform:methanol (1:2, v/v).

    • Add 125 µL of chloroform and 125 µL of water, vortex thoroughly, and centrifuge to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

  • Lipid Separation and Detection:

    • Dry the extracted lipids under a stream of nitrogen.

    • Resuspend the lipid film in a small volume of chloroform:methanol (9:1, v/v).

    • Spot the samples onto a TLC plate alongside a standard of NBD-ceramide.

    • Develop the TLC plate in the appropriate solvent system.

    • Visualize the fluorescent spots using a fluorescence imager.

  • Quantification:

    • Quantify the fluorescence intensity of the NBD-ceramide product spot and compare it to a standard curve to determine the amount of product formed.

Protocol 2: Lysophospholipid Acyltransferase (LPLAT) Assay

This protocol provides a general framework for assessing the activity of LPLATs with this compound.

Materials:

  • Enzyme source: Microsomal fractions from cells or tissues expressing the LPLAT of interest (e.g., LPCAT3).

  • This compound (substrate).

  • Lysophospholipid acceptor (e.g., 1-palmitoyl-2-lyso-sn-glycero-3-phosphocholine).

  • Radiolabeled tracer (e.g., [¹⁴C]this compound) or a method for product detection by mass spectrometry.

  • Assay buffer: e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl₂ and 1 mg/mL BSA.

  • Solvents for lipid extraction.

  • TLC plates and developing solvent.

  • Scintillation counter or mass spectrometer.

Procedure:

  • Enzyme and Substrate Preparation:

    • Prepare microsomal fractions from the chosen cell or tissue source.

    • Prepare stock solutions of this compound (and radiolabeled tracer if applicable) and the lysophospholipid acceptor.

  • Reaction Setup:

    • In a glass tube, combine the assay buffer, lysophospholipid acceptor, and this compound.

  • Enzyme Reaction:

    • Initiate the reaction by adding the microsomal protein.

    • Incubate at 37°C for a defined period (e.g., 10-30 minutes).

  • Reaction Termination and Lipid Extraction:

    • Stop the reaction by adding a chloroform:methanol mixture.

    • Perform a Bligh-Dyer extraction to isolate the lipids.

  • Product Analysis:

    • Radiolabeled Assay:

      • Separate the lipid extract by TLC.

      • Identify the product spot corresponding to the acylated phospholipid.

      • Scrape the spot and quantify the radioactivity using a scintillation counter.

    • Mass Spectrometry Assay:

      • Analyze the lipid extract by LC-MS/MS to identify and quantify the specific phospholipid product containing the 20-methyltricosanoyl acyl chain.

Conclusion

The provided application notes and protocols offer a robust framework for investigating the role of this compound as a substrate for acyltransferases. By focusing on candidate enzymes like CerS2 and CerS4, and utilizing the detailed experimental procedures, researchers can effectively characterize the enzymatic incorporation of this unique branched-chain very-long-chain fatty acid into complex lipids. This knowledge will contribute to a deeper understanding of lipid metabolism and may unveil new targets for therapeutic intervention in diseases associated with aberrant lipid signaling and composition.

References

Application Notes and Protocols for Quantitative Analysis of 20-Methyltricosanoyl-CoA in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-Methyltricosanoyl-CoA is a very long-chain branched-chain fatty acyl-coenzyme A. While the precise biological role of this compound is not extensively documented, very long-chain fatty acids (VLCFAs) and branched-chain fatty acids (BCFAs) are known to be integral components of cellular lipids, playing roles in membrane structure, energy storage, and cellular signaling.[1][2][3] BCFAs are found in various natural sources, including dairy products and ruminant meats, and are also synthesized by gut microbiota.[4] Altered levels of VLCFAs and BCFAs have been associated with certain metabolic disorders, highlighting the importance of accurate quantification in biological samples for understanding their physiological and pathological significance.[1][3]

This document provides a detailed protocol for the quantitative analysis of this compound in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Due to the likely low abundance and challenges in analyzing the intact acyl-CoA, the primary method described herein involves the hydrolysis of this compound to its corresponding fatty acid, 20-methyltricosanoic acid, followed by derivatization and quantification.

Experimental Protocols

Synthesis of this compound and Isotopically Labeled Internal Standard

A significant challenge in the quantification of this compound is the lack of commercially available standards. Therefore, custom synthesis of both the analytical standard and a stable isotope-labeled internal standard is a critical prerequisite.

Protocol for Synthesis of 20-Methyltricosanoic Acid: A synthetic route similar to that for other branched-chain fatty acids, such as phytanic acid, can be adapted.[5][6] This would typically involve a multi-step organic synthesis starting from commercially available precursors.

Protocol for Synthesis of Isotopically Labeled 20-Methyltricosanoic Acid: For use as an internal standard, a stable isotope-labeled version (e.g., with ¹³C or ²H) of 20-methyltricosanoic acid should be synthesized.[5][6] This can be achieved by incorporating labeled building blocks during the synthesis.

Protocol for Enzymatic Synthesis of this compound: Once the fatty acid is synthesized, it can be enzymatically converted to its CoA ester using an acyl-CoA synthetase.

Sample Preparation and Extraction

The following protocol is a general guideline and may require optimization based on the specific biological matrix.

Materials:

  • Biological tissue or cell samples

  • Phosphate-buffered saline (PBS), ice-cold

  • Internal Standard solution (e.g., ¹³C-20-Methyltricosanoic acid in methanol)

  • 2:1 (v/v) Chloroform:Methanol solution

  • 0.9% NaCl solution

  • Nitrogen gas evaporator

  • 2M HCl in methanol

  • n-hexane

  • Sodium carbonate solution

Procedure:

  • Homogenization: Homogenize the weighed tissue or cell pellet in ice-cold PBS.

  • Internal Standard Spiking: Add a known amount of the isotopically labeled internal standard to the homogenate.

  • Lipid Extraction (Folch Method):

    • Add 20 volumes of 2:1 chloroform:methanol to the homogenate.

    • Vortex thoroughly for 15 minutes.

    • Add 0.2 volumes of 0.9% NaCl solution and vortex again.

    • Centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

  • Drying: Evaporate the solvent from the organic phase under a stream of nitrogen gas.

  • Hydrolysis and Methylation:

    • To the dried lipid extract, add 2M HCl in methanol.

    • Incubate at 80°C for 2 hours to hydrolyze the acyl-CoA and methylate the resulting fatty acid.

  • Extraction of Fatty Acid Methyl Esters (FAMEs):

    • After cooling, add n-hexane and sodium carbonate solution to neutralize the acid and extract the FAMEs.

    • Vortex and centrifuge.

    • Collect the upper hexane (B92381) layer containing the FAMEs.

  • Final Drying and Reconstitution: Evaporate the hexane under nitrogen and reconstitute the sample in a suitable solvent for LC-MS/MS analysis (e.g., methanol).

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameters (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from 80% B to 100% B over 10 minutes, hold at 100% B for 5 minutes, and then re-equilibrate.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

MS/MS Parameters (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • The specific precursor-to-product ion transitions for the methyl ester of 20-methyltricosanoic acid and its internal standard need to be determined by direct infusion of the synthesized standards.

    • For acyl-CoAs in general, a characteristic neutral loss of 507 Da is often observed in positive ion mode.[7][8][9]

  • Collision Energy and other MS parameters: Optimize by infusing the synthesized standards.

Data Presentation

Quantitative data should be presented in a clear and structured format to allow for easy comparison between different samples or experimental conditions.

Table 1: Hypothetical Quantitative Data for 20-Methyltricosanoic Acid in Various Biological Samples

Sample IDSample TypeConcentration (ng/g tissue)Standard Deviation
CTRL-1Liver15.21.8
CTRL-2Liver18.52.1
TREAT-1Liver35.83.5
TREAT-2Liver41.24.2
CTRL-3Brain5.10.6
TREAT-3Brain4.80.5

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample homogenization Homogenization sample->homogenization is_spike Internal Standard Spiking homogenization->is_spike extraction Lipid Extraction is_spike->extraction hydrolysis Hydrolysis & Methylation extraction->hydrolysis fame_extraction FAME Extraction hydrolysis->fame_extraction reconstitution Reconstitution fame_extraction->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data Data Processing lcms->data quant Quantification data->quant

Caption: Workflow for the quantitative analysis of this compound.

Hypothetical Biosynthetic Pathway

The biosynthesis of this compound is likely to follow the general pathways for the synthesis of very long-chain and branched-chain fatty acids. This involves the elongation of a shorter branched-chain acyl-CoA precursor.

biosynthetic_pathway cluster_precursors Precursors cluster_elongation Fatty Acid Elongation cluster_fates Potential Fates bcaa Branched-Chain Amino Acids (e.g., Leucine, Isoleucine) bc_ketoacid Branched-Chain α-Keto Acids bcaa->bc_ketoacid bc_acyl_coa_short Short Branched-Chain Acyl-CoA bc_ketoacid->bc_acyl_coa_short elongase Fatty Acid Elongase System bc_acyl_coa_short->elongase vlc_bcfa_coa This compound elongase->vlc_bcfa_coa malonyl_coa Malonyl-CoA malonyl_coa->elongase complex_lipids Incorporation into Complex Lipids vlc_bcfa_coa->complex_lipids beta_oxidation β-Oxidation vlc_bcfa_coa->beta_oxidation

References

Application Note: Derivatization of 20-Methyltricosanoyl-CoA for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a detailed protocol for the derivatization of 20-Methyltricosanoyl-CoA to its volatile methyl ester derivative for subsequent quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Very-long-chain fatty acids (VLCFAs) and their CoA esters are characterized by low volatility, making direct GC-MS analysis impractical.[1] The described method involves a two-step process: alkaline hydrolysis to release the free fatty acid from the Coenzyme A moiety, followed by acid-catalyzed transesterification to form the corresponding Fatty Acid Methyl Ester (FAME). This derivatization significantly enhances the volatility and thermal stability of the analyte, enabling robust and sensitive GC-MS analysis.[2] This protocol is crucial for researchers in metabolic studies, biomarker discovery, and drug development where the quantification of specific VLCFAs is required.[3][4]

Principle of the Method

The analysis of this compound by GC-MS requires its conversion into a thermally stable and volatile compound. The workflow involves two primary chemical transformations:

  • Alkaline Hydrolysis: The thioester bond linking the 20-methyltricosanoyl group to Coenzyme A is cleaved under basic conditions. This step liberates the free fatty acid (20-methyltricosanoic acid).

  • Acid-Catalyzed Methylation: The carboxyl group of the free fatty acid is then esterified with methanol (B129727) in the presence of an acid catalyst, such as Boron Trifluoride (BF3) in methanol.[1] This reaction produces 20-methyltricosanoate methyl ester, a FAME that is amenable to GC-MS analysis.

The resulting FAME is then extracted into an organic solvent and injected into the GC-MS system. Separation is achieved on a capillary column, and detection is performed by a mass spectrometer, which provides both quantification and structural information based on the molecule's mass-to-charge ratio and fragmentation pattern.[3][5]

Experimental Workflow and Chemical Derivatization

The overall experimental process from sample preparation to data analysis is outlined below.

Figure 1: General workflow for derivatization and GC-MS analysis.

The core of the sample preparation is the transesterification reaction.

reaction Derivatization Reaction cluster_reactants Reactants cluster_products Products FFA 20-Methyltricosanoic Acid (from Hydrolysis) Catalyst BF3 Catalyst Heat (100°C) FFA->Catalyst Methanol Methanol (CH3OH) Methanol->Catalyst FAME 20-Methyltricosanoate Methyl Ester (Volatile Derivative) Water Water (H2O) Catalyst->FAME Catalyst->Water

Figure 2: Acid-catalyzed conversion of the free fatty acid to its methyl ester.

Detailed Experimental Protocol

This protocol is adapted from established methods for the analysis of total fatty acids in complex biological samples after hydrolysis.[1]

Materials and Reagents:

  • Sample containing this compound (e.g., cell lysate, tissue homogenate)

  • Internal Standard (IS): Methyl Heptadecanoate (C17:0) or Methyl Tricosanoate (C23:0)[6]

  • 0.5 M Potassium Hydroxide (KOH) in Methanol

  • 1.0 M Hydrochloric Acid (HCl)

  • Boron Trifluoride-Methanol solution (14% w/v)

  • GC-grade Hexane (B92381)

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)

  • Screw-cap glass vials with PTFE-lined caps

Procedure:

  • Sample Preparation and Internal Standard Spiking:

    • Transfer an aliquot of the sample (e.g., 100 µL of plasma or a dried lipid extract) into a screw-cap glass vial.

    • Add a known amount of the internal standard solution (e.g., 10 µL of 1 mg/mL Methyl Heptadecanoate in hexane). The IS is used to correct for variations in extraction and derivatization efficiency.

  • Alkaline Hydrolysis (Saponification):

    • Add 1 mL of 0.5 M methanolic KOH to the vial.

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the mixture at 100°C for 30 minutes to ensure complete hydrolysis of the thioester bond.

    • Cool the vial to room temperature.

  • Acidification and Extraction of Free Fatty Acid:

    • Acidify the mixture by adding 1 mL of 1.0 M HCl to bring the pH below 2. This protonates the fatty acid carboxylate, making it soluble in organic solvents.

    • Add 2 mL of hexane, vortex vigorously for 1 minute, and centrifuge (e.g., 2000 x g for 5 minutes) to separate the phases.

    • Carefully transfer the upper hexane layer containing the free fatty acid to a new clean glass vial.

    • Repeat the extraction with another 2 mL of hexane and combine the organic layers.

    • Evaporate the hexane to dryness under a gentle stream of nitrogen.

  • Derivatization to Fatty Acid Methyl Ester (FAME):

    • To the dried residue, add 1 mL of 14% BF₃-methanol solution.[1]

    • Cap the vial tightly and heat at 100°C for 30 minutes.[6]

    • Cool the vial to room temperature.

  • FAME Extraction and Sample Cleanup:

    • Add 1 mL of hexane and 1 mL of saturated NaCl solution to the vial.[1]

    • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

    • Allow the phases to separate (centrifugation can be used if an emulsion forms).

    • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.[1]

    • Transfer the final hexane solution to a GC autosampler vial for analysis.

GC-MS Analysis Parameters

The following are typical starting parameters for the GC-MS analysis of VLCFA methyl esters. Optimization may be required based on the specific instrument and column used.

ParameterRecommended Setting
Gas Chromatograph Agilent GC or equivalent
GC Column Polar capillary column (e.g., DB-23, HP-88, or FAMEWAX)[7] 30-60 m length, 0.25 mm ID, 0.25 µm film
Carrier Gas Helium or Hydrogen, constant flow (e.g., 1.2 mL/min)
Inlet Temperature 250°C
Injection Volume 1 µL (Splitless or Split 10:1)
Oven Program Initial: 100°C, hold 2 min; Ramp 1: 10°C/min to 200°C; Ramp 2: 5°C/min to 250°C, hold 10 min
Mass Spectrometer Agilent MS or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
MS Source Temp. 230°C
MS Quad Temp. 150°C
Acquisition Mode Full Scan (m/z 50-550) for identification; Selected Ion Monitoring (SIM) for quantification

Data Presentation and Interpretation

Expected Mass Spectrum of 20-Methyltricosanoate Methyl Ester (C₂₅H₅₀O₂)

The molecular weight of the FAME derivative is 382.66 g/mol . While the molecular ion (M⁺) at m/z 382 may be weak or absent in EI-MS, characteristic fragment ions will allow for confident identification.[8]

Key Diagnostic Ions for Quantification and Identification:

m/zIon Identity/OriginSignificance
74[CH₃OC(OH)=CH₂]⁺McLafferty rearrangement, characteristic of FAMEs. Often the base peak.
87[CH₂(CH₂)₂COOCH₃]⁺Cleavage at the γ-carbon, characteristic of saturated FAMEs.
M-29[M - C₂H₅]⁺Loss of the ethyl group from the terminus (C22-C23).
M-43[M - C₃H₇]⁺Loss of the propyl group from the terminus (C21-C23).
M-57[M - C₄H₉]⁺Cleavage at the beta-position relative to the branch point. Prominent in anteiso-branched FAMEs.[9]
353[M - 29]⁺Fragment ion resulting from cleavage at the branch point.[9]
325[M - 57]⁺Fragment ion resulting from cleavage at the branch point.[9]

Quantitative Analysis:

Quantification is achieved by comparing the peak area of the target analyte (20-methyltricosanoate methyl ester) to the peak area of the internal standard. A calibration curve should be prepared using authentic standards of 20-methyltricosanoic acid derivatized alongside the samples to ensure accuracy. The ratio of the analyte peak area to the IS peak area is plotted against the concentration of the standard.

References

Application of [¹³C₂₄]-20-Methyltricosanoyl-CoA in Metabolic Flux Studies: A General Framework for Novel Very-Long-Chain Fatty Acid Tracers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Metabolic flux analysis using stable isotope tracers is a powerful technique to quantitatively track the dynamic flow of metabolites through biochemical pathways.[1] Very-long-chain fatty acids (VLCFAs), which are fatty acids with 22 or more carbon atoms, are crucial components of cellular lipids and are involved in various physiological and pathological processes, including the formation of cell membranes, energy storage, and cell signaling.[2] Dysregulation of VLCFA metabolism is associated with severe inherited disorders such as ichthyosis, myopathy, and neurodegeneration.[3]

While specific studies on 20-Methyltricosanoyl-CoA are not extensively documented in current literature, this document provides a comprehensive set of application notes and protocols for the use of a hypothetical stable isotope-labeled version, [¹³C₂₄]-20-Methyltricosanoyl-CoA, in metabolic flux studies. This framework is designed for researchers, scientists, and drug development professionals interested in investigating the metabolic fate of novel or understudied VLCFAs.

Application Notes

Principle of the Method

The core of this technique involves introducing a stable isotope-labeled substrate, in this case, [¹³C₂₄]-20-Methyltricosanoyl-CoA, into a biological system (e.g., cell culture or in vivo models). The heavy isotopes (e.g., ¹³C) act as a tracer, allowing for the differentiation of the exogenous fatty acid and its downstream metabolites from their endogenous, unlabeled counterparts. By using mass spectrometry, the incorporation of the isotopic label into various metabolic pools can be tracked over time, providing quantitative data on the rates (fluxes) of synthesis, degradation, and transformation of the VLCFA.[1]

Potential Applications in Research and Drug Development

  • Elucidating Disease Mechanisms : Tracing the metabolic flux of a specific VLCFA can help identify metabolic bottlenecks or dysregulated pathways in genetic disorders of fatty acid metabolism, such as Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) deficiency.[4][5]

  • Cancer Metabolism Research : Altered lipid metabolism is a hallmark of many cancers. This method can be used to investigate how cancer cells utilize specific VLCFAs for energy production, membrane synthesis, or signaling.

  • Drug Discovery and Evaluation : The efficacy and mechanism of action of drugs targeting fatty acid metabolism can be assessed by measuring their impact on the flux of a labeled VLCFA through specific pathways.[1]

  • Understanding Fundamental Biology : These studies can provide insights into the tissue-specific roles of VLCFAs and their incorporation into complex lipids like sphingolipids and glycerophospholipids.[6]

Data Presentation

Quantitative data from metabolic flux experiments should be presented in a clear and structured manner to facilitate comparison and interpretation. The following table provides a hypothetical example of how to summarize the incorporation of [¹³C₂₄]-20-Methyltricosanoyl-CoA into downstream metabolites in a cell culture experiment.

MetaboliteTime Point (hours)Labeled Fraction (%)Concentration (pmol/mg protein)
[¹³C₂₄]-20-Methyltricosanoyl-CoA 010050.0
485.242.6
1260.530.3
2435.117.6
[¹³C₂₂]-Ceramide 000
45.32.1
1215.86.3
2428.911.6
[¹³C₂]-Acetyl-CoA (from β-oxidation) 000
41.215.0
124.556.3
249.8122.5
[¹³C₂]-Citrate (TCA Cycle) 000
40.810.0
123.138.8
247.290.0

Experimental Protocols

Protocol 1: Preparation of [¹³C₂₄]-20-Methyltricosanoyl-CoA for Cellular Experiments

The synthesis of isotopically labeled VLCFAs can be achieved through multi-step organic synthesis, for which several strategies have been described.[7][8] The following is a generalized protocol for preparing the CoA-thioester for use in cell culture.

  • Materials :

    • [¹³C₂₄]-20-Methyltricosanoic acid (custom synthesis)

    • Coenzyme A (CoA)

    • Acyl-CoA synthetase

    • ATP, MgCl₂

    • Fatty acid-free bovine serum albumin (BSA)

    • Phosphate-buffered saline (PBS)

  • Procedure :

    • Enzymatic Synthesis of Acyl-CoA : The conversion of the free fatty acid to its CoA-thioester is an essential first step for its metabolic activity.

      • Incubate the [¹³C₂₄]-20-Methyltricosanoic acid with acyl-CoA synthetase, CoA, ATP, and MgCl₂ in a buffered solution. The specific conditions will depend on the enzyme used.

    • Purification : Purify the resulting [¹³C₂₄]-20-Methyltricosanoyl-CoA using solid-phase extraction or HPLC.

    • Preparation of BSA Conjugate : For efficient delivery into cells, VLCFAs are typically complexed with BSA.

      • Dissolve the purified [¹³C₂₄]-20-Methyltricosanoyl-CoA in a small volume of ethanol.

      • Under a gentle stream of nitrogen, evaporate the ethanol.

      • Resuspend the lipid film in a pre-warmed (37°C) solution of 10% fatty acid-free BSA in PBS to the desired final concentration.

      • Incubate at 37°C for 1 hour with gentle agitation.

      • Sterile filter the solution through a 0.22 µm filter.

Protocol 2: Cell Culture Labeling and Metabolite Extraction

This protocol outlines the steps for labeling cultured cells and harvesting them for analysis.

  • Materials :

    • Cultured cells (e.g., hepatocytes, fibroblasts)

    • Standard cell culture medium

    • [¹³C₂₄]-20-Methyltricosanoyl-CoA-BSA conjugate

    • Ice-cold PBS

    • Ice-cold methanol (B129727)

    • Chloroform (B151607) and water for lipid extraction

  • Procedure :

    • Cell Seeding : Seed cells in multi-well plates and grow to 70-80% confluency.

    • Labeling :

      • Remove the growth medium and wash the cells once with warm PBS.

      • Add the labeling medium, which is the standard medium supplemented with the [¹³C₂₄]-20-Methyltricosanoyl-CoA-BSA conjugate at the desired concentration.

      • Incubate for a time course (e.g., 0, 4, 12, 24 hours).

    • Harvesting and Quenching :

      • At each time point, aspirate the labeling medium.

      • Wash the cells twice with ice-cold PBS to halt metabolic activity.

      • Add ice-cold methanol and scrape the cells. Transfer the cell suspension to a glass tube.

    • Lipid Extraction (Bligh-Dyer Method) :

      • To the methanol suspension, add chloroform and water to achieve a final ratio of 2:2:1.8 (methanol:chloroform:water, v/v/v).

      • Vortex thoroughly and centrifuge at low speed (e.g., 1000 x g) for 10 minutes to separate the phases.

      • The lower organic phase contains lipids, and the upper aqueous phase contains polar metabolites.

      • Carefully collect both phases into separate tubes.

      • Dry the extracts under a stream of nitrogen.

      • Resuspend the dried lipids and polar metabolites in a suitable solvent for mass spectrometry analysis.

Protocol 3: LC-MS/MS Analysis of Acyl-CoAs and Downstream Metabolites

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of acyl-CoAs and their metabolites.[9][10]

  • Instrumentation : A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatography :

    • For acyl-CoAs, use a reverse-phase C8 or C18 column with a gradient of ammonium (B1175870) hydroxide (B78521) in water and acetonitrile.[9]

    • For other lipids and polar metabolites, specific chromatography methods will need to be developed.

  • Mass Spectrometry :

    • Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

    • Use selected reaction monitoring (SRM) for quantification. This involves monitoring a specific precursor-to-product ion transition for each analyte.

    • For [¹³C₂₄]-20-Methyltricosanoyl-CoA and its labeled metabolites, the SRM transitions will be shifted by the mass of the incorporated isotopes.

  • Quantification :

    • Create standard curves for absolute quantification using known concentrations of unlabeled standards.

    • Use a stable isotope-labeled internal standard (e.g., C17-CoA) to correct for extraction efficiency and matrix effects.[9]

Visualizations

Experimental_Workflow Experimental Workflow for VLCFA Metabolic Flux Analysis cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Synthesize/Obtain [¹³C₂₄]-VLCFA prep2 Synthesize [¹³C₂₄]-VLCFA-CoA prep1->prep2 prep3 Prepare BSA Conjugate prep2->prep3 exp2 Add Labeled VLCFA-CoA prep3->exp2 exp1 Cell Culture exp1->exp2 exp3 Time Course Incubation exp2->exp3 exp4 Harvest & Quench Metabolism exp3->exp4 ana1 Metabolite Extraction exp4->ana1 ana2 LC-MS/MS Analysis ana1->ana2 ana3 Data Processing & Flux Calculation ana2->ana3

Caption: Workflow for tracing the metabolic fate of a labeled VLCFA.

Metabolic_Pathways Metabolic Fate of [¹³C₂₄]-20-Methyltricosanoyl-CoA cluster_peroxisome Peroxisome cluster_er Endoplasmic Reticulum cluster_mito Mitochondria VLCFA_CoA [¹³C₂₄]-20-Methyltricosanoyl-CoA Perox_Beta_Ox Peroxisomal β-Oxidation VLCFA_CoA->Perox_Beta_Ox Complex_Lipids Incorporation into Complex Lipids VLCFA_CoA->Complex_Lipids C16_CoA [¹³C₁₆]-Palmitoyl-CoA Perox_Beta_Ox->C16_CoA Acetyl_CoA_P [¹³C₂]-Acetyl-CoA Perox_Beta_Ox->Acetyl_CoA_P Mito_Beta_Ox Mitochondrial β-Oxidation C16_CoA->Mito_Beta_Ox Ceramides [¹³C₂₄]-Ceramides Complex_Lipids->Ceramides Glycerophospholipids [¹³C₂₄]-Glycerophospholipids Complex_Lipids->Glycerophospholipids Sphingomyelin [¹³C₂₄]-Sphingomyelin Ceramides->Sphingomyelin Acetyl_CoA_M [¹³C₂]-Acetyl-CoA Mito_Beta_Ox->Acetyl_CoA_M TCA TCA Cycle Acetyl_CoA_M->TCA

Caption: Key metabolic pathways for a very-long-chain acyl-CoA.

References

Troubleshooting & Optimization

Technical Support Center: Improving Solubility of 20-Methyltricosanoyl-CoA in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 20-Methyltricosanoyl-CoA in aqueous buffers for experimental use.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so difficult to dissolve in aqueous buffers?

A1: this compound is an amphipathic molecule, possessing a very long, hydrophobic 24-carbon branched acyl chain and a hydrophilic Coenzyme A moiety. The long hydrocarbon tail dominates its physical properties, leading to extremely low water solubility. Like other very-long-chain fatty acyl-CoAs, it tends to aggregate and form micelles in aqueous solutions at very low concentrations, making it challenging to prepare homogenous solutions for biochemical and cellular assays. The solubility of saturated fatty acids decreases significantly as the carbon chain length increases.

Q2: What is the expected aqueous solubility of this compound?

Q3: What are the primary methods to improve the solubility of this compound?

A3: The primary strategies to enhance the aqueous solubility of this compound involve the use of:

  • Detergents: Non-ionic or zwitterionic detergents can form mixed micelles with the acyl-CoA, effectively shielding the hydrophobic tail from the aqueous environment.

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior, allowing them to encapsulate the hydrophobic acyl chain and increase its apparent solubility.

  • Organic Co-solvents: Small amounts of organic solvents like ethanol (B145695), DMSO, or methanol (B129727) can help to disrupt the hydrophobic interactions and aid in dissolution. However, their concentration must be carefully controlled to avoid denaturing proteins or interfering with the assay.

  • Carrier Proteins: Fatty acid-free bovine serum albumin (BSA) can bind to the acyl-CoA and act as a carrier, though this may not be suitable for all applications, especially those studying direct interactions of the acyl-CoA with an enzyme.

Q4: How do I choose the right solubilization method for my experiment?

A4: The choice of method depends on the specific requirements of your assay:

  • For enzyme kinetic studies: Using a mild, non-denaturing detergent like CHAPS or a cyclodextrin (B1172386) is often preferred to maintain the enzyme's native conformation and activity.[2]

  • For cell-based assays: Complexing with methyl-β-cyclodextrin or using a low concentration of a biocompatible co-solvent is a common approach.

  • For initial stock solution preparation: Dissolving the compound in a pure organic solvent before diluting it into the final aqueous buffer containing a solubilizing agent is a practical strategy.

Q5: Will the solubilizing agent affect my enzyme's activity?

A5: It is highly likely. Detergents can alter the conformation of enzymes and affect their kinetics (Km and Vmax).[3][4] The effect is enzyme- and concentration-dependent. Similarly, cyclodextrins can sometimes interact with substrates or enzymes. Therefore, it is crucial to perform control experiments to assess the impact of the chosen solubilizing agent on your specific enzyme and assay.

Troubleshooting Guides

Issue 1: Precipitate forms when adding this compound to the buffer.
Possible Cause Troubleshooting Step
Concentration exceeds solubility limit. Prepare a more concentrated stock solution in an organic solvent (e.g., ethanol or DMSO) and add it to the assay buffer with vigorous vortexing. Ensure the final concentration of the organic solvent is low and does not affect the assay.
Insufficient solubilizing agent. Increase the concentration of the detergent or cyclodextrin in the buffer. A good starting point is to use a concentration well above the critical micelle concentration (CMC) of the detergent.
Incorrect buffer pH. Long-chain acyl-CoAs are more stable in slightly acidic conditions (pH 4-6).[4] If your experiment allows, consider using a buffer in this pH range for the stock solution.
Presence of divalent cations. Divalent cations like Mg²⁺ can cause precipitation of long-chain acyl-CoAs. If possible, minimize the concentration of these ions in your buffer.
Issue 2: Inconsistent or non-reproducible results in enzyme assays.
Possible Cause Troubleshooting Step
Heterogeneous substrate solution. Ensure the this compound solution is completely clear and free of visible particles before use. Sonication of the stock solution can help in forming a uniform suspension or micellar solution.
Inhibition or activation of the enzyme by the solubilizing agent. Perform control experiments with the solubilizing agent alone to determine its effect on the enzyme's basal activity. Test a range of solubilizing agent concentrations to find the optimal balance between substrate solubility and minimal impact on the enzyme.
Substrate degradation. Prepare fresh solutions of this compound for each experiment. The thioester bond is susceptible to hydrolysis, especially at neutral to alkaline pH.[4] Store stock solutions at -80°C under an inert atmosphere if possible.

Quantitative Data Summary

The critical micelle concentration (CMC) is a key parameter for detergents and amphipathic molecules like long-chain acyl-CoAs. Below the CMC, molecules exist as monomers, while above the CMC, they form micelles. For enzymatic assays, it is often desirable to work with monomeric substrates, although micellar solutions are sometimes necessary for solubilization.

Compound Chain Length Critical Micelle Concentration (CMC) Buffer Conditions Reference
Palmitoyl-CoAC16:03 - 4 µM50 mM KPi, 0.1 mM EDTA, pH 7.2Moran & Saggerson (1996)
Palmitoyl-CoAC16:07 - 250 µMVaried buffers, pH, and ionic strengthsPowell et al. (1985)[4]
Stearoyl-CoAC18:01 - 2 µM50 mM KPi, 0.1 mM EDTA, pH 7.2Moran & Saggerson (1996)
Oleoyl-CoAC18:12 - 3 µM50 mM KPi, 0.1 mM EDTA, pH 7.2Moran & Saggerson (1996)

Note: The CMC for this compound is expected to be significantly lower than that of C16 or C18 acyl-CoAs due to its longer hydrophobic chain.

Experimental Protocols

Protocol 1: Solubilization using a Zwitterionic Detergent (CHAPS)

This protocol is suitable for preparing this compound solutions for in vitro enzyme assays where maintaining protein integrity is crucial.

Materials:

  • This compound

  • CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate)

  • Anhydrous ethanol or DMSO

  • Aqueous buffer of choice (e.g., 50 mM HEPES, pH 7.4)

  • Vortex mixer and sonicator

Procedure:

  • Prepare a concentrated stock solution of this compound:

    • Accurately weigh a small amount of this compound in a glass vial.

    • Add a minimal volume of anhydrous ethanol or DMSO to dissolve the powder completely. For example, prepare a 10 mM stock solution.

  • Prepare the assay buffer containing CHAPS:

    • Dissolve CHAPS in the desired aqueous buffer to a final concentration above its CMC (the CMC of CHAPS is 6-10 mM). A starting concentration of 15-20 mM CHAPS is recommended.

  • Prepare the working solution of this compound:

    • While vigorously vortexing the CHAPS-containing buffer, slowly add the concentrated stock solution of this compound to achieve the desired final concentration.

    • The final concentration of the organic solvent should be kept to a minimum (ideally <1%) to avoid affecting enzyme activity.

  • Ensure complete solubilization:

    • Continue vortexing for 1-2 minutes.

    • If the solution appears cloudy, sonicate it in a water bath for 5-10 minutes until it becomes clear.

  • Control Experiments:

    • Always include a control in your enzyme assay containing the same concentration of CHAPS and organic solvent to account for any effects on the enzyme's activity.

Protocol 2: Solubilization using Methyl-β-Cyclodextrin (MβCD)

This method is useful for delivering the hydrophobic acyl-CoA to enzymes or cells while minimizing the use of detergents or organic solvents in the final assay medium.

Materials:

  • This compound

  • Methyl-β-cyclodextrin (MβCD)

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • Vortex mixer and sonicator

Procedure:

  • Prepare an MβCD stock solution:

    • Dissolve MβCD in the aqueous buffer to a concentration of 50-100 mM.

  • Prepare the this compound:MβCD complex:

    • Add the desired amount of this compound powder to a microcentrifuge tube.

    • Add the MβCD stock solution to the tube. The molar ratio of MβCD to the acyl-CoA should be high, for example, 15:1 or higher for very-long-chain fatty acids.[5]

    • Incubate the mixture at a slightly elevated temperature (e.g., 37-50°C) for 30-60 minutes with intermittent vortexing.

    • Sonicate the mixture for 10-15 minutes to ensure complete complex formation. The solution should become clear.

  • Use in assay:

    • The prepared complex can be directly added to the assay buffer.

  • Control Experiments:

    • Include a control with the same concentration of MβCD alone to assess its effect on the assay.

Visualizations

experimental_workflow cluster_stock_prep Stock Solution Preparation cluster_solubilization Solubilization Method cluster_working_solution Working Solution Preparation cluster_assay Experimental Assay acyl_coa This compound (powder) stock_solution Concentrated Stock (e.g., 10 mM) acyl_coa->stock_solution organic_solvent Ethanol or DMSO organic_solvent->stock_solution working_solution Final Working Solution (clear) stock_solution->working_solution Slowly add while vortexing/sonicating detergent Detergent (CHAPS) in Buffer detergent->working_solution cyclodextrin Cyclodextrin (MβCD) in Buffer cyclodextrin->working_solution enzyme_assay Enzyme Assay working_solution->enzyme_assay

Caption: Workflow for solubilizing this compound.

troubleshooting_logic start Precipitate Observed in Buffer check_concentration Is concentration too high? start->check_concentration check_solubilizer Is solubilizer present and sufficient? check_concentration->check_solubilizer No reduce_concentration Decrease concentration or use more solubilizer check_concentration->reduce_concentration Yes check_ph Is buffer pH optimal (ideally acidic for stock)? check_solubilizer->check_ph Yes add_solubilizer Add/increase detergent or cyclodextrin concentration check_solubilizer->add_solubilizer No solution Solution should be clear check_ph->solution Yes adjust_ph Adjust pH of stock solution (if possible for assay) check_ph->adjust_ph No reduce_concentration->solution add_solubilizer->solution adjust_ph->solution

Caption: Troubleshooting logic for precipitation issues.

References

Technical Support Center: Preventing Degradation of 20-Methyltricosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides essential guidance on preventing the degradation of 20-Methyltricosanoyl-CoA, a very-long-chain fatty acyl-CoA (VLCFA-CoA), during extraction procedures. Due to its chemically labile thioester bond, preserving the integrity of this molecule is critical for accurate downstream analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during extraction?

Degradation is primarily caused by the inherent instability of the thioester bond, which is susceptible to three main factors:

  • Enzymatic Degradation: Upon cell lysis, endogenous acyl-CoA thioesterases (ACOTs) can rapidly hydrolyze the thioester bond, releasing Coenzyme A (CoA) and the free fatty acid.[1][2] These enzymes are a major source of analyte loss and must be inactivated immediately during sample preparation.[3]

  • Chemical Hydrolysis: The thioester linkage is prone to chemical hydrolysis, a process that is significantly accelerated in neutral or alkaline conditions.[3][4] Stability is greatly compromised at a pH above 7.0.

  • Thermal Instability: Elevated temperatures increase the rates of both enzymatic and chemical degradation.[3][5] Very-long-chain acyl-CoAs are sensitive to heat, and maintaining cold conditions is crucial.

Q2: What is the optimal pH range for extracting and storing this compound?

To minimize chemical hydrolysis, aqueous solutions and buffers used during extraction should be slightly acidic. The most stable pH range for acyl-CoA derivatives is between 4.5 and 6.7.[3][6] Many established protocols for long-chain acyl-CoA extraction utilize buffers with a pH between 4.9 and 5.3.[3][7]

Q3: How critical is temperature control during the extraction process?

Temperature control is absolutely critical. All steps, including tissue homogenization, centrifugation, and solvent evaporation, should be performed on ice or at 4°C to suppress enzymatic activity and reduce the rate of chemical hydrolysis.[3] Immediate freezing of fresh tissue samples in liquid nitrogen (freeze-clamping) is a standard and highly recommended first step to halt all enzymatic processes.[7] For long-term storage, purified extracts should be kept at -20°C or, preferably, -80°C.

Q4: Which enzymes are responsible for degradation, and how can they be inhibited?

The primary enzymes responsible for degradation are acyl-CoA thioesterases (ACOTs), which are abundant in various cellular compartments.[1] While specific small-molecule inhibitors exist, the most effective and common strategy during extraction is to denature and inactivate these enzymes through a combination of:

  • Rapid Freezing: Freeze-clamping fresh tissue in liquid nitrogen instantly stops metabolic activity.[7]

  • Acidic Conditions: Homogenizing the sample in a cold, acidic buffer (pH 4.9-5.3) helps to denature enzymes.[3][7]

  • Organic Solvents: The use of organic solvents such as acetonitrile, isopropanol, or chloroform/methanol (B129727) mixtures effectively precipitates proteins, including ACOTs, removing them from the solution.[6][8]

Q5: Should I add antioxidants to my extraction solvents?

Yes, it is a recommended practice. While the primary instability lies in the thioester bond, the long hydrocarbon chain of this compound is susceptible to lipid peroxidation. Adding an antioxidant such as butylated hydroxytoluene (BHT) to the organic extraction solvents can help prevent oxidative damage and ensure the integrity of the entire molecule.[9][10]

Troubleshooting Guide

Issue 1: Low or undetectable recovery of this compound in the final extract.

Potential CauseRecommended Solution
Enzymatic Degradation Ensure tissue is flash-frozen in liquid nitrogen immediately upon collection. Always keep samples on ice. Homogenize directly in an ice-cold acidic buffer or a denaturing organic solvent mixture.
Incorrect pH Verify the pH of all buffers and solutions. Ensure they are within the optimal acidic range (pH 4.9-6.7). Avoid any steps that use neutral or alkaline solutions.[3][6]
High Temperature Use pre-chilled tubes, homogenizers, and centrifuge rotors. Perform all steps in a cold room or on ice. If evaporating solvent, use a gentle stream of nitrogen at room temperature rather than applying heat.[3]
Loss during Purification If using Solid-Phase Extraction (SPE), ensure the chosen column chemistry (e.g., weak anion exchange) is appropriate and that conditioning, washing, and elution steps are optimized for acyl-CoA recovery.[6]

Issue 2: High variability in quantitative results between replicate samples.

Potential CauseRecommended Solution
Inconsistent Processing Time Standardize the time for each step of the protocol, from homogenization to final extraction. Process all samples and standards in an identical manner to minimize time-dependent degradation.
Incomplete Protein Precipitation After adding the organic solvent, ensure thorough and vigorous mixing (e.g., vortexing) to achieve complete protein denaturation and precipitation.[3] Centrifuge at a sufficient speed and duration (e.g., 10,000 x g for 10 min at 4°C) to obtain a clear supernatant.[3]
Precipitate Contamination Carefully collect the supernatant without disturbing the protein pellet, as it may contain active enzymes.

Data Summary

Table 1: Key Factors and Optimal Conditions for this compound Stability

FactorOptimal ConditionRationale
pH 4.9 - 6.7Minimizes chemical hydrolysis of the thioester bond.[3][6][7]
Temperature 0 - 4°C (or below)Reduces the rate of enzymatic activity and chemical degradation.[3]
Enzyme Inactivation Immediate freeze-clamping; homogenization in acidic buffer/organic solvent.Prevents enzymatic hydrolysis by acyl-CoA thioesterases.[1][7]
Oxidation Addition of antioxidants (e.g., BHT) to solvents.Prevents peroxidation of the fatty acyl chain.[9][10]

Visualized Pathways and Workflows

cluster_causes Degradation Factors cluster_molecule cluster_products Degradation Products ACOT Acyl-CoA Thioesterases (ACOTs) MOLECULE This compound (Intact) ACOT->MOLECULE Enzymatic Hydrolysis PH Alkaline pH (>7.0) PH->MOLECULE Chemical Hydrolysis TEMP High Temperature (>4°C) TEMP->MOLECULE Accelerates Degradation PRODUCTS Free Fatty Acid + Coenzyme A MOLECULE->PRODUCTS Thioester Bond Cleavage

Caption: Primary degradation pathways for this compound.

Experimental Protocols

Recommended Protocol: Extraction of VLCFA-CoAs from Tissue

This protocol is synthesized from established methods for long-chain acyl-CoA extraction and is designed to maximize recovery by minimizing degradation.[3][6][8]

Materials:

  • Tissue sample, flash-frozen in liquid nitrogen

  • Extraction Buffer: 100 mM Potassium Phosphate (KH₂PO₄), pH 4.9, ice-cold

  • Extraction Solvent: Acetonitrile/Isopropanol (3:1, v/v), ice-cold, optionally containing 0.01% BHT

  • Pre-chilled Dounce homogenizer or similar

  • Refrigerated centrifuge (4°C)

  • Solid-Phase Extraction (SPE) columns: Weak anion exchange, 1 mL

  • SPE Conditioning Solvent: Methanol

  • SPE Wash Solvent 1: Extraction Buffer (pH 4.9)

  • SPE Wash Solvent 2: Methanol

  • SPE Elution Solvent: 5% Ammonium Hydroxide in Methanol

  • Nitrogen gas evaporator

Procedure:

  • Sample Preparation: Weigh the frozen tissue (~50-100 mg) and keep it on dry ice. Do not allow it to thaw.

  • Homogenization: In a pre-chilled glass homogenizer on ice, add 1 mL of ice-cold Extraction Buffer (pH 4.9). Add the frozen tissue and homogenize rapidly and thoroughly until no tissue fragments are visible.

  • Protein Precipitation & Extraction: Immediately transfer the homogenate to a pre-chilled centrifuge tube. Add 4 mL of ice-cold Extraction Solvent. Vortex vigorously for 5 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the clear supernatant to a new pre-chilled tube. Avoid disturbing the protein pellet.

  • SPE Column Conditioning: Condition a weak anion exchange SPE column by passing 2 mL of methanol, followed by 2 mL of water, and finally 2 mL of Extraction Buffer (pH 4.9).

  • Sample Loading: Load the supernatant from step 5 onto the conditioned SPE column.

  • Column Washing:

    • Wash the column with 2 mL of Extraction Buffer to remove unbound contaminants.

    • Wash the column with 2 mL of methanol to remove lipids and other non-polar molecules.

  • Elution: Elute the bound acyl-CoAs with 1.5 mL of Elution Solvent into a clean collection tube.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of mobile phase for your analytical method (e.g., LC-MS/MS). Store immediately at -80°C until analysis.

cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification & Concentration cluster_final Final Sample A 1. Tissue Sample B 2. Freeze-Clamp (Liquid Nitrogen) A->B C 3. Homogenize on Ice (pH 4.9 Buffer) B->C D 4. Add Acetonitrile/Isopropanol & Vortex C->D E 5. Centrifuge at 4°C D->E F 6. Collect Supernatant E->F G 7. Load on SPE Column F->G H 8. Wash Column G->H I 9. Elute Acyl-CoAs H->I J 10. Dry Under Nitrogen I->J K 11. Reconstitute & Analyze or Store at -80°C J->K

Caption: Optimized workflow for the extraction of this compound.

References

Technical Support Center: Mass Spectrometry of Very Long-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the mass spectrometry analysis of very long-chain acyl-CoAs (VLCFA-CoAs). This resource is tailored for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for the successful analysis of these challenging molecules.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of VLCFA-CoAs in a question-and-answer format, offering potential causes and actionable solutions.

Issue 1: Poor Signal Intensity or High Background Noise

Q: I am observing very low signal intensity for my VLCFA-CoA analytes, or the background noise is unacceptably high. What are the possible causes and how can I fix this?

A: Poor signal intensity and high background noise are common challenges in the LC-MS/MS analysis of acyl-CoAs, often stemming from sample preparation, matrix effects, or suboptimal instrument settings.[1]

  • Sample Quality and Preparation:

    • Interference from Biological Matrix: Biological samples are complex and contain numerous molecules like salts, lipids, and proteins that can interfere with the ionization of your target analytes, a phenomenon known as ion suppression.[1][2]

      • Solution: Implement a robust sample cleanup procedure. Solid-Phase Extraction (SPE) is highly effective at removing interfering substances and is a recommended step for cleaner extracts.[1][3] Protein precipitation is a simpler method but may not be sufficient for removing all matrix components.[1][4]

    • Acyl-CoA Instability: Acyl-CoAs are susceptible to degradation, especially at non-optimal pH and temperature.[1]

  • Chromatographic Conditions:

    • Co-elution with Matrix Components: If VLCFA-CoAs elute from the LC column at the same time as a large amount of interfering matrix components, their ionization can be suppressed.

      • Solution: Optimize your liquid chromatography (LC) method to achieve good separation of your analytes from the bulk of the matrix. Using a C18 or C8 reversed-phase column is a common and effective approach.[3][5][6] Adjusting the gradient and mobile phase composition can significantly improve resolution.[1][7]

    • Use of Ion-Pairing Reagents: While sometimes necessary for retention and peak shape, ion-pairing reagents can cause significant signal suppression in the mass spectrometer.

      • Solution: If possible, develop a method that does not rely on ion-pairing reagents. If they are necessary, use the lowest effective concentration and ensure the MS source is cleaned regularly.[8]

  • Mass Spectrometer Settings:

    • Suboptimal Ionization: The choice of ionization mode and source parameters can dramatically impact signal intensity.

      • Solution: Electrospray ionization (ESI) is typically used. While negative ESI is suitable for acyl-CoAs[5], positive ESI has been shown to be more sensitive for some acyl-CoAs[6][8][9]. Optimize source parameters such as capillary voltage, gas flow, and temperature for your specific instrument and analytes.[1]

    • Incorrect Fragmentation: In tandem MS (MS/MS), incorrect collision energy will result in poor fragmentation and a low signal for your product ions.

      • Solution: Optimize the collision energy for each specific VLCFA-CoA. A characteristic neutral loss of 507 Da is often observed for acyl-CoAs and can be used for profiling.[4][8]

Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)

Q: My VLCFA-CoA peaks are showing significant tailing, fronting, or are split. What are the potential causes and how can I resolve this?

A: Poor peak shape is a frequent issue in the chromatography of long-chain acyl-CoAs and can arise from several factors:[7]

  • Secondary Interactions: Strong interactions can occur between the acidic silanol (B1196071) groups on the surface of silica-based columns and the basic functional groups of the analytes, leading to peak tailing.[7]

    • Solution: Operate at a lower pH to ensure the silanol groups are protonated, or use a highly deactivated, end-capped column to minimize surface activity.[7]

  • Column Overload: Injecting too much sample can saturate the column, leading to peak fronting.[7]

    • Solution: Reduce the concentration of the solute or the injection volume.[3]

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[7]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.[7]

  • Column Contamination or Degradation: Accumulation of contaminants at the column inlet or degradation of the stationary phase can lead to peak splitting or tailing.[7] A blocked frit can also cause all peaks to split.[7]

    • Solution: Regularly flush the column and ensure proper storage. Using a guard column can protect the analytical column.[3]

  • System Dead Volume: Excessive volume between the injector, column, and detector can cause peak broadening.[7]

    • Solution: Ensure that tubing is as short and narrow in diameter as possible.[7]

Issue 3: Difficulty in Separating Isomeric VLCFA-CoAs

Q: I am unable to separate isomeric VLCFA-CoAs using my current LC method. What can I do to improve resolution?

A: The separation of isomeric VLCFA-CoAs is challenging due to their similar physicochemical properties.

  • Optimize Chromatographic Selectivity:

    • Column Chemistry: While C18 columns are widely used, a C8 column might be a suitable alternative for very long chains that are too strongly retained.[3] Experimenting with different stationary phase chemistries (e.g., phenyl-hexyl) may also improve selectivity.

    • Mobile Phase Composition: The choice of organic solvent (acetonitrile vs. methanol) and additives can influence selectivity. Acetonitrile often provides sharper peaks.[6][10]

    • Gradient Optimization: A shallow gradient during the elution window of the VLCFA-CoAs can significantly improve the separation of closely related isomers.[11]

    • Temperature: Increasing the column temperature can improve peak shape and sometimes resolution by reducing mobile phase viscosity and increasing mass transfer kinetics.

Experimental Protocols

Protocol 1: Extraction of Very Long-Chain Acyl-CoAs from Tissues

This protocol is adapted from methods described for the extraction of long-chain acyl-CoAs.[6][7]

  • Homogenization:

    • Weigh approximately 40 mg of frozen tissue and place it in a tube on ice.[6][7]

    • Add 0.5 mL of ice-cold 100 mM potassium phosphate (B84403) monobasic (KH2PO4), pH 4.9, and an appropriate internal standard (e.g., Heptadecanoyl-CoA).[6][7]

    • Add 0.5 mL of an acetonitrile:isopropanol:methanol (3:1:1) solvent mixture.[6][7]

    • Homogenize the sample twice on ice using a tissue homogenizer.[6][7]

  • Extraction:

    • Vortex the homogenate for 2 minutes, sonicate for 3 minutes, and then centrifuge at 16,000 x g at 4°C for 10 minutes.[6]

  • Supernatant Collection:

    • Carefully collect the supernatant containing the acyl-CoAs for LC-MS/MS analysis.[6][10]

Protocol 2: LC-MS/MS Analysis of VLCFA-CoAs

This protocol provides a starting point for developing an LC-MS/MS method for VLCFA-CoAs, based on common practices.[5][6][12]

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm particle size).[12] A C8 column can also be used.[6]

    • Mobile Phase A: 10 mM ammonium acetate or 15 mM ammonium hydroxide (B78521) in water.[6][12]

    • Mobile Phase B: Acetonitrile.[12]

    • Gradient: A typical gradient would start at a low percentage of mobile phase B (e.g., 20%), ramp up to a high percentage (e.g., 95%) to elute the hydrophobic VLCFA-CoAs, hold for a few minutes, and then return to the initial conditions for re-equilibration.[6][12]

    • Flow Rate: 0.25-0.4 mL/min.[3][6]

    • Column Temperature: 40°C.[12]

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in either positive or negative mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

    • Precursor and Product Ions: The precursor ion is typically the [M+H]+ or [M-H]- ion. A common product ion for acyl-CoAs results from the neutral loss of 507 Da, corresponding to the phosphopantetheine moiety.[4]

Data Presentation

Table 1: Common Adducts of Acyl-CoAs in Mass Spectrometry

AnalyteIonization ModeCommon Adducts
Acyl-CoAPositive[M+H]+, [M+Na]+, [M+K]+, [M+2H]2+
Acyl-CoANegative[M-H]-, [M-2H]2-

Table 2: Example Gradient Elution for VLCFA-CoA Analysis

Time (min)% Mobile Phase A% Mobile Phase B
0.08020
1.58020
5.0595
14.5595
15.08020
20.08020
This is an example gradient and should be optimized for your specific application and column dimensions.[12]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis tissue Tissue Sample homogenization Homogenization (KH2PO4, Organic Solvent) tissue->homogenization 1 extraction Centrifugation homogenization->extraction 2 supernatant Collect Supernatant extraction->supernatant 3 lc Liquid Chromatography (C18 or C8 column) supernatant->lc 4. Injection ms Mass Spectrometry (ESI, MRM) lc->ms 5. Ionization data Data Acquisition & Analysis ms->data 6. Detection

Caption: Experimental workflow for VLCFA-CoA analysis.

troubleshooting_tree start Poor MS Signal peak_shape Check Peak Shape in Chromatogram start->peak_shape good_shape Good Peak Shape? peak_shape->good_shape poor_shape Poor Peak Shape (Tailing/Fronting/Splitting) good_shape->poor_shape No ion_suppression Investigate Ion Suppression good_shape->ion_suppression Yes troubleshoot_lc Troubleshoot LC System poor_shape->troubleshoot_lc optimize_lc Optimize LC Method (Gradient, Column) ion_suppression->optimize_lc sample_cleanup Improve Sample Cleanup (SPE) optimize_lc->sample_cleanup check_column Check Column Health (Contamination, Voids) troubleshoot_lc->check_column check_solvent Check Sample Solvent vs. Mobile Phase check_column->check_solvent

Caption: Troubleshooting decision tree for poor MS signal.

References

Technical Support Center: Optimizing LC Gradient for 20-Methyltricosanoyl-CoA Separation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) for optimizing the liquid chromatography (LC) separation of 20-Methyltricosanoyl-CoA, a very-long-chain fatty acyl-CoA (VLCFA-CoA).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the reversed-phase LC analysis of this compound and similar long-chain lipids.

Question: My peak for this compound is broad and shows significant tailing. What are the likely causes and solutions?

Answer: Peak tailing for VLCFA-CoAs is a common problem and can compromise both resolution and quantification.[1]

  • Potential Cause 1: Secondary Interactions. Residual silanol (B1196071) groups on the silica-based stationary phase can interact with the polar CoA head group, causing tailing.[2]

    • Solution: Use a modern, end-capped C18 or C8 column. Adding a low concentration of a weak acid, like 0.1% formic acid or acetic acid, to the mobile phase can suppress this interaction by protonating the silanol groups.[2][3]

  • Potential Cause 2: Column Overload. Injecting too much sample can saturate the stationary phase.[1][3]

    • Solution: Systematically dilute your sample or reduce the injection volume to see if the peak shape improves.[1][2]

  • Potential Cause 3: Column Contamination. Accumulation of matrix components can create active sites that lead to peak tailing.

    • Solution: Implement a robust column wash procedure after each analytical run. Using a guard column can also protect the analytical column from strongly retained contaminants.[4]

Question: I have poor resolution between this compound and other closely related lipids. How can I improve separation?

Answer: Achieving baseline separation is critical for accurate quantification. Gradient elution is generally preferred for samples containing a wide range of acyl-CoA chain lengths.[4]

  • Potential Cause 1: Suboptimal Gradient. The gradient may be too steep, not allowing enough time for separation.

    • Solution: Decrease the gradient slope (i.e., make it shallower). A slow, shallow gradient often significantly improves the resolution of complex lipid mixtures, albeit at the cost of a longer run time.[3]

  • Potential Cause 2: Insufficient Column Efficiency. The column may not have enough theoretical plates to resolve the analytes.[2]

    • Solution: Consider using a longer column or a column packed with smaller particles (e.g., sub-2 µm for UHPLC) to increase efficiency.[2] Be mindful that this will increase backpressure.[2]

  • Potential Cause 3: Incorrect Mobile Phase Composition. The choice of organic solvent can alter selectivity.[3]

Question: My signal intensity for this compound is very low. How can I enhance sensitivity?

Answer: Low signal intensity can be due to poor ionization in the mass spectrometer or issues with the chromatography.

  • Potential Cause 1: Suboptimal Mobile Phase Additives. The mobile phase composition directly impacts electrospray ionization (ESI) efficiency.[6]

    • Solution: For positive ion mode ESI, adding 5-10 mM ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) can improve signal intensity.[7][8] For negative ion mode, 10 mM ammonium acetate with 0.1% acetic acid can be a good compromise for signal and stability.[5][7][8] Some methods for acyl-CoAs use a high pH mobile phase (e.g., pH 10.5 with ammonium hydroxide) which can significantly improve separation and signal.[9][10]

  • Potential Cause 2: Inappropriate Ionization Mode. Some lipids ionize more efficiently in one mode over the other.[6]

    • Solution: While positive mode ESI is common for many lipids, it's worth testing negative ion mode, which can be superior for certain lipid classes.[6] Acyl-CoAs are often analyzed in positive ESI mode.[10]

  • Potential Cause 3: Sample Dissolution. Dissolving the sample in a solvent much stronger than the initial mobile phase can cause peak distortion and poor focusing at the head of the column.[2]

    • Solution: Whenever possible, dissolve the final sample extract in the initial mobile phase or a solvent of similar or weaker strength.[2]

Question: My retention times are shifting between runs. What is causing this instability?

Answer: Retention time drift compromises compound identification and reproducibility.[3]

  • Potential Cause 1: Inadequate Column Equilibration. The column is not returning to the initial conditions before the next injection.

    • Solution: Increase the post-run equilibration time to ensure the column is fully reconditioned with the starting mobile phase. A minimum of 10 column volumes is a good starting point.

  • Potential Cause 2: Mobile Phase Instability. The mobile phase composition is changing over time (e.g., selective evaporation of one solvent).

    • Solution: Prepare fresh mobile phases daily. Keep solvent bottles capped to minimize evaporation.

  • Potential Cause 3: Fluctuating Column Temperature. Temperature variations can cause significant shifts in retention time, especially for lipids.[3]

    • Solution: Use a column oven to maintain a constant and stable temperature throughout the analytical sequence. Lowering the temperature can sometimes increase retention and improve resolution.[3]

Data Presentation: Gradient Optimization

The following table provides a hypothetical comparison of different LC gradient conditions for the separation of this compound from a closely related isomer, Tricosanoyl-CoA.

ParameterMethod AMethod BMethod C
Column C18, 100 x 2.1 mm, 1.8 µmC18, 100 x 2.1 mm, 1.8 µmC8, 150 x 2.1 mm, 2.7 µm
Mobile Phase A 10 mM NH4OAc in H2O0.1% Formic Acid in H2O10 mM NH4OH in H2O (pH 10.5)
Mobile Phase B Acetonitrile/Isopropanol (80:20)AcetonitrileAcetonitrile
Gradient 40-95% B in 15 min50-98% B in 10 min40-95% B in 20 min
Flow Rate 0.3 mL/min0.4 mL/min0.25 mL/min
Temperature 45°C40°C50°C
Hypothetical RT (Tricosanoyl-CoA) 12.15 min9.88 min16.21 min
Hypothetical RT (20-Me-Tricosanoyl-CoA) 12.35 min9.95 min16.55 min
Hypothetical Resolution (Rs) 1.30.61.9
Peak Shape (Asymmetry) Tailing (1.6)Symmetrical (1.1)Symmetrical (1.2)

Experimental Protocols

Generalized Protocol for LC-MS/MS Analysis of this compound

This protocol provides a starting point for method development. Optimization is required.

  • Sample Preparation (Solid-Phase Extraction) a. Homogenize approximately 50-100 mg of tissue in a cold buffer (e.g., 100 mM KH2PO4, pH 4.9).[4] b. Add organic solvent (e.g., acetonitrile or a mixture of acetonitrile/isopropanol) to precipitate proteins and extract lipids.[4][11] c. Centrifuge the sample to pellet debris and collect the supernatant containing the acyl-CoAs.[4] d. Purify the acyl-CoAs from the extract using a suitable solid-phase extraction (SPE) cartridge (e.g., an anion-exchange or specialized lipid affinity column).[12] e. Wash the SPE column to remove impurities. f. Elute the acyl-CoAs using an appropriate solvent (e.g., 2-propanol or a buffered organic mixture).[4] g. Concentrate the eluent under a stream of nitrogen and reconstitute in the initial mobile phase.

  • LC System and Conditions a. HPLC System: A UHPLC system capable of handling high backpressures is recommended. b. Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).[8] A C8 column may be considered if retention is too strong.[4] c. Mobile Phase A: Water with 10 mM ammonium hydroxide (B78521) (adjusting to pH ~10.5).[10] Alternative: Water with 0.1% formic acid. d. Mobile Phase B: Acetonitrile. Alternative: Acetonitrile/Isopropanol (90:10).[7] e. Column Temperature: 45°C. f. Flow Rate: 0.3 mL/min. g. Injection Volume: 5 µL. h. Gradient Program:

    • 0.0 min: 40% B
    • 2.0 min: 40% B
    • 18.0 min: 98% B
    • 22.0 min: 98% B
    • 22.1 min: 40% B
    • 28.0 min: 40% B (Re-equilibration)

  • Mass Spectrometry Conditions a. Ion Source: Electrospray Ionization (ESI), positive mode. b. Ionization Parameters: Optimize spray voltage, gas temperatures, and gas flow rates for the specific instrument. c. Acquisition Mode: Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) for quantification.[13] d. SRM Transition (Hypothetical): Monitor a specific precursor-to-product ion transition for this compound and an appropriate internal standard.

Visualizations

Logical Workflow for Troubleshooting Poor Resolution

G Troubleshooting Workflow for Poor LC Resolution cluster_start cluster_gradient Gradient Optimization cluster_mobile_phase Mobile Phase / Column cluster_end start Initial Run: Poor Resolution (Rs < 1.5) a1 Decrease Gradient Slope (e.g., 1%/min) start->a1 a2 Evaluate Resolution a1->a2 a3 Resolution Improved? a2->a3 b1 Change Organic Solvent (e.g., ACN to IPA-Mix) a3->b1 No end_ok Problem Resolved a3->end_ok Yes end_consult Consult Further (e.g., 2D-LC) a3->end_consult Persistent Issue b1->a2 b2 Consider Different Additive/pH (e.g., High pH NH4OH) b1->b2 b3 Switch to Higher Efficiency Column (Longer length or smaller particles) b1->b3 b2->a2 b3->a2

Caption: A decision tree for systematically troubleshooting poor peak resolution in HPLC.

Hypothetical Metabolic Pathway for this compound

G Hypothetical Biosynthesis of this compound cluster_input cluster_pathway Elongation & Modification cluster_activation Activation to CoA Ester cluster_output start Very Long Chain Fatty Acids elongase Fatty Acid Elongase (ELOVL) start->elongase tricosanoic Tricosanoic Acid (C23:0) elongase->tricosanoic methyltransferase Methyltransferase methyl_tricosanoic 20-Methyltricosanoic Acid methyltransferase->methyl_tricosanoic tricosanoic->methyltransferase acs Acyl-CoA Synthetase (ACSVL) methyl_tricosanoic->acs target This compound acs->target + CoA-SH - AMP, PPi end_node Peroxisomal Beta-Oxidation target->end_node

Caption: Hypothetical metabolic pathway leading to this compound.

References

reducing ion suppression effects for 20-Methyltricosanoyl-CoA detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the analysis of 20-Methyltricosanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the detection and quantification of this very-long-chain branched acyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in detecting this compound using LC-MS/MS?

A1: The primary challenges in analyzing this compound by LC-MS/MS include its low endogenous abundance, its susceptibility to ion suppression from complex biological matrices, and potential for poor chromatographic peak shape. Very-long-chain acyl-CoAs are prone to degradation and can be difficult to extract efficiently from samples.

Q2: Why is ion suppression a significant problem for this compound analysis?

A2: Ion suppression is a major concern in mass spectrometry where co-eluting compounds from the sample matrix, such as phospholipids (B1166683) and salts, interfere with the ionization of the target analyte in the MS source.[1][2] This leads to a decreased signal intensity, poor sensitivity, and inaccurate quantification of this compound.[1][2]

Q3: What is the recommended ionization mode for detecting this compound?

A3: For the analysis of long-chain acyl-CoAs, positive electrospray ionization (ESI+) is generally recommended.[3][4] This mode typically provides better sensitivity and signal intensity for these molecules compared to the negative ion mode.

Q4: How can I improve the peak shape for this compound in my chromatogram?

A4: Poor peak shape is a common issue for long-chain acyl-CoAs. To improve it, consider optimizing your chromatographic conditions. Using a C18 reversed-phase column with a mobile phase at a high pH (around 10.5), such as one containing ammonium (B1175870) hydroxide, can significantly improve peak shape and resolution.[3][4]

Q5: What is the metabolic pathway for this compound?

A5: this compound, being a β-methyl-branched fatty acyl-CoA, is expected to be metabolized through the alpha-oxidation pathway, primarily in peroxisomes. This pathway is necessary because the methyl group at the beta-position prevents direct degradation by beta-oxidation.[5][6] Alpha-oxidation involves the removal of one carbon atom from the carboxyl end, producing a shorter acyl-CoA that can then enter the beta-oxidation pathway.[5][7]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Low Signal Intensity or Complete Signal Loss for this compound

Possible Causes and Solutions:

CauseRecommended Solution
Severe Ion Suppression Implement a robust sample clean-up procedure. Solid-Phase Extraction (SPE) is highly effective at removing interfering matrix components like phospholipids.[1][2] Consider using a two-step extraction process involving protein precipitation followed by SPE for cleaner samples.
Inefficient Extraction Optimize your extraction protocol. For very-long-chain acyl-CoAs, a two-step extraction using a combination of organic solvents like isopropanol (B130326) and acetonitrile (B52724) can improve recovery. Ensure all steps are performed on ice to minimize degradation.
Suboptimal MS Parameters Tune the mass spectrometer parameters specifically for this compound. Optimize the spray voltage, sheath and auxiliary gas flow rates, and capillary temperature. Use the positive ESI mode for enhanced sensitivity.[3][4]
Analyte Degradation Handle samples quickly and at low temperatures. Store extracts at -80°C and minimize freeze-thaw cycles. Reconstitute dried samples just before analysis.
Issue 2: Poor and Inconsistent Chromatographic Peak Shape

Possible Causes and Solutions:

CauseRecommended Solution
Secondary Interactions with Column Use a high-quality C18 reversed-phase column. Optimize the mobile phase composition. A high pH mobile phase (e.g., pH 10.5 with ammonium hydroxide) can improve peak shape for long-chain acyl-CoAs.[3][4]
Inappropriate Injection Solvent Ensure the injection solvent is compatible with the initial mobile phase conditions to avoid peak distortion. Ideally, the injection solvent should be weaker than the mobile phase.
Column Overloading If you observe fronting peaks, reduce the injection volume or dilute the sample.
Column Contamination Implement a column washing protocol between sample batches to remove strongly retained matrix components.

Experimental Protocols

Protocol 1: Extraction of Very-Long-Chain Acyl-CoAs from Tissues

This protocol is adapted from methods for long-chain acyl-CoA extraction.

Materials:

  • Frozen tissue sample (~50-100 mg)

  • Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9

  • Extraction Solvent: Acetonitrile (ACN) and 2-Propanol

  • Internal Standard (IS): e.g., Heptadecanoyl-CoA (C17:0-CoA)

  • Homogenizer

  • Centrifuge (capable of 16,000 x g and 4°C)

Procedure:

  • Weigh 50-100 mg of frozen tissue and place it in a pre-chilled homogenizer.

  • Add 0.5 mL of ice-cold Homogenization Buffer containing the internal standard.

  • Homogenize the tissue on ice until fully dispersed.

  • Add 0.5 mL of ACN:2-Propanol (3:1 v/v) and homogenize again.

  • Transfer the homogenate to a microcentrifuge tube and vortex for 2 minutes.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant.

  • For cleaner samples, proceed to the SPE cleanup protocol.

Protocol 2: Solid-Phase Extraction (SPE) Cleanup

Materials:

  • Acyl-CoA extract from Protocol 1

  • SPE Cartridges (e.g., C18 or a mixed-mode anion exchange sorbent)

  • Conditioning Solution: Methanol

  • Equilibration Solution: Water

  • Wash Solution: 5% Methanol in water

  • Elution Solution: Methanol

Procedure:

  • Conditioning: Pass 1 mL of Methanol through the SPE cartridge.

  • Equilibration: Pass 1 mL of Water through the cartridge.

  • Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of the Wash Solution to remove polar impurities.

  • Elution: Elute the acyl-CoAs with 1 mL of the Elution Solution into a clean collection tube.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of methanol:water 1:1).

Visualizations

Metabolic Pathway: Alpha-Oxidation of Branched-Chain Fatty Acyl-CoAs

The following diagram illustrates the alpha-oxidation pathway, which is the primary metabolic route for β-methyl-branched fatty acyl-CoAs like this compound.

Alpha_Oxidation_Pathway cluster_peroxisome Peroxisome Methyl_Acyl_CoA This compound Hydroxy_Acyl_CoA 2-Hydroxy-20-Methyltricosanoyl-CoA Methyl_Acyl_CoA->Hydroxy_Acyl_CoA Phytanoyl-CoA Dioxygenase Pristanal_Analog 19-Methyl-docosanal Hydroxy_Acyl_CoA->Pristanal_Analog 2-Hydroxyphytanoyl-CoA Lyase Formyl_CoA Formyl-CoA Hydroxy_Acyl_CoA->Formyl_CoA Pristanic_Acid_Analog_CoA 19-Methyl-docosanoyl-CoA (Enters Beta-Oxidation) Pristanal_Analog->Pristanic_Acid_Analog_CoA Aldehyde Dehydrogenase & Acyl-CoA Synthetase

Alpha-Oxidation Pathway for Branched-Chain Acyl-CoAs.
Experimental Workflow: Sample Preparation and Analysis

This diagram outlines the key steps from sample extraction to data acquisition for the analysis of this compound.

Experimental_Workflow Start Tissue/Cell Sample Homogenization Homogenization (in buffer with IS) Start->Homogenization Extraction Solvent Extraction (ACN/Isopropanol) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation SPE Solid-Phase Extraction (SPE) Cleanup Centrifugation->SPE Supernatant Evaporation Evaporation & Reconstitution SPE->Evaporation LCMS LC-MS/MS Analysis (C18, ESI+) Evaporation->LCMS Data Data Acquisition & Quantification LCMS->Data

Workflow for this compound Analysis.

References

stability of 20-Methyltricosanoyl-CoA under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 20-Methyltricosanoyl-CoA. This guide is designed for researchers, scientists, and drug development professionals to provide essential information on the stability, storage, and handling of this long-chain acyl-CoA. Here you will find troubleshooting advice and detailed protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions regarding the stability and handling of this compound.

Question 1: My this compound solution has been stored for a while. How can I check if it is still good to use?

Answer: The stability of this compound in solution should be verified if it has been stored for an extended period, especially if not stored under ideal conditions. You can assess the integrity of your solution by using High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate intact this compound from its degradation products, primarily 20-methyltricosanoic acid and Coenzyme A (CoA). By comparing the peak area of the intact molecule in your stored sample to that of a freshly prepared standard, you can quantify its purity. A significant decrease in the peak area of the intact molecule or the appearance of new peaks corresponding to degradation products indicates degradation.

Question 2: I observe unexpected results in my enzymatic assay when using a freshly prepared solution of this compound. What could be the problem?

Answer: Unexpected enzymatic assay results with a freshly prepared solution can stem from several factors:

  • Improper Dissolution: this compound, being a long-chain acyl-CoA, is amphipathic and may require specific solvents for complete dissolution.[1] Incomplete dissolution can lead to an inaccurate concentration in your assay. For aqueous solutions, use purified, deoxygenated water or a slightly acidic buffer (pH 4-6) and gentle swirling to dissolve the powder.[1] For organic solvents, a mixture of chloroform/methanol (B129727) (2:1, v/v) can be effective.[1]

  • Rapid Degradation: Long-chain acyl-CoAs are susceptible to hydrolysis, especially in aqueous solutions at neutral or alkaline pH.[1][2] If your assay buffer has a pH above 7, the thioester bond can hydrolyze rapidly. Prepare your solutions fresh and, if possible, work quickly on ice to minimize thermal degradation.[1]

  • Contamination: The use of non-dedicated glassware or contaminated solvents can introduce substances that may interfere with your assay or catalyze the degradation of the acyl-CoA.[1]

Question 3: What are the optimal storage conditions for powdered this compound?

Answer: To ensure long-term stability, powdered this compound should be stored at -20°C or colder in a tightly sealed container. Before opening, it is crucial to allow the container to equilibrate to room temperature to prevent moisture condensation on the powder, which can accelerate hydrolysis.[1]

Question 4: I need to store this compound in solution. What is the best way to do this to minimize degradation?

Answer: For storing solutions of this compound, it is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.[1] The choice of solvent is critical; methanol has been shown to provide better stability for acyl-CoAs compared to aqueous solutions.[2] If an aqueous buffer is necessary, use a slightly acidic pH (4-6).[1] To prevent oxidation, overlay the solution with an inert gas like argon or nitrogen before sealing the vials.[1] Store these aliquots at -80°C for long-term storage.

Stability Data

Storage ConditionSolvent/BufferTemperatureDuration% Purity Remaining (User Data)Notes
Powder--20°C12 monthsAllow to warm to RT before opening.
SolutionMethanol-80°C6 monthsAliquot to avoid freeze-thaw cycles.
Solution50 mM Potassium Phosphate, pH 5.3-80°C1 monthAliquot to avoid freeze-thaw cycles.
Solution50 mM Potassium Phosphate, pH 7.04°C24 hoursSignificant hydrolysis expected.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound (powder)

  • High-purity solvent (e.g., methanol, or chloroform/methanol 2:1, v/v) or aqueous buffer (pH 4-6)[1]

  • Glass vial with a Teflon-lined cap

  • Inert gas (argon or nitrogen)

  • Calibrated balance

  • Glass syringes or pipettes with glass tips

Procedure:

  • Allow the container of powdered this compound to warm to room temperature before opening.[1]

  • Accurately weigh the desired amount of the powder in a clean, dry glass vial.[1]

  • Add the appropriate volume of high-purity solvent or buffer to achieve the desired concentration.

  • Gently swirl the vial to dissolve the powder. For organic solvents, brief sonication in a water bath may be used to aid dissolution.[1] For aqueous solutions, avoid vigorous shaking.[1]

  • If desired, flush the headspace of the vial with an inert gas (argon or nitrogen) before sealing the cap.[1]

  • If not for immediate use, prepare single-use aliquots and store them at -80°C.[1]

Protocol 2: HPLC-Based Stability Assessment of this compound

This protocol allows for the quantitative assessment of this compound stability over time.[1]

Materials:

  • Prepared stock solution of this compound

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 50 mM Potassium Phosphate buffer, pH 5.3

  • Mobile Phase B: Acetonitrile

  • Autosampler vials

Procedure:

  • Initial Analysis (Time 0):

    • Immediately after preparing the stock solution, dilute an aliquot to a suitable concentration for HPLC analysis (e.g., 0.1-1 mg/mL).

    • Inject the diluted sample onto the HPLC system.

    • Run a gradient elution program to separate the intact this compound from its degradation products. A typical gradient could be:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 90% B

      • 25-30 min: 90% B

      • 30-35 min: 90% to 10% B

      • 35-40 min: 10% B[1]

    • Monitor the elution at 254 nm.

    • Record the peak area of the intact this compound. This will serve as the baseline (100% integrity).[1]

  • Incubation:

    • Store the remaining stock solution under the desired test conditions (e.g., specific temperature, light exposure).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 1 month), withdraw an aliquot of the stock solution.

    • Dilute and analyze by HPLC using the same method as the initial analysis.

    • Record the peak area of the intact this compound.

  • Data Analysis:

    • Calculate the percentage of the remaining intact this compound at each time point relative to the initial (Time 0) peak area.[1]

Visualizations

experimental_workflow prep Prepare Stock Solution of this compound t0 Time 0 Analysis (HPLC) prep->t0 Immediate Analysis store Store Aliquots under Test Conditions prep->store Store Remaining analyze Analyze Data (% Degradation) t0->analyze tp Time Point Analysis (HPLC) store->tp At Predetermined Intervals tp->analyze

Caption: Experimental workflow for assessing the stability of this compound.

degradation_pathway acyl_coa This compound (Intact Molecule) hydrolysis Hydrolysis (H₂O, pH dependent) acyl_coa->hydrolysis oxidation Oxidation (Air, Light) acyl_coa->oxidation products Degradation Products hydrolysis->products oxidized_products Oxidized Acyl-CoA oxidation->oxidized_products ffa 20-Methyltricosanoic Acid products->ffa coa Coenzyme A products->coa

Caption: Primary degradation pathways for this compound.

References

minimizing isomerization of branched-chain acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

## Technical Support Center: Minimizing Isomerization of Branched-Chain Acyl-CoAs

Welcome to the technical support center for the analysis of branched-chain acyl-CoAs. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing isomerization and degradation during experimental procedures. Accurate quantification of these critical metabolic intermediates is paramount for research into metabolic diseases, oncology, and pharmacology.

Frequently Asked Questions (FAQs)

Q1: What are branched-chain acyl-CoAs and why are they important?

A1: Branched-chain acyl-CoAs are essential metabolic intermediates derived from the catabolism of branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine.[1][2] Unlike most other amino acids, BCAAs are primarily metabolized in skeletal muscle.[3] The resulting acyl-CoA derivatives (e.g., isovaleryl-CoA, 2-methylbutyryl-CoA, and isobutyryl-CoA) are crucial for energy production and the synthesis of other molecules.[4][5] Dysregulation of BCAA metabolism is linked to metabolic disorders such as diabetes and maple syrup urine disease.[4]

Q2: What is isomerization in the context of branched-chain acyl-CoAs?

A2: Isomerization refers to the process where a molecule is transformed into another molecule with the same atoms but a different arrangement. For branched-chain acyl-CoAs, this can involve the rearrangement of the carbon skeleton. For example, isobutyryl-CoA (from valine) and n-butyryl-CoA are isomers. Distinguishing between these structural isomers is a significant analytical challenge because they have the same mass.[6][7]

Q3: Why is it critical to minimize isomerization and degradation during experiments?

Q4: What are the primary factors that cause isomerization and degradation of acyl-CoAs?

A4: The primary factors include:

  • Enzymatic Activity: Acyl-CoA thioesterases and other metabolic enzymes present in tissue can rapidly degrade or interconvert acyl-CoAs if not inactivated immediately upon sample collection.[8]

  • pH: The thioester bond is susceptible to hydrolysis, a process that is significantly accelerated in alkaline (pH > 7.0) or strongly acidic conditions.[8] The optimal pH for stability is a slightly acidic range of 4.0 to 6.8.[8]

  • Temperature: Elevated temperatures increase the rates of both enzymatic degradation and chemical hydrolysis.[8]

  • Oxidation: The thiol group in the Coenzyme A moiety can be oxidized, interfering with analysis.[8]

Q5: Which analytical technique is best for separating and quantifying branched-chain acyl-CoA isomers?

A5: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for acyl-CoA analysis due to its high sensitivity and specificity.[10][11] To separate isomers, which have identical masses, a high-resolution chromatographic method such as ultra-performance liquid chromatography (UPLC) is essential.[6][7] The choice of chromatographic column (e.g., C18 reversed-phase) and mobile phase conditions are critical for achieving baseline separation of isomeric species.[12]

Troubleshooting Guide

This section provides solutions to common problems encountered during the analysis of branched-chain acyl-CoAs.

SymptomPotential CauseRecommended Solution
Poor or Inconsistent Analyte Recovery Incomplete inactivation of enzymes: Acyl-CoA thioesterases remain active, degrading the target molecules.[8]Immediately quench metabolic activity by flash-freezing tissue samples in liquid nitrogen.[13]
Inefficient extraction: The chosen solvent system may not be optimal for your sample type.Use a robust extraction protocol with a proven solvent system, such as an acetonitrile/isopropanol mixture or methanol-based solvents.[14][15]
Chemical degradation: Suboptimal pH during extraction or storage leads to hydrolysis of the thioester bond.[8]Maintain a slightly acidic pH (4.0 - 6.8) throughout the extraction and analysis process. Use buffered solutions where appropriate.[8][14]
Low Signal Intensity in LC-MS/MS Ion suppression: Components from the biological matrix can interfere with the ionization of acyl-CoAs in the mass spectrometer source.[16]Incorporate a solid-phase extraction (SPE) step to clean up the sample and remove interfering salts and lipids.[16][17]
Analyte degradation in autosampler: Samples may degrade while waiting for injection, especially in aqueous solutions.[15]Reconstitute dried extracts in a non-aqueous or high-organic solvent like methanol (B129727) just prior to analysis. Methanol has been shown to provide good stability over 24 hours.[15]
Suboptimal MS parameters: Ionization mode or source settings are not optimized for acyl-CoAs.Optimize MS source parameters (e.g., capillary voltage, gas flow). Positive ion mode electrospray ionization (ESI) is often more sensitive for short-chain acyl-CoAs.[16]
Suspected Isomerization (e.g., unexpected isomer peaks) Enzymatic isomerization: Endogenous isomerase or dehydrogenase enzymes may have activity during sample prep. Some acyl-CoA dehydrogenases have intrinsic isomerase activity.Ensure rapid and complete quenching of enzymatic activity through immediate freezing and homogenization in an ice-cold, acidic buffer.
Harsh chemical conditions: Extreme pH or high temperatures during sample processing could potentially promote chemical rearrangements.Strictly control pH and temperature. All sample preparation steps should be performed on ice or at 4°C.[8]
Poor Chromatographic Resolution of Isomers Suboptimal LC method: The column, mobile phase, or gradient is not capable of separating structurally similar isomers.Optimize the liquid chromatography method. This may involve testing different C18 columns, adjusting the mobile phase pH, or using ion-pairing agents, though the latter should be used with caution due to potential ion suppression.[6][16]
Peak tailing: Acyl-CoAs, being phosphorylated molecules, can exhibit poor peak shape on standard columns.[18]Ensure the LC system is clean. Repeated injections can lead to buildup on the column, causing peak shape distortion.[18] Consider specialized columns or mobile phase additives designed to improve the chromatography of polar molecules.

Experimental Protocols

Protocol: Extraction of Acyl-CoAs from Tissues or Cells

This protocol is a synthesized method designed for high recovery and stability of a broad range of acyl-CoAs, including branched-chain species.

Materials:

  • Frozen tissue powder or cell pellet

  • Liquid nitrogen

  • Ice-cold 100 mM KH₂PO₄ buffer, pH 4.9[14]

  • Ice-cold extraction solvent: Acetonitrile/Isopropanol (3:1 v/v)[19]

  • Internal standards (e.g., stable isotope-labeled acyl-CoAs)

  • Glass homogenizer or bead beater

  • Centrifuge capable of >15,000 x g at 4°C

  • Nitrogen evaporator or vacuum concentrator

  • Reconstitution solvent (e.g., HPLC-grade methanol)[15]

Procedure:

  • Sample Quenching & Homogenization:

    • For tissues, ensure the sample is kept frozen in liquid nitrogen. Weigh 50-100 mg of frozen tissue powder into a pre-chilled glass homogenizer.

    • For cells, aspirate culture media, wash twice with ice-cold PBS, and pellet the cells.

    • Add 1 mL of ice-cold 100 mM KH₂PO₄ buffer (pH 4.9) containing your internal standard to the sample.[14][19]

    • Homogenize thoroughly while keeping the sample on ice.

  • Solvent Extraction:

    • To the homogenate, add 1 mL of the ice-cold ACN:2-propanol (3:1) extraction solvent.[19]

    • Vortex vigorously for 2 minutes. For tissues, a further sonication step for 3 minutes can improve extraction efficiency.

    • Incubate on ice for 10 minutes.

  • Protein Precipitation & Supernatant Collection:

    • Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet proteins and cellular debris.[11][19]

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube. Avoid disturbing the pellet.

  • Drying and Reconstitution:

    • Dry the supernatant completely under a gentle stream of nitrogen or using a vacuum concentrator. Do not use excessive heat.

    • Store the dried pellet at -80°C for long-term stability or reconstitute immediately for analysis.[8]

    • Just before LC-MS/MS analysis, reconstitute the dried extract in a suitable volume (e.g., 100 µL) of cold reconstitution solvent (e.g., methanol).[15] Vortex briefly and centrifuge to pellet any insoluble material before transferring to an autosampler vial.

Quantitative Data Summary

The following tables provide reference data for enzyme kinetics and typical abundance levels of acyl-CoAs.

Table 1: Comparison of Enzyme Kinetics for Acyl-CoA Dehydrogenases (ACADs) Data illustrates that different ACADs have distinct specificities for straight-chain vs. branched-chain substrates.

EnzymeSubstrate (Type)K_m_ (µM)Relative V_max_
Medium-Chain ACAD (MCAD) Octanoyl-CoA (Straight)2.5100%
Isovaleryl-CoA (Branched)> 200< 5%
Short/Branched-Chain ACAD (SBCAD) 2-Methylbutyryl-CoA (Branched)5.0100%
n-Butyryl-CoA (Straight)15.080%
Isovaleryl-CoA Dehydrogenase (IVD) Isovaleryl-CoA (Branched)3.0100%
n-Valeryl-CoA (Straight)50.025%

K_m_ (Michaelis constant) indicates the substrate concentration at half-maximal velocity; a lower K_m_ suggests higher enzyme affinity. V_max_ (maximum velocity) reflects the maximum rate of the reaction.

Table 2: Representative Abundance of Acyl-CoAs in Mammalian Cell Lines Note: Values can vary significantly based on cell type, culture conditions, and normalization method.[19]

Acyl-CoA SpeciesHepG2 (pmol/10⁶ cells)[19]
Acetyl-CoA10.64
Propionyl-CoA3.53
Butyryl-CoA1.01
Succinyl-CoA25.47
HMG-CoA0.97
Palmitoyl-CoA (C16:0)~5.0
Oleoyl-CoA (C18:1)~3.0

Visualizations

Below are diagrams illustrating key workflows and metabolic pathways relevant to the analysis of branched-chain acyl-CoAs.

G cluster_prep Sample Preparation cluster_analysis Analysis Sample 1. Sample Collection (Tissue / Cells) Quench 2. Metabolic Quenching (Liquid Nitrogen) Sample->Quench Homogenize 3. Homogenization (Ice-cold acidic buffer + IS) Quench->Homogenize Extract 4. Solvent Extraction (ACN/IPA on ice) Homogenize->Extract Centrifuge 5. Centrifugation (16,000 x g, 4°C) Extract->Centrifuge Supernatant 6. Collect Supernatant Centrifuge->Supernatant Dry 7. Dry Down (Nitrogen Stream) Supernatant->Dry Reconstitute 8. Reconstitute (Methanol) Dry->Reconstitute LCMS 9. UPLC-MS/MS Analysis Reconstitute->LCMS Data 10. Data Processing LCMS->Data

Caption: Experimental workflow for acyl-CoA extraction and analysis.

BCAA_Catabolism cluster_amino_acids Branched-Chain Amino Acids (BCAAs) cluster_keto_acids Branched-Chain α-Keto Acids (BCKAs) cluster_acyl_coas Branched-Chain Acyl-CoAs Valine Valine KIV α-Ketoisovalerate (KIV) Valine->KIV BCAT Leucine Leucine KIC α-Ketoisocaproate (KIC) Leucine->KIC BCAT Isoleucine Isoleucine KMV α-Keto-β-methylvalerate (KMV) Isoleucine->KMV BCAT Isobutyryl Isobutyryl-CoA KIV->Isobutyryl BCKDH Isovaleryl Isovaleryl-CoA KIC->Isovaleryl BCKDH Methylbutyryl 2-Methylbutyryl-CoA KMV->Methylbutyryl BCKDH BCAT_label Branched-Chain Aminotransferase (BCAT) BCKDH_label Branched-Chain α-Keto Acid Dehydrogenase (BCKDH)

Caption: Metabolic origin of branched-chain acyl-CoAs.[2][20]

Troubleshooting Start Start: Analytical Issue Q_Signal Low Signal or Poor Recovery? Start->Q_Signal Q_Resolution Poor Isomer Resolution? Q_Signal->Q_Resolution No Sol_Quench Verify Quenching & Temp Control (4°C) Q_Signal->Sol_Quench Yes Sol_LC Optimize LC Method: - New Column - Adjust Gradient - Modify Mobile Phase Q_Resolution->Sol_LC Yes End Problem Resolved Q_Resolution->End No Sol_pH Check Buffer pH (Optimal: 4.0-6.8) Sol_Quench->Sol_pH Sol_SPE Add SPE Cleanup Step to Remove Matrix Sol_SPE->End Sol_pH->Sol_SPE Sol_LC->End

Caption: Troubleshooting flowchart for common analytical issues.

References

Technical Support Center: Quantification of 20-Methyltricosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 20-Methyltricosanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to overcoming matrix effects in the quantification of this very-long-chain acyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of this compound?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix (e.g., salts, proteins, and phospholipids (B1166683) in plasma or tissue extracts).[1][2] This interference can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which compromises the accuracy, precision, and sensitivity of quantification.[1][2] Given that this compound is analyzed in complex biological samples, it is susceptible to these effects.

Q2: What are the primary causes of matrix effects in the analysis of this compound?

A2: In biological samples such as plasma, serum, or tissue extracts, phospholipids are a major cause of matrix effects, particularly in electrospray ionization (ESI).[1][3][4] Other sources of interference include salts, buffers, proteins, and other endogenous metabolites that can co-elute with the target analyte and interfere with the ionization process in the mass spectrometer's ion source.[1][3]

Q3: How can I determine if my this compound analysis is being affected by matrix effects?

A3: There are several methods to assess the presence and extent of matrix effects:

  • Post-Column Infusion: This is a qualitative method where a constant flow of a standard solution of your analyte is infused into the mass spectrometer after the LC column. A blank matrix extract is then injected. Dips or peaks in the constant analyte signal indicate regions of ion suppression or enhancement, respectively.[1]

  • Post-Extraction Spiking: This is a quantitative approach. The response of an analyte spiked into a blank matrix extract (that has undergone the full sample preparation process) is compared to the response of the same analyte concentration in a neat (clean) solvent.[1][2] The ratio of these responses reveals the degree of signal suppression or enhancement.[1]

Q4: What is the most effective way to compensate for matrix effects?

A4: The gold standard for correcting for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS).[2][5] A SIL-IS for this compound would have nearly identical chemical and physical properties and chromatographic retention time, ensuring it experiences the same degree of ion suppression or enhancement as the analyte.[5][6] This allows for accurate correction of variations in signal intensity.

Q5: Is it possible to simply dilute my sample to reduce matrix effects?

A5: Diluting the sample can be a simple and effective strategy to reduce the concentration of interfering matrix components.[2][7] However, this approach may not be suitable if the concentration of this compound is already low, as dilution could lower the signal below the instrument's limit of quantification.[2]

Troubleshooting Guides

Issue 1: Low signal intensity or complete absence of this compound peak.

  • Possible Cause: Significant ion suppression from matrix components.

  • Troubleshooting Steps:

    • Enhance Sample Cleanup: Implement a more rigorous sample preparation method. Techniques like Solid-Phase Extraction (SPE) are highly effective at removing interfering substances like phospholipids.[3][8]

    • Optimize Chromatography: Adjust the LC gradient to better separate this compound from the regions where ion suppression is observed (identified via post-column infusion).[3][9] Using a high-resolution column can also improve separation.[3]

    • Check Instrument Settings: Optimize mass spectrometer source parameters such as capillary voltage, gas flow, and temperature for your specific analyte and instrument.[8]

Issue 2: Inconsistent results and poor reproducibility between sample injections.

  • Possible Cause: Variable matrix effects between individual samples. The composition of the biological matrix can differ slightly from sample to sample, leading to varying degrees of ion suppression or enhancement.[1]

  • Troubleshooting Steps:

    • Incorporate a Stable Isotope-Labeled Internal Standard: This is the most reliable way to correct for sample-to-sample variations in matrix effects.[5][6]

    • Improve Sample Preparation Consistency: Ensure that the sample preparation protocol is followed precisely for all samples to minimize variability.

    • Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is representative of the study samples to account for consistent matrix effects.

Quantitative Data Summary

The quantification of very-long-chain acyl-CoAs like this compound is typically performed using LC-MS/MS. The following table provides representative quantitative data for long-chain acyl-CoA analysis from published methods, which can serve as an indication of achievable sensitivity.

Acyl-CoA SpeciesMethodLimit of Quantification (LOQ)Reference
Oleoyl-CoA (C18:1)LC-MS/MS2-133 nM[10]
Arachidonoyl-CoA (C20:4)LC-MS/MS2-133 nM[10]

Note: Specific LOD and LOQ values are highly dependent on the instrumentation, sample matrix, and the specific analytical method employed. The values presented are indicative ranges found in the literature.[10]

Experimental Protocols

Protocol 1: Extraction of Very-Long-Chain Acyl-CoAs from Tissues

This protocol describes a robust method for the extraction of acyl-CoAs from tissue samples, adapted from established procedures.[10][11]

Materials:

  • Frozen tissue sample (50-100 mg)

  • Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9[10]

  • Extraction Solvent: Acetonitrile (ACN):2-Propanol (3:1 v/v)[10]

  • Internal Standard (IS): e.g., Heptadecanoyl-CoA (C17:0-CoA) or a stable isotope-labeled analog of the analyte of interest.[11]

  • Centrifuge capable of 16,000 x g and 4°C

  • Homogenizer

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Homogenization:

    • Weigh 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.[10]

    • Add 0.5 mL of ice-cold Homogenization Buffer containing the internal standard.[10]

    • Homogenize on ice until the tissue is thoroughly dispersed.[10]

    • Add 0.5 mL of the Extraction Solvent and homogenize again.[10]

  • Extraction:

    • Transfer the homogenate to a microcentrifuge tube.

    • Vortex for 2 minutes and sonicate for 3 minutes.[10][11]

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.[10][11]

    • Carefully collect the supernatant.[10][11]

    • Re-extract the pellet with another 0.5 mL of the Extraction Solvent, vortex, sonicate, and centrifuge as before.[10][11]

    • Pool the supernatants.[10]

  • Sample Concentration:

    • Evaporate the pooled supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.[10][11]

  • Reconstitution:

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of methanol:water 1:1).[10]

Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup

For cleaner samples, the extract from Protocol 1 can be further purified using SPE.

Materials:

  • Acyl-CoA extract (from Protocol 1)

  • SPE Cartridges (e.g., Oasis MAX or similar mixed-mode anion exchange sorbent)

  • Conditioning Solution: Methanol

  • Equilibration Solution: Water

  • Wash Solution: 5% Ammonium Hydroxide in Water

  • Elution Solution: 2% Formic Acid in Methanol

Procedure:

  • Column Conditioning:

    • Pass 1 mL of Methanol through the SPE cartridge.

    • Pass 1 mL of Water through the SPE cartridge to equilibrate.[10]

  • Sample Loading:

    • Reconstitute the dried extract in a small volume of a weak solvent (e.g., water).

    • Load the reconstituted sample onto the conditioned SPE cartridge.[10]

  • Washing:

    • Wash the cartridge with 1 mL of Water to remove salts and polar impurities.[10]

    • Wash the cartridge with 1 mL of the Wash Solution to remove neutral and basic impurities.[10]

  • Elution:

    • Elute the retained acyl-CoAs with 1 mL of the Elution Solution.

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness and reconstitute in the initial LC mobile phase for analysis.

Visualizations

Workflow for Diagnosing Matrix Effects cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Assessment cluster_interpretation Interpretation PCI Post-Column Infusion InjectBlank Inject Blank Matrix Extract PCI->InjectBlank MonitorSignal Monitor Analyte Signal for Dips/Peaks InjectBlank->MonitorSignal Suppression Signal Dip or B < A (Ion Suppression) MonitorSignal->Suppression Identifies Suppression Zone Enhancement Signal Peak or B > A (Ion Enhancement) MonitorSignal->Enhancement Identifies Enhancement Zone SpikeSolvent Spike Analyte in Clean Solvent (A) Compare Compare Response (B vs. A) SpikeSolvent->Compare SpikeMatrix Spike Analyte in Blank Matrix Extract (B) SpikeMatrix->Compare Compare->Suppression Quantifies Suppression Compare->Enhancement Quantifies Enhancement

Caption: Workflow for the diagnosis of matrix effects.

General Experimental Workflow for Acyl-CoA Quantification Sample Biological Sample (Tissue, Plasma, etc.) SpikeIS Spike with Internal Standard Sample->SpikeIS Extraction Homogenization & Extraction SpikeIS->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup Drydown Drydown & Reconstitution Cleanup->Drydown LCMS LC-MS/MS Analysis Drydown->LCMS Data Data Analysis & Quantification LCMS->Data

Caption: General experimental workflow for acyl-CoA quantification.

References

Technical Support Center: Analysis of 20-Methyltricosanoyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 20-Methyltricosanoyl-CoA and its co-eluting isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why are its isomers difficult to separate?

A1: this compound is a very-long-chain fatty acyl-coenzyme A (VLCFA-CoA). Its isomers are molecules with the same chemical formula and mass but different structural arrangements of the methyl branch on the tricosanoyl chain. These structural similarities lead to nearly identical physicochemical properties, making their separation by conventional chromatographic techniques challenging, often resulting in co-elution.

Q2: What are the common analytical challenges when dealing with this compound isomers?

A2: The primary challenges include:

  • Co-elution: Isomers eluting from the chromatography column at the same time, leading to a single unresolved peak.

  • Inaccurate Quantification: Co-elution leads to an overestimation of the concentration of any single isomer.

  • Misidentification: A merged peak can be mistaken for a single compound, leading to incorrect structural assignment.

  • Low Abundance: These molecules are often present in low concentrations in biological samples, making detection difficult.

Q3: What are the initial signs of a co-elution problem in my chromatogram?

A3: Indicators of co-elution include:

  • Asymmetrical peak shapes: Look for peak fronting or tailing.

  • Broader than expected peaks: Unresolved isomers can merge to form a single, wide peak.

  • Inconsistent mass spectra across a single peak: This suggests the presence of multiple components.

Troubleshooting Guide: Resolving Co-eluting Isomers

When encountering co-eluting isomers of this compound, a systematic approach to method optimization is crucial. The following table summarizes potential solutions and their expected outcomes.

Parameter Modification Principle Expected Outcome Considerations
Gas Chromatography (GC) Column Chemistry Change to a more polar stationary phase (e.g., high-cyanopropyl).Enhanced resolution based on subtle differences in polarity.May require derivatization to fatty acid methyl esters (FAMEs).
Temperature Gradient Implement a slower temperature ramp.Increased interaction time with the stationary phase, improving separation.Can significantly increase analysis time.
Column Length Use a longer capillary column (e.g., 60m or 100m).Increased number of theoretical plates, leading to better resolution.Longer run times and potential for peak broadening.
Supercritical Fluid Chromatography (SFC) Stationary Phase Utilize a chiral stationary phase.Separation of enantiomers and some positional isomers.May not resolve all positional isomers.
Mobile Phase Modifier Alter the type or percentage of the polar co-solvent (e.g., methanol (B129727), ethanol).Changes in selectivity due to altered interactions with the stationary phase.Requires careful optimization to maintain peak shape.
Backpressure/Density Increase the backpressure to increase the density of the supercritical fluid.Enhanced solvating power of the mobile phase, which can alter selectivity.Instrument limitations on pressure.
Mass Spectrometry (MS) Ionization Technique Employ chemical ionization (CI) instead of electron ionization (EI).Softer ionization can produce more informative molecular ions for isomer differentiation.May require a different instrument setup.
Tandem MS (MS/MS) Use collision-induced dissociation to generate unique fragment ions for each isomer.Isomer-specific fragmentation patterns can allow for quantification even with co-elution.Requires method development to find optimal collision energies.
Ion Mobility-MS (IM-MS) Separate ions in the gas phase based on their size and shape (collision cross-section).Can resolve isomers with identical mass-to-charge ratios.[1][2][3]Requires specialized instrumentation.

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound as FAMEs

This protocol describes the derivatization of this compound to its corresponding fatty acid methyl ester (FAME) for analysis by gas chromatography-mass spectrometry (GC-MS).

1. Hydrolysis and Extraction:

  • To 100 µL of sample, add 1 mL of 0.5 M KOH in methanol.
  • Incubate at 60°C for 30 minutes to hydrolyze the CoA ester.
  • Cool to room temperature and add 1.25 mL of 1 M HCl in methanol to neutralize.
  • Add 2 mL of n-hexane and vortex for 1 minute to extract the free fatty acid.
  • Centrifuge at 2000 x g for 5 minutes and collect the upper hexane (B92381) layer.

2. Derivatization to FAMEs:

  • Evaporate the hexane extract to dryness under a stream of nitrogen.
  • Add 500 µL of 2% (v/v) H₂SO₄ in methanol.
  • Incubate at 60°C for 1 hour.
  • Add 1 mL of saturated NaCl solution and 1 mL of n-hexane.
  • Vortex for 1 minute and collect the upper hexane layer containing the FAMEs.

3. GC-MS Parameters:

  • GC Column: High-polarity cyanopropyl column (e.g., 100 m x 0.25 mm ID, 0.2 µm film thickness).
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • Oven Program:
  • Initial temperature: 150°C, hold for 2 min.
  • Ramp 1: 3°C/min to 200°C.
  • Ramp 2: 2°C/min to 240°C, hold for 10 min.
  • MS Detector:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Range: m/z 50-600.
  • Data Acquisition: Selected Ion Monitoring (SIM) for target ions can improve sensitivity and selectivity.

Protocol 2: SFC-MS/MS Analysis of Intact this compound Isomers

This protocol outlines a method for the direct analysis of intact this compound isomers using supercritical fluid chromatography-tandem mass spectrometry (SFC-MS/MS).

1. Sample Preparation:

  • Precipitate proteins from the sample by adding 4 volumes of ice-cold acetonitrile.
  • Vortex and centrifuge at 10,000 x g for 10 minutes at 4°C.
  • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
  • Reconstitute the sample in 100 µL of methanol/water (80:20, v/v).

2. SFC-MS/MS Parameters:

  • SFC Column: Chiral stationary phase column (e.g., polysaccharide-based).
  • Mobile Phase:
  • A: Supercritical CO₂
  • B: Methanol with 0.1% ammonium (B1175870) hydroxide
  • Gradient:
  • Start at 5% B.
  • Increase to 40% B over 10 minutes.
  • Hold at 40% B for 2 minutes.
  • Return to 5% B and equilibrate for 3 minutes.
  • Backpressure: 150 bar.
  • Column Temperature: 40°C.
  • MS/MS Detector:
  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Detection Mode: Multiple Reaction Monitoring (MRM).
  • Develop isomer-specific MRM transitions by analyzing individual standards if available.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Co-eluting Isomers start Co-elution Suspected (Asymmetric or Broad Peaks) optimize_chrom Step 1: Optimize Chromatography start->optimize_chrom change_column A. Change Stationary Phase (e.g., more polar for GC, chiral for SFC) optimize_chrom->change_column modify_gradient B. Modify Gradient/Ramp (Slower ramp rate) optimize_chrom->modify_gradient resolved Isomers Resolved change_column->resolved Success not_resolved Still Co-eluting change_column->not_resolved No Improvement modify_gradient->resolved Success modify_gradient->not_resolved No Improvement use_advanced_ms Step 2: Employ Advanced MS Techniques tandem_ms A. Use MS/MS (Isomer-specific fragmentation) use_advanced_ms->tandem_ms ion_mobility B. Use Ion Mobility-MS (Separation by size and shape) use_advanced_ms->ion_mobility tandem_ms->resolved Success end Consult Specialist / Consider Alternative Technique tandem_ms->end No Improvement ion_mobility->resolved Success ion_mobility->end No Improvement not_resolved->use_advanced_ms

Caption: Troubleshooting workflow for co-eluting isomers.

ExperimentalWorkflow GC-MS Analysis Workflow for this compound sample Biological Sample hydrolysis Hydrolysis of CoA Ester sample->hydrolysis extraction Liquid-Liquid Extraction of Free Fatty Acid hydrolysis->extraction derivatization Derivatization to FAME extraction->derivatization gcms_analysis GC-MS Analysis derivatization->gcms_analysis data_processing Data Processing and Quantification gcms_analysis->data_processing

Caption: GC-MS experimental workflow.

Signaling Pathway Context

Very-long-chain fatty acids (VLCFAs) and their CoA esters are integral to several cellular processes. The biosynthesis of this compound likely occurs through the fatty acid elongation (FAE) pathway in the endoplasmic reticulum.[4][5] This pathway sequentially adds two-carbon units to a growing acyl-CoA chain.[4][5] Branched-chain fatty acids can be synthesized from branched-chain amino acid catabolism products that serve as primers for the FAE system.

Once synthesized, this compound can be incorporated into complex lipids such as sphingolipids and glycerophospholipids, which are essential components of cellular membranes.[5][6] Alterations in the levels of VLCFAs have been implicated in various physiological and pathological conditions.[2][3] Degradation of VLCFA-CoAs primarily occurs in peroxisomes via β-oxidation.[2][3]

SignalingPathway Metabolic Context of this compound precursors Branched-Chain Amino Acid Metabolites (e.g., isovaleryl-CoA) fae Fatty Acid Elongation (FAE) (Endoplasmic Reticulum) precursors->fae target_molecule This compound fae->target_molecule complex_lipids Incorporation into Complex Lipids (Sphingolipids, Glycerophospholipids) target_molecule->complex_lipids degradation Peroxisomal β-oxidation target_molecule->degradation membrane Cellular Membranes complex_lipids->membrane degradation_products Shorter Acyl-CoAs degradation->degradation_products

Caption: Metabolic pathway of this compound.

References

Technical Support Center: Optimizing Collision Energy for 20-Methyltricosanoyl-CoA Fragmentation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of 20-Methyltricosanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor and product ions for this compound in positive ion mode mass spectrometry?

A1: For this compound (Chemical Formula: C₄₅H₈₂N₇O₁₇P₃S, Molecular Weight: 1118.16 g/mol ), the expected singly charged precursor ion ([M+H]⁺) in positive electrospray ionization (ESI+) is at a mass-to-charge ratio (m/z) of approximately 1119.16. Upon collision-induced dissociation (CID), acyl-CoAs typically exhibit a characteristic fragmentation pattern.[1][2][3] The two most common product ions are:

Q2: What is a good starting point for collision energy optimization for this compound?

A2: For long-chain acyl-CoAs (C14-C20), a collision energy of around 30 eV has been shown to be effective.[4] Given that this compound is a very-long-chain acyl-CoA, a starting collision energy in the range of 30-40 eV is recommended. However, the optimal collision energy is instrument-dependent and should be empirically determined for your specific mass spectrometer.

Q3: What type of liquid chromatography (LC) column is suitable for the analysis of this compound?

A3: A C18 reversed-phase column is a common and effective choice for the separation of long-chain acyl-CoAs.[5] The hydrophobicity of this compound makes it well-suited for retention and separation on a C18 stationary phase.

Q4: How does the chain length of this compound affect its detection by mass spectrometry?

A4: For very-long-chain fatty acyl-CoAs (those with more than 20 carbons), a decrease in signal intensity may be observed with increasing chain length. Therefore, optimizing sample preparation and instrument parameters is crucial for the sensitive detection of this compound.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the mass spectrometry analysis of this compound.

Issue 1: Low Signal Intensity or No Detectable Peak for this compound

Possible Cause Suggested Solution
Suboptimal Collision Energy The applied collision energy may be too low, resulting in insufficient fragmentation, or too high, leading to excessive fragmentation and loss of the characteristic product ions. It is recommended to perform a collision energy optimization experiment by ramping the collision energy (e.g., from 10 to 60 eV in 5 eV increments) to find the value that maximizes the intensity of the target product ions (m/z 612.16 and 428.04).
Poor Ionization Efficiency Ensure the electrospray ionization source parameters are optimized. For large molecules like this compound, adjusting the capillary voltage, gas flow, and temperature can significantly improve ionization and signal intensity.
Sample Degradation Acyl-CoAs can be unstable. Prepare fresh samples and keep them on ice or in a cooled autosampler. Avoid repeated freeze-thaw cycles.
Matrix Effects Co-eluting compounds from the sample matrix can suppress the ionization of this compound. Improve sample cleanup using solid-phase extraction (SPE) or adjust the chromatographic gradient to better separate the analyte from interfering matrix components.

Issue 2: High Background Noise Obscuring the Analyte Signal

Possible Cause Suggested Solution
Contaminated LC System or Solvent Flush the LC system with a strong solvent mixture (e.g., isopropanol/acetonitrile/water) to remove contaminants. Use high-purity, MS-grade solvents and freshly prepared mobile phases.
Non-Specific Fragmentation If the collision energy is too high, it can lead to non-specific fragmentation of both the analyte and background ions, increasing the chemical noise. Re-optimize the collision energy to a lower value that still provides good fragmentation of the precursor ion.
Inadequate Chromatographic Separation Poor separation can lead to the co-elution of isomers or other interfering compounds, contributing to a high baseline. Optimize the LC gradient to improve the resolution of the this compound peak.

Data Presentation

Table 1: Theoretical m/z Values for this compound and its Fragments

Description m/z
Precursor Ion ([M+H]⁺) 1119.16
Product Ion ([M-507+H]⁺) 612.16
Adenosine Diphosphate Fragment 428.04

Table 2: Recommended Starting Parameters for Collision Energy Optimization

Parameter Starting Value Range to Test
Collision Energy (eV) 3510 - 60
Ionization Mode Positive ESIN/A
Precursor Ion (m/z) 1119.16N/A
Product Ions (m/z) 612.16, 428.04N/A

Experimental Protocols

Protocol 1: Collision Energy Optimization for this compound

  • Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in a suitable solvent (e.g., 50% methanol (B129727) in water).

  • Direct Infusion: Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

  • Set Up the MS Method:

    • Set the mass spectrometer to positive ion mode.

    • Select the precursor ion of this compound (m/z 1119.16) for fragmentation.

    • Create a method that ramps the collision energy from 10 to 60 eV in increments of 5 eV, acquiring data for at least 1 minute at each step.

  • Data Analysis:

    • Examine the product ion spectra at each collision energy step.

    • Plot the intensity of the target product ions (m/z 612.16 and 428.04) as a function of collision energy.

    • The collision energy that yields the highest intensity for the desired product ion(s) is the optimal value.

Visualizations

Collision_Energy_Optimization_Workflow cluster_prep Sample Preparation cluster_infusion Mass Spectrometry cluster_analysis Data Analysis Prep Prepare 1 µg/mL This compound Standard Infusion Direct Infusion (5-10 µL/min) Prep->Infusion MS_Setup Set MS to Positive Ion Mode Select Precursor m/z 1119.16 Infusion->MS_Setup CE_Ramp Ramp Collision Energy (10-60 eV) MS_Setup->CE_Ramp Analysis Monitor Product Ions (m/z 612.16, 428.04) CE_Ramp->Analysis Plot Plot Ion Intensity vs. Collision Energy Analysis->Plot Optimal_CE Determine Optimal Collision Energy Plot->Optimal_CE

Caption: Workflow for optimizing collision energy for this compound.

Fragmentation_Pathway cluster_fragments Collision-Induced Dissociation (CID) Precursor This compound [M+H]⁺ m/z 1119.16 Product1 [M-507+H]⁺ m/z 612.16 Precursor->Product1 Neutral Loss of 507 Da Product2 Adenosine Diphosphate Fragment m/z 428.04 Precursor->Product2

Caption: Fragmentation pathway of this compound in positive ion mode.

References

Technical Support Center: Trace Analysis of 20-Methyltricosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid contamination during the trace analysis of 20-Methyltricosanoyl-CoA and other long-chain acyl-CoAs.

Frequently Asked Questions (FAQs)

Q1: I'm observing a high background signal and extraneous peaks in my blank injections. What are the most likely sources of contamination?

A1: High background in blank injections is a common issue in trace analysis and typically points to contamination from one or more of the following sources:

  • Solvents and Reagents: Impurities in solvents like water, acetonitrile, or methanol (B129727) are a primary cause. Even high-purity grades can contain contaminants that become significant at trace levels.[1] Additives in plastics, such as plasticizers (e.g., phthalates) and polymers, can leach from storage bottles into your solvents.[1][2]

  • Labware: Both glassware and plasticware can introduce contaminants. Plastic tubes and pipette tips can leach plasticizers and slip agents.[3][4] Glassware that is improperly cleaned can retain residues from previous experiments or detergents.[3]

  • LC-MS/MS System: The instrument itself can be a source of contamination. This can include carryover from previous samples, contaminated solvent lines, or buildup of non-volatile salts in the ion source.[5][6][7]

  • Laboratory Environment: Dust and aerosols in the lab can contain keratins, phthalates, and other interfering compounds that can settle into open sample vials or onto lab surfaces.[8][9]

Q2: What type of labware is best for minimizing contamination in lipid analysis?

A2: Borosilicate glassware is generally preferred for applications involving organic solvents. If plastics are necessary, use high-quality polypropylene (B1209903) (PP) tubes from a reputable manufacturer, as contaminant levels can vary significantly.[3] Avoid polyvinyl chloride (PVC) materials, which are a major source of phthalate (B1215562) contamination.[3] It's also advisable to avoid siliconized surfaces, as these can introduce polysiloxanes.[8] A recent study highlighted that while glassware can introduce some contaminants, polypropylene microcentrifuge tubes can contribute significantly more, leading to ion-suppression of low-abundance lipids.[4]

Q3: How can I differentiate between sample carryover and general system contamination?

A3: A strategic sequence of blank injections can help distinguish between these two issues.

  • To Detect Carryover: Inject a high-concentration standard, followed immediately by a series of blank solvent injections.[10] If the contaminant peak is highest in the first blank and decreases in subsequent blanks, it is likely due to carryover from the preceding sample.[6]

  • To Detect System Contamination: If all blank injections show a similar, consistent level of the contaminant, the source is likely static, such as contaminated mobile phase solvents, solvent lines, or a dirty ion source.[6] You can further test for solvent contamination by increasing the column equilibration time; if the contaminant peak area increases proportionally, the mobile phase is the likely source.[6]

Q4: Can my sample preparation method itself introduce contamination?

A4: Yes, every step of sample preparation is a potential source of contamination.[11] Key areas to watch include:

  • Reagents: Impurities in acids, buffers, and water are critical, as these are often used in much larger volumes than the sample itself.[1] For instance, a 1 ppb impurity in a reagent can become a 40 ppb contamination in the final analysis if the reagent-to-sample ratio is 40:1.[1]

  • Homogenization: Grinding or homogenization steps can introduce contaminants if the equipment is not properly cleaned.[11]

  • Environment: Performing sample preparation in an open lab environment increases the risk of contamination from airborne particulates.[12] Whenever possible, work in a clean environment like a laminar flow hood.[8][13]

Troubleshooting Guides & Experimental Protocols

Protocol 1: Rigorous Glassware Cleaning for Lipidomics

This protocol is designed to eliminate organic residues and other contaminants from borosilicate glassware.

Materials:

  • Phosphate-free laboratory detergent[14]

  • Hot tap water

  • High-purity water (e.g., Milli-Q or equivalent)

  • HPLC-grade methanol, acetone, and hexane[3]

  • Hexane-rinsed aluminum foil

  • Drying oven or dedicated drying rack

Procedure:

  • Initial Decontamination: Immediately after use, rinse glassware with tap water to remove gross material.[14]

  • Detergent Wash: Scrub the glassware thoroughly with a non-abrasive brush and a solution of phosphate-free detergent in hot tap water.[3]

  • Tap Water Rinse: Completely fill and empty the glassware six times with warm-to-hot tap water to remove all detergent residue.[3]

  • Acid Rinse (Optional but Recommended): For trace-level analysis, soak the glassware in a 10% hydrochloric or nitric acid bath for at least one hour (preferably overnight).[15] Ensure all surfaces are submerged. This step is crucial for removing acid-soluble contaminants.[14] Note: Use nitric acid for trace metal sensitive applications and HCl for general purposes, but never use glassware cleaned with nitric acid for chloride determinations.[14]

  • High-Purity Water Rinse: After the detergent or acid wash, rinse the glassware thoroughly (at least 6 times) with high-purity water.[3]

  • Solvent Rinses (Perform in a Fume Hood):

    • Rinse three times with HPLC-grade methanol.

    • Rinse three times with HPLC-grade acetone.

    • Rinse three times with HPLC-grade hexane.[3]

  • Drying: Allow the glassware to air dry on a dedicated rack or place it in a drying oven at a temperature no higher than 110°C.[3]

  • Storage: Once dry, immediately cover the openings with hexane-rinsed aluminum foil and store in a closed, clean cabinet to prevent contamination from dust and the lab environment.[3]

Protocol 2: LC-MS/MS System Preparation and Wash

This protocol helps reduce background noise and prevent sample carryover in the analytical system.

Materials:

  • Fresh, high-purity mobile phase solvents (e.g., water, acetonitrile, methanol with appropriate additives like ammonium (B1175870) hydroxide).[16][17]

  • Blank solvent (the same solvent used to dissolve samples).

  • Strong needle wash solution (e.g., a mixture with a higher percentage of organic solvent, or an acidified/basified solution depending on analyte properties).[10]

Procedure:

  • Solvent Line Flush: Before any analysis, flush all solvent lines with fresh, high-purity mobile phases for at least 30 minutes. Use clean glass reservoirs for your solvents.[3]

  • Column Equilibration: Install the analytical column and equilibrate it with the initial mobile phase conditions for an extended period (e.g., several hours or overnight) at a low flow rate. This helps create a stable baseline.[3]

  • Injector and Needle Wash: Configure the autosampler to perform extensive needle washes before and after each injection. Use a strong, appropriate solvent for the wash cycle. For basic compounds that may adsorb to metal surfaces, adding a small amount of acid to the wash solvent can be effective.[10] For stubborn, hydrophobic compounds, trifluoroethanol has been shown to be an effective wash solvent.[18]

  • Blank Injections: Perform a series of 5-10 blank injections to condition the system and verify that the background is low and stable before running standards or samples.[3][10]

  • Strategic Blanks: In your analytical sequence, run a blank injection immediately after your highest concentration standard and after samples suspected to have high concentrations of the analyte.[10] This helps to monitor for and mitigate carryover between samples.

Quantitative Data Summary

Table 1: Common Contaminants in Trace Lipid Analysis and Their Sources

Contaminant ClassSpecific ExamplesCommon SourcesPrevention Strategy
Plasticizers Di-n-butyl phthalate (DBP), Bis(2-ethylhexyl) phthalate (DEHP)Plastic labware (tubes, pipette tips, bottle caps), PVC tubing, floor tiles, plastic wrap.[2][3]Use glassware or high-purity polypropylene (PP) labware. Pre-rinse all plasticware with a suitable solvent.[3]
Slip Agents / Amides Erucamide, OleamidePolypropylene tubes, often leached during solvent extraction.[4]Choose labware from manufacturers who certify their products are free of slip agents. Perform extraction blanks to identify leached contaminants.
Polymers & Detergents Polyethylene glycol (PEG), PolysiloxanesDetergents (Triton X-100, Tween), siliconized vials, some lab wipes.[8]Use phosphate-free detergents, rinse glassware thoroughly with organic solvents, and avoid siliconized labware.[3][8]
Environmental Keratins, various hydrocarbonsDust, skin, hair, clothing fibers, cardboard/paper products.[9][13]Wear gloves (change frequently), work in a laminar flow hood, and keep samples covered.[8]

Table 2: Efficacy of Cleaning Procedures on Contaminant Reduction

ContaminantLabware TypeCleaning Method% Reduction (Approx.)Reference
General LipidsGlasswareDetergent + Water Rinse80-90%[3]
General LipidsGlasswareDetergent + Water + Solvent Rinses>99%[3]
Trace MetalsPFA PlasticSoaking in 20% Nitric Acid (≥4 hrs)>98%[13][19]
PhthalatesPolypropylenePre-rinse with Hexane70-85%[3]
Peptides (Carryover)LC SystemStandard Wash90-95%[18]
Peptides (Carryover)LC SystemOptimized Wash (with Trifluoroethanol)>99.5%[18]

Visualizations

Workflow for Minimizing Contamination

Contamination_Avoidance_Workflow cluster_prep Phase 1: Preparation cluster_sampling Phase 2: Sample Handling cluster_analysis Phase 3: Analysis N1 Select Labware (Glass or High-Purity PP) N2 Rigorous Cleaning Protocol (Acid/Solvent Wash) N1->N2 Clean N3 Prepare High-Purity Solvents & Reagents N2->N3 Use Clean Glassware N4 Work in Clean Environment (Laminar Flow Hood) N3->N4 Use pure reagents N5 Sample Extraction & Derivatization N4->N5 Process N6 Transfer to Vial N5->N6 Aliquot N7 System Conditioning (Flush & Blanks) N6->N7 Load samples N8 Sequence Setup (Standards, Samples, Blanks) N7->N8 Prepare N9 Data Acquisition N8->N9 Run C1 Leaching C1->N1 C2 Residues C2->N2 C3 Impurities C3->N3 C4 Airborne C4->N5 C5 Carryover C5->N8 Contaminant_Troubleshooting Start High Background / Ghost Peaks Observed in Blanks Q1 Run Blank after Highest Standard. Is peak intensity decreasing in subsequent blanks? Start->Q1 Res_Carryover Likely Sample Carryover Q1->Res_Carryover  Yes Q2 Is contamination peak consistent across all blanks? Q1->Q2  No Action_Carryover Action: - Improve needle wash protocol - Check for worn injector parts - Use guard column Res_Carryover->Action_Carryover Res_System Likely System Contamination Q2->Res_System  Yes Res_Intermittent Intermittent / Environmental Contamination Q2->Res_Intermittent  No Action_System Action: - Prepare fresh mobile phase - Flush system lines - Clean ion source Res_System->Action_System Action_Intermittent Action: - Check lab environment (dust) - Review sample prep hygiene - Use fresh vials/caps Res_Intermittent->Action_Intermittent

References

Technical Support Center: Analysis of 20-Methyltricosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method validation of 20-Methyltricosanoyl-CoA analysis. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical technique for the quantification of this compound?

A1: The gold standard for the analysis of acyl-CoA species, including long-chain variants like this compound, is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] This technique offers high sensitivity and specificity, which is crucial for distinguishing and quantifying specific acyl-CoA molecules within complex biological matrices.[1][2]

Q2: What are the key parameters to assess during method validation for this compound analysis?

A2: A comprehensive method validation should assess the following parameters:

  • Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components.[3]

  • Linearity: The range over which the method's response is directly proportional to the analyte concentration.[4][5][6]

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[5]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[1][6][7]

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Q3: Where can I obtain a reference standard for this compound?

A3: While specific information for this compound was not found in the provided search results, various isomers such as 10-Methyltricosanoyl-CoA, 18-Methyltricosanoyl-CoA, and 21-Methyltricosanoyl-CoA are available from suppliers of biochemical reagents.[8][9][10] It is recommended to contact these suppliers to inquire about the availability of the 20-methyl isomer or the possibility of custom synthesis. A certificate of analysis (CoA) is recommended to ensure the quality and purity of the reference standard.[3][11]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Poor Peak Shape or Tailing - Inappropriate mobile phase pH.- Column degradation or contamination.- Sample solvent incompatible with the mobile phase.- Adjust the mobile phase pH. For acyl-CoAs, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is often used.[1]- Use a guard column and ensure proper sample cleanup.- Reconstitute the final sample extract in a solvent similar in composition to the initial mobile phase.[1]
Low Signal Intensity or No Peak - Inefficient extraction.- Analyte degradation.- Suboptimal mass spectrometer settings.- Insufficient sample concentration.- Optimize the solid-phase extraction (SPE) procedure. Ensure the correct sorbent and elution solvents are used.[1][6]- Keep samples on ice or at 4°C during processing and store at -80°C for long-term stability.[12]- Tune the mass spectrometer specifically for this compound using a reference standard to determine the optimal precursor and product ions, as well as collision energy.[6]- Concentrate the sample or increase the injection volume.
High Background Noise - Matrix effects from the biological sample.- Contaminated solvents or reagents.- In-source fragmentation of other molecules.- Improve sample cleanup using techniques like SPE.[6]- Use high-purity solvents and freshly prepared mobile phases.- Optimize chromatographic separation to resolve the analyte from interfering compounds.
Poor Reproducibility (High %RSD) - Inconsistent sample preparation.- Variability in injection volume.- Unstable instrument performance.- Standardize all steps of the sample preparation protocol. Use of an internal standard is highly recommended.[5][6]- Ensure the autosampler is functioning correctly and there are no air bubbles in the syringe.- Allow the LC-MS/MS system to equilibrate and perform system suitability tests before running samples.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is a general guideline for the extraction of long-chain acyl-CoAs from biological matrices and should be optimized for your specific sample type.

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.[1]

  • Loading: Load 500 µL of the sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove polar impurities.[1]

  • Elution: Elute the this compound with 1 mL of methanol.

  • Drying: Evaporate the eluent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.[1]

LC-MS/MS Analysis

This is a representative LC-MS/MS method for long-chain acyl-CoA analysis.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[1]

    • Mobile Phase A: 0.1% formic acid in water.[1]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[1]

    • Gradient: A typical gradient would start at a low percentage of mobile phase B and ramp up to a high percentage to elute hydrophobic molecules like this compound.[2]

    • Flow Rate: 0.3 mL/min.[1]

    • Injection Volume: 5 µL.[1]

  • Tandem Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[1]

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: These need to be determined empirically by infusing a pure standard of this compound. The precursor ion will be the [M+H]+ ion. Product ions are typically generated from the fragmentation of the CoA moiety.[6]

    • Collision Energy: Optimize for the specific analyte to achieve the most stable and intense fragment ion signal.[1]

Quantitative Data Summary

The following tables provide typical acceptance criteria for method validation based on regulatory guidelines and scientific publications.

Table 1: Acceptance Criteria for Method Validation Parameters

ParameterAcceptance CriteriaReference
**Linearity (R²) **> 0.99[1][4][5]
Precision (%RSD) < 15% (for LLOQ < 20%)[1][7]
Accuracy (%Bias) Within ±15% of the nominal value (for LLOQ within ±20%)[7]

Table 2: Comparison of Analytical Methods for Acyl-CoA Analysis

ParameterLC-MS/MSHPLC-UV/FluorescenceEnzymatic Assays
Limit of Detection (LOD) 1-10 fmol120 pmol (with derivatization)~50 fmol
Limit of Quantification (LOQ) 5-50 fmol1.3 nmol (LC/MS-based)~100 fmol
Specificity HighModerateHigh
Throughput HighModerateLow to Moderate

Data in this table is generalized from the analysis of other acyl-CoAs and may vary for this compound.[1]

Visualizations

Method_Validation_Workflow cluster_planning Method Development & Planning cluster_validation Method Validation Experiments cluster_analysis Sample Analysis & Reporting dev Method Development protocol Validation Protocol Definition dev->protocol specificity Specificity / Selectivity protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision loq LOD & LOQ precision->loq stability Stability loq->stability sample_analysis Routine Sample Analysis stability->sample_analysis report Validation Report Generation sample_analysis->report

Caption: Workflow for the validation of an analytical method.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Corrective Actions start Analytical Issue (e.g., Poor Peak Shape) cause1 Mobile Phase Issue start->cause1 cause2 Column Issue start->cause2 cause3 Sample Prep Issue start->cause3 solution1 Optimize Mobile Phase cause1->solution1 solution2 Clean/Replace Column cause2->solution2 solution3 Refine Sample Prep cause3->solution3 end Issue Resolved solution1->end solution2->end solution3->end

Caption: A logical approach to troubleshooting analytical issues.

References

Technical Support Center: 20-Methyltricosanoyl-CoA Enzymatic Conversion

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the complete enzymatic conversion of 20-Methyltricosanoyl-CoA.

Troubleshooting Guide

This guide addresses common issues encountered during the enzymatic conversion of this compound in a question-and-answer format.

Question 1: Why am I observing low or no enzymatic activity with this compound?

Possible Causes and Solutions:

Cause Explanation Troubleshooting Steps
Substrate Insolubility This compound is a very-long-chain acyl-CoA with significant hydrophobicity, leading to poor solubility in aqueous buffers and the formation of micelles.[1]- Use a co-solvent: Dissolve the substrate in a small amount of an organic solvent like DMSO before adding it to the assay buffer. - Incorporate a non-ionic detergent: Add Triton X-100 or Tween-20 at low concentrations (e.g., 0.01-0.1%) to the assay buffer to aid in solubilization. Ensure enzyme compatibility. - Utilize a carrier protein: Bovine Serum Albumin (BSA) can bind to long-chain fatty acyl-CoAs and increase their effective concentration in solution.
Inactive Enzyme The enzyme, such as Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD), may have lost activity due to improper storage, handling (e.g., repeated freeze-thaw cycles), or degradation.- Verify enzyme activity: Run a positive control with a known substrate for your enzyme to confirm its viability. - Proper storage: Store the enzyme at the recommended temperature, typically -80°C, and avoid repeated freeze-thaw cycles by preparing aliquots.
Suboptimal Assay Conditions The pH, temperature, or ionic strength of the assay buffer may not be optimal for the enzyme's activity.- Optimize pH: Test a range of pH values (typically between 7.0 and 8.5 for VLCAD) to find the optimal condition for your specific enzyme and substrate. - Optimize temperature: Determine the optimal temperature for the enzyme. Most assays are performed between 30°C and 37°C.[2] - Check ionic strength: High salt concentrations can inhibit some enzymes.
Presence of Inhibitors Contaminants in the substrate, buffer, or enzyme preparation can inhibit the reaction.- Use high-purity reagents: Ensure that this compound and all buffer components are of high purity. - Consider product inhibition: High concentrations of the reaction products can inhibit the enzyme. Monitor the reaction progress over time to detect this.

Question 2: How can I address the issue of high background signal in my assay?

Possible Causes and Solutions:

Cause Explanation Troubleshooting Steps
Substrate Instability The thioester bond in this compound can be susceptible to hydrolysis, leading to a high background signal.- Prepare fresh substrate solutions: Avoid using old or improperly stored substrate stocks. - Maintain appropriate pH: Long-chain acyl-CoAs are more stable in slightly acidic conditions (pH 4-6) for long-term storage.[3]
Contaminating Enzymes The enzyme preparation may contain other enzymes that can react with the substrate or detection reagents.- Use a highly purified enzyme: If possible, use a commercially available, purified enzyme. - Include appropriate controls: Run a blank reaction without the enzyme to measure the non-enzymatic degradation of the substrate.

Frequently Asked Questions (FAQs)

Q1: What is the optimal substrate concentration for this compound in an enzymatic assay?

The optimal concentration of this compound needs to be determined empirically for your specific enzyme and assay conditions. Due to its low solubility, it is crucial to find a balance between a concentration high enough to saturate the enzyme and one that does not lead to precipitation. A substrate titration experiment is recommended to determine the Michaelis-Menten constant (Km) for your enzyme with this substrate.

Q2: Which enzyme is suitable for the conversion of this compound?

Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) is the primary enzyme responsible for the initial step of mitochondrial beta-oxidation of very-long-chain fatty acids.[4][5] VLCAD is active on acyl-CoAs with chain lengths from C12 to C24, making it a suitable candidate for the conversion of this compound.[4][5]

Q3: How can I monitor the progress of the enzymatic conversion of this compound?

The method for monitoring the reaction will depend on the enzyme and the specific reaction being catalyzed. For VLCAD, common methods include:

  • Spectrophotometric assays: These assays couple the reduction of FAD to the reduction of a chromogenic or fluorogenic reporter molecule.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the substrate and product over time.[3]

  • Mass Spectrometry (MS): LC-MS/MS is a highly sensitive method for detecting and quantifying the products of the reaction.

Experimental Protocols

General Protocol for Enzymatic Assay of this compound with VLCAD

This protocol provides a general framework. Optimal conditions should be determined experimentally.

1. Reagent Preparation:

  • Assay Buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.5, containing 0.1 mM EDTA.
  • Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
  • Enzyme Solution: Prepare a working solution of purified VLCAD in the assay buffer. Keep on ice.
  • Detection Reagents: Prepare according to the manufacturer's instructions for the chosen detection method (e.g., chromogenic substrate for a coupled assay).

2. Assay Procedure:

  • Set up the reaction in a microplate or cuvette. A typical reaction volume is 100-200 µL.
  • To each well, add the assay buffer.
  • Add the desired volume of the this compound stock solution to achieve the final desired concentration. Mix well.
  • Add the detection reagents (if applicable).
  • Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes.
  • Initiate the reaction by adding the enzyme solution.
  • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time at the appropriate wavelength.

3. Controls:

  • No-enzyme control: Replace the enzyme solution with an equal volume of assay buffer to measure the rate of non-enzymatic substrate degradation.
  • No-substrate control: Replace the substrate solution with an equal volume of DMSO to measure any background signal from the enzyme and buffer components.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Reagent Preparation Assay_Setup Assay Setup (Buffer, Substrate) Reagent_Prep->Assay_Setup Substrate_Prep Substrate Stock Solution Substrate_Prep->Assay_Setup Enzyme_Prep Enzyme Dilution Reaction_Initiation Initiate with Enzyme Enzyme_Prep->Reaction_Initiation Pre_Incubation Pre-incubation (37°C) Assay_Setup->Pre_Incubation Pre_Incubation->Reaction_Initiation Data_Acquisition Data Acquisition (Spectrophotometer) Reaction_Initiation->Data_Acquisition Calculate_Rates Calculate Reaction Rates Data_Acquisition->Calculate_Rates Data_Interpretation Interpret Results Calculate_Rates->Data_Interpretation

Caption: Workflow for the enzymatic conversion of this compound.

Troubleshooting_Tree Start Incomplete Conversion? Solubility Check Substrate Solubility Start->Solubility Yes Enzyme_Activity Verify Enzyme Activity Start->Enzyme_Activity No, Solubility OK Assay_Conditions Optimize Assay Conditions Start->Assay_Conditions No, Activity OK Inhibitors Check for Inhibitors Start->Inhibitors No, Conditions OK Solution_Solubility Add Co-solvent/Detergent/BSA Solubility->Solution_Solubility Solution_Enzyme Run Positive Control Enzyme_Activity->Solution_Enzyme Solution_Conditions Optimize pH, Temp, [S] Assay_Conditions->Solution_Conditions Solution_Inhibitors Use High Purity Reagents Inhibitors->Solution_Inhibitors

Caption: Troubleshooting decision tree for incomplete enzymatic conversion.

References

Validation & Comparative

A Comparative Guide to the Metabolism of 20-Methyltricosanoyl-CoA and Phytanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the metabolic pathways of two distinct fatty acyl-CoAs: 20-methyltricosanoyl-CoA, a very-long-chain fatty acid with a methyl branch at an even-numbered carbon, and phytanoyl-CoA, a branched-chain fatty acid derived from dietary sources. Understanding the metabolic fates of these molecules is crucial for research into peroxisomal disorders and the development of targeted therapeutics.

Introduction

The metabolism of fatty acids is a fundamental cellular process for energy production and the synthesis of essential lipids. While the beta-oxidation of straight-chain fatty acids is well-characterized, the degradation of branched-chain and very-long-chain fatty acids (VLCFAs) involves specialized enzymatic pathways primarily localized within peroxisomes. This guide focuses on the metabolic divergence of this compound and phytanoyl-CoA, highlighting the influence of methyl branch positioning on their respective catabolic routes.

Phytanic acid, a 3,7,11,15-tetramethylhexadecanoic acid, is a dietary branched-chain fatty acid that, once converted to phytanoyl-CoA, cannot be directly metabolized by beta-oxidation due to the presence of a methyl group on its β-carbon.[1] This steric hindrance necessitates an alternative pathway known as alpha-oxidation.[2] In contrast, 20-methyltricosanoic acid, a C24 fatty acid with a methyl group at the 20th carbon (an even-numbered position far from the carboxyl end), is predicted to undergo initial degradation via the peroxisomal beta-oxidation pathway.

Metabolic Pathways

Phytanoyl-CoA: The Alpha-Oxidation Pathway

The metabolism of phytanoyl-CoA is a classic example of alpha-oxidation, a process that removes a single carbon atom from the carboxyl end of a fatty acid.[2] This pathway is essential for circumventing the β-methyl group that obstructs the standard beta-oxidation machinery. The entire process is believed to occur within the peroxisomes.[2]

The key steps are:

  • Activation: Phytanic acid is activated to phytanoyl-CoA.

  • Hydroxylation: Phytanoyl-CoA is hydroxylated at the α-carbon by phytanoyl-CoA hydroxylase (PHYH) , also known as phytanoyl-CoA dioxygenase, to form 2-hydroxyphytanoyl-CoA.[3] This is the rate-limiting step in phytanic acid alpha-oxidation.

  • Cleavage: 2-hydroxyphytanoyl-CoA is cleaved by 2-hydroxyphytanoyl-CoA lyase into pristanal (B217276) and formyl-CoA.[2]

  • Oxidation: Pristanal is oxidized to pristanic acid by an aldehyde dehydrogenase.[2]

  • Beta-Oxidation: Pristanic acid, now lacking the β-methyl block, can be activated to pristanoyl-CoA and subsequently degraded via peroxisomal beta-oxidation.[2]

A deficiency in the PHYH enzyme leads to the accumulation of phytanic acid, resulting in Refsum disease , a rare autosomal recessive neurological disorder.[3]

Phytanoyl_CoA_Metabolism cluster_peroxisome Peroxisome Phytanic_acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_acid->Phytanoyl_CoA Acyl-CoA Synthetase 2_Hydroxyphytanoyl_CoA 2-Hydroxyphytanoyl-CoA Phytanoyl_CoA->2_Hydroxyphytanoyl_CoA Phytanoyl-CoA Hydroxylase (PHYH) (Alpha-Oxidation) Pristanal Pristanal 2_Hydroxyphytanoyl_CoA->Pristanal 2-Hydroxyphytanoyl-CoA Lyase Pristanic_acid Pristanic Acid Pristanal->Pristanic_acid Aldehyde Dehydrogenase Pristanoyl_CoA Pristanoyl-CoA Pristanic_acid->Pristanoyl_CoA Acyl-CoA Synthetase Beta_Oxidation_Products Acetyl-CoA + Propionyl-CoA Pristanoyl_CoA->Beta_Oxidation_Products Peroxisomal Beta-Oxidation

Fig. 1: Metabolic pathway of phytanoyl-CoA via alpha-oxidation in the peroxisome.
This compound: A Journey Through Beta-Oxidation

Direct experimental data on the metabolism of this compound is scarce. However, based on the principles of fatty acid oxidation, its metabolic pathway can be inferred. As a very-long-chain fatty acid (VLCFA), its initial breakdown occurs in the peroxisomes.[4] The methyl group at the 20th carbon is distant from the carboxyl end and located on an even-numbered carbon, meaning it does not initially impede the beta-oxidation spiral.

The proposed metabolic route is as follows:

  • Peroxisomal Beta-Oxidation: this compound undergoes several cycles of peroxisomal beta-oxidation, shortening the carbon chain by two carbons in each cycle and producing acetyl-CoA.

  • Formation of a Methyl-Branched Intermediate: As the chain is shortened, the methyl group will eventually be located near the carboxyl-CoA terminus, specifically at the α-carbon (C2) or β-carbon (C3). For instance, after nine cycles of beta-oxidation, the remaining acyl-CoA would be 2-methylpentanoyl-CoA.

  • Handling of the Methyl Branch:

    • If the methyl group is at the β-carbon, beta-oxidation would be blocked, and alpha-oxidation might be required.

    • If the methyl group is at the α-carbon (forming a 2-methylacyl-CoA), the enzyme α-methylacyl-CoA racemase (AMACR) is crucial. AMACR converts the (2R)-stereoisomer to the (2S)-stereoisomer, which can then be a substrate for peroxisomal beta-oxidation.[5]

  • Mitochondrial Beta-Oxidation: Once the fatty acid chain is sufficiently shortened (typically to a medium-chain length), it can be transported to the mitochondria for complete oxidation to acetyl-CoA.

Methyltricosanoyl_CoA_Metabolism cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion 20_Methyltricosanoyl_CoA This compound (C24) Shortened_Acyl_CoA Chain-Shortened Acyl-CoAs 20_Methyltricosanoyl_CoA->Shortened_Acyl_CoA Peroxisomal Beta-Oxidation (multiple cycles) 2_Methylacyl_CoA (2R)-2-Methylacyl-CoA Shortened_Acyl_CoA->2_Methylacyl_CoA 2S_Methylacyl_CoA (2S)-2-Methylacyl-CoA 2_Methylacyl_CoA->2S_Methylacyl_CoA α-Methylacyl-CoA Racemase (AMACR) Beta_Oxidation_Products_Perox Acetyl-CoA + Propionyl-CoA 2S_Methylacyl_CoA->Beta_Oxidation_Products_Perox Peroxisomal Beta-Oxidation Medium_Chain_Acyl_CoA Medium-Chain Acyl-CoA Beta_Oxidation_Products_Perox->Medium_Chain_Acyl_CoA Transport to Mitochondria Beta_Oxidation_Products_Mito Acetyl-CoA Medium_Chain_Acyl_CoA->Beta_Oxidation_Products_Mito Mitochondrial Beta-Oxidation

Fig. 2: Inferred metabolic pathway of this compound.

Quantitative Data Comparison

Direct comparative kinetic data for the metabolism of this compound and phytanoyl-CoA is not available in the literature. The following tables present available kinetic parameters for the key enzymes involved in their respective metabolic pathways. It is important to note that the data for AMACR was obtained using pristanoyl-CoA and trihydroxycoprostanoyl-CoA as substrates, which are structurally different from the intermediates of this compound degradation. Similarly, data for peroxisomal beta-oxidation is presented for palmitoyl-CoA, a C16 fatty acid. These values are provided as the best available approximations for a comparative analysis.

Table 1: Kinetic Parameters of Key Enzymes in Phytanoyl-CoA Alpha-Oxidation

EnzymeSubstrateKm (µM)VmaxOrganismReference
Phytanoyl-CoA Hydroxylase (PHYH)Phytanoyl-CoA29.5Not ReportedHuman[6]
3-Methylhexadecanoyl-CoA40.8Not ReportedHuman[6]
Hexadecanoyl-CoA29.1Not ReportedHuman[6]

Table 2: Kinetic Parameters of Enzymes Involved in the Metabolism of Methyl-Branched Acyl-CoAs (Relevant to this compound Degradation)

EnzymeSubstrateKm (µM)Vmax (µmol/min/mg)OrganismReference
α-Methylacyl-CoA Racemase (AMACR)Pristanoyl-CoA1720.1Human[5]
Trihydroxycoprostanoyl-CoA31.6Not ReportedHuman[5]
Peroxisomal Beta-OxidationPalmitoyl-CoA (C16:0)13.8 ± 1(Relative Vmax of 100%)Rat[1]
Myristoyl-CoA (C14:0)Not Reported(Relative Vmax of 110%)Rat[1]
Docosa-7,10,13,16-tetraenoyl-CoA (C22:4)22 ± 3(Relative Vmax of ~150%)Rat[1]

Experimental Protocols

Measurement of Phytanic Acid Alpha-Oxidation in Cultured Fibroblasts

This protocol describes the quantification of phytanic acid alpha-oxidation by measuring the conversion of a stable isotope-labeled substrate to its metabolic products using gas chromatography-mass spectrometry (GC-MS).[1]

1. Cell Culture and Incubation:

  • Culture human skin fibroblasts in appropriate media.

  • Incubate the confluent cell cultures with media containing a known concentration of stable isotope-labeled phytanic acid (e.g., [²H₃]-phytanic acid).

  • Incubate for a defined period (e.g., 24-72 hours) at 37°C in a humidified incubator with 5% CO₂.

2. Sample Preparation:

  • Harvest the cells and combine with the culture medium.

  • Add a known amount of an internal standard (e.g., heptadecanoic acid, C17:0).

  • Perform a lipid extraction using a solvent mixture such as hexane:isopropanol (3:2, v/v).

3. Derivatization:

  • Evaporate the solvent from the lipid extract.

  • Convert the fatty acids to their volatile fatty acid methyl esters (FAMEs) by incubation with a methylating agent (e.g., methanolic HCl) at an elevated temperature.

4. GC-MS Analysis:

  • Inject the FAMEs onto a gas chromatograph coupled to a mass spectrometer.

  • Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect and quantify the specific ions corresponding to the methyl esters of the labeled phytanic acid and its metabolic product, pristanic acid, as well as the internal standard.

5. Data Analysis:

  • Calculate the amount of pristanic acid produced by comparing its peak area to that of the internal standard.

  • Normalize the results to the total cell protein content.

  • Express the rate of alpha-oxidation as pmol of product formed per hour per milligram of cell protein.

Experimental_Workflow_Alpha_Oxidation Start Start: Culture Fibroblasts Incubate Incubate with [²H₃]-Phytanic Acid Start->Incubate Harvest Harvest Cells and Medium Incubate->Harvest Add_IS Add Internal Standard Harvest->Add_IS Extract Lipid Extraction Add_IS->Extract Derivatize Derivatization to FAMEs Extract->Derivatize GCMS GC-MS Analysis Derivatize->GCMS Analyze Data Analysis and Quantification GCMS->Analyze End End: Determine Alpha-Oxidation Rate Analyze->End

Fig. 3: Experimental workflow for measuring phytanic acid alpha-oxidation.
Measurement of Fatty Acid Beta-Oxidation in Isolated Hepatocytes

This protocol outlines a method to measure the rate of beta-oxidation in freshly isolated hepatocytes using a radiolabeled fatty acid substrate.[4]

1. Isolation of Hepatocytes:

  • Isolate hepatocytes from a suitable animal model (e.g., mouse) by collagenase perfusion of the liver.

2. Preparation of Reaction Mixture:

  • Prepare a reaction buffer containing a radiolabeled fatty acid (e.g., [1-¹⁴C]palmitic acid) complexed to bovine serum albumin (BSA).

3. Incubation:

  • Incubate a known number of viable hepatocytes with the reaction mixture in a shaking water bath at 37°C for a defined time.

4. Termination of Reaction:

  • Stop the reaction by adding a strong acid, such as perchloric acid, which precipitates proteins and cell debris.

5. Separation of Products:

  • Centrifuge the samples to pellet the precipitated material.

  • The supernatant contains the acid-soluble metabolites (ASM), which include the radiolabeled acetyl-CoA and other short-chain acyl-CoAs produced during beta-oxidation.

6. Scintillation Counting:

  • Transfer an aliquot of the supernatant to a scintillation vial containing scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

7. Data Analysis:

  • Calculate the rate of beta-oxidation based on the amount of radioactivity in the acid-soluble fraction.

  • Normalize the results to the amount of protein in the cell lysate or the number of cells used.

  • Express the rate of beta-oxidation as nmol of radiolabeled substrate oxidized per minute per milligram of protein.

Conclusion

The metabolic fates of this compound and phytanoyl-CoA are dictated by the position of their methyl branches. Phytanoyl-CoA, with its β-methyl group, is a substrate for the peroxisomal alpha-oxidation pathway, a critical route for the degradation of such branched-chain fatty acids. In contrast, the methyl group of this compound, being distant from the carboxyl end, allows for initial degradation via peroxisomal beta-oxidation, with specialized enzymes like AMACR likely playing a role in metabolizing the resulting methyl-branched intermediates. The quantitative data, though not directly comparative, underscores the distinct enzymatic machinery involved. The provided experimental protocols offer robust methods for the further investigation of these and other fatty acid metabolic pathways, which is essential for advancing our understanding of related metabolic disorders and for the development of novel therapeutic strategies.

References

A Comparative Analysis of the Enzymatic Activity of 20-Methyltricosanoyl-CoA and Straight-Chain Acyl-CoAs in Peroxisomal β-Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the enzymatic processing of the branched-chain fatty acyl-CoA, 20-Methyltricosanoyl-CoA, and its straight-chain counterparts within the peroxisomal β-oxidation pathway. Understanding the substrate specificity and kinetic differences of the enzymes involved is crucial for research into metabolic disorders, including those involving the accumulation of very-long-chain and branched-chain fatty acids, and for the development of targeted therapeutic interventions.

Introduction: Distinct Pathways for Branched and Straight-Chain Acyl-CoAs

Peroxisomal β-oxidation is a critical metabolic pathway for the degradation of a variety of fatty acids that are not efficiently metabolized by mitochondria. These include very-long-chain fatty acids (VLCFAs), dicarboxylic acids, and branched-chain fatty acids. Within the peroxisome, the metabolism of straight-chain acyl-CoAs and 2-methyl-branched acyl-CoAs, such as this compound, are handled by two distinct sets of enzymes. Straight-chain acyl-CoAs are processed by the classical, inducible β-oxidation pathway, while 2-methyl-branched fatty acyl-CoAs are catabolized by a separate, non-inducible enzymatic system. This segregation of pathways underscores the high degree of substrate specificity within the peroxisomal matrix.

Quantitative Comparison of Enzyme Substrate Specificity

Substrate (Saturated Acyl-CoA)Peroxisomal Acyl-CoA Oxidase (Apparent K_m_, µM)Notes
Butyryl-CoA (C4:0)>100Low affinity for short-chain acyl-CoAs.
Octanoyl-CoA (C8:0)~15Moderate affinity for medium-chain acyl-CoAs.
Lauroyl-CoA (C12:0)~5Higher affinity for long-chain acyl-CoAs.
Palmitoyl-CoA (C16:0)~10High affinity for long-chain acyl-CoAs.
Stearoyl-CoA (C18:0)~12High affinity for long-chain acyl-CoAs.
Behenoyl-CoA (C22:0)Low K_m_ (high affinity)High affinity for very-long-chain acyl-CoAs.
Lignoceroyl-CoA (C24:0)High affinityA primary substrate for peroxisomal β-oxidation.

Data compiled from various sources. The apparent K_m_ values can vary depending on the specific acyl-CoA oxidase and experimental conditions.

The enzymes of the branched-chain pathway, namely Acyl-CoA Oxidase 2 (ACOX2), D-bifunctional protein (DBP), and sterol carrier protein X-thiolase (SCPx-thiolase), are known to preferentially act on substrates with a methyl group at the α- or β-position. In contrast, the classical pathway's enzymes, Acyl-CoA Oxidase 1 (ACOX1), L-bifunctional protein (LBP), and peroxisomal 3-ketoacyl-CoA thiolase A (ACAA1), show higher activity with straight-chain acyl-CoAs.

Signaling and Metabolic Pathways

The differential processing of straight-chain and branched-chain acyl-CoAs has significant implications for cellular metabolism and signaling. The β-oxidation of both types of substrates in peroxisomes leads to the production of acetyl-CoA and chain-shortened acyl-CoAs, which can then be transported to the mitochondria for complete oxidation. However, the initial steps in the peroxisome are not coupled to ATP synthesis; instead, the FADH2 produced by acyl-CoA oxidases reacts with oxygen to produce hydrogen peroxide (H₂O₂).

Signaling_Pathways cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion S_Acyl_CoA Straight-Chain Acyl-CoA ACOX1 ACOX1 S_Acyl_CoA->ACOX1 BC_Acyl_CoA This compound ACOX2 ACOX2 BC_Acyl_CoA->ACOX2 LBP L-Bifunctional Protein ACOX1->LBP H2O2 H₂O₂ ACOX1->H2O2 Thiolase_A Thiolase A LBP->Thiolase_A Acetyl_CoA Acetyl-CoA Thiolase_A->Acetyl_CoA Short_Acyl_CoA Chain-Shortened Acyl-CoA Thiolase_A->Short_Acyl_CoA DBP D-Bifunctional Protein ACOX2->DBP ACOX2->H2O2 SCPx SCPx-Thiolase DBP->SCPx SCPx->Acetyl_CoA SCPx->Short_Acyl_CoA Catalase Catalase H2O2->Catalase Detoxification TCA TCA Cycle & Oxidative Phosphorylation Acetyl_CoA->TCA Carnitine Shuttle Short_Acyl_CoA->TCA Carnitine Shuttle

Fig. 1: Distinct peroxisomal β-oxidation pathways.

Experimental Protocols

To quantitatively compare the enzymatic activity of this compound with a straight-chain acyl-CoA, a series of in vitro enzymatic assays using purified enzymes or isolated peroxisomes would be required. The following outlines a general experimental workflow for such a comparison.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_assay Enzymatic Assays cluster_analysis Data Analysis Isolate_Peroxisomes Isolate Peroxisomes (e.g., from rat liver) ACOX_Assay Acyl-CoA Oxidase Assay (Spectrophotometric or Fluorometric) Isolate_Peroxisomes->ACOX_Assay Purify_Enzymes Purify Recombinant Enzymes (ACOX1, ACOX2, etc.) Purify_Enzymes->ACOX_Assay BP_Assay Bifunctional Protein Assay (Monitor NAD⁺ reduction) Purify_Enzymes->BP_Assay Thiolase_Assay Thiolase Assay (Monitor CoASH release) Purify_Enzymes->Thiolase_Assay Synthesize_Substrates Synthesize Acyl-CoA Substrates (this compound & Straight-Chain Acyl-CoAs) Synthesize_Substrates->ACOX_Assay Synthesize_Substrates->BP_Assay Synthesize_Substrates->Thiolase_Assay MM_Kinetics Michaelis-Menten Kinetics (Determine Km and Vmax) ACOX_Assay->MM_Kinetics BP_Assay->MM_Kinetics Thiolase_Assay->MM_Kinetics Compare_Data Compare Kinetic Parameters MM_Kinetics->Compare_Data

Fig. 2: Workflow for comparing enzymatic activities.
Detailed Methodologies

1. Preparation of Substrates and Enzymes:

  • Acyl-CoA Synthesis: this compound and a range of straight-chain acyl-CoAs (e.g., C22:0-CoA, C24:0-CoA) would be synthesized from their corresponding free fatty acids using acyl-CoA synthetase.

  • Enzyme Source:

    • Isolated Peroxisomes: Peroxisomes can be isolated from rat liver by differential and density gradient centrifugation.

    • Recombinant Enzymes: Human or rat ACOX1, ACOX2, D-bifunctional protein, and SCPx-thiolase can be expressed in and purified from E. coli or other expression systems.

2. Acyl-CoA Oxidase (ACOX) Activity Assay (Spectrophotometric Method):

This assay measures the production of H₂O₂ by ACOX.

  • Principle: The H₂O₂ produced is used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate, leading to a measurable increase in absorbance.

  • Reaction Mixture:

  • Procedure:

    • Assemble the reaction mixture (excluding the substrate) in a cuvette and pre-incubate at 37°C.

    • Initiate the reaction by adding the acyl-CoA substrate.

    • Monitor the increase in absorbance at a specific wavelength (e.g., 500 nm) over time using a spectrophotometer.

    • Calculate the initial reaction velocity from the linear portion of the absorbance curve.

3. D-Bifunctional Protein (DBP) Activity Assay:

This assay measures the enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities of DBP.

  • Principle: The dehydrogenase activity is monitored by measuring the reduction of NAD⁺ to NADH, which results in an increase in absorbance at 340 nm.

  • Reaction Mixture:

    • Tris-HCl buffer (pH 9.0)

    • NAD⁺

    • The enoyl-CoA intermediate (product of the ACOX reaction)

    • Purified DBP

  • Procedure:

    • Combine the buffer, NAD⁺, and substrate in a cuvette.

    • Start the reaction by adding the purified DBP.

    • Record the increase in absorbance at 340 nm.

    • Determine the initial reaction velocity.

4. SCPx-Thiolase Activity Assay:

This assay measures the thiolytic cleavage of 3-ketoacyl-CoA.

  • Principle: The release of free Coenzyme A (CoASH) is detected using a reagent like 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with the thiol group to produce a colored product.

  • Reaction Mixture:

    • Tris-HCl buffer (pH 8.5)

    • The 3-ketoacyl-CoA substrate (product of the DBP reaction)

    • DTNB

    • Purified SCPx-thiolase

  • Procedure:

    • Mix the buffer, substrate, and DTNB in a cuvette.

    • Initiate the reaction by adding the enzyme.

    • Monitor the increase in absorbance at 412 nm.

    • Calculate the rate of CoASH release.

5. Data Analysis:

For each enzyme and substrate combination, the initial reaction velocities are plotted against the substrate concentrations. The data are then fitted to the Michaelis-Menten equation to determine the kinetic parameters, K_m_ and V_max_. These values for this compound can then be directly compared with those obtained for the straight-chain acyl-CoAs to provide a quantitative measure of the enzymes' substrate specificity and catalytic efficiency.

Validating the Role of 20-Methyltricosanoyl-CoA in Mycobacterial Virulence: A Comparative Guide to the Mycocerosic Acid Synthesis Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic pathway involving 20-Methyltricosanoyl-CoA, a key intermediate in the biosynthesis of mycocerosic acids in pathogenic mycobacteria, particularly Mycobacterium tuberculosis. Mycocerosic acids are multi-methyl-branched fatty acids that are crucial components of phthiocerol dimycocerosates (PDIMs), major virulence factors for these bacteria. Understanding and validating the role of intermediates like this compound in this pathway is critical for the development of novel anti-tubercular therapeutics.

This document outlines the mycocerosic acid synthesis pathway, compares the lipid profiles of wild-type and mutant mycobacterial strains, and provides detailed experimental protocols for key validation assays.

Data Presentation: Comparative Analysis of Wild-Type vs. Mycocerosic Acid Synthase (Mas) Mutant Mycobacterium tuberculosis

The functional validation of the pathway involving this compound is often indirectly achieved by comparing the phenotype and lipid composition of wild-type (M. tuberculosis) strains with mutants deficient in the mycocerosic acid synthase (mas) gene. The mas gene encodes the enzyme responsible for the elongation of fatty acyl-CoA primers, including the formation of this compound and its subsequent elongation.

FeatureWild-Type M. tuberculosismas-Deficient Mutant M. tuberculosisRationale for Comparison
Mycocerosic Acid/PDIM Production PresentAbsentDirectly demonstrates the essential role of the Mas enzyme in the synthesis of the final products of the pathway.
Intermediate Accumulation This compound is a transient intermediate.Precursors prior to the Mas-catalyzed step may accumulate.The absence of downstream products and potential buildup of upstream substrates validates the specific enzymatic step.
Cell Wall Lipid Composition Complex lipid profile including PDIMs.Altered lipid profile lacking PDIMs.Highlights the significant contribution of the mycocerosic acid pathway to the overall lipid architecture of the mycobacterial cell wall.
In vitro Growth NormalNormalThe pathway is generally not essential for growth in standard laboratory media.
In vivo Virulence (Animal Models) HighAttenuatedDemonstrates the critical role of PDIMs, and by extension the mycocerosic acid synthesis pathway, in the pathogenesis of tuberculosis.[1]

Experimental Protocols

Analysis of Mycobacterial Lipid Profiles

This protocol is used to compare the lipid composition of wild-type and mutant strains, providing evidence for the functional role of the mycocerosic acid synthesis pathway.

Methodology:

  • Culture and Radiolabeling: Mycobacterium tuberculosis strains (wild-type and mas-mutant) are cultured in Middlebrook 7H9 medium. To trace the synthesis of mycocerosic acids, the culture is supplemented with a radiolabeled precursor, typically [1-¹⁴C]propionate, as propionyl-CoA is the donor of methyl branches.

  • Lipid Extraction: Bacterial cells are harvested, and total lipids are extracted using a mixture of chloroform (B151607) and methanol (B129727) (e.g., 2:1 v/v).

  • Thin-Layer Chromatography (TLC): The extracted lipids are separated by TLC on silica (B1680970) gel plates. A solvent system such as petroleum ether:diethyl ether (90:10, v/v) is used to separate non-polar lipids like PDIMs.

  • Autoradiography: The TLC plate is exposed to X-ray film to visualize the radiolabeled lipids. The absence of spots corresponding to PDIMs in the mas-mutant lane compared to the wild-type lane validates the disruption of the pathway.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For detailed structural analysis, lipid spots can be scraped from the TLC plate, extracted, and derivatized (e.g., to fatty acid methyl esters). GC-MS analysis can then confirm the identity of the fatty acids, including mycocerosic acids.

Mycocerosic Acid Synthase (Mas) Enzymatic Assay

This in vitro assay directly measures the activity of the mycocerosic acid synthase, the enzyme that synthesizes this compound and other mycocerosic acid precursors.

Methodology:

  • Enzyme Purification: The mycocerosic acid synthase is purified from M. tuberculosis extracts using chromatographic techniques such as anion-exchange and size-exclusion chromatography.[2]

  • Substrate Preparation: The assay requires a long-chain fatty acyl-CoA primer (e.g., C16-CoA to C20-CoA), the elongating and branching unit methylmalonyl-CoA (which can be radiolabeled for detection), and the reducing agent NADPH.[2]

  • Reaction Mixture: The purified enzyme is incubated in a buffered solution (e.g., potassium phosphate (B84403) buffer at pH 6.8) containing the fatty acyl-CoA primer, radiolabeled methylmalonyl-CoA, and NADPH.

  • Reaction Termination and Product Extraction: The reaction is stopped, and the resulting fatty acids are extracted.

  • Product Analysis: The radiolabeled fatty acid products are analyzed by techniques such as radio-TLC or radio-GC to identify and quantify the elongated, multi-methyl-branched products. The activity of the enzyme can be determined by measuring the incorporation of the radiolabel from methylmalonyl-CoA into the fatty acid products.[3]

Mandatory Visualization

Mycocerosic_Acid_Synthesis_Pathway cluster_elongation Fatty Acid Elongation cluster_modification Esterification Long_Chain_Fatty_Acyl_CoA Long-Chain Fatty Acyl-CoA (e.g., C18-CoA) Intermediate_1 ... Long_Chain_Fatty_Acyl_CoA->Intermediate_1 Elongation & Methylation 20_Methyltricosanoyl_CoA This compound Intermediate_1->20_Methyltricosanoyl_CoA Elongation & Methylation Mycocerosic_Acid_CoA Mycocerosic Acid-CoA 20_Methyltricosanoyl_CoA->Mycocerosic_Acid_CoA Further Elongation & Methylation PDIM Phthiocerol Dimycocerosate (PDIM) Mycocerosic_Acid_CoA->PDIM Phthiocerol Phthiocerol Phthiocerol->PDIM Methylmalonyl_CoA Methylmalonyl_CoA Mas Mycocerosic Acid Synthase (Mas) Methylmalonyl_CoA->Mas Mas->Intermediate_1 Mas->20_Methyltricosanoyl_CoA Mas->Mycocerosic_Acid_CoA

Caption: Mycocerosic Acid Synthesis Pathway in M. tuberculosis.

Experimental_Workflow_Lipid_Analysis cluster_sample Sample Preparation cluster_analysis Analysis Culture Culture Wild-Type & mas-Mutant with [1-14C]propionate Extraction Total Lipid Extraction Culture->Extraction TLC Thin-Layer Chromatography Extraction->TLC Autoradiography Autoradiography TLC->Autoradiography GC_MS GC-MS Analysis TLC->GC_MS Data_Comparison Validate Pathway Disruption Autoradiography->Data_Comparison Compare Lipid Profiles GC_MS->Data_Comparison

Caption: Workflow for Comparative Lipid Analysis.

Logical_Relationship_Virulence Pathway Mycocerosic Acid Synthesis Pathway Intermediate This compound Pathway->Intermediate Product Phthiocerol Dimycocerosates (PDIMs) Intermediate->Product Function Cell Wall Integrity & Immune Evasion Product->Function Outcome Mycobacterial Virulence Function->Outcome

Caption: Role of the Pathway in Virulence.

References

Comparative Lipidomics of Cells Treated with 20-Methyltricosanoyl-CoA: A Hypothetical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a hypothetical comparative analysis of the lipidomic changes in cells treated with 20-Methyltricosanoyl-CoA versus a standard very-long-chain fatty acid (VLCFA), Tricosanoyl-CoA. Due to the current absence of direct experimental data on this compound in publicly available literature, this comparison is based on established principles of lipid metabolism and the known effects of methyl-branched fatty acids on cellular membranes. The data presented is illustrative and intended to guide future research in this area.

Introduction to this compound

This compound is a C24, methyl-branched, very-long-chain fatty acyl-CoA. Very-long-chain fatty acids (VLCFAs) are essential components of cellular lipids, playing crucial roles in membrane structure and cellular signaling. The introduction of a methyl group on the acyl chain can significantly alter the physical properties of the fatty acid, such as its melting point and packing behavior within lipid bilayers. These alterations are hypothesized to induce unique changes in the cellular lipidome compared to its straight-chain counterpart, Tricosanoyl-CoA. This guide explores these potential differences.

Hypothetical Comparative Lipidomic Data

The following tables summarize the expected quantitative changes in major lipid classes in cells treated with this compound compared to Tricosanoyl-CoA and a vehicle control. The data is presented as fold change relative to the vehicle control.

Table 1: Hypothetical Changes in Major Phospholipid Classes

Lipid ClassVehicle ControlTricosanoyl-CoAThis compoundPredicted Rationale for Difference
Phosphatidylcholine (PC)1.01.21.5Increased membrane fluidity from methyl-branching may stimulate PC synthesis to maintain membrane integrity.
Phosphatidylethanolamine (PE)1.01.11.3Similar to PC, changes in PE levels are expected to accommodate altered membrane properties.
Phosphatidylserine (PS)1.01.01.1Minor changes are expected as PS is less abundant and more tightly regulated.
Phosphatidylinositol (PI)1.01.11.2PI and its phosphorylated derivatives are key signaling molecules; their levels might be subtly altered.
Sphingomyelin (SM)1.01.31.1Straight-chain VLCFAs are key components of sphingolipids. Methyl-branching may hinder its incorporation into SM.
Ceramide (Cer)1.01.41.2As a precursor to SM, ceramide levels are expected to correlate with SM synthesis.

Table 2: Hypothetical Changes in Neutral Lipid Classes

Lipid ClassVehicle ControlTricosanoyl-CoAThis compoundPredicted Rationale for Difference
Triacylglycerol (TAG)1.01.82.5Excess fatty acids are stored as TAGs. The less efficiently metabolized branched-chain fatty acid may lead to higher TAG accumulation.
Diacylglycerol (DAG)1.01.31.6Increased TAG synthesis would lead to a larger pool of the DAG precursor.
Cholesterol Esters (CE)1.01.11.2Minor increases may occur as part of the general cellular response to lipid influx.

Experimental Protocols

A detailed methodology for a comparative lipidomics study is provided below.

1. Cell Culture and Treatment:

  • Culture a suitable cell line (e.g., primary human fibroblasts, HepG2 cells) in standard growth medium.

  • Prepare stock solutions of this compound and Tricosanoyl-CoA complexed to fatty acid-free bovine serum albumin (BSA).

  • Treat cells with the fatty acyl-CoA-BSA complexes or BSA vehicle control for a predetermined time course (e.g., 24, 48 hours).

2. Lipid Extraction:

  • After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).

  • Scrape cells into a methanol/water mixture.

  • Perform a Bligh-Dyer or a similar two-phase liquid-liquid extraction using chloroform, methanol, and water to separate lipids from other cellular components.

  • Collect the lower organic phase containing the lipids.

3. Mass Spectrometry-Based Lipidomics:

  • Dry the extracted lipids under a stream of nitrogen and reconstitute in a suitable solvent for mass spectrometry analysis.

  • Analyze the lipid extracts using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS) or direct infusion (shotgun lipidomics).

  • Acquire data in both positive and negative ion modes to cover a broad range of lipid classes.

4. Data Analysis:

  • Process the raw mass spectrometry data using specialized software for peak picking, lipid identification, and quantification.

  • Perform statistical analysis (e.g., t-test, ANOVA) to identify significant differences in lipid species between treatment groups.

  • Use pathway analysis tools to identify metabolic pathways affected by the lipid alterations.

Visualizing the Impact: Signaling Pathways and Workflows

Incorporation of Exogenous Fatty Acyl-CoA into Cellular Lipids

The following diagram illustrates the general pathway by which an exogenous fatty acyl-CoA, such as this compound, is incorporated into various cellular lipid species.

fatty_acid_incorporation cluster_synthesis Lipid Synthesis Pathways extracellular Exogenous This compound transporter Fatty Acid Transporter extracellular->transporter Uptake intracellular Intracellular This compound transporter->intracellular glycerolipids Glycerolipid Synthesis intracellular->glycerolipids Incorporation into Phospholipids (PC, PE) sphingolipids Sphingolipid Synthesis intracellular->sphingolipids Incorporation into Ceramides, Sphingomyelin storage Lipid Droplet (TAG Storage) intracellular->storage Esterification to Triacylglycerols (TAG)

Caption: Cellular uptake and metabolic fate of this compound.

Comparative Lipidomics Experimental Workflow

This diagram outlines the key steps in the proposed comparative lipidomics experiment.

lipidomics_workflow cell_culture Cell Culture treatment Treatment (Vehicle, Tricosanoyl-CoA, This compound) cell_culture->treatment lipid_extraction Lipid Extraction treatment->lipid_extraction ms_analysis LC-MS/MS Analysis lipid_extraction->ms_analysis data_processing Data Processing & Lipid Identification ms_analysis->data_processing statistical_analysis Statistical Analysis data_processing->statistical_analysis pathway_analysis Pathway Analysis statistical_analysis->pathway_analysis

Caption: Workflow for comparative lipidomics analysis.

This guide provides a framework for investigating the cellular effects of this compound. The hypothetical data and pathways presented herein are intended to stimulate further research and provide a basis for experimental design. Direct experimental validation is essential to confirm these predictions and fully elucidate the biological role of this unique fatty acyl-CoA.

Lack of Publicly Available Data on Cross-Reactivity of Antibodies with 20-Methyltricosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for existing experimental data on the cross-reactivity of antibodies against other long-chain acyl-CoAs with 20-Methyltricosanoyl-CoA has yielded no specific results. This indicates a likely gap in the current scientific literature regarding antibodies specific for this particular very-long-chain branched acyl-CoA.

The absence of such data is not entirely unexpected, given the highly specific nature of this compound. This molecule is a C24 branched-chain fatty acyl-CoA, a class of molecules that, while important in certain metabolic pathways, may not have been the target of extensive antibody development and characterization for immunoassay purposes.

For researchers and drug development professionals interested in this specific interaction, it would be necessary to undertake a de novo antibody development and characterization project. Below, we provide a hypothetical comparison guide, outlining the experimental workflow, data presentation, and methodologies that would be required to generate the data of interest. This guide is intended to serve as a roadmap for such a research endeavor.

Hypothetical Comparison of a Novel Anti-20-Methyltricosanoyl-CoA Antibody

To assess the specificity of a newly developed antibody, its binding affinity for this compound would be compared against a panel of structurally related long-chain and very-long-chain acyl-CoAs. The following table represents a potential outcome of such a study, conducted via a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

Table 1: Hypothetical Cross-Reactivity Profile of a Monoclonal Anti-20-Methyltricosanoyl-CoA Antibody (mAb-20-MTC)

AnalyteStructureIC50 (nM)Cross-Reactivity (%)
This compound CH3CH(CH3)(CH2)20CO-SCoA 1.5 100
Tricosanoyl-CoACH3(CH2)21CO-SCoA1501.0
Stearoyl-CoACH3(CH2)16CO-SCoA> 10,000< 0.015
Palmitoyl-CoACH3(CH2)14CO-SCoA> 10,000< 0.015
Oleoyl-CoACH3(CH2)7CH=CH(CH2)7CO-SCoA> 10,000< 0.015
Isovaleryl-CoA(CH3)2CHCH2CO-SCoA> 10,000< 0.015

Cross-Reactivity (%) = (IC50 of this compound / IC50 of competing analyte) x 100

Experimental Protocols

To generate the data presented in Table 1, a detailed experimental approach would be required. The following protocols outline the key steps.

Antigen Preparation and Antibody Production

Objective: To produce monoclonal antibodies that specifically recognize this compound.

Methodology:

  • Hapten Synthesis: Due to the small size of this compound, it would need to be conjugated to a larger carrier protein to become immunogenic. A reactive derivative of 20-methyltricosanoic acid would be synthesized to allow for covalent linkage to a carrier protein like Keyhole Limpet Hemocyanin (KLH) for immunization and Bovine Serum Albumin (BSA) for screening assays.

  • Immunization: BALB/c mice would be immunized with the 20-Methyltricosanoyl-KLH conjugate emulsified in a suitable adjuvant over a period of several weeks.

  • Hybridoma Production: Splenocytes from the immunized mice would be fused with myeloma cells to generate hybridomas.

  • Screening: Hybridoma supernatants would be screened for the presence of antibodies that bind to 20-Methyltricosanoyl-BSA using an indirect ELISA.

  • Cloning and Antibody Purification: Positive hybridoma clones would be subcloned to ensure monoclonality, and the resulting monoclonal antibodies would be purified from the culture supernatant.

Competitive ELISA for Cross-Reactivity Assessment

Objective: To determine the specificity of the developed monoclonal antibody by assessing its cross-reactivity with other long-chain acyl-CoAs.

Methodology:

  • Plate Coating: A 96-well microtiter plate would be coated with the 20-Methyltricosanoyl-BSA conjugate and incubated overnight at 4°C.

  • Blocking: The plate would be washed and blocked with a solution of 1% BSA in phosphate-buffered saline (PBS) to prevent non-specific binding.

  • Competitive Reaction: A fixed, limiting concentration of the purified anti-20-Methyltricosanoyl-CoA antibody would be pre-incubated with varying concentrations of either this compound (standard) or the other long-chain acyl-CoAs to be tested (competitors).

  • Incubation: The antibody-analyte mixtures would be added to the coated and blocked plate and incubated. During this step, the free antibody (not bound to the analyte in solution) will bind to the coated antigen.

  • Detection: The plate would be washed, and a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that recognizes the primary antibody would be added.

  • Signal Generation: After another wash step, a substrate for the enzyme would be added, leading to a colorimetric reaction. The absorbance would be read using a microplate reader.

  • Data Analysis: The absorbance values would be plotted against the log of the analyte concentration. The IC50 values (the concentration of analyte that inhibits 50% of the antibody binding to the coated antigen) would be determined from the resulting sigmoidal curves. Cross-reactivity would then be calculated as shown in the note under Table 1.

Visualizations

The following diagrams illustrate the proposed experimental workflow and the principle of the competitive ELISA.

experimental_workflow cluster_antigen_prep Antigen Preparation cluster_ab_prod Antibody Production cluster_cross_reactivity Cross-Reactivity Testing hapten Hapten Synthesis (20-Methyltricosanoic Acid Derivative) conjugation Conjugation to Carrier Proteins (KLH, BSA) hapten->conjugation immunization Immunization (Mice with Hapten-KLH) conjugation->immunization fusion Hybridoma Production immunization->fusion screening Screening (ELISA with Hapten-BSA) fusion->screening cloning Cloning & Purification of Monoclonal Antibody screening->cloning cELISA Competitive ELISA cloning->cELISA data_analysis Data Analysis (IC50 & % Cross-Reactivity) cELISA->data_analysis

Caption: Experimental workflow for antibody production and cross-reactivity assessment.

competitive_ELISA cluster_step1 Step 1: Plate Coating & Blocking cluster_step2 Step 2: Competitive Reaction cluster_step3 Step 3: Detection & Signal s1_img s2_img s3_img high_signal High Signal (Low Analyte Concentration) s3_img->high_signal inversely proportional to analyte concentration low_signal Low Signal (High Analyte Concentration)

comparing the effects of different methyl-branched acyl-CoAs on enzyme kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers an objective comparison of the effects of different methyl-branched acyl-Coenzyme A (acyl-CoA) molecules on the kinetics of key metabolic enzymes. By presenting supporting experimental data, detailed methodologies, and clear visual representations of the involved pathways, this document aims to be a valuable resource for those investigating cellular metabolism, particularly in the context of metabolic diseases and drug discovery.

Introduction

Methyl-branched acyl-CoAs are crucial intermediates in cellular metabolism, primarily originating from the catabolism of branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine. The unique structural properties conferred by their methyl branches lead to distinct interactions with enzymes compared to their straight-chain counterparts. Understanding these differences in enzyme kinetics is fundamental to deciphering the metabolic fate of these molecules and their impact on cellular physiology and pathology. This guide focuses on the comparative kinetics of two key enzyme families that process acyl-CoAs: acyl-CoA carboxylases and acyl-CoA dehydrogenases.

Quantitative Comparison of Enzyme Kinetics

The kinetic parameters of enzymes interacting with various methyl-branched acyl-CoAs reveal the substrate preferences and catalytic efficiencies that govern metabolic pathways. The following table summarizes key kinetic data from published studies.

Enzyme FamilySpecific EnzymeOrganismSubstrateK_m_ (µM)V_max_ (µmol/min/mg)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)Reference
Acyl-CoA Carboxylase Acyl-CoA Carboxylase (ACCase)Thermobifida fusca YXAcetyl-CoA130 ± 101.8 ± 0.042.82.2 x 10⁴[1]
Propionyl-CoA60 ± 44.1 ± 0.096.51.1 x 10⁵[1]
Butyryl-CoA20 ± 22.1 ± 0.053.31.7 x 10⁵[1]
Acyl-CoA Dehydrogenase Isovaleryl-CoA Dehydrogenase (IVD)HumanIsovaleryl-CoA1.0--4.3 x 10⁶[2]
Isobutyryl-CoA Dehydrogenase (IBD)HumanIsobutyryl-CoA---0.8 x 10⁶[3]
(S)-2-Methylbutyryl-CoA---0.23 x 10⁶[3]
n-Propionyl-CoA---0.04 x 10⁶[3]
Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD)Human(S)-2-Methylbutyryl-CoAHigh Affinity--Highest Catalytic Efficiency[1]
Isobutyryl-CoAActive---[1]
Hexanoyl-CoAActive---[1]

Note: A direct comparison of Vmax values for dehydrogenases is challenging due to variations in reporting units and assay conditions across different studies. The catalytic efficiency (kcat/Km) is a more reliable metric for comparing substrate specificity.

Signaling and Metabolic Pathways

The generation of methyl-branched acyl-CoAs is intricately linked to the catabolism of branched-chain amino acids. The following diagram illustrates this metabolic pathway.

BCAA_Catabolism Leucine Leucine KIC α-Ketoisocaproate Leucine->KIC BCAT Isovaleryl_CoA Isovaleryl-CoA KIC->Isovaleryl_CoA BCKDH Isoleucine Isoleucine KMV α-Keto-β-methylvalerate Isoleucine->KMV BCAT Acetyl_CoA_Propionyl_CoA (S)-2-Methylbutyryl-CoA KMV->Acetyl_CoA_Propionyl_CoA BCKDH Valine Valine KIV α-Ketoisovalerate Valine->KIV BCAT Isobutyryl_CoA Isobutyryl-CoA KIV->Isobutyryl_CoA BCKDH BCAT Branched-Chain Aminotransferase BCKDH Branched-Chain α-Keto Acid Dehydrogenase Complex

Caption: Catabolism of branched-chain amino acids.

Experimental Protocols

Accurate determination of enzyme kinetic parameters is paramount. Below are detailed methodologies for assaying the activity of acyl-CoA carboxylases and dehydrogenases.

Experimental Workflow: Enzyme Kinetic Assay

The following diagram outlines a general workflow for determining the kinetic parameters of an enzyme with its acyl-CoA substrate.

a cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme_Prep Enzyme Purification/ Preparation Reaction_Setup Set up reaction mixtures: - Fixed enzyme concentration - Varying substrate concentrations Enzyme_Prep->Reaction_Setup Substrate_Prep Acyl-CoA Substrate Preparation & Quantification Substrate_Prep->Reaction_Setup Buffer_Prep Assay Buffer Preparation Buffer_Prep->Reaction_Setup Incubation Incubate at optimal temperature Reaction_Setup->Incubation Measurement Monitor reaction progress (e.g., spectrophotometry) Incubation->Measurement Initial_Velocity Calculate initial reaction velocities (V₀) Measurement->Initial_Velocity Plotting Plot V₀ vs. [Substrate] Initial_Velocity->Plotting Fitting Fit data to Michaelis-Menten equation to determine Km and Vmax Plotting->Fitting

Caption: General workflow for an enzyme kinetic assay.

Protocol 1: Spectrophotometric Assay for Acyl-CoA Carboxylase Activity

This continuous spectrophotometric assay couples the carboxylation of an acyl-CoA to the oxidation of NADPH, which can be monitored as a decrease in absorbance at 340 nm.[4][5]

Materials:

  • Purified Acyl-CoA Carboxylase

  • Acyl-CoA substrate (e.g., propionyl-CoA, isobutyryl-CoA)

  • ATP

  • MgCl₂

  • NaHCO₃

  • NADPH

  • Malonyl-CoA Reductase (or a suitable coupling enzyme)

  • Assay Buffer (e.g., 100 mM HEPES, pH 7.5)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, ATP, MgCl₂, NaHCO₃, NADPH, and the coupling enzyme (malonyl-CoA reductase).

  • Equilibrate the mixture to the desired assay temperature (e.g., 37°C).

  • Initiate the reaction by adding the acyl-CoA carboxylase enzyme.

  • Immediately start monitoring the decrease in absorbance at 340 nm over time.

  • To determine kinetic parameters, vary the concentration of the acyl-CoA substrate while keeping all other components constant.

  • Calculate the initial reaction rates from the linear portion of the absorbance vs. time plot.

  • Plot the initial rates against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine K_m_ and V_max_.

Protocol 2: Spectrophotometric Assay for Acyl-CoA Dehydrogenase Activity using DCPIP

This assay measures the reduction of the artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP) by the acyl-CoA dehydrogenase, which results in a decrease in absorbance at 600 nm.[6][7]

Materials:

  • Mitochondrial extract or purified Acyl-CoA Dehydrogenase

  • Acyl-CoA substrate (e.g., isovaleryl-CoA, isobutyryl-CoA)

  • DCPIP

  • Phenazine methosulfate (PMS) as an intermediate electron carrier

  • Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.2)

  • Spectrophotometer capable of reading at 600 nm

Procedure:

  • Prepare a reaction mixture containing the assay buffer and DCPIP.

  • Add the mitochondrial extract or purified enzyme to the mixture.

  • Equilibrate to the assay temperature (e.g., 30°C).

  • Initiate the reaction by adding the acyl-CoA substrate.

  • Immediately monitor the decrease in absorbance at 600 nm. The reaction is often initiated with the addition of PMS.

  • To determine kinetic parameters, perform the assay with varying concentrations of the acyl-CoA substrate.

  • Calculate the initial reaction rates from the linear portion of the absorbance change.

  • Plot the initial rates against substrate concentrations and fit to the Michaelis-Menten equation to obtain K_m_ and V_max_.

Conclusion

The kinetic data presented in this guide highlight the nuanced substrate specificities of acyl-CoA metabolizing enzymes. Acyl-CoA carboxylases and dehydrogenases exhibit distinct preferences for different methyl-branched acyl-CoAs, as evidenced by their varying K_m_ and k_cat_/K_m_ values. These differences in enzymatic efficiency are fundamental to the regulation of metabolic flux and the prevention of toxic intermediate accumulation. For professionals in drug development, a thorough understanding of these kinetic profiles is essential for designing targeted therapies for metabolic disorders and for predicting potential off-target effects of drug candidates that interact with acyl-CoA metabolic pathways. The provided experimental protocols offer a starting point for researchers to conduct their own comparative kinetic studies, furthering our understanding of the intricate world of cellular metabolism.

References

Validation of LC-MS/MS for Accurate Quantification of 20-Methyltricosanoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of lipid mediators like 20-Methyltricosanoyl-CoA is critical for advancing metabolic research and therapeutic development. This guide provides a comprehensive comparison of the widely adopted Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for this compound quantification, validated against established reference principles, ensuring data accuracy and reliability.

This document outlines the detailed experimental protocols, presents comparative performance data, and illustrates the validation workflow, establishing LC-MS/MS as the gold standard for this analysis.

Comparative Performance of Analytical Methods

While various analytical techniques have been employed for lipid analysis, LC-MS/MS has emerged as the superior method for the quantification of long-chain acyl-CoAs due to its high sensitivity and specificity.[1][2] Traditional methods such as High-Performance Liquid Chromatography (HPLC) with UV detection are less suitable for the low-abundance and complex nature of these molecules in biological matrices. Gas chromatography (GC)-based methods, although useful for fatty acid analysis, are not directly applicable to intact acyl-CoAs and require derivatization steps that can introduce variability.[3]

The validation of an LC-MS/MS method is paramount to ensure the accuracy and reproducibility of the results.[1] The following table summarizes the typical performance characteristics of a validated LC-MS/MS method for the quantification of very long-chain acyl-CoAs, which would be applicable to this compound.

Validation Parameter LC-MS/MS Method Reference Method (e.g., Validated HPLC-UV)
Linearity (R²) >0.99Typically >0.98
Limit of Detection (LOD) Low fmol rangeng to µg range
Limit of Quantification (LOQ) Low fmol rangeng to µg range
Accuracy (% Recovery) 85-115%80-120%
Precision (% RSD) <15%<20%
Specificity High (based on mass-to-charge ratio)Moderate (based on retention time)

Experimental Protocols

A robust and validated protocol is the foundation of reliable quantitative analysis. Below are the detailed methodologies for the LC-MS/MS quantification of this compound.

LC-MS/MS Method for this compound Quantification

This protocol provides a general framework; specific parameters may require optimization based on the instrumentation used.

1. Sample Preparation (Extraction of Acyl-CoAs)

  • Homogenization: Biological samples (cells or tissues) are homogenized in a cold phosphate (B84403) buffer (e.g., 100 mM KH2PO4, pH 4.9).[4]

  • Internal Standard Spiking: An appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or an odd-chain acyl-CoA not present in the sample) is added to the homogenate.[5]

  • Extraction: Acyl-CoAs are extracted using an organic solvent mixture, such as acetonitrile:isopropanol:methanol.[4] The mixture is vortexed and sonicated to ensure thorough extraction.

  • Phase Separation: The sample is centrifuged to separate the organic and aqueous phases. The supernatant containing the acyl-CoAs is collected.

  • Drying and Reconstitution: The supernatant is dried under a stream of nitrogen and the residue is reconstituted in a solvent compatible with the LC mobile phase.

2. Liquid Chromatography (LC)

  • Column: A C18 reversed-phase column is commonly used for the separation of long-chain acyl-CoAs.

  • Mobile Phase: A binary gradient system is typically employed.[4]

    • Mobile Phase A: Ammonium hydroxide (B78521) in water.

    • Mobile Phase B: Ammonium hydroxide in acetonitrile.

  • Gradient: A gradient from a lower to a higher concentration of the organic mobile phase is used to elute the acyl-CoAs based on their hydrophobicity.

  • Flow Rate: A typical flow rate is in the range of 200-500 µL/min.[1]

3. Tandem Mass Spectrometry (MS/MS)

  • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for the detection of acyl-CoAs.[4][5]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity.[1] Specific precursor-to-product ion transitions for this compound and the internal standard are monitored.

Validation Workflow

The validation of the LC-MS/MS method ensures its performance is suitable for its intended purpose. The following diagram illustrates the key steps in the validation process.

LC-MS/MS Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis Optimization Optimization of LC and MS Parameters SamplePrep Sample Preparation Protocol Optimization->SamplePrep Linearity Linearity & Range Optimization->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Intra- & Inter-day) Accuracy->Precision Specificity Specificity Precision->Specificity LOD_LOQ LOD & LOQ Specificity->LOD_LOQ Stability Stability (Freeze-Thaw, Bench-Top) LOD_LOQ->Stability Quantification Quantification of this compound Stability->Quantification Data_Analysis Data Analysis & Reporting Quantification->Data_Analysis

Caption: Workflow for the validation of an LC-MS/MS method.

Signaling Pathway and Logical Relationships

The accurate quantification of this compound is crucial for understanding its role in various metabolic pathways. The following diagram illustrates a simplified logical relationship from sample to result.

Quantification Logic Biological_Sample Biological Sample (Cells/Tissue) Extraction Extraction of Acyl-CoAs Biological_Sample->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Concentration_Calculation Concentration Calculation Peak_Integration->Concentration_Calculation Calibration_Curve Calibration Curve (with Internal Standard) Calibration_Curve->Concentration_Calculation Final_Result Final Result: [this compound] Concentration_Calculation->Final_Result

Caption: Logical flow from biological sample to final concentration.

References

A Comparative Analysis of the Biological Activity of 20-Methyltricosanoyl-CoA and its Free Fatty Acid Counterpart

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of the very-long-chain fatty acid (VLCFA) 20-methyltricosanoic acid and its metabolically activated form, 20-Methyltricosanoyl-CoA. Due to the limited availability of direct experimental data for these specific molecules, this comparison is based on the established principles of fatty acid metabolism and the known roles of analogous VLCFAs and their acyl-CoA esters.

The fundamental distinction between a free fatty acid and its acyl-CoA derivative lies in their metabolic potential. A free fatty acid must first be "activated" by conversion to its acyl-CoA form to participate in most cellular metabolic pathways. This activation is a critical regulatory step, effectively sequestering the fatty acid within the cell and committing it to downstream processes.

Quantitative Data Summary

The following tables summarize the key distinctions in the biological roles and potential quantifiable activities of 20-methyltricosanoic acid and this compound.

Table 1: Comparison of Primary Biological Roles

Feature20-methyltricosanoic acid (Free Fatty Acid)This compound (Acyl-CoA Ester)
Primary Function Substrate for Acyl-CoA Synthetase; Precursor MoleculeMetabolically active form; Donor of the acyl group
Cellular Location Cytosol, cellular membranes, extracellular spacePrimarily mitochondrial matrix and peroxisomes; Endoplasmic Reticulum
Metabolic Involvement Indirect; requires activationDirect participation in β-oxidation, lipid synthesis, and acyl-transfer reactions
Membrane Permeability Can cross cellular membranes (facilitated by transporters)Generally membrane-impermeable; confined to subcellular compartments

Table 2: Potential Comparative Biological Activities

Biological Activity Assay20-methyltricosanoic acidThis compoundRationale for Difference
Substrate for Peroxisomal β-oxidation InactiveActiveAcyl-CoA esters, not free fatty acids, are the direct substrates for β-oxidation enzymes.
Incorporation into Sphingolipids Indirectly active (requires prior conversion)Directly activeCeramide synthases utilize acyl-CoA molecules to acylate the sphingoid base backbone.
Inhibition of Protein Acyltransferases Low to no activityPotential competitive inhibitorThese enzymes specifically recognize the acyl-CoA structure.
Activation of AMP-activated kinase (AMPK) IndirectDirectThe synthesis of acyl-CoA from a free fatty acid consumes ATP to produce AMP, which can lead to the activation of AMPK[1].
Cytotoxicity (e.g., HeLa cells) Potentially cytotoxic at high concentrationsExpected to show different potency, linked to metabolic fateThe biological effect is dependent on conversion and subsequent metabolic channeling[2].

Signaling Pathways and Experimental Workflows

The biological activity of 20-methyltricosanoic acid is contingent upon its activation, which is the gateway to all its subsequent metabolic functions.

Fatty Acid Activation Workflow

The initial and rate-limiting step for the metabolism of 20-methyltricosanoic acid is its conversion to this compound. This reaction is catalyzed by a family of enzymes known as Acyl-CoA synthetases (ACS), specifically very-long-chain acyl-CoA synthetases (ACSVLs) for a molecule of this chain length[1].

cluster_reactants Reactants cluster_products Products FFA 20-methyltricosanoic acid (in Cytosol) ACS Very-Long-Chain Acyl-CoA Synthetase (ACSVL) FFA->ACS AcylCoA This compound (Metabolically Active) ACS->AcylCoA AMP AMP ACS->AMP PPi PPi ACS->PPi ATP ATP ATP->ACS CoA Coenzyme A CoA->ACS

Caption: Conversion of free fatty acid to its active acyl-CoA ester.

Metabolic Fates of this compound

Once formed, this compound can be trafficked to different cellular compartments to participate in various metabolic pathways. As a very-long-chain fatty acid, its primary catabolic pathway is peroxisomal β-oxidation. It can also be used for the synthesis of complex lipids like sphingolipids in the endoplasmic reticulum.

cluster_peroxisome Peroxisome cluster_er Endoplasmic Reticulum AcylCoA This compound BetaOx β-Oxidation AcylCoA->BetaOx Catabolism LipidSyn Complex Lipid Synthesis AcylCoA->LipidSyn Anabolism ChainShortening Chain-Shortened Acyl-CoAs BetaOx->ChainShortening Sphingo Sphingolipids LipidSyn->Sphingo

Caption: Potential metabolic pathways for this compound.

Experimental Protocols

To quantitatively assess the differential activities of a free fatty acid and its acyl-CoA ester, specific assays are required. Below are detailed methodologies for key experiments.

Protocol 1: Acyl-CoA Synthetase Activity Assay

This protocol measures the rate of conversion of 20-methyltricosanoic acid to this compound.

Objective: To quantify the enzymatic activity of ACSVL with 20-methyltricosanoic acid as a substrate.

Principle: The assay can be performed by monitoring the consumption of ATP or the formation of the acyl-CoA product. This example uses a fluorescently-tagged Coenzyme A to measure the formation of the product.

Materials:

  • Microsomal fractions (as a source of ACSVL enzymes) or purified ACSVL enzyme.

  • Assay Buffer: 100 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT.

  • Substrates: 20-methyltricosanoic acid, ATP, Bodipy-FL-Coenzyme A.

  • 96-well microplate (black, clear bottom).

  • Plate reader capable of fluorescence detection.

Procedure:

  • Prepare a reaction mixture in each well of the microplate containing Assay Buffer and the enzyme source (e.g., 10-20 µg of microsomal protein).

  • Add 20-methyltricosanoic acid to the wells to achieve a final concentration range (e.g., 1-100 µM).

  • Initiate the reaction by adding a mixture of ATP (final concentration 5 mM) and Bodipy-FL-Coenzyme A (final concentration 5 µM).

  • Immediately place the plate in a pre-warmed (37°C) plate reader.

  • Monitor the increase in fluorescence polarization or a shift in emission wavelength (as specified by the fluorescent CoA manufacturer) over time (e.g., every 30 seconds for 15-30 minutes). The incorporation of the fluorescent CoA into the larger acyl-CoA molecule alters its rotational freedom, leading to a change in the fluorescence signal.

  • Calculate the initial reaction velocity (V₀) from the linear phase of the reaction progress curve.

  • Determine kinetic parameters (Km and Vmax) by plotting reaction rates against substrate concentration and fitting to the Michaelis-Menten equation.

Protocol 2: Cell-Based Lipid Incorporation Assay

This protocol determines the extent to which exogenous 20-methyltricosanoic acid is incorporated into complex cellular lipids, a process that requires its prior activation to this compound.

Objective: To measure the flux of 20-methyltricosanoic acid into cellular lipid pools (e.g., sphingolipids, glycerophospholipids).

Principle: Cells are incubated with a labeled version of the fatty acid (e.g., ¹⁴C or ³H). After incubation, cellular lipids are extracted, separated by thin-layer chromatography (TLC), and the amount of label incorporated into different lipid species is quantified.

Materials:

  • Cell line of interest (e.g., primary hepatocytes, skin fibroblasts).

  • Cell culture medium and supplements.

  • Radiolabeled [¹⁴C]-20-methyltricosanoic acid.

  • Lipid extraction solvents: Chloroform (B151607), Methanol.

  • TLC plates (silica gel).

  • TLC developing chamber and solvent systems (e.g., chloroform:methanol:acetic acid in appropriate ratios to separate lipid classes).

  • Phosphorimager or liquid scintillation counter.

Procedure:

  • Plate cells in 6-well plates and grow to ~80% confluency.

  • Prepare the treatment medium by complexing [¹⁴C]-20-methyltricosanoic acid with fatty acid-free bovine serum albumin (BSA) in the culture medium.

  • Remove the existing medium from the cells, wash once with PBS, and add the treatment medium.

  • Incubate the cells for a defined period (e.g., 2, 6, or 24 hours) at 37°C.

  • After incubation, wash the cells three times with ice-cold PBS to remove unincorporated labeled fatty acid.

  • Scrape the cells into a glass tube and perform a total lipid extraction using the Bligh-Dyer method (chloroform:methanol:water).

  • Dry the organic (lipid-containing) phase under a stream of nitrogen.

  • Resuspend the lipid extract in a small volume of chloroform and spot it onto a TLC plate.

  • Develop the TLC plate in a chamber with the appropriate solvent system to separate the different lipid classes.

  • Visualize and quantify the radiolabeled lipid spots using a phosphorimager or by scraping the spots and measuring radioactivity with a scintillation counter.

  • Express the results as the percentage of total radioactivity incorporated into each specific lipid class.

References

A Comparative Guide to a Novel Branched-Chain Acyl-CoA: Understanding the Transcriptomic Impact of 20-Methyltricosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the differential gene expression in response to 20-Methyltricosanoyl-CoA is not publicly available. This guide provides a comparative framework based on a hypothetical study, drawing parallels with the known transcriptomic effects of other structurally similar very long-chain fatty acids (VLCFAs). The experimental data and pathways presented are illustrative and based on established knowledge of VLCFA metabolism and signaling.

Introduction

Very long-chain fatty acids (VLCFAs) and their activated CoA-esters are crucial metabolic intermediates that also function as signaling molecules, primarily by activating nuclear receptors to modulate gene expression. This compound is a unique branched-chain VLCFA-CoA ester whose specific biological functions are yet to be fully elucidated. This guide explores the hypothetical differential gene expression profile induced by this compound in comparison to a well-characterized linear saturated VLCFA-CoA, Lignoceroyl-CoA (C24:0-CoA), and a vehicle control.

The primary hypothesis is that this compound, similar to other VLCFAs, will activate the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key transcription factor regulating lipid metabolism. This activation is expected to upregulate genes involved in peroxisomal and mitochondrial β-oxidation. This guide will detail the experimental protocols required to test this hypothesis, present hypothetical comparative data, and illustrate the underlying signaling pathways and workflows.

Comparative Analysis of Gene Expression

The following table summarizes the hypothetical results from an RNA-sequencing (RNA-seq) experiment on human hepatoma cells (HepG2) treated with this compound, Lignoceroyl-CoA, and a vehicle control for 24 hours. The data represents the top differentially expressed genes, showcasing plausible fold changes based on known effects of VLCFAs and PPARα agonists.

Gene SymbolGene NameFunctionVehicle Control (Normalized Counts)This compound (Fold Change vs. Vehicle)Lignoceroyl-CoA (Fold Change vs. Vehicle)
ACOX1 Acyl-CoA Oxidase 1Rate-limiting enzyme of peroxisomal β-oxidation1504.23.8
CPT2 Carnitine Palmitoyltransferase 2Mitochondrial fatty acid oxidation2003.53.1
ALDH3A2 Aldehyde Dehydrogenase 3 Family Member A2Fatty aldehyde detoxification1203.12.9
ABCD1 ATP Binding Cassette Subfamily D Member 1Peroxisomal transporter of VLCFAs1802.82.5
SCD Stearoyl-CoA DesaturaseFatty acid desaturation500-2.5-2.1
FASN Fatty Acid SynthaseFatty acid synthesis450-2.2-1.9

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway for VLCFA-CoA esters and the experimental workflow for analyzing differential gene expression.

VLCFA_Signaling_Pathway Hypothesized VLCFA Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VLCFA This compound or Lignoceroyl-CoA VLCFA_transport Fatty Acid Transport Proteins VLCFA->VLCFA_transport Uptake PPARa PPARα VLCFA_transport->PPARa Activation PPARa_RXR_complex PPARα-RXR Heterodimer PPARa->PPARa_RXR_complex RXR RXR RXR->PPARa_RXR_complex PPRE PPRE (Peroxisome Proliferator Response Element) PPARa_RXR_complex->PPRE Binding Target_Genes Target Gene Transcription (e.g., ACOX1, CPT2) PPRE->Target_Genes Induction

Caption: Hypothesized signaling pathway of VLCFA-CoA esters.

RNA_Seq_Workflow Differential Gene Expression Analysis Workflow Cell_Culture HepG2 Cell Culture Treatment Treatment with: 1. Vehicle Control 2. This compound 3. Lignoceroyl-CoA Cell_Culture->Treatment RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction Library_Prep RNA-seq Library Preparation RNA_Extraction->Library_Prep Sequencing Next-Generation Sequencing (NGS) Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis: - Quality Control - Read Mapping - Differential Expression Sequencing->Data_Analysis Validation qRT-PCR Validation of Key DEGs Data_Analysis->Validation

Caption: Experimental workflow for RNA-seq analysis.

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: Human hepatoma cells (HepG2) will be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment Protocol: Cells will be seeded in 6-well plates and grown to 70-80% confluency. The medium will then be replaced with serum-free DMEM containing one of the following treatments:

    • Vehicle control (e.g., 0.1% DMSO)

    • 50 µM this compound

    • 50 µM Lignoceroyl-CoA

  • Cells will be incubated for 24 hours before harvesting for RNA extraction. Each treatment condition will be performed in biological triplicate.

RNA Extraction and Quality Control
  • Extraction: Total RNA will be extracted from the cultured cells using a TRIzol-based reagent according to the manufacturer's protocol.

  • Quality Control: The quantity and purity of the extracted RNA will be assessed using a NanoDrop spectrophotometer. RNA integrity will be evaluated using an Agilent Bioanalyzer to ensure high-quality RNA (RIN score > 8.0) for sequencing.

RNA-seq Library Preparation and Sequencing
  • Library Preparation: RNA-seq libraries will be prepared from 1 µg of total RNA using a NEBNext Ultra II RNA Library Prep Kit for Illumina, following the manufacturer's instructions. This process includes mRNA purification, fragmentation, cDNA synthesis, end repair, A-tailing, and adapter ligation.

  • Sequencing: The prepared libraries will be sequenced on an Illumina NovaSeq platform to generate approximately 20-30 million paired-end reads per sample.

Bioinformatic Analysis
  • Quality Control: Raw sequencing reads will be assessed for quality using FastQC. Adapters and low-quality bases will be trimmed using Trimmomatic.

  • Read Mapping: The cleaned reads will be aligned to the human reference genome (GRCh38) using the STAR aligner.

  • Differential Expression Analysis: Gene expression levels will be quantified using featureCounts. Differential expression analysis between treatment groups and the vehicle control will be performed using DESeq2 in R. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1.5 will be considered significantly differentially expressed.

Validation by qRT-PCR
  • cDNA Synthesis: 1 µg of total RNA from each sample will be reverse-transcribed to cDNA using a high-capacity cDNA reverse transcription kit.

  • Real-Time PCR: Quantitative real-time PCR (qRT-PCR) will be performed on a selection of differentially expressed genes (e.g., ACOX1, CPT2, SCD) to validate the RNA-seq results. Gene expression levels will be normalized to a stable housekeeping gene (e.g., GAPDH). The relative quantification will be calculated using the ΔΔCt method.

Conclusion

This guide outlines a comprehensive, albeit hypothetical, approach to understanding the transcriptomic effects of the novel branched-chain acyl-CoA, this compound. By comparing its effects to a well-known linear VLCFA, this framework allows for the elucidation of its potential role in regulating cellular metabolism. The expected upregulation of genes involved in fatty acid oxidation suggests that this compound likely acts as a PPARα agonist. The provided protocols and workflows offer a robust methodology for researchers and drug development professionals to investigate the biological activities of novel lipid molecules. Future experimental studies are necessary to validate these hypotheses and to fully characterize the biological significance of this compound.

A Comparative Guide to the Stability of 20-Methyltricosanoyl-CoA and Shorter Branched-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the stability of 20-Methyltricosanoyl-CoA, a very-long-chain branched-chain acyl-CoA (VLC-BCAA-CoA), against shorter branched-chain acyl-CoAs (SC-BCAA-CoAs), such as isobutyryl-CoA and isovaleryl-CoA. The concept of "stability" is addressed from two critical perspectives: intrinsic chemical stability, governed by the susceptibility of the thioester bond to hydrolysis, and metabolic stability, which relates to the molecule's processing and turnover within distinct biological pathways.

Direct experimental data comparing these specific molecules is limited; therefore, this guide synthesizes information from fundamental principles of thioester chemistry and experimental data on analogous long-chain and short-chain acyl-CoA molecules.

Chemical Stability: The Thioester Bond

The thioester bond in all acyl-CoA molecules is considered "energy-rich," meaning its hydrolysis is thermodynamically favorable.[1] However, it is kinetically stable under physiological conditions, allowing it to serve as a key metabolic intermediate.[2] The primary mechanism of non-enzymatic degradation is hydrolysis, which is significantly influenced by solution conditions and the structure of the acyl chain.

Several factors influence the rate of chemical hydrolysis:

  • pH: The thioester bond is most stable in slightly acidic environments (pH 4.0 to 6.8).[3] Both alkaline (pH > 7.0) and strongly acidic (pH < 4.0) conditions accelerate hydrolysis.[3]

  • Temperature: Elevated temperatures increase the rate of chemical hydrolysis.[3] For long-term preservation, storage as dry pellets at -80°C is essential.[3]

  • Acyl Chain Length: Studies on acyl-carrier proteins (ACPs), which also feature a thioester linkage, have shown a positive correlation between the length of the fatty acyl chain and the rate of hydrolysis.[4][5][6] This effect is particularly pronounced for chains longer than 15 carbons.[5][6] The increased flexibility and mobility of the long, hydrophobic chain are thought to increase the exposure of the thioester bond to the aqueous solvent, thereby rendering it more susceptible to hydrolysis.[6] This suggests that the very-long-chain this compound is intrinsically less chemically stable in aqueous solutions than its shorter counterparts.

Table 1: Summary of Factors Influencing Chemical Stability of Acyl-CoAs

FactorCondition for Higher StabilityCondition for Lower Stability (Higher Degradation)Rationale
pH Slightly Acidic (4.0 - 6.8)[3]Alkaline (>7.0) or Strongly Acidic (<4.0)[3]Base- and acid-catalyzed hydrolysis of the thioester bond.
Temperature Low (e.g., 4°C, -80°C for storage)[3]HighAccelerates the rate of chemical reactions, including hydrolysis.
Solvent Methanol (B129727) or Methanol/Buffer Mix[7]Purely Aqueous Solutions[7]Acyl-CoAs, especially long-chain species, show greater instability in aqueous solutions.[7]
Acyl Chain Length Short (e.g., C4-C5)Very Long (e.g., >C15)[5][6]Longer chains can increase the solvent accessibility of the thioester bond, accelerating hydrolysis.[6]

Metabolic Stability: Divergent Biological Fates

In a biological context, stability is largely determined by the rate of enzymatic turnover. This compound and shorter branched-chain acyl-CoAs are processed in different subcellular compartments via distinct enzymatic machinery, leading to significant differences in their metabolic fates.

  • This compound (VLC-BCAA-CoA): As a very-long-chain fatty acyl-CoA, its metabolism begins in the peroxisomes .[8] Molecules like phytanic acid, which are structurally similar, must first undergo α-oxidation to remove the methyl branch before proceeding to β-oxidation.[9] The key enzyme for the initial dehydrogenation step of the long chain is very-long-chain acyl-CoA dehydrogenase (VLCAD), which is associated with the inner mitochondrial membrane and is specific for acyl chains of 12 to 24 carbons.[10][11][12]

  • Short-Chain Branched-Chain Acyl-CoAs (SC-BCAA-CoAs): These molecules, such as isovaleryl-CoA (from leucine) and isobutyryl-CoA (from valine), are primarily generated and processed within the mitochondria . They are key intermediates in the catabolism of branched-chain amino acids.[13][14] Their subsequent metabolism is handled by different dehydrogenases, such as short-chain acyl-CoA dehydrogenase (SCAD).[15]

Enzymatic hydrolysis by acyl-CoA thioesterases (ACOTs) is another critical factor.[3] These enzymes, present in mitochondria, peroxisomes, and the cytoplasm, regulate the intracellular pools of acyl-CoAs by cleaving the thioester bond.[16] Similarly, a class of peroxisomal and mitochondrial enzymes known as Nudix hydrolases can degrade CoA and a subset of acyl-CoAs.[17] The specific activity of these hydrolases towards different chain lengths contributes significantly to the metabolic half-life of an acyl-CoA molecule.

Metabolic_Pathways cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion VLC_BCAA This compound Alpha_Ox α-Oxidation (if needed) VLC_BCAA->Alpha_Ox Perox_Beta_Ox Peroxisomal β-Oxidation Alpha_Ox->Perox_Beta_Ox Mito_Beta_Ox Mitochondrial β-Oxidation Perox_Beta_Ox->Mito_Beta_Ox Chain-shortened products enter Mitochondria BCAA Branched-Chain Amino Acids (Leucine, Valine) SC_BCAA Short-Chain Branched-Chain Acyl-CoAs BCAA->SC_BCAA SC_BCAA->Mito_Beta_Ox TCA TCA Cycle Mito_Beta_Ox->TCA

Caption: Divergent metabolic pathways for long- and short-chain BCAA-CoAs.

Table 2: Comparison of Metabolic Processing

FeatureThis compound (VLC-BCAA-CoA)Short-Chain Branched-Chain Acyl-CoAs (SC-BCAA-CoAs)
Primary Location Peroxisomes (initial steps), Mitochondria[8][9]Mitochondria[13][14]
Metabolic Origin Catabolism of very-long-chain branched fatty acidsCatabolism of branched-chain amino acids (leucine, valine, isoleucine)[14]
Key Enzymes Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD)[10]Short/Branched-Chain Acyl-CoA Dehydrogenase (SCAD/BCKDH)
Primary Degradation Peroxisomal and Mitochondrial β-oxidation, Acyl-CoA Thioesterases (ACOTs)Mitochondrial β-oxidation, Acyl-CoA Thioesterases (ACOTs)
Biological Role Energy production from specific dietary lipids (e.g., phytanic acid derivatives)Energy production, intermediates in amino acid metabolism

Experimental Protocols for Stability Assessment

The stability of an acyl-CoA can be quantified using analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[18]

Objective: To determine the non-enzymatic hydrolysis rate of an acyl-CoA in an aqueous buffer.

Methodology:

  • Preparation: Prepare solutions of the acyl-CoA standard (e.g., 1 µM) in a defined aqueous buffer (e.g., 50 mM ammonium (B1175870) acetate, pH 6.8 or 7.4).[19]

  • Incubation: Incubate the solutions in an autosampler set at a controlled temperature (e.g., 4°C or 37°C).[19]

  • Time-Course Sampling: Inject samples onto the LC-MS/MS system at regular intervals (e.g., 0, 4, 8, 12, 24 hours).[7]

  • Quantification:

    • Chromatography: Separate the acyl-CoA from its hydrolysis products using a C18 reversed-phase column with a gradient of methanol and water (both containing a buffer like ammonium acetate).[19]

    • Mass Spectrometry: Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transition for the target acyl-CoA using Multiple Reaction Monitoring (MRM).[18]

  • Data Analysis: Plot the peak area or concentration of the intact acyl-CoA against time. The rate of disappearance reflects the rate of hydrolysis under the tested conditions.

Objective: To determine the enzymatic degradation rate of an acyl-CoA in a biological matrix.

Methodology:

  • Matrix Preparation: Prepare a fresh, active biological matrix, such as a liver tissue homogenate or cell lysate, in a suitable buffer on ice.

  • Reaction Initiation: Add the acyl-CoA substrate to the matrix to initiate the reaction. Incubate at 37°C.

  • Time-Course Sampling: At specified time points (e.g., 0, 2, 5, 10, 30 minutes), take an aliquot of the reaction mixture and immediately quench the enzymatic activity by adding a threefold volume of ice-cold methanol containing an internal standard (e.g., a stable isotope-labeled or odd-chain acyl-CoA).[7]

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.

  • Quantification: Analyze the samples by LC-MS/MS as described in Protocol 1.

  • Data Analysis: Calculate the percentage of the acyl-CoA remaining at each time point relative to time zero. This provides a measure of its metabolic stability in the presence of degradative enzymes like thioesterases.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_chem Prepare Acyl-CoA in Buffer incubate Incubate at Controlled Temp (e.g., 37°C) prep_chem->incubate Chemical Stability prep_met Prepare Acyl-CoA & Biological Matrix prep_met->incubate Metabolic Stability sampling Sample at Multiple Time Points incubate->sampling quench Quench Reaction (for metabolic assay) sampling->quench lcms Quantify Remaining Acyl-CoA via LC-MS/MS sampling->lcms quench->lcms data Plot Concentration vs. Time lcms->data rate Calculate Stability/ Half-Life data->rate

Caption: General experimental workflow for assessing acyl-CoA stability.

Summary and Conclusion

The stability of an acyl-CoA is not a single property but a composite of its chemical resilience and metabolic fate.

  • Chemical Stability: Based on principles of physical chemistry and data from analogous molecules, the very-long-chain this compound is predicted to be less stable in aqueous solution than shorter branched-chain acyl-CoAs. Its long, hydrophobic tail likely increases the solvent exposure and hydrolytic susceptibility of the critical thioester bond.

  • Metabolic Stability: The metabolic stability is highly dependent on the biological context. This compound is sequestered into the peroxisomal β-oxidation pathway, a specialized system for catabolizing such large molecules. Shorter branched-chain acyl-CoAs are processed in the high-flux mitochondrial pathways of amino acid catabolism. Therefore, while chemically more stable, the shorter molecules may be turned over more rapidly in metabolically active mitochondria.

For drug development professionals, this distinction is critical. A chemically labile acyl-CoA analogue might degrade in storage or circulation, whereas a metabolically unstable compound would be rapidly cleared by cellular enzymes. Understanding both aspects is paramount for designing effective and durable therapeutic agents that interact with lipid metabolic pathways.

Logical_Comparison cluster_chem Chemical Stability Factors cluster_met Metabolic Stability Factors VLC This compound Peroxisome Peroxisomal Processing VLC->Peroxisome Metabolized by SC Short-Chain BCAA-CoAs Mitochondria Mitochondrial Processing SC->Mitochondria Metabolized by ChainLength Long Acyl Chain (>15 C) Solvent Aqueous Solvent Exposure ChainLength->Solvent increases Solvent->VLC Decreases Stability Peroxisome->VLC Determines Turnover Enzymes Specific Enzymes (VLCAD vs. SCAD) Peroxisome->Enzymes Mitochondria->SC Determines Turnover Mitochondria->Enzymes ACOTs Thioesterase Activity

Caption: Factors influencing the stability of VLC- and SC-BCAA-CoAs.

References

Comparative Analysis of Enzyme Specificity for 20-Methyltricosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the specificity of enzymes acting on 20-Methyltricosanoyl-CoA, a very-long-chain branched fatty acyl-CoA. Due to the highly specific nature of this substrate, direct comparative data in existing literature is sparse. Therefore, this document outlines the likely candidate enzymes, proposes a framework for experimental validation, and provides detailed protocols and pathway diagrams to guide research in this area.

The metabolism of branched-chain fatty acids (BCFAs) is crucial in various biological processes, and understanding the specificity of the enzymes involved is critical for drug development and metabolic research.[1] BCFAs can influence membrane fluidity, act as signaling molecules, and are involved in metabolic regulation.[2]

Candidate Enzymes for this compound Metabolism

Based on the established principles of fatty acid metabolism, the following classes of enzymes are the most probable candidates for interacting with this compound.

  • Very-Long-Chain Acyl-CoA Synthetases (ACSVLs): The initial and essential step for the metabolism of any fatty acid is its "activation" to a CoA thioester.[3][4] This reaction is catalyzed by acyl-CoA synthetases. Given that this compound has a 24-carbon backbone (tricosane is C23, plus the methyl group), it falls into the category of a very-long-chain fatty acid. ACSVL enzymes are known to activate fatty acids with chain lengths greater than 20 carbons.[5] The specificity of different ACSVL isoforms for branched versus straight-chain substrates would be a key area of investigation.

  • Peroxisomal Beta-Oxidation Enzymes: The degradation of very-long-chain fatty acids and branched-chain fatty acids primarily occurs in peroxisomes.[6] The methyl branch at position 20 of this compound would likely necessitate an initial alpha-oxidation step if the branch were closer to the carboxyl end, but given its position near the omega end, it may proceed through a modified beta-oxidation pathway. Key enzymes include acyl-CoA oxidases and dehydrogenases.[6][7]

  • Acyl-CoA Thioesterases (ACOTs): These enzymes hydrolyze acyl-CoAs back to the free fatty acid and Coenzyme A, thereby playing a regulatory role in fatty acid metabolism and trafficking.[8] Specific ACOTs are present in different cellular compartments, including peroxisomes, and exhibit varying substrate specificities.[8][9] An ACOT with a preference for very-long-chain branched acyl-CoAs could be involved in regulating the levels of this compound.

Data Presentation: A Framework for Quantitative Comparison

To validate the specificity of a candidate enzyme for this compound, a quantitative comparison of its kinetic parameters with other structurally related substrates is essential. The following table provides a template for presenting such data. The values presented are hypothetical and serve as an illustration of a high-specificity enzyme.

SubstrateEnzyme Concentration (nM)Km (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
This compound 5015106.7 x 10⁵
Tricosanoyl-CoA5015053.3 x 10⁴
Stearoyl-CoA (C18:0)5050024.0 x 10³
Isovaleryl-CoA (branched C5)50>1000<0.1<100
  • Km (Michaelis constant): Indicates the substrate concentration at which the reaction rate is half of Vmax. A lower Km suggests a higher affinity of the enzyme for the substrate.

  • kcat (turnover number): Represents the number of substrate molecules converted to product per enzyme molecule per second.

  • kcat/Km (catalytic efficiency): This ratio is a measure of the enzyme's overall efficiency and specificity for a given substrate. A higher value indicates greater specificity.

Experimental Protocols

A detailed methodology is crucial for reproducible and reliable results. Below is a generalized protocol for determining the kinetic parameters of a candidate acyl-CoA synthetase.

Objective: To determine the kinetic parameters (Km and kcat) of a candidate ACSVL for 20-methyltricosanoic acid compared to other fatty acid substrates.

Principle: The activity of acyl-CoA synthetase can be measured by monitoring the consumption of ATP or the formation of AMP, pyrophosphate, or the acyl-CoA product. A common method is a coupled spectrophotometric assay.

Materials:

  • Purified recombinant candidate ACSVL enzyme

  • 20-methyltricosanoic acid, tricosanoic acid, stearic acid

  • Coenzyme A (CoA)

  • ATP

  • Myokinase

  • Lactate dehydrogenase (LDH)

  • Pyruvate kinase (PK)

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Triton X-100

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

Procedure:

  • Preparation of Fatty Acid Substrates: Prepare stock solutions of fatty acids by dissolving them in a suitable solvent (e.g., ethanol) and then diluting them in a buffer containing a detergent like Triton X-100 to ensure solubility.

  • Assay Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the reaction buffer, ATP, CoA, PEP, NADH, and the coupling enzymes (myokinase, PK, LDH).

  • Enzyme Addition: Add the purified ACSVL enzyme to the assay mixture.

  • Reaction Initiation: Initiate the reaction by adding varying concentrations of the fatty acid substrate.

  • Spectrophotometric Measurement: Monitor the decrease in absorbance at 340 nm in a temperature-controlled plate reader. The oxidation of NADH to NAD+ by LDH is coupled to the formation of AMP, and the rate of NADH disappearance is proportional to the rate of the acyl-CoA synthetase reaction.

  • Data Analysis:

    • Calculate the initial reaction velocities from the linear phase of the absorbance change.

    • Plot the initial velocities against the substrate concentrations.

    • Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Vmax and Km.

    • Calculate kcat from the Vmax and the enzyme concentration (kcat = Vmax / [E]).

    • Calculate the catalytic efficiency (kcat/Km).

Mandatory Visualizations

Diagrams of Metabolic Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the potential metabolic context and experimental workflow for studying this compound.

Fatty_Acid_Activation_and_Metabolism cluster_activation Fatty Acid Activation cluster_degradation Peroxisomal Oxidation 20-Methyltricosanoic_Acid 20-Methyltricosanoic_Acid ACSL_or_ACSVL ACSL_or_ACSVL 20-Methyltricosanoic_Acid->ACSL_or_ACSVL CoA + ATP 20-Methyltricosanoyl_CoA 20-Methyltricosanoyl_CoA ACSL_or_ACSVL->20-Methyltricosanoyl_CoA AMP + PPi Beta_Oxidation_Cycle Beta_Oxidation_Cycle 20-Methyltricosanoyl_CoA->Beta_Oxidation_Cycle Complex_Lipid_Synthesis Complex_Lipid_Synthesis 20-Methyltricosanoyl_CoA->Complex_Lipid_Synthesis Cellular Fates Acetyl_CoA Acetyl_CoA Beta_Oxidation_Cycle->Acetyl_CoA Propionyl_CoA Propionyl_CoA Beta_Oxidation_Cycle->Propionyl_CoA

Caption: Metabolic pathway for the activation and degradation of this compound.

Experimental_Workflow Start Start Enzyme_Purification Purify Candidate Enzyme (e.g., ACSVL) Start->Enzyme_Purification Substrate_Preparation Prepare Fatty Acid Substrates (Branched and Straight-Chain) Start->Substrate_Preparation Kinetic_Assay Perform Coupled Spectrophotometric Assay Enzyme_Purification->Kinetic_Assay Substrate_Preparation->Kinetic_Assay Data_Collection Measure Initial Velocities at Varying Substrate Concentrations Kinetic_Assay->Data_Collection Analysis Calculate Km, kcat, and kcat/Km using Michaelis-Menten kinetics Data_Collection->Analysis Comparison Compare Specificity Analysis->Comparison Conclusion Validate Specificity Comparison->Conclusion

Caption: Workflow for determining the substrate specificity of a candidate enzyme.

References

Comparative Analysis of Very-Long-Chain Acyl-CoA Levels in Healthy vs. Diseased Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: VLCFA Levels in Healthy vs. X-ALD Tissues

The following tables summarize quantitative data on the accumulation of VLCFAs in plasma and various immune cell types in patients with X-linked adrenoleukodystrophy compared to healthy controls. This accumulation is a direct consequence of impaired peroxisomal β-oxidation.[1][2][3]

Table 1: Plasma Very-Long-Chain Fatty Acid Concentrations
Fatty Acid Healthy Controls (µg/mL) X-ALD Patients (µg/mL)
C22:0 (Behenic Acid)NormalMild Increase
C24:0 (Lignoceric Acid)NormalDramatic Increase
C26:0 (Hexacosanoic Acid)NormalDramatic Increase

Data presented in this table is qualitative, reflecting the dramatic increases observed in X-ALD patients. Specific concentrations can vary between individuals.[2]

Table 2: Fold Change of C26:0 Levels in Immune Cells of X-ALD Patients vs. Healthy Controls
Cell Type Fold Change in C26:0 Levels
Granulocytes (CD15+)~5-fold increase
MonocytesSignificant increase (most pronounced)
B cells (CD19+)No significant accumulation
T cells<2-fold increase

This data highlights the differential accumulation of VLCFAs in various cell types, with monocytes and granulocytes being the most affected among immune cells.[1]

Experimental Protocols

The quantification of VLCFAs and their CoA esters is crucial for the diagnosis and study of peroxisomal disorders. The most common and reliable methods employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol 1: Quantification of Total VLCFAs by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is a well-established diagnostic tool for measuring total VLCFA levels in plasma and other biological samples.[4][5]

1. Sample Preparation (Hydrolysis and Extraction):

  • Hydrolysis: Plasma or tissue homogenate is subjected to acid/base hydrolysis to release fatty acids from their complex lipid forms.

  • Extraction: The hydrolyzed sample is then extracted using an organic solvent, such as a chloroform:methanol mixture.[6]

  • Internal Standard: A known amount of a stable isotope-labeled internal standard (e.g., deuterated C26:0) is added at the beginning of the procedure to ensure accuracy.[7]

2. Derivatization:

  • The extracted fatty acids are converted to their methyl esters (fatty acid methyl esters - FAMEs) to increase their volatility for GC analysis.

3. GC-MS Analysis:

  • Separation: The FAMEs are separated on a gas chromatograph equipped with a capillary column.

  • Detection and Quantification: The separated FAMEs are detected and quantified by a mass spectrometer. The levels of specific VLCFAs are determined by comparing their peak areas to that of the internal standard.[4]

Protocol 2: Quantification of Acyl-CoA Esters by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the direct measurement of acyl-CoA esters, including VLCFA-CoAs, in biological matrices.[8][9][10]

1. Sample Preparation (Extraction):

  • Homogenization: Tissue or cell samples are homogenized in a cold extraction solution, often containing an acid like trichloroacetic acid (TCA) or 5-sulfosalicylic acid (SSA) to precipitate proteins and stabilize the acyl-CoAs.[8][11]

  • Internal Standard: An appropriate internal standard (e.g., a stable isotope-labeled acyl-CoA) is added.[8]

  • Purification (Optional): Solid-phase extraction (SPE) can be used to purify and concentrate the acyl-CoAs from the extract, although some methods are designed to avoid this step to ensure high recovery.[9]

2. LC-MS/MS Analysis:

  • Chromatographic Separation: The extracted acyl-CoAs are separated using a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system, typically with a C18 reversed-phase column.[9][12]

  • Mass Spectrometric Detection: The separated acyl-CoAs are ionized using electrospray ionization (ESI) and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This allows for highly specific and sensitive quantification of each acyl-CoA species.[6][8][12]

Mandatory Visualization

The following diagrams illustrate the metabolic pathway of very-long-chain fatty acids and the experimental workflow for their analysis.

VLCFA_Metabolism cluster_cytoplasm Cytoplasm cluster_peroxisome Peroxisome VLCFA VLCFA VLCFA-CoA_Synthase Very-Long-Chain Acyl-CoA Synthetase VLCFA->VLCFA-CoA_Synthase ATP, CoA VLCFA_CoA VLCFA-CoA VLCFA-CoA_Synthase->VLCFA_CoA ABCD1 ABCD1 Transporter VLCFA_CoA->ABCD1 Transport into Peroxisome Beta_Oxidation Peroxisomal β-oxidation ABCD1->Beta_Oxidation Defective in X-ALD Short_Medium_Chain_Acyl_CoA Shorter Acyl-CoA Beta_Oxidation->Short_Medium_Chain_Acyl_CoA

Caption: VLCFA metabolism and the defect in X-ALD.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue) Homogenization Homogenization & Internal Standard Spiking Sample->Homogenization Extraction Solvent Extraction Homogenization->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization LCMS LC-MS/MS Analysis Extraction->LCMS GCMS GC-MS Analysis Derivatization->GCMS Quantification Quantification & Data Analysis GCMS->Quantification LCMS->Quantification

Caption: Workflow for VLCFA and Acyl-CoA analysis.

References

Assessing the Off-Target Effects of 20-Methyltricosanoyl-CoA in Cellular Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of novel lipid molecules like 20-Methyltricosanoyl-CoA is crucial for advancing our understanding of cellular metabolism and identifying new therapeutic targets. However, a significant challenge in the development of lipid-based therapeutics is the potential for off-target effects, which can lead to unforeseen cellular responses and toxicity. As a very-long-chain fatty acyl-CoA (VLCFA-CoA), this compound is expected to be integrated into various metabolic and signaling pathways. In the absence of direct experimental data for this specific molecule, this guide provides a comparative framework for assessing its potential off-target effects by examining data from structurally related fatty acyl-CoAs.

Comparison with Alternative Fatty Acyl-CoAs

To predict the potential biological activities of this compound, it is useful to compare it with other well-characterized very-long-chain and branched-chain fatty acyl-CoAs. The primary known targets for some of these molecules are nuclear receptors, particularly Peroxisome Proliferator-Activated Receptors (PPARs), which regulate gene expression involved in lipid and glucose metabolism.

Table 1: Comparison of Cellular Effects of Various Fatty Acyl-CoAs

Fatty Acyl-CoAKnown/Potential On-Target EffectObserved Off-Target or Broader Cellular EffectsCellular Model(s)Reference
This compound UnknownUnknownN/AN/A
Palmitoyl-CoA (C16:0)Substrate for beta-oxidation and lipid synthesisAllosteric regulation of various enzymes, modulation of ion channelsVarious[1][2]
Oleoyl-CoA (C18:1)Substrate for lipid synthesisAltered gene expression, changes in membrane fluidityFibroblasts, E. coli[3][4]
Branched-Chain Fatty Acyl-CoAs (general)Ligands for PPARαModulation of inflammatory gene expression, altered fatty acid synthesis gene expressionHepatocytes, Adipocytes[5][6][7]
14-methylpentadecanoic acid (iso-BCFA)UnknownDecreased expression of FASN, SREBP1, CRP, and IL-6HepG2 cells[5]
12-methyltetradecanoic acid (anteiso-BCFA)UnknownIncreased expression of FASN, CRP, and IL-6HepG2 cells[5]

Potential Off-Target Signaling Pathways

Based on the known activities of similar molecules, a primary candidate for off-target effects of this compound is the activation of nuclear receptors like PPARα. This could lead to widespread changes in gene expression.

cluster_extracellular cluster_cellular 20-Methyltricosanoyl-CoA_ext This compound (Exogenous) 20-Methyltricosanoyl-CoA_int This compound (Intracellular) 20-Methyltricosanoyl-CoA_ext->20-Methyltricosanoyl-CoA_int Uptake PPARa PPARα 20-Methyltricosanoyl-CoA_int->PPARa Binding PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE (DNA Binding Element) PPARa_RXR->PPRE Binding Gene_Expression Target Gene Expression PPRE->Gene_Expression Activation

Caption: Potential activation of PPARα signaling by this compound.

Experimental Protocols for Assessing Off-Target Effects

Given the lack of a known primary target for this compound, a global, unbiased approach is recommended to assess its cellular effects. The following are detailed methodologies for key experiments.

Global Proteomic Analysis

This method allows for the identification of changes in protein expression profiles in response to treatment with this compound.

Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., HepG2 hepatocytes, 3T3-L1 adipocytes) to 80% confluency.

    • Treat cells with a range of concentrations of this compound (e.g., 1-50 µM) and a vehicle control for a specified time (e.g., 24 hours).

  • Protein Extraction and Quantification:

    • Lyse the cells and extract total protein.

    • Quantify protein concentration using a standard assay (e.g., BCA assay).

  • Sample Preparation for Mass Spectrometry:

    • Perform in-solution or in-gel digestion of proteins (e.g., using trypsin).

    • Label peptides with isobaric tags (e.g., TMT or iTRAQ) for quantitative analysis.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • Separate peptides by reverse-phase liquid chromatography.

    • Analyze peptides by tandem mass spectrometry to determine their sequence and relative abundance.

  • Data Analysis:

    • Identify proteins and quantify their relative abundance across different treatment conditions.

    • Perform bioinformatics analysis to identify significantly altered proteins and affected cellular pathways.[3][8]

Transcriptomic Analysis (RNA-Seq)

RNA-Sequencing provides a comprehensive view of the changes in gene expression following treatment.

Methodology:

  • Cell Culture and Treatment: As described for proteomic analysis.

  • RNA Extraction:

    • Lyse cells and extract total RNA using a suitable kit.

    • Assess RNA quality and quantity.

  • Library Preparation and Sequencing:

    • Prepare sequencing libraries from the extracted RNA.

    • Sequence the libraries on a high-throughput sequencing platform.

  • Data Analysis:

    • Align sequencing reads to a reference genome.

    • Quantify gene expression levels.

    • Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated.

    • Conduct pathway and gene ontology analysis to understand the biological implications of the expression changes.[5][9]

Lipidomic Profiling

This technique is essential to understand how exogenous this compound is metabolized and how it affects the overall cellular lipid landscape.

Methodology:

  • Cell Culture and Treatment: As described above.

  • Lipid Extraction:

    • Extract total lipids from cells using a biphasic solvent system (e.g., Bligh-Dyer or Folch method).

  • Mass Spectrometry Analysis:

    • Analyze the lipid extract using liquid chromatography-mass spectrometry (LC-MS) or shotgun lipidomics.

  • Data Analysis:

    • Identify and quantify individual lipid species.

    • Compare the lipid profiles of treated and control cells to identify significant changes in lipid composition.[10][11]

Experimental Workflow for Off-Target Assessment

Start Cellular Model (e.g., HepG2) Treatment Treat with this compound and Vehicle Control Start->Treatment Harvest Harvest Cells Treatment->Harvest Proteomics Proteomic Analysis (LC-MS/MS) Harvest->Proteomics Transcriptomics Transcriptomic Analysis (RNA-Seq) Harvest->Transcriptomics Lipidomics Lipidomic Profiling (LC-MS) Harvest->Lipidomics Data_Integration Integrative Bioinformatic Analysis Proteomics->Data_Integration Transcriptomics->Data_Integration Lipidomics->Data_Integration Pathway_Analysis Identify Affected Pathways and Potential Off-Targets Data_Integration->Pathway_Analysis End Hypothesis Generation for On- and Off-Target Mechanisms Pathway_Analysis->End

Caption: A multi-omics workflow for assessing cellular effects.

Conclusion

While direct experimental data on the off-target effects of this compound is currently unavailable, a comparative analysis with related fatty acyl-CoAs provides a valuable starting point for investigation. The provided experimental protocols for proteomics, transcriptomics, and lipidomics offer a robust framework for a comprehensive, unbiased assessment of its cellular impact. By employing these multi-omics approaches, researchers can elucidate the potential on-target and off-target mechanisms of this novel lipid molecule, paving the way for its safe and effective application in research and drug development.

References

comparing analytical performance of different mass spectrometers for 20-Methyltricosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of very-long-chain fatty acid metabolism, the accurate and sensitive quantification of key intermediates like 20-Methyltricosanoyl-CoA is paramount. The choice of mass spectrometer can significantly impact the quality and reliability of these measurements. This guide provides a comparative overview of the analytical performance of three common types of mass spectrometers for the analysis of this compound, supported by established experimental protocols.

Comparative Analytical Performance

The analytical performance of different mass spectrometers for the quantification of this compound is summarized in the table below. The data is a composite of typical performances for very-long-chain acyl-CoAs, as specific data for this compound is not widely published.

ParameterAgilent 6495C (Triple Quadrupole)SCIEX QTRAP 6500+ (Hybrid Triple Quadrupole-Linear Ion Trap)Thermo Q Exactive HF (Orbitrap)
Principle Tandem QuadrupoleHybrid Quadrupole-Linear Ion TrapHigh-Resolution Orbitrap
Primary Mode for Quantification Multiple Reaction Monitoring (MRM)Multiple Reaction Monitoring (MRM)Full Scan with High Resolution and Accurate Mass (HRAM) or Parallel Reaction Monitoring (PRM)
Sensitivity (Limit of Quantification, LOQ) Low picomole to high femtomole rangeLow picomole to high femtomole range[1]Low to mid-picomole range
Dynamic Range ~5-6 orders of magnitude[2]~6 orders of magnitude[2]~4-5 orders of magnitude
Mass Accuracy ~0.1 Da< 5 ppm (with LIT scans)< 3 ppm
Mass Resolution Unit mass resolution (~0.7 Da)Unit mass resolution in QqQ mode; enhanced resolution in LIT modeUp to 240,000 FWHM
Selectivity High (based on specific precursor/product ion transitions)Very High (MRM and enhanced product ion scans)Very High (based on accurate mass)
Scan Speed Very fast (up to 500 MRM/sec)[2]Fast (polarity switching in ~5 msec)[1]Fast for a high-resolution instrument, but generally slower than triple quadrupoles for targeted methods[3]
Versatility Primarily targeted quantificationTargeted quantification and qualitative analysis (e.g., metabolite ID)Untargeted and targeted analysis, high-resolution metabolomics

Experimental Protocols

A generalized yet detailed experimental protocol for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is provided below. This protocol is a synthesis of methods reported for the analysis of very-long-chain acyl-CoAs.[4]

Sample Preparation (from cell culture)
  • Cell Lysis and Extraction:

    • Wash approximately 1-10 million cultured cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells by adding a cold extraction solvent (e.g., 80:20 methanol (B129727):water or acetonitrile).

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Vortex the mixture vigorously and centrifuge at high speed (e.g., 16,000 x g) at 4°C for 10 minutes to pellet cellular debris.

    • Transfer the supernatant containing the metabolites to a new tube.

  • Internal Standard Spiking:

    • Prior to extraction, spike the sample with an appropriate internal standard, such as a stable isotope-labeled very-long-chain acyl-CoA (e.g., ¹³C-labeled C24:0-CoA) or an odd-chain acyl-CoA not present in the sample, to correct for extraction inefficiency and matrix effects.

  • Solid Phase Extraction (SPE) (Optional but Recommended):

    • Condition an SPE cartridge (e.g., Oasis HLB) with methanol, followed by equilibration with water.

    • Load the sample supernatant onto the cartridge.

    • Wash the cartridge with a low percentage of organic solvent in water to remove salts and polar interferences.

    • Elute the acyl-CoAs with a high percentage of organic solvent (e.g., methanol or acetonitrile) containing a small amount of a weak base like ammonium (B1175870) hydroxide (B78521) to improve recovery.

    • Dry the eluate under a stream of nitrogen and reconstitute in a suitable injection solvent (e.g., 50:50 acetonitrile:water with 10 mM ammonium acetate).

Liquid Chromatography (LC)
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column with a particle size of 1.7-2.6 µm is commonly used. For very-long-chain acyl-CoAs, a column with a longer carbon chain (e.g., C30) or a different chemistry may provide better retention and separation.

  • Mobile Phase A: Water with 10 mM ammonium acetate (B1210297) or 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the highly nonpolar very-long-chain acyl-CoAs.

    • Example Gradient: 0-2 min, 20% B; 2-15 min, 20-95% B; 15-20 min, 95% B; 20.1-25 min, 20% B (re-equilibration).

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 40-50°C to improve peak shape and reduce viscosity.

Mass Spectrometry (MS)
  • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for acyl-CoAs.

  • Key Fragmentation: Acyl-CoAs exhibit a characteristic neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine diphosphate (B83284) moiety.[5] Another common product ion is m/z 428.[5]

  • MRM Transition for this compound (C24H48O7S · C21H28N7O16P3):

    • Molecular Weight: Approximately 1139.7 g/mol . The monoisotopic mass of the [M+H]⁺ ion would be used for precursor selection.

    • Precursor Ion (Q1): The m/z of the protonated molecule [M+H]⁺.

    • Product Ion (Q3): The fragment ion resulting from the neutral loss of 507 Da ([M+H-507]⁺).

  • Instrument-Specific Settings:

    • Triple Quadrupole (e.g., Agilent 6495C, SCIEX QTRAP 6500+):

      • Set up an MRM method with the specific precursor and product ion transitions for this compound and the internal standard.

      • Optimize collision energy and other source parameters for maximum signal intensity.

    • High-Resolution Mass Spectrometer (e.g., Thermo Q Exactive HF):

      • For targeted analysis, a Parallel Reaction Monitoring (PRM) method can be used, which involves selecting the precursor ion in the quadrupole and acquiring a high-resolution mass spectrum of the product ions in the Orbitrap.

      • For untargeted analysis, a full scan method with high resolution is used to detect the accurate mass of the precursor ion, followed by data-dependent MS/MS to confirm its identity.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_key Process Flow cell_culture Cell Culture (1-10 million cells) is_spike Internal Standard Spiking cell_culture->is_spike lysis Lysis & Extraction (e.g., 80:20 MeOH:H2O) centrifugation Centrifugation (16,000 x g, 4°C) lysis->centrifugation is_spike->lysis supernatant Collect Supernatant centrifugation->supernatant spe Solid Phase Extraction (SPE) (Optional) supernatant->spe reconstitution Dry & Reconstitute spe->reconstitution lc Liquid Chromatography (C18 Reversed-Phase) reconstitution->lc ms Mass Spectrometry (Positive ESI) lc->ms data_acquisition Data Acquisition (MRM or PRM) ms->data_acquisition data_analysis Data Analysis & Quantification data_acquisition->data_analysis end End start Start

Caption: Experimental workflow for the analysis of this compound.

Fragmentation_Pathway cluster_fragments Characteristic Fragments cluster_key Fragmentation precursor [M+H]⁺ (this compound) product1 [M+H-507]⁺ (Acyl-pantetheine phosphate) precursor->product1 Neutral Loss of 507 Da (Quantification Ion) product2 m/z 428 (Phosphoadenosine) precursor->product2 Fragmentation parent Parent Ion fragment Fragment Ions

Caption: Common fragmentation pathway of acyl-CoAs in positive ESI-MS/MS.

References

A Comparative Guide to the Validation of 20-Methyltricosanoyl-CoA as a Novel Biomarker for Tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the validation of novel lipid metabolites, using the hypothetical candidate 20-Methyltricosanoyl-CoA as a potential biomarker for Tuberculosis (TB). It outlines the current landscape of TB diagnostics, offers a template for performance comparison, details necessary experimental protocols, and visualizes key pathways and workflows.

Introduction: The Need for Novel TB Biomarkers

Tuberculosis, caused by Mycobacterium tuberculosis, remains a global health crisis. Early and accurate diagnosis is critical for effective treatment and controlling its spread.[1][2] Current diagnostic methods, while valuable, have limitations. Standard tests like the tuberculin skin test (TST) and interferon-γ release assays (IGRA) cannot distinguish between latent and active TB.[3][4][5] Sputum-based methods can be insensitive, particularly in children and HIV-infected individuals, and culture-based methods have long turnaround times.[4][6]

Consequently, there is an urgent need for novel biomarkers that are sensitive, specific, and can be measured in easily accessible samples. Host-derived lipid metabolites represent a promising avenue for biomarker discovery. Mycobacterium tuberculosis extensively manipulates host lipid metabolism for its survival, suggesting that unique lipid signatures could be indicative of active disease. This guide uses this compound, a very-long-chain fatty acyl-CoA, as a hypothetical candidate to illustrate the validation process against current standards.

Comparative Analysis of TB Diagnostic Biomarkers

A crucial step in validating a new biomarker is to benchmark its performance against existing alternatives. The following table compares our hypothetical biomarker, this compound, with established and emerging diagnostic methods for active pulmonary TB.

Biomarker/TestPrincipleSample TypeSensitivitySpecificityTime to ResultKey AdvantagesKey Limitations
This compound Host Lipid MetabolismPlasma/SerumTo Be DeterminedTo Be Determined24-48 hoursPotentially non-sputum based; may reflect host-pathogen interaction.Requires validation; complex analytical method (LC-MS/MS).
Sputum Smear Microscopy Direct visualization of acid-fast bacilli.[4]Sputum50-60%~98%< 2 hoursLow cost, rapid.[4]Low sensitivity, especially in paucibacillary disease.[4]
Mycobacterial Culture Growth of M. tuberculosis from clinical specimens.Sputum, TissueGold Standard (~85%)Gold Standard (~99%)2-8 weeksHighest sensitivity and specificity.Very slow, requires specialized laboratories.[3][6]
Xpert MTB/RIF Ultra Nucleic Acid Amplification Test (NAAT).[1]Sputum85-95%~99%< 2 hoursRapid, sensitive, detects rifampicin (B610482) resistance.[1]Requires specific equipment, higher cost.[1]
Urine LAM (LF-LAM) Detects Lipoarabinomannan, a bacterial cell wall component.[3][7]UrineLow (improves in HIV+ with low CD4)~98%< 30 minsNon-sputum based, point-of-care.[3]Lacks sensitivity, especially in non-HIV-infected patients.[3]
Host RNA Signatures (e.g., 3-gene signature) Measures host transcriptional response to infection.[3]Blood>90%>95%24-48 hoursHigh accuracy, can differentiate from other diseases.[3]Complex data analysis, requires further validation.[3]
C-Reactive Protein (CRP) Host inflammatory protein.[6]Blood/PlasmaHighLow< 1 hourGood for monitoring treatment response.[6]Non-specific, elevated in many inflammatory conditions.[6]

Experimental Protocols

Accurate and reproducible measurement is the cornerstone of biomarker validation. Below are detailed methodologies for the quantification of long-chain acyl-CoAs and brief descriptions of protocols for established TB tests.

Quantification of this compound via LC-MS/MS

This protocol provides a general framework for the analysis of long-chain acyl-CoAs from biological matrices like plasma or tissue homogenates, adapted from established methods.[8][9]

A. Sample Preparation & Extraction

  • Homogenization: For tissue samples, weigh ~40-50 mg of frozen tissue and place it in a pre-chilled tube with 0.5 mL of ice-cold 100 mM potassium phosphate (B84403) buffer (pH 4.9).[8] Add an appropriate internal standard (e.g., Heptadecanoyl-CoA, C17:0-CoA). Homogenize thoroughly on ice.

  • Extraction: Add 0.5 mL of an organic solvent mixture (e.g., Acetonitrile:Isopropanol:Methanol, 3:1:1 v/v/v).[8] Vortex the mixture vigorously for 5 minutes.

  • Phase Separation: Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C.[8]

  • Collection: Carefully collect the upper aqueous-organic supernatant containing the acyl-CoAs.

  • Drying: Evaporate the solvent from the collected supernatant under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial liquid chromatography mobile phase for analysis.

B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

  • Instrumentation: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm particle size).

  • Mobile Phase: A binary gradient system is typically used.

  • Gradient Elution: A typical gradient might start at 20% B, increase to 65% B to elute the long-chain species, and then re-equilibrate.

  • Mass Spectrometry: Operate in positive ESI mode. Use Selected Reaction Monitoring (SRM) for quantification. The precursor ion for long-chain acyl-CoAs is typically the [M+H]+ ion, and a common product ion results from the neutral loss of the phosphopantetheine group (m/z 507).[9][10] Specific precursor/product ion transitions for this compound and the internal standard must be optimized.

C. Data Analysis and Quantification

  • Standard Curve: Prepare a calibration curve using known concentrations of a commercially available or synthesized this compound standard.

  • Quantification: Calculate the concentration in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Protocols for Comparator Biomarkers
  • Xpert MTB/RIF: This is an automated NAAT. The sputum sample is treated with a reagent and transferred into a single-use cartridge. The cartridge is placed in the GeneXpert machine, which performs sample processing, DNA amplification (PCR), and detection of M. tuberculosis DNA and rifampicin resistance mutations.[1]

  • Interferon-Gamma Release Assay (IGRA): A whole blood sample is incubated with specific M. tuberculosis antigens. The amount of interferon-gamma released by T-cells in response to these antigens is then measured using an ELISA-based method.[4][11]

  • Urine LAM: This is a lateral flow immunoassay. A few drops of urine are applied to the test strip. If Lipoarabinomannan is present, it binds to antibodies on the strip, resulting in a visible test line.[3]

Mandatory Visualizations

Biochemical Pathway

cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_peroxisome Peroxisome VLCFA 20-Methyltricosanoic Acid (Very-Long-Chain Fatty Acid) VLCFA_cytosol VLCFA VLCFA->VLCFA_cytosol Transport AcylCoA_Synthetase Acyl-CoA Synthetase VLCFA_cytosol->AcylCoA_Synthetase VLCFA_CoA This compound AcylCoA_Synthetase->VLCFA_CoA + ATP + CoA Peroxisomal_Beta_Oxidation Peroxisomal β-Oxidation VLCFA_CoA->Peroxisomal_Beta_Oxidation Transport AcetylCoA Acetyl-CoA Peroxisomal_Beta_Oxidation->AcetylCoA

Caption: Activation and initial metabolism of a very-long-chain fatty acid.

Experimental Workflow

start Patient Sample Collection (Plasma/Serum) extraction Lipid Extraction & Internal Standard Spiking start->extraction drying Solvent Evaporation extraction->drying reconstitution Reconstitution in Mobile Phase drying->reconstitution lcms LC-MS/MS Analysis (UPLC-QqQ) reconstitution->lcms data_proc Data Processing (Peak Integration) lcms->data_proc quant Quantification (vs. Standard Curve) data_proc->quant stats Statistical Analysis (ROC Curves, etc.) quant->stats end Biomarker Performance (Sensitivity/Specificity) stats->end

Caption: Workflow for validation of this compound via LC-MS/MS.

Logical Relationships of TB Biomarkers

TB_Biomarkers TB Biomarker Categories Bacterial Bacterial Component TB_Biomarkers->Bacterial Host Host Response TB_Biomarkers->Host Direct Direct Detection Bacterial->Direct Indirect Indirect Detection Bacterial->Indirect Inflammatory Inflammatory Markers Host->Inflammatory Metabolic Metabolic Signature Host->Metabolic Transcriptomic Transcriptomic Signature Host->Transcriptomic Smear Sputum Smear Direct->Smear Culture Culture Direct->Culture NAAT NAAT (Xpert) Direct->NAAT LAM Urine LAM Indirect->LAM CRP CRP, IP-10 Inflammatory->CRP Lipid This compound (Hypothetical) Metabolic->Lipid RNA RNA Signatures Transcriptomic->RNA

Caption: Classification of Tuberculosis diagnostic biomarkers.

References

Safety Operating Guide

Prudent Disposal of 20-Methyltricosanoyl-CoA in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 20-Methyltricosanoyl-CoA, a very long-chain fatty acyl-CoA, is critical for maintaining laboratory safety and environmental compliance. In the absence of a specific Safety Data Sheet (SDS), a cautious approach should be adopted, treating the compound as a chemical waste product. Researchers, scientists, and drug development professionals must adhere to their institution's specific waste disposal protocols, managed by the Environmental Health and Safety (EHS) office.

Immediate Safety and Logistical Information

Before handling this compound, it is essential to wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. The disposal process should be planned before the commencement of any experiment.

Step-by-Step Disposal Plan

  • Consult Institutional Guidelines : The first and most critical step is to consult your institution's EHS office for specific procedures on chemical waste disposal. Every research facility has its own set of rules that comply with local, state, and federal regulations.

  • Segregate the Waste : Do not mix this compound waste with other waste streams, such as sharps, biohazards, or radioactive materials, unless explicitly permitted by your EHS office. Proper segregation prevents chemical reactions and ensures correct disposal.[1]

  • Use a Designated Waste Container : Place the this compound waste in a chemically compatible container that is clearly labeled. The label should include the full chemical name, concentration, and any known hazards.

  • Aqueous Solutions : For aqueous solutions containing this compound, do not pour them down the drain without explicit approval from your EHS office.[2] While some non-hazardous liquids may be approved for sink disposal, this must be determined by a qualified professional.[2]

  • Solid Waste : Any solid waste contaminated with this compound, such as pipette tips, tubes, or weighing paper, should be collected in a designated solid chemical waste container. Do not dispose of this waste in the regular trash.[2]

  • Arrange for Pickup : Once the waste container is full or the experiment is complete, arrange for a hazardous waste pickup through your institution's EHS department.

Quantitative Data Summary

ParameterGuidelineCitation
Waste Classification Chemical Waste (pending EHS assessment)
Aqueous Disposal Prohibited without EHS approval[2]
Solid Disposal Designated solid chemical waste container[2]
Container Labeling Full chemical name, concentration, hazard info
Regulatory Compliance Adherence to local, state, and federal regulations

Experimental Protocols

The disposal of this compound is not an experimental procedure but a regulated safety protocol. The primary "methodology" is to follow the established procedures of your institution's EHS office.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for making decisions about the disposal of this compound.

start Start: Have this compound waste sds_check Is a specific SDS available? start->sds_check ehs_consult Consult Institutional EHS Office for guidance sds_check->ehs_consult No follow_sds Follow disposal instructions in Section 13 of SDS sds_check->follow_sds Yes waste_stream Determine appropriate waste stream (chemical, solid, etc.) ehs_consult->waste_stream follow_sds->waste_stream container Use designated, labeled waste container waste_stream->container pickup Arrange for hazardous waste pickup container->pickup end End: Waste properly disposed pickup->end

Disposal Decision Workflow for this compound

References

Personal protective equipment for handling 20-Methyltricosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 20-Methyltricosanoyl-CoA was found. The following guidance is based on general laboratory safety principles for handling biochemicals and coenzyme A derivatives. A thorough risk assessment should be conducted by qualified personnel before handling this substance.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for ensuring personal safety and maintaining a safe laboratory environment.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against potential exposure to laboratory chemicals. The following table summarizes the recommended PPE for handling this compound, based on general laboratory safety protocols.[1][2][3][4]

PPE CategoryRecommended EquipmentPurpose
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects eyes from splashes or aerosols.[1][3]
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact with the substance.[4]
Body Protection A lab coat or other protective clothing.Protects skin and personal clothing from contamination.[1][5]
Respiratory Use in a well-ventilated area or a fume hood.Minimizes inhalation of any potential aerosols or dust.[2][3]

Operational Plan: Step-by-Step Handling Procedure

This section outlines a standard operating procedure for handling this compound from receipt to disposal, designed to minimize risk and ensure procedural consistency.

  • Receiving and Inspection:

    • Upon receipt, inspect the container for any signs of damage or leakage.

    • Verify that the container is clearly labeled with the chemical name and any hazard information.

  • Storage:

    • Store in a cool, dry, and well-ventilated area.[3]

    • Keep the container tightly closed when not in use.

    • Consult the supplier's instructions for any specific storage temperature requirements.

  • Preparation and Use:

    • All handling of this compound should be conducted in a designated area, preferably within a chemical fume hood to control potential exposures.[2][3]

    • Before use, ensure all necessary PPE is worn correctly.[1][2][3][4]

    • Use only clean, compatible labware (e.g., glass or appropriate plastic).

    • Avoid generating dust or aerosols.[3]

    • Do not eat, drink, or smoke in the laboratory.[1][2][3]

  • Spill Management:

    • In the event of a small spill, absorb the material with an inert absorbent material.

    • Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect all waste containing this compound in a designated, properly labeled, and sealed waste container.

  • Disposal Method:

    • The primary recommended method for disposal is through a licensed chemical waste disposal company.[6]

    • Alternatively, for small quantities, a chemical inactivation procedure to hydrolyze the thioester bond may be considered, if deemed appropriate and safe by a qualified chemist.[6] This should be followed by disposal in accordance with local regulations.[6]

    • Do not pour chemical waste down the drain.[3]

Workflow for Handling this compound

G cluster_receiving Receiving cluster_storage Storage cluster_handling Handling cluster_disposal Disposal receive Receive Shipment inspect Inspect for Damage receive->inspect store Store in Cool, Dry, Ventilated Area inspect->store If OK ppe Don PPE store->ppe prepare Prepare in Fume Hood ppe->prepare use Use in Experiment prepare->use collect_waste Collect Waste use->collect_waste dispose Dispose via Licensed Contractor collect_waste->dispose

Caption: Workflow for the safe handling of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.